molecular formula C27H33NO4 B1203293 Paxillin

Paxillin

货号: B1203293
分子量: 435.6 g/mol
InChI 键: ACNHBCIZLNNLRS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Paxillin (PXN) is a 68-70 kDa multi-domain adaptor protein that serves as a central scaffold and essential regulatory component within focal adhesions, the dynamic complexes that connect the cell to the extracellular matrix (ECM) . It functions as a critical signaling hub, integrating signals from integrin-ECM engagement to coordinate cytoskeletal reorganization, cell adhesion, and migration . The structure of this compound features an N-terminal region with five leucine-aspartate (LD) motifs that bind structural and signaling proteins like vinculin and focal adhesion kinase (FAK), and a C-terminal region with four zinc-finger LIM domains responsible for its targeting to focal adhesions . This compound's primary research value lies in its pivotal role in cell motility. It regulates the spatiotemporal activation of Rho GTPases (RhoA, Rac1, Cdc42) by recruiting guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs) to focal adhesions, thereby controlling actin cytoskeleton dynamics . The function of this compound is tightly regulated by phosphorylation, notably at tyrosine residues Y31 and Y118 by FAK and Src kinase, which creates docking sites for other signaling molecules like Crk and is essential for efficient cell migration . This compound also acts as a mechanosensor, with its LIM domains responding to mechanical forces from the ECM, influencing adhesion dynamics and directional migration . Beyond its cytoplasmic roles, this compound can shuttle to the nucleus, where it may function as a transcriptional coregulator, providing a direct link between cell adhesion and gene expression . Its critical importance is underscored in development, as this compound knockout is embryonically lethal due to defects in cardiac and somite development . Abnormal expression and mutation of this compound are strongly implicated in pathological processes, particularly cancer progression and metastasis . Enhanced this compound expression is a documented feature in numerous malignancies, including lung, breast, gastric, and colorectal cancers, where it correlates with increased cell proliferation, invasion, and poor patient prognosis . It is a key player in the MET tyrosine kinase signaling pathway and its phosphorylation status serves as an indicator of oncogenic signaling activity . Consequently, this compound is a vital reagent for research areas encompassing cancer biology, cell migration and invasion, mechanobiology, developmental biology, and studies of focal adhesion biochemistry.

属性

IUPAC Name

11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNHBCIZLNNLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57186-25-1
Record name Paxilline from Penicillium paxilli
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Multifaceted Role of Paxillin in Focal Adhesion Assembly: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal adhesions (FAs) are complex, dynamic structures crucial for cell adhesion, migration, and signaling. At the heart of these intricate molecular assemblies lies paxillin, a 68-kDa multidomain scaffold protein. This compound acts as a critical signaling hub, integrating and transducing signals from the extracellular matrix (ECM) through integrin receptors to orchestrate a symphony of cellular responses. This technical guide provides an in-depth exploration of the pivotal role of this compound in focal adhesion assembly, detailing its molecular interactions, regulatory mechanisms, and the experimental methodologies used to elucidate its function.

This compound: A Molecular Scaffold

This compound's function as a scaffold is dictated by its distinct protein-protein interaction domains. The N-terminus harbors five leucine-aspartate (LD) motifs, while the C-terminus contains four zinc-finger LIM domains. These domains mediate interactions with a plethora of structural and signaling proteins, positioning this compound as a central organizer of the focal adhesion machinery.[1][2][3]

Leucine-Aspartate (LD) Motifs: The Signaling Hub

The LD motifs are crucial for recruiting key signaling molecules to the focal adhesion complex.[2] Each LD motif exhibits binding specificity for different partners, allowing for the assembly of diverse signaling complexes.

  • LD1: Interacts with integrin-linked kinase (ILK) and actopaxin, a member of the parvin family of actin-binding proteins.[4] This interaction is important for recruiting these proteins to focal adhesions.

  • LD2 and LD4: These motifs are the primary binding sites for Focal Adhesion Kinase (FAK).[5][6] Opposite faces of the four-helix bundle in the Focal Adhesion Targeting (FAT) domain of FAK associate with this compound's LD2 and LD4 motifs.[7] The binding of both LD motifs is necessary for a stable FAK-paxillin complex.[5] The LD2 motif also interacts with vinculin.[8]

  • LD4: This motif is a particularly important hub for regulating Rho GTPase signaling. It recruits a complex containing GIT1 (G protein-coupled receptor kinase-interacting protein 1), β-PIX (PAK-interacting exchange factor), and PAK (p21-activated kinase), which are key regulators of cell migration and adhesion dynamics.[7]

LIM Domains: Targeting and Structural Roles

The four C-terminal LIM domains are primarily responsible for targeting this compound to focal adhesions.[9][10] Specifically, the LIM3 domain has been identified as the principal determinant for this localization.[11] The LIM domains are cysteine-rich zinc-finger motifs that mediate protein-protein interactions and may also be involved in sensing mechanical strain within the actin cytoskeleton.[7][9][10] Serine/threonine phosphorylation within the LIM2 and LIM3 domains can regulate this compound's localization to focal adhesions.[9][10]

This compound's Key Interaction Partners in Focal Adhesion Assembly

This compound's role as a scaffold is defined by its interactions with a multitude of proteins that collectively drive the formation and maturation of focal adhesions.

Focal Adhesion Kinase (FAK)

The interaction between this compound and FAK is fundamental to focal adhesion signaling. FAK is a non-receptor tyrosine kinase that is recruited to sites of integrin clustering.[12] The binding of this compound to the FAT domain of FAK is a critical early event in focal adhesion assembly.[5][12] This interaction is required for the proper localization and activation of FAK.[9] Once activated, FAK autophosphorylates at Tyrosine 397 (Y397), creating a binding site for Src family kinases.[13] The FAK/Src complex then phosphorylates numerous downstream targets, including this compound itself, propagating signals that regulate cell migration, survival, and proliferation.[13][14]

Vinculin

Vinculin is a key structural protein that links integrins to the actin cytoskeleton, thereby reinforcing the mechanical stability of focal adhesions. This compound binds to the tail domain of vinculin, and this interaction is thought to be regulated by phosphorylation.[15][16][17] The binding of vinculin to this compound can modulate the interaction between this compound and FAK, thereby influencing downstream signaling pathways that control cell motility and survival.[14][18]

Talin and Kindlin

Talin and kindlin are crucial for the initial activation of integrins and the recruitment of this compound to nascent adhesions.[2][19] Kindlin-2 can directly bind to the LIM4 domain of this compound, an interaction that is important for initiating cell spreading.[14][19] This kindlin-paxillin interaction can then recruit FAK, leading to its activation and the formation of lamellipodia.[19] Talin also interacts with this compound, further stabilizing the connection between integrins and the actin cytoskeleton.[20]

Regulation of this compound Function by Phosphorylation

Phosphorylation is a key mechanism for regulating this compound's activity, localization, and its interaction with other proteins. This compound is phosphorylated on multiple tyrosine, serine, and threonine residues.[13][20][21]

Tyrosine Phosphorylation

Upon integrin engagement, this compound is rapidly phosphorylated on several tyrosine residues, most notably Y31 and Y118.[7][13] This phosphorylation is primarily mediated by the FAK/Src kinase complex.[13] Phosphorylated Y31 and Y118 serve as docking sites for SH2 domain-containing proteins, such as Crk, which in turn recruit other signaling molecules to regulate Rho family GTPases and focal adhesion dynamics.[13][22] The phosphorylation state of these tyrosine residues is critical for both the assembly and disassembly of focal adhesions.[13][23]

Serine/Threonine Phosphorylation

In addition to tyrosine phosphorylation, serine and threonine phosphorylation also plays a significant role in regulating this compound function. For instance, phosphorylation of serine residues within the LIM domains has been shown to regulate this compound's localization to focal adhesions.[9][10] Furthermore, phosphorylation of Serine 178 by JNK has been shown to affect focal adhesion size, distribution, and the rate of assembly.[10]

Quantitative Data on this compound in Focal Adhesion Dynamics

The following tables summarize key quantitative data related to this compound's function in focal adhesion assembly.

ParameterValueMethodReference
Binding Affinity (Kd)
This compound (LD1, LD2, LD4) to FAK (FAT domain)17 ± 2 µM (LD1), 7 ± 2 µM (LD2), 13 ± 2 µM (LD4)NMR Titration[1]
Kindlin-2 (F0 domain) to this compound (LIM4 domain)~200 µMNMR Titration[20]
β-Parvin (CH2 domain) to this compound (LD1, LD2, LD4)27 µM (LD1), 42 µM (LD2), 73 µM (LD4)Surface Plasmon Resonance[24]
Turnover Dynamics (Half-life, t½)
This compound in Focal Adhesions15.7 sFRAP[1]
FAK in Focal Adhesions9.9 sFRAP[1]
Vinculin in Focal Adhesions39.8 sFRAP[1]
Talin in Focal Adhesions49.4 sFRAP[1]
Phosphorylation SiteKinase(s)Functional RoleReference
Tyrosine 31 (Y31)FAK, SrcRecruitment of Crk, regulation of Rac1[13]
Tyrosine 118 (Y118)FAK, SrcRecruitment of Crk, regulation of Rac1[13]
Serine 178 (S178)JNKRegulation of FA size and assembly rate[10]
Serine 273 (S273)UnknownRegulates GIT1 binding and adhesion turnover[21]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the study of this compound in focal adhesion assembly.

Signaling Pathways

Paxillin_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin binds Talin_Kindlin Talin / Kindlin Integrin->Talin_Kindlin recruits This compound This compound Integrin->this compound recruits Talin_Kindlin->Integrin activates Talin_Kindlin->this compound recruits Actin Actin Cytoskeleton Talin_Kindlin->Actin links to FAK FAK This compound->FAK binds & recruits Vinculin Vinculin This compound->Vinculin binds Signaling_Complex Signaling Complex (Crk, GIT1, PIX, PAK) This compound->Signaling_Complex recruits FAK->this compound phosphorylates (Y31, Y118) Src Src FAK->Src recruits & activates Src->this compound phosphorylates (Y31, Y118) Src->FAK phosphorylates Vinculin->Actin links to Cell_Responses Cellular Responses (Migration, Spreading, Survival) Actin->Cell_Responses Rho_GTPases Rho GTPases (Rac1, RhoA) Signaling_Complex->Rho_GTPases regulates Rho_GTPases->Actin regulates dynamics Rho_GTPases->Cell_Responses

Caption: this compound-mediated signaling cascade in focal adhesion assembly.

Experimental Workflows

Experimental_Workflow cluster_protein_interaction Protein-Protein Interaction cluster_localization_dynamics Localization & Dynamics cluster_functional_assays Functional Assays cluster_phosphorylation_analysis Phosphorylation Analysis CoIP Co-Immunoprecipitation FRET FRET Microscopy IF Immunofluorescence Microscopy FRAP FRAP Analysis Knockdown This compound Knockdown/out Migration_Assay Cell Migration/Spreading Assay Knockdown->Migration_Assay MassSpec Mass Spectrometry

Caption: Key experimental workflows for studying this compound's role.

Detailed Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the role of this compound in focal adhesion assembly.

Co-Immunoprecipitation (Co-IP) of this compound and FAK

This protocol is designed to verify the in vivo interaction between this compound and FAK.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-paxillin antibody (for immunoprecipitation)

  • Anti-FAK antibody (for Western blotting)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE gels and Western blotting reagents

Protocol:

  • Cell Lysis: Culture cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Lysate Preparation: Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Immunoprecipitation: Incubate the cell lysate with the anti-paxillin antibody for 2-4 hours or overnight at 4°C with gentle rotation.

  • Bead Binding: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-FAK antibody to detect the co-immunoprecipitated FAK.

Immunofluorescence Staining of this compound in Focal Adhesions

This protocol allows for the visualization of this compound localization within focal adhesions.

Materials:

  • Cells cultured on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-paxillin

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear staining (optional)

  • Antifade mounting medium

Protocol:

  • Fixation: Wash cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 5-10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-paxillin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash with PBS. If desired, counterstain nuclei with DAPI. Mount the coverslips on microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Fluorescence Recovery After Photobleaching (FRAP) for this compound Turnover

FRAP is used to measure the dynamics of this compound within focal adhesions.

Materials:

  • Cells stably or transiently expressing a fluorescently tagged this compound (e.g., GFP-paxillin)

  • Live-cell imaging setup with a confocal microscope equipped with a high-power laser for photobleaching

Protocol:

  • Cell Culture: Plate cells expressing fluorescently-tagged this compound on glass-bottom dishes suitable for live-cell imaging.

  • Image Acquisition (Pre-bleach): Identify a region of interest (ROI) containing a distinct focal adhesion. Acquire a series of images (e.g., 5-10 frames) at a low laser power to establish the baseline fluorescence intensity.

  • Photobleaching: Use a high-power laser to bleach the fluorescence within the ROI in a single, brief pulse.

  • Image Acquisition (Post-bleach): Immediately after bleaching, acquire a time-lapse series of images at the same low laser power used for the pre-bleach acquisition to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis: Measure the fluorescence intensity in the bleached ROI, a control region outside the bleached area, and a background region over time. Normalize the fluorescence recovery curve and fit it to a mathematical model to determine the mobile fraction and the half-time of recovery (t½), which is inversely related to the turnover rate.

Conclusion

This compound stands as a central and indispensable component of the focal adhesion machinery. Its modular structure enables it to function as a dynamic scaffold, recruiting a diverse array of signaling and structural proteins to sites of cell-matrix adhesion. The intricate regulation of this compound through phosphorylation and its multifaceted interactions with key partners like FAK, vinculin, talin, and kindlin are paramount for the proper assembly, maturation, and turnover of focal adhesions. A thorough understanding of this compound's role is not only fundamental to cell biology but also holds significant promise for the development of novel therapeutic strategies targeting diseases associated with aberrant cell adhesion and migration, such as cancer metastasis and fibrosis. The continued application of advanced quantitative and imaging techniques will undoubtedly further unravel the complexities of this compound-mediated signaling and its impact on cellular function.

References

An In-depth Technical Guide to the Structure and Domains of Paxillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxillin is a 68 kDa multi-domain scaffolding protein that plays a pivotal role in the intricate signaling networks governing cell adhesion, migration, and cytoskeletal organization.[1][2] Localized primarily at focal adhesions, this compound serves as a crucial signaling hub, integrating signals from the extracellular matrix (ECM) via integrin receptors and coordinating downstream cellular responses. Its modular structure, comprising a series of protein-protein interaction domains, allows it to recruit a diverse array of structural and signaling molecules, thereby orchestrating the dynamic assembly and disassembly of focal adhesions.[3][4] Understanding the precise architecture and function of this compound's domains is paramount for elucidating its role in both normal physiological processes and pathological conditions, including cancer metastasis, making it a compelling target for therapeutic intervention.

This compound Protein Structure

Human this compound is a 591-amino acid protein characterized by a distinct modular architecture.[5] The N-terminal region is intrinsically disordered and harbors five leucine-rich LD motifs, while the C-terminal region is composed of four tandemly arranged zinc-finger LIM domains.[4][6] This arrangement of versatile protein-binding modules allows this compound to function as a molecular scaffold, bringing together various components of the cell adhesion machinery.

N-Terminal Region: The LD Motifs

The N-terminus of this compound contains five highly conserved leucine-aspartate (LD) motifs, which are critical for its function as a signaling adapter.[7] These short, helical motifs serve as docking sites for a multitude of binding partners, including focal adhesion kinase (FAK), vinculin, and the GIT (G protein-coupled receptor kinase-interactor) family of proteins.[3][8]

C-Terminal Region: The LIM Domains

The C-terminal half of this compound is characterized by the presence of four LIM domains, which are cysteine- and histidine-rich zinc-finger domains.[7][9] These domains are crucial for this compound's localization to focal adhesions and mediate interactions with other proteins, such as the protein tyrosine phosphatase PTP-PEST.[10][11] The LIM3 domain, in particular, has been identified as a principal determinant for targeting this compound to these adhesive structures.[8]

Quantitative Data on this compound Domains and Interactions

The precise boundaries of this compound's domains and the affinities of their interactions with key binding partners are critical for a quantitative understanding of its function. The following tables summarize these key quantitative data.

Table 1: Amino Acid Residues of Human this compound Domains
DomainAmino Acid ResiduesSequence
LD1 1-20MDDLDALLADLESTTSHISK
LD2 141-160NLSELDRLLLELNAVQHNPP
LD3 213-232VRPSVESLLDELESSVPSPV
LD4 262-281ATRELDELMASLSDFKFMAQ
LD5 296-315PGSQLDSMLGSLQSDLNKLG
LIM1 323-380KCPTCEKVIHGVAFYAKPDCKFCFICKTCAPLIGTGGKAAFYHNEPYCQYPP
LIM2 381-438PCLSCNKPIIGCDRYYPPNFCAACGKCFRPLPEGYAALHAEHPYCQHPP
LIM3 440-497PCKTCGKPILGVEFFPRSPYCAQCSECIRPLPEGYSALKRKHPLYCQHPP
LIM4 501-559ECFSCNKPIVGQESVRLPGFHFACFACGHCFRPLPEGFSALQRKHPIYCQHPP

Data sourced from multiple studies.[3][12][13][14]

Table 2: Binding Affinities of this compound Domains with Key Partners
This compound Domain(s)Binding PartnerMethodDissociation Constant (Kd)
LD1, LD2, LD4FAK (FAT domain)NMRLD1: 17 ± 2 µM, LD2: 7 ± 2 µM, LD4: 13 ± 2 µM
LD4GIT1 (FAH domain)Isothermal Titration Calorimetry10 µM
LD2VinculinNot explicitly quantified in reviewed sources-
LIM3 & LIM4PTP-PESTNot explicitly quantified in reviewed sources-

Note: The interaction with FAK involves multiple LD motifs, leading to a higher overall avidity.[15]

Key Signaling Pathways Involving this compound

This compound sits (B43327) at the crossroads of several major signaling pathways that regulate cell adhesion, migration, and proliferation. Its ability to scaffold various kinases, phosphatases, and GTPase regulatory proteins is central to its function.

FAK/Src Signaling

Upon integrin engagement with the ECM, Focal Adhesion Kinase (FAK) is recruited to focal adhesions and autophosphorylates on tyrosine 397. This creates a binding site for the SH2 domain of Src family kinases.[16] The activated FAK/Src complex then phosphorylates multiple substrates, including this compound, on several tyrosine residues.[16] These phosphorylation events create docking sites for other signaling molecules containing SH2 domains, such as Crk, leading to the activation of downstream pathways like the MAPK/ERK cascade.[16]

FAK_Src_Signaling ECM Extracellular Matrix Integrin Integrin ECM->Integrin binds FAK FAK Integrin->FAK recruits & activates Src Src FAK->Src recruits & activates This compound This compound FAK->this compound phosphorylates (Tyr) Src->FAK phosphorylates Src->this compound phosphorylates (Tyr) Crk Crk This compound->Crk recruits (pTyr) Downstream Downstream Signaling (e.g., MAPK/ERK) Crk->Downstream activates

FAK/Src signaling pathway leading to this compound phosphorylation.
Rho GTPase Signaling

This compound plays a critical role in regulating the activity of Rho family GTPases, including Rac1, RhoA, and Cdc42, which are master regulators of the actin cytoskeleton.[17] this compound's LD4 motif is particularly important as it recruits a complex containing GIT1, PIX (a Rac/Cdc42 guanine (B1146940) nucleotide exchange factor), and PAK (p21-activated kinase).[3][17] This complex is crucial for localized Rac1 activation at the leading edge of migrating cells, promoting lamellipodia formation and directional movement.[18] Conversely, this compound's interaction with PTP-PEST can lead to the dephosphorylation of p190RhoGAP, a negative regulator of RhoA, thereby influencing stress fiber formation and focal adhesion dynamics.[10]

Rho_GTPase_Signaling This compound This compound (LD4) GIT1 GIT1 This compound->GIT1 recruits PIX PIX (GEF) GIT1->PIX complexes with PAK PAK PIX->PAK complexes with Rac1_GDP Rac1-GDP (inactive) PIX->Rac1_GDP activates Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP Lamellipodia Lamellipodia Formation Rac1_GTP->Lamellipodia promotes

This compound-mediated regulation of Rac1 activity.

Experimental Protocols

Characterizing the structure and interactions of this compound requires a combination of molecular biology, biochemistry, and cell biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect this compound-FAK Interaction

This protocol describes the co-immunoprecipitation of endogenous this compound and FAK from cultured cells.

Materials:

  • Cell culture plates

  • Ice-cold PBS

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails.

  • Anti-paxillin antibody (for immunoprecipitation)

  • Anti-FAK antibody (for western blotting)

  • Protein A/G magnetic beads

  • Magnetic rack

  • SDS-PAGE gels and western blotting apparatus

  • ECL detection reagents

Procedure:

  • Culture cells to 80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells by adding Co-IP Lysis Buffer and scraping.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration.

  • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

  • Remove the beads using a magnetic rack.

  • Add the anti-paxillin antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

  • Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Pellet the beads using a magnetic rack and wash three times with Co-IP Lysis Buffer.

  • Elute the protein complexes by adding 2x Laemmli sample buffer and boiling for 5 minutes.

  • Analyze the eluate by SDS-PAGE and western blotting using an anti-FAK antibody.

CoIP_Workflow Start Cell Lysate Preclear Pre-clear with Protein A/G beads Start->Preclear IP Incubate with anti-paxillin Ab Preclear->IP Capture Capture with Protein A/G beads IP->Capture Wash Wash beads Capture->Wash Elute Elute proteins Wash->Elute Analyze SDS-PAGE & Western Blot (anti-FAK) Elute->Analyze End Detection Analyze->End GST_Pulldown_Workflow Bait GST-Paxillin-LD2 Beads Glutathione Beads Bait->Beads bind Prey Purified Vinculin Beads->Prey incubate with Complex Bead-GST-Paxillin-Vinculin Complex Prey->Complex Wash Wash unbound proteins Complex->Wash Elute Elute bound proteins Wash->Elute Analyze SDS-PAGE & Coomassie Stain Elute->Analyze

References

Paxillin Signaling Pathways in Cell Migration: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Paxillin is a crucial scaffolding and adaptor protein that plays a central role in orchestrating the complex signaling networks that govern cell migration. Localized at focal adhesions, the interface between the cell and the extracellular matrix (ECM), this compound integrates signals from integrins and growth factor receptors to modulate cytoskeletal dynamics, cell adhesion, and protrusion. This technical guide provides a comprehensive overview of the core signaling pathways involving this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its multifaceted role in cell migration.

Core Concepts in this compound Signaling

This compound, a 68 kDa protein, functions as a molecular hub, lacking intrinsic enzymatic activity but possessing multiple protein-protein interaction domains. Its structure is key to its function, featuring an N-terminal region with five leucine-rich LD motifs and a C-terminal region with four LIM domains.[1] These domains serve as docking sites for a multitude of signaling and structural proteins, enabling this compound to act as a critical transducer of extracellular cues into intracellular responses that drive cell movement.

Upon integrin engagement with the ECM, a cascade of phosphorylation events is initiated, with this compound being a primary target. Tyrosine phosphorylation of this compound by Focal Adhesion Kinase (FAK) and Src family kinases creates binding sites for SH2 domain-containing proteins, propagating downstream signaling.[2][3] Concurrently, serine/threonine phosphorylation by kinases such as p21-activated kinase (PAK), extracellular signal-regulated kinase (ERK), and glycogen (B147801) synthase kinase 3 (GSK3) adds another layer of regulation, influencing this compound's localization, turnover, and interactions.[2][4]

Key Signaling Pathways

The FAK-Src-Paxillin Axis

The interaction between FAK, Src, and this compound is a cornerstone of focal adhesion signaling. Following integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397). This phosphotyrosine residue serves as a high-affinity binding site for the SH2 domain of Src. The activated FAK-Src complex then phosphorylates numerous substrates, including this compound, most notably at tyrosines Y31 and Y118.[2] This phosphorylation is a critical event that initiates multiple downstream pathways.

dot

FAK_Src_Paxillin_Axis ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin engagement FAK FAK Integrin->FAK recruits & activates pFAK_Y397 pFAK (Y397) FAK->pFAK_Y397 autophosphorylation Src Src pFAK_Y397->Src recruits FAK_Src_Complex FAK-Src Complex pFAK_Y397->FAK_Src_Complex Src->FAK_Src_Complex This compound This compound FAK_Src_Complex->this compound phosphorylates pPaxillin_Y31_Y118 pthis compound (Y31/Y118) This compound->pPaxillin_Y31_Y118 Downstream Downstream Signaling (e.g., Crk/p130Cas, Rac activation) pPaxillin_Y31_Y118->Downstream initiates

Core FAK-Src-Paxillin signaling cascade initiation.
This compound and Rho Family GTPases

This compound is a critical regulator of the Rho family of small GTPases, including Rac1, Cdc42, and RhoA, which are master organizers of the actin cytoskeleton. This compound coordinates the spatiotemporal activation of these GTPases by recruiting guanine (B1146940) nucleotide exchange factors (GEFs), which activate them, and GTPase-activating proteins (GAPs), which inactivate them, to focal adhesions.

  • Rac1 and Cdc42 Activation: Phosphorylated this compound (Y31/Y118) recruits the adaptor protein Crk, which in turn binds to DOCK180, a Rac GEF. This complex promotes the localized activation of Rac1 at the leading edge of migrating cells, driving the formation of lamellipodia.[2] this compound, through its LD4 motif, also binds to a complex containing GIT1 (G protein-coupled receptor kinase-interacting protein 1) and β-PIX (a Rac/Cdc42 GEF), further contributing to Rac1 and Cdc42 activation and the establishment of cell polarity.[5]

  • RhoA Regulation: this compound signaling can also lead to the localized suppression of RhoA activity at the cell front, which is necessary for membrane protrusion. This is thought to occur through the recruitment of RhoGAPs to focal adhesions.

dot

Paxillin_RhoGTPase_Regulation pthis compound pthis compound (Y31/Y118) Crk Crk pthis compound->Crk recruits DOCK180 DOCK180 Crk->DOCK180 binds Rac1_GDP Rac1-GDP (inactive) DOCK180->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP Lamellipodia Lamellipodia Formation & Protrusion Rac1_GTP->Lamellipodia Paxillin_LD4 This compound (LD4) GIT1_PIX GIT1/β-PIX Complex Paxillin_LD4->GIT1_PIX recruits GIT1_PIX->Rac1_GDP GEF activity Cdc42_GTP Cdc42-GTP (active) GIT1_PIX->Cdc42_GTP GEF activity Filopodia Filopodia Formation Cdc42_GTP->Filopodia

This compound-mediated activation of Rac1 and Cdc42.
Downstream Effectors and Cytoskeletal Linkage

As a scaffold, this compound connects the signaling machinery to the actin cytoskeleton, primarily through its interactions with structural proteins like vinculin and actin-binding proteins.

  • Vinculin: Binds to this compound's LD1 and LD2 motifs and links focal adhesions to the actin cytoskeleton, providing a crucial mechanical linkage for traction force generation.[6]

  • p130Cas and Crk: The scaffolding protein p130Cas is another key substrate of the FAK-Src complex. Phosphorylated p130Cas recruits the adaptor protein Crk, which, as mentioned, activates Rac through DOCK180. This compound can also directly bind p130Cas via its LD1 motif, further integrating these signaling modules.[7]

  • PAK: p21-activated kinase (PAK) is an effector of Rac and Cdc42. This compound, via the GIT1/PIX complex, brings PAK to focal adhesions. Activated PAK can then phosphorylate various substrates, including this compound itself at Serine 273, creating a feedback loop that can modulate adhesion dynamics.[8]

Quantitative Data on this compound Interactions and Function

The following tables summarize key quantitative data related to this compound's interactions and its impact on cell migration.

Table 1: this compound Protein-Protein Interaction Affinities

This compound DomainBinding PartnerDissociation Constant (Kd)Cell/SystemReference
LD1p130Cas (CCHD)~4.2 µMIn vitro (Calorimetry)[7]
LD1β-Parvin27 µMIn vitro (SPR)[9]
LD2β-Parvin42 µMIn vitro (SPR)[9]
LD4β-Parvin73 µMIn vitro (SPR)[9]

Table 2: Impact of this compound Status on Cell Migration Speed

Cell TypeConditionMigration SpeedPercent ChangeReference
Cortical NeuronsControl43.1 ± 4.3 µm/h-[10]
Cortical NeuronsThis compound-deficient29.1 ± 1.7 µm/h↓ 32%[10]
Fibroblasts (FAK-/-)Expressing wild-type FAK268 ± 6 µm / 8h-[9]
Fibroblasts (FAK-/-)FAK-/- control243 ± 8 µm / 8h↓ 9%[9]
Fibroblasts (FAK-/-)Expressing FAK (this compound binding mutant)164 ± 17 µm / 8h↓ 39%[9]
Colon Cancer CellsParentalNormalized to 100%-[11]
Colon Cancer CellsThis compound Y88F mutant~25% of parental↓ ~75%[11]

Table 3: Regulation of Protein Phosphorylation by this compound

ProteinConditionChange in PhosphorylationReference
This compoundFAK mutant (this compound binding deficient)↓ 29% compared to wild-type FAK[12]
p130CasFAK mutant (this compound binding deficient)↓ 38% compared to wild-type FAK[12]
FAK (Y576/Y577)Mutation of this compound binding sitesDependent on this compound binding[13]
FAK (Y397, Y861)Mutation of this compound binding sitesIndependent of this compound binding[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Co-Immunoprecipitation (Co-IP) of this compound and Associated Proteins

This protocol describes the immunoprecipitation of a target protein ("bait," e.g., this compound) to pull down its interacting partners ("prey," e.g., FAK).

Materials:

  • Cell Lysis Buffer (e.g., RIPA or a milder buffer like 1% Nonidet P-40, 137 mM NaCl, 20 mM Tris-HCl pH 8.0, with protease and phosphatase inhibitors).[14]

  • Primary antibody against the bait protein (e.g., anti-paxillin).

  • Control IgG of the same isotype as the primary antibody.

  • Protein A/G agarose (B213101) or magnetic beads.

  • Wash Buffer (e.g., lysis buffer with lower detergent concentration or PBS with 0.1% Tween-20).

  • Elution Buffer (e.g., 0.1 M glycine (B1666218) pH 2.5-3.0 or 2x SDS-PAGE sample buffer).

Procedure:

  • Cell Lysis: Culture cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (lysate) to a new tube.

  • Pre-clearing (Optional but Recommended): Add 20-30 µL of Protein A/G bead slurry to the cell lysate and incubate with rotation for 1 hour at 4°C. Centrifuge and collect the supernatant. This step reduces non-specific binding to the beads.

  • Immunoprecipitation: Add the primary antibody (typically 1-5 µg) to the pre-cleared lysate. For a negative control, add an equivalent amount of control IgG to a separate tube of lysate. Incubate with gentle rotation for 4 hours to overnight at 4°C.

  • Capture of Immune Complexes: Add 30-50 µL of Protein A/G bead slurry to each sample. Incubate with rotation for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all supernatant.

  • Elution: Resuspend the beads in 20-40 µL of 2x SDS-PAGE sample buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for gel electrophoresis.

  • Analysis: Centrifuge the samples and load the supernatant onto an SDS-PAGE gel for western blot analysis to detect the bait and prey proteins.

dot

CoIP_Workflow Start Start: Cultured Cells Lysis 1. Cell Lysis (Ice-cold lysis buffer) Start->Lysis Preclear 2. Pre-clearing with Beads (Optional) Lysis->Preclear Antibody 3. Antibody Incubation (Anti-Paxillin or Control IgG) Preclear->Antibody Beads 4. Capture with Protein A/G Beads Antibody->Beads Wash 5. Wash Beads (3-5 times) Beads->Wash Elute 6. Elution (SDS-PAGE Sample Buffer + Heat) Wash->Elute Analyze 7. Analysis by Western Blot Elute->Analyze

Workflow for Co-Immunoprecipitation (Co-IP).
In Vitro Kinase Assay for this compound Phosphorylation

This protocol outlines the steps to measure the phosphorylation of a substrate (recombinant this compound) by a purified kinase (e.g., FAK or Src) in a cell-free system.

Materials:

  • Purified, active kinase (e.g., recombinant FAK or Src).

  • Purified substrate (e.g., recombinant GST-paxillin).

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM EDTA).

  • ATP solution (can be "cold" ATP or radiolabeled [γ-³²P]ATP for detection).

  • Stop Solution (e.g., 6x SDS-PAGE sample buffer or EDTA solution).

Procedure:

  • Prepare Master Mix: On ice, prepare a master mix containing the kinase assay buffer, the substrate (this compound), and any other required co-factors.

  • Set up Reactions: Aliquot the master mix into individual reaction tubes. Add the kinase to the appropriate tubes. Include a "no kinase" control.

  • Initiate Reaction: Start the kinase reaction by adding the ATP solution to each tube. The final ATP concentration is typically near the Km of the kinase (e.g., 10-100 µM).

  • Incubation: Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a set period (e.g., 15-60 minutes). Ensure the reaction time is within the linear range of the assay.

  • Terminate Reaction: Stop the reaction by adding Stop Solution (e.g., 6x SDS-PAGE sample buffer). Heat the samples at 95°C for 5 minutes.

  • Detection of Phosphorylation:

    • Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against the this compound site of interest (e.g., anti-pY118-paxillin).

    • Autoradiography: If using [γ-³²P]ATP, separate proteins by SDS-PAGE, dry the gel, and expose it to X-ray film or a phosphor screen to visualize the radiolabeled (phosphorylated) substrate.

dot

Kinase_Assay_Workflow Start Start: Purified Components Mix 1. Prepare Reaction Mix (Buffer, this compound Substrate, Kinase) Start->Mix Initiate 2. Initiate Reaction (Add ATP) Mix->Initiate Incubate 3. Incubate (e.g., 30°C for 30 min) Initiate->Incubate Terminate 4. Terminate Reaction (Add Stop Solution) Incubate->Terminate Detection 5. Detect Phosphorylation Terminate->Detection WB Western Blot (Phospho-specific Ab) Detection->WB Autorad Autoradiography ([γ-³²P]ATP) Detection->Autorad End End: Quantify Phosphorylation WB->End Autorad->End

Workflow for an In Vitro Kinase Assay.
Transwell Cell Migration Assay

This assay measures the chemotactic migration of cells through a porous membrane.

Materials:

  • Transwell inserts (typically 8.0 µm pore size for most cancer cells).

  • 24-well companion plates.

  • Cell culture medium with and without a chemoattractant (e.g., 10% FBS).

  • Serum-free medium for cell starvation.

  • PBS, Trypsin-EDTA.

  • Cotton swabs.

  • Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol).

  • Staining solution (e.g., 0.5% Crystal Violet in 2% ethanol).

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate for 12-24 hours to starve the cells.

  • Assay Setup: Add 600-750 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate. Place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

  • Cell Seeding: Harvest the starved cells using trypsin, wash, and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/100 µL).

  • Migration: Gently add 100-200 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration appropriate for the cell line (e.g., 12-48 hours).

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in fixation solution for 10-15 minutes. Stain the cells by placing the insert in staining solution for 20-30 minutes.

  • Quantification: Gently wash the inserts with water to remove excess stain and allow them to air dry. Using a microscope, count the number of stained cells in several random fields of view for each insert. Alternatively, the stain can be eluted (e.g., with 10% acetic acid) and the absorbance measured with a plate reader.

Conclusion

This compound stands as a master regulator at the crossroads of signaling pathways that control cell migration. Its function as a scaffold, governed by a complex interplay of phosphorylation events and protein-protein interactions, allows cells to sense their environment and orchestrate the cytoskeletal rearrangements necessary for movement. The FAK-Src axis, the regulation of Rho GTPases, and the recruitment of downstream effectors represent core modules in the this compound signaling network. A thorough understanding of these pathways, facilitated by the quantitative data and detailed protocols presented here, is essential for researchers in cell biology and for the development of novel therapeutic strategies targeting pathological cell migration in diseases such as cancer.

References

The Multifaceted Role of Paxillin in Cytoskeletal Organization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxillin is a 68-kDa focal adhesion-associated protein that functions as a critical scaffold and adaptor in the intricate signaling networks governing cytoskeletal organization. Localized at the interface between the extracellular matrix (ECM) and the actin cytoskeleton, this compound is a key player in cell adhesion, migration, and mechanotransduction. Its modular structure, comprising multiple protein-protein interaction domains, allows it to serve as a hub for a diverse array of signaling and structural proteins. This technical guide provides an in-depth exploration of this compound's core functions, its regulation, and the experimental methodologies used to investigate its role in cytoskeletal dynamics.

Core Function: A Scaffold at the Crossroads of Cytoskeletal Dynamics

This compound's primary function is to act as a molecular scaffold at focal adhesions, which are dynamic structures that mediate the connection between the cell and the ECM. It is recruited to these sites upon integrin engagement with ECM components. Once localized, this compound orchestrates the assembly of a multi-protein complex that links integrins to the actin cytoskeleton and transduces signals that regulate cellular behavior.

Key Domains and Binding Partners

This compound's scaffolding function is mediated by its distinct protein-protein interaction domains:

  • Leucine-rich LD Motifs: The N-terminus of this compound contains five conserved leucine-aspartate (LD) motifs. These motifs are crucial for binding to several key focal adhesion proteins, including:

    • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that plays a central role in integrin signaling. FAK binds to the LD2 and LD4 motifs of this compound.

    • Vinculin: A cytoskeletal protein that links integrins to the actin cytoskeleton. Vinculin binds to the LD1, LD2, and LD4 motifs.

    • GIT1 (G protein-coupled receptor kinase-interacting protein 1): A scaffold protein that links this compound to a signaling complex containing PIX (a Rac/Cdc42 guanine (B1146940) nucleotide exchange factor) and PAK (p21-activated kinase).

  • LIM Domains: The C-terminus of this compound contains four double zinc-finger LIM domains. These domains are primarily responsible for targeting this compound to focal adhesions.

Regulation of Cytoskeletal Organization

This compound's influence on cytoskeletal organization is primarily achieved through its regulation of the Rho family of small GTPases, including RhoA, Rac1, and Cdc42. These proteins are master regulators of the actin cytoskeleton, controlling processes such as stress fiber formation, lamellipodia extension, and filopodia formation. This compound modulates Rho GTPase activity by recruiting their regulators, such as GEFs and GAPs, to focal adhesions.

  • Regulation of Rac1 and RhoA: this compound's interaction with the GIT1-PIX-PAK complex is a key mechanism for local Rac1 activation at the leading edge of migrating cells, promoting lamellipodia formation and cell protrusion.[1] Conversely, tyrosine phosphorylation of this compound can lead to the recruitment of p120RasGAP, which in turn can lead to the localized suppression of RhoA activity.[2] This intricate balance between Rac1 and RhoA activation is crucial for directional cell migration.

Quantitative Data on this compound Function

The following tables summarize key quantitative data related to this compound's interactions and its impact on cell migration.

Interacting PartnerThis compound DomainBinding Affinity (Kd)Reference(s)
FAK (FAT domain)LD117 ± 2 µM[3]
LD27 ± 2 µM[3]
LD413 ± 2 µM[3]
β-Parvin (Vinculin-related)LD127 µM[4]
LD242 µM[4]
LD473 µM[4]
Crk (SH2 domain)Phospho-TyrosineSubnanomolar[5]
Experimental ConditionCell TypeEffect on MigrationQuantitative ChangeReference(s)
This compound DeficiencyNeuronsDecreased migration speed32% slower migration rate (29.1 ± 1.7 µm/h vs. 43.1 ± 4.3 µm/h)[6]
This compound KnockdownColorectal Cancer CellsDecreased migration~30% decrease in migrated cells[7]
Expression of S188/190A mutantEpithelial CellsIncreased migration on collagen27.98 ± 1.21 µm/h vs. 20.95 ± 1.09 µm/h (wild type)[8]
Inhibition of FAK-Paxillin interactionMelanoma CellsDecreased migration speed>50% reduction[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving this compound and a typical experimental workflow for studying its interactions.

Paxillin_Integrin_Signaling cluster_ECM Extracellular Matrix cluster_Cell Cell ECM ECM Integrin Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src activates This compound This compound FAK->this compound phosphorylates Src->FAK phosphorylates Src->this compound phosphorylates Vinculin Vinculin This compound->Vinculin recruits RhoGTPases Rho GTPases (Rac1, RhoA) This compound->RhoGTPases regulates Actin Actin Cytoskeleton Vinculin->Actin RhoGTPases->Actin reorganizes

Integrin-Mediated Signaling to the Actin Cytoskeleton via this compound.

Paxillin_RhoGTPase_Regulation Paxillin_pY This compound-pY GIT1 GIT1 Paxillin_pY->GIT1 recruits p120RasGAP p120RasGAP Paxillin_pY->p120RasGAP recruits PIX β-PIX GIT1->PIX PAK PAK PIX->PAK Rac1_GDP Rac1-GDP PIX->Rac1_GDP activates (GEF) Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Rac1_GTP->PAK activates Lamellipodia Lamellipodia Formation Rac1_GTP->Lamellipodia RhoA_GTP RhoA-GTP p120RasGAP->RhoA_GTP inactivates (GAP) RhoA_GDP RhoA-GDP RhoA_GTP->RhoA_GDP StressFibers Stress Fiber Formation RhoA_GTP->StressFibers

This compound-Mediated Regulation of Rac1 and RhoA Activity.

Co_IP_Workflow Start Cell Lysate (with protease/phosphatase inhibitors) Incubate Incubate with anti-Paxillin antibody Start->Incubate AddBeads Add Protein A/G beads Incubate->AddBeads Wash Wash beads to remove non-specific binding AddBeads->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze by Western Blot (probe for FAK, Vinculin, etc.) Elute->Analyze

Co-Immunoprecipitation Workflow to Identify this compound Binding Partners.

Experimental Protocols

Detailed methodologies for key experiments used to study this compound function are provided below.

Co-Immunoprecipitation of this compound and its Binding Partners

This protocol is designed to isolate this compound and its interacting proteins from cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer: 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl pH 8.0) supplemented with protease and phosphatase inhibitors.

  • Anti-paxillin antibody (for immunoprecipitation).

  • Protein A/G magnetic beads or agarose (B213101) beads.

  • Wash buffer (e.g., cell lysis buffer or PBS with 0.1% Tween-20).

  • Elution buffer (e.g., 2x Laemmli sample buffer).

  • Antibodies against potential binding partners (for Western blotting).

Procedure:

  • Culture cells to 80-90% confluency.

  • Lyse cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the anti-paxillin antibody overnight at 4°C with gentle rotation.

  • Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

  • Wash the beads three to five times with ice-cold wash buffer.

  • Elute the protein complexes by boiling the beads in elution buffer for 5-10 minutes.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins (e.g., FAK, vinculin).[9][10][11][12][13]

Western Blotting for Phosphorylated this compound

This protocol is for detecting the phosphorylation status of this compound.

Materials:

  • Cell lysis buffer with phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

  • Primary antibody specific for phosphorylated this compound (e.g., anti-phospho-paxillin Y118).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Prepare cell lysates as described in the co-immunoprecipitation protocol, ensuring the inclusion of phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-paxillin antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.[14][15][16]

Immunofluorescence Staining of this compound in Focal Adhesions

This protocol allows for the visualization of this compound localization within the cell.

Materials:

  • Cells cultured on glass coverslips.

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 1% BSA in PBST).

  • Primary anti-paxillin antibody.

  • Fluorophore-conjugated secondary antibody.

  • DAPI or Hoechst for nuclear counterstaining.

  • Antifade mounting medium.

Procedure:

  • Wash cells grown on coverslips twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

  • Incubate the cells with the primary anti-paxillin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBST.

  • Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBST.

  • Counterstain the nuclei with DAPI or Hoechst for 5 minutes.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the staining using a fluorescence or confocal microscope.[17][18][19][20][21]

In Vitro Kinase Assay for this compound Phosphorylation

This protocol is for assessing the direct phosphorylation of this compound by a kinase such as FAK or Src.

Materials:

  • Purified recombinant this compound protein.

  • Purified active kinase (e.g., FAK or Src).

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • ATP solution.

  • [γ-³²P]ATP (for radioactive detection) or phospho-specific antibodies (for non-radioactive detection).

  • SDS-PAGE gels and autoradiography film or Western blotting reagents.

Procedure:

  • Set up the kinase reaction in a microcentrifuge tube by combining the kinase buffer, purified recombinant this compound, and the active kinase.

  • Initiate the reaction by adding ATP (and a small amount of [γ-³²P]ATP if using radioactive detection).

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • For radioactive detection: Dry the gel and expose it to autoradiography film to visualize the phosphorylated this compound.

  • For non-radioactive detection: Transfer the proteins to a membrane and perform a Western blot using a phospho-specific this compound antibody.[22][23][24]

Conclusion

This compound stands as a central regulator of cytoskeletal organization, integrating signals from the extracellular environment to modulate cell adhesion, migration, and morphology. Its function as a dynamic scaffold, coupled with the tight regulation of its phosphorylation status, allows for precise spatial and temporal control over the actin cytoskeleton. The experimental approaches detailed in this guide provide a framework for further dissecting the intricate roles of this compound in both normal physiological processes and in pathological conditions such as cancer metastasis, making it a compelling target for future therapeutic interventions.

References

The Discovery and Early History of Paxillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxillin (PXN) is a pivotal multi-domain scaffold protein residing at the dynamic interface between the cell and the extracellular matrix (ECM).[1][2] It plays a crucial role in the transduction of signals from the cellular microenvironment, influencing cell adhesion, migration, and gene expression.[1][2] First identified in the early 1990s, this compound has since emerged as a key player in a multitude of cellular processes and a subject of intense research in fields ranging from developmental biology to cancer therapeutics. This technical guide provides an in-depth exploration of the discovery and foundational history of the this compound protein, detailing the initial characterization, key experimental methodologies, and early understanding of its function in cellular signaling.

The Discovery of this compound

This compound was first described in 1990 as a 68 kDa, tyrosine-phosphorylated cytoskeletal protein by Christopher E. Turner, John R. Glenney, Jr., and Keith Burridge.[3][4] The protein was identified as a component of focal adhesions, which are specialized structures that mediate the connection between the actin cytoskeleton and the ECM.[5] A key initial finding was the demonstration of a specific in vitro interaction between this compound and another focal adhesion protein, vinculin.[5][6]

Prior to this, a 68-kD protein had been noted as a major substrate of the v-Src tyrosine kinase in Rous sarcoma virus-transformed cells, and this was later confirmed to be this compound.[1][5] This early observation hinted at this compound's involvement in signaling pathways related to cell growth and transformation.

The name "this compound" was coined for this newly identified protein. It was purified from chicken gizzard smooth muscle, which provided a rich source for its initial biochemical characterization.[5][6]

Initial Characterization and Quantitative Data

The initial characterization of this compound in the early 1990s laid the groundwork for understanding its biochemical and biophysical properties. The data from these seminal studies are summarized in the table below.

PropertyReported Value(s)Organism/SourceReference
Molecular Weight 65-70 kD (diffuse band on SDS-PAGE); 68 kDChicken Gizzard Smooth Muscle[5][6]
Isoelectric Point (pI) Multiple isoforms with pIs ranging from 6.31 to 6.85Chicken Gizzard Smooth Muscle[5][6]

Key Early Experimental Findings and Methodologies

The discovery and initial understanding of this compound were underpinned by a series of key experiments. The detailed protocols for these pioneering studies are outlined below, based on the methodologies described in the foundational papers and common laboratory practices of the era.

Protein Purification from Chicken Gizzard Smooth Muscle

The initial purification of this compound was crucial for its characterization. The following is a representative protocol based on the methods used for purifying cytoskeletal proteins from chicken gizzard in the late 1980s and early 1990s.

Objective: To isolate this compound from chicken gizzard smooth muscle.

Principle: This protocol involves the extraction of proteins from minced chicken gizzard, followed by a series of column chromatography steps to separate this compound from other cellular components based on its biochemical properties.

Materials:

  • Fresh chicken gizzards

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.6), 25 mM KCl, 5 mM EGTA, 1 mM MgCl2, 0.5 mM DTT, 0.1 mM PMSF

  • DEAE-cellulose column

  • Hydroxyapatite (B223615) column

  • Gel filtration column (e.g., Sephacryl S-300)

  • Gradient buffer A: 10 mM Tris-HCl (pH 7.6), 1 mM EGTA, 0.1 mM DTT

  • Gradient buffer B: 10 mM Tris-HCl (pH 7.6), 1 mM EGTA, 0.1 mM DTT, 500 mM KCl

  • SDS-PAGE reagents

Procedure:

  • Tissue Preparation: Mince fresh chicken gizzards and homogenize in ice-cold Extraction Buffer.

  • Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cellular debris.

  • DEAE-Cellulose Chromatography: Load the supernatant onto a DEAE-cellulose column equilibrated with Gradient Buffer A. Elute bound proteins with a linear gradient of KCl (0-500 mM) using Gradient Buffer B. Collect fractions and analyze by SDS-PAGE to identify those containing a ~68 kD protein.

  • Hydroxyapatite Chromatography: Pool the this compound-containing fractions, dialyze against a low-salt buffer, and load onto a hydroxyapatite column. Elute with a phosphate (B84403) gradient.

  • Gel Filtration Chromatography: Further purify the this compound-containing fractions by gel filtration chromatography to separate proteins based on size.

  • Analysis: Analyze the purified fractions by SDS-PAGE and Coomassie blue staining to assess purity.

In Vitro Vinculin Binding Assay

A key early discovery was the direct interaction between this compound and vinculin. The following protocol describes a method to demonstrate this interaction in vitro.

Objective: To determine if purified this compound directly binds to vinculin.

Principle: This assay involves separating vinculin and its fragments by SDS-PAGE, transferring them to a membrane, and then probing the membrane with radiolabeled this compound to detect binding.

Materials:

  • Purified this compound

  • Purified vinculin

  • Staphylococcus aureus V8 protease

  • SDS-PAGE reagents

  • Nitrocellulose membrane

  • Radiolabeling reagent for this compound (e.g., 125I)

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Wash buffer (TBST)

Procedure:

  • Vinculin Digestion: Incubate purified vinculin with Staphylococcus aureus V8 protease to generate fragments.

  • SDS-PAGE and Transfer: Separate the intact vinculin and its fragments by SDS-PAGE. Transfer the proteins to a nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Probing with Labeled this compound: Incubate the membrane with radiolabeled this compound in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane extensively with wash buffer to remove unbound this compound.

  • Autoradiography: Expose the membrane to X-ray film to visualize the bands to which radiolabeled this compound has bound.

Immunoprecipitation and Western Blotting for Phosphotyrosine

The discovery that this compound is tyrosine-phosphorylated upon cell adhesion to the ECM was a landmark finding. The following is a representative protocol for immunoprecipitating phosphotyrosine-containing proteins and detecting them by Western blot.

Objective: To demonstrate the tyrosine phosphorylation of this compound in response to cell adhesion.

Principle: Cells are lysed under conditions that preserve phosphorylation. Proteins containing phosphotyrosine are then immunoprecipitated using an anti-phosphotyrosine antibody. The immunoprecipitated proteins are then separated by SDS-PAGE and probed with an anti-paxillin antibody via Western blot.

Materials:

  • Cell culture (e.g., fibroblasts)

  • Fibronectin-coated and uncoated culture dishes

  • Lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate)

  • Anti-phosphotyrosine antibody

  • Protein A/G-agarose beads

  • Anti-paxillin antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE reagents

  • PVDF membrane

Procedure:

  • Cell Culture and Stimulation: Plate cells on fibronectin-coated and uncoated dishes and culture for a specified time.

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G-agarose beads.

    • Incubate the pre-cleared lysates with an anti-phosphotyrosine antibody overnight at 4°C.

    • Add protein A/G-agarose beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and SDS-PAGE: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the eluted proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with a primary antibody against this compound.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

Early Signaling Pathways and Functional Insights

The initial studies on this compound provided the first glimpses into its role as a signaling scaffold. The tyrosine phosphorylation of this compound upon integrin-mediated cell adhesion suggested its involvement in "outside-in" signaling, where signals from the ECM are transmitted into the cell to regulate cellular behavior.

The key components of the early understood this compound signaling pathway were:

  • Integrins: Transmembrane receptors that bind to ECM components and initiate intracellular signaling.

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is recruited to focal adhesions and activated upon integrin clustering. FAK was found to phosphorylate this compound.

  • Src: A proto-oncogenic non-receptor tyrosine kinase that also localizes to focal adhesions and contributes to this compound phosphorylation.

  • Vinculin: A cytoskeletal protein that binds to this compound and links it to the actin cytoskeleton.

The prevailing model at the time was that upon cell adhesion, integrin clustering leads to the recruitment and activation of FAK and Src, which in turn phosphorylate this compound. This phosphorylation was thought to create docking sites for other signaling molecules, thereby assembling a signaling complex at focal adhesions. The interaction with vinculin provided a direct link to the actin cytoskeleton, suggesting a role for this compound in regulating cell adhesion and migration.

Visualizations

The following diagrams illustrate the key concepts from the early research on this compound.

Discovery_of_this compound cluster_observation Initial Observation cluster_purification Purification & Characterization cluster_interaction Interaction Studies v-Src Substrate 68 kD v-Src Substrate in Transformed Cells This compound This compound (68 kD) v-Src Substrate->this compound Identified as Chicken Gizzard Chicken Gizzard Smooth Muscle Purification Protein Purification (Chromatography) Chicken Gizzard->Purification Source for Purification->this compound Yields Binding Assay In Vitro Binding Assay This compound->Binding Assay Tested in Vinculin Vinculin Vinculin->Binding Assay Tested in Interaction Interaction Binding Assay->Interaction Demonstrates

A flowchart illustrating the key steps in the discovery and initial characterization of this compound.

Early_Paxillin_Signaling cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell ECM Fibronectin Integrin Integrin ECM->Integrin Binds to FAK FAK Integrin->FAK Recruits & Activates Src Src Integrin->Src Recruits & Activates This compound This compound FAK->this compound Phosphorylates (Tyr) Src->this compound Phosphorylates (Tyr) Vinculin Vinculin This compound->Vinculin Binds to Actin Actin Cytoskeleton Vinculin->Actin Links to

A diagram of the early understanding of the this compound signaling pathway at focal adhesions.

Experimental_Workflow_Phosphorylation Start Start: Cell Culture Plate_Cells Plate cells on fibronectin-coated dishes Start->Plate_Cells Lyse_Cells Lyse cells with phosphatase inhibitors Plate_Cells->Lyse_Cells Immunoprecipitation Immunoprecipitate with anti-phosphotyrosine Ab Lyse_Cells->Immunoprecipitation SDS_PAGE Separate proteins by SDS-PAGE Immunoprecipitation->SDS_PAGE Western_Blot Transfer to membrane & probe with anti-paxillin Ab SDS_PAGE->Western_Blot Detection Detect signal Western_Blot->Detection

A simplified workflow for demonstrating the tyrosine phosphorylation of this compound upon cell adhesion.

Conclusion

The discovery of this compound in 1990 marked a significant step forward in our understanding of the molecular machinery that governs cell adhesion and signaling. The early research not only identified a new and important protein but also provided foundational insights into the dynamic nature of focal adhesions as critical signaling hubs. The initial characterization of its biochemical properties, its interaction with vinculin, and its tyrosine phosphorylation in response to extracellular cues established this compound as a key adaptor protein. This early work paved the way for decades of subsequent research that has further elucidated the complex roles of this compound in health and disease, making it a continued area of interest for both basic research and therapeutic development.

References

The Role of Paxillin in Cancer Metastasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paxillin (PXN) is a 68-kDa multi-domain scaffold protein that is a key component of focal adhesions (FAs), the intricate structures that connect the cell's cytoskeleton to the extracellular matrix (ECM).[1][2] While devoid of enzymatic activity itself, this compound serves as a critical signaling hub, recruiting a multitude of structural and signaling proteins to FAs.[1][2] This strategic position allows it to play a pivotal role in transducing signals from the ECM and growth factor receptors to regulate fundamental cellular processes such as adhesion, migration, proliferation, and survival.[1][3] An increasing body of evidence highlights the aberrant expression and phosphorylation of this compound in numerous human cancers, where it is strongly correlated with tumor progression, increased invasiveness, and the formation of distant metastases.[1][4][5] This guide provides an in-depth technical overview of the multifaceted role of this compound in cancer metastasis, focusing on its involvement in core signaling pathways, with detailed data summaries and experimental methodologies for the research community.

The Molecular Scaffolding Function of this compound

This compound's function as an adaptor protein is dictated by its modular structure, which consists of several protein-protein interaction domains. The N-terminal region contains five leucine-rich LD motifs, which are crucial for binding to other focal adhesion proteins like Focal Adhesion Kinase (FAK), vinculin, and the p21-activated kinase (PAK) interacting exchange factor (PIX).[6] The C-terminal region contains four LIM domains, which are zinc-finger motifs that mediate the localization of this compound to focal adhesions.[2] Between these regions lie key phosphorylation sites, primarily tyrosine (Tyr) and serine (Ser) residues. The phosphorylation state of these residues, dynamically regulated by kinases such as FAK and Src, is a critical determinant of which downstream signaling molecules are recruited, thereby dictating the cellular response.[1][2][3]

This compound's Role in Core Metastatic Processes

Metastasis is a multi-step process involving local invasion, intravasation, survival in circulation, extravasation, and colonization at a distant site. This compound is implicated in several of these critical stages.

Cell Adhesion, Migration, and Invasion

The dynamic assembly and disassembly of focal adhesions are essential for cell migration. This compound is central to this process.[1]

  • Adhesion Dynamics: Phosphorylation of this compound by FAK and Src strengthens focal adhesions, enhancing the connection between the cancer cell and the ECM, which provides the necessary traction for movement.[3] Conversely, the disassembly of adhesions at the cell rear, also regulated by this compound, is required for net forward movement.[7]

  • Cytoskeletal Reorganization: this compound influences the activity of Rho family GTPases (RhoA, Rac1, and Cdc42), master regulators of the actin cytoskeleton.[1][3] This regulation is crucial for the formation of migratory structures like lamellipodia and filopodia.[3]

  • Invasion and Invadopodia: Cancer cells invade surrounding tissues by degrading the ECM. They accomplish this using specialized, actin-rich protrusions called invadopodia. This compound is a key component of the ring of adhesion and scaffolding proteins that surrounds the actin core of invadopodia.[5] The tyrosine phosphorylation of this compound is necessary for regulating invadopodia dynamics and maturation, thereby promoting matrix degradation.[5][8][9]

Epithelial-Mesenchymal Transition (EMT)

EMT is a developmental program often hijacked by cancer cells to acquire migratory and invasive capabilities. During EMT, epithelial cells lose their cell-cell junctions and apical-basal polarity, transitioning to a more motile mesenchymal phenotype. This compound plays a significant role in this process. Downregulation of this compound has been shown to inhibit the EMT process in colorectal cancer and melanoma cells, partly by reducing the activation of the ERK signaling pathway.[1][4][10] Furthermore, this compound can interact with cadherins, key components of cell-cell junctions, and its knockdown can impair N-cadherin-mediated adhesion, affecting the metastatic potential of cells.[1][4]

Key Signaling Pathways Regulated by this compound

This compound acts as a nexus for several major signaling pathways that drive cancer metastasis.

The FAK/Src Pathway

The interaction between Focal Adhesion Kinase (FAK) and the proto-oncogene Src is a cornerstone of integrin-mediated signaling. Upon integrin engagement with the ECM, FAK is autophosphorylated, creating a docking site for Src. The resulting FAK/Src complex phosphorylates numerous substrates, with this compound being a primary target.[3][11]

  • Phosphorylation Cascade: FAK phosphorylates this compound on tyrosines 31 and 118, which creates binding sites for other adaptor proteins like Crk.[3][8][12] The Crk-paxillin complex can then recruit other molecules to activate downstream pathways, including the MAPK/ERK cascade.

  • Metastatic Signaling: The FAK/Src-mediated phosphorylation of this compound is consistently linked to enhanced migration, invasion, and metastasis in various cancers.[4] Inhibiting the FAK-paxillin interaction is considered an effective strategy to reduce cancer cell invasion and metastasis.[4][13][14]

FAK_Src_Paxillin_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src recruits & activates This compound This compound FAK->this compound phosphorylate Src->FAK phosphorylates Src->this compound phosphorylate pthis compound p-Paxillin (Y31, Y118) This compound->pthis compound Crk Crk pthis compound->Crk recruits Actin Actin Cytoskeleton pthis compound->Actin regulates Downstream Downstream Signaling (e.g., MAPK, Rac1) Crk->Downstream Migration Cell Migration & Invasion Downstream->Migration Actin->Migration

Caption: The FAK/Src signaling cascade leading to this compound phosphorylation.
PI3K/Akt and MAPK/ERK Pathways

This compound also modulates pro-survival and pro-proliferative pathways, including the PI3K/Akt and MAPK/ERK cascades.

  • PI3K/Akt Pathway: At adhesion sites, phosphorylated this compound can directly or indirectly activate PI3K, leading to the subsequent activation of Akt.[3] This pathway is crucial for promoting cell survival and proliferation, and its dysregulation by this compound is linked to enhanced tumor cell invasiveness.[3]

  • MAPK/ERK Pathway: this compound, in its phosphorylated state, can recruit the Grb2-SOS complex, which activates Ras and initiates the MAPK signaling cascade.[3] This pathway translates signals from growth factors into responses like cell migration and proliferation.[3] Downregulating this compound has been shown to decrease ERK activation and suppress the EMT process in colorectal cancer.[10][15]

PI3K_MAPK_Pathways pthis compound p-Paxillin PI3K PI3K pthis compound->PI3K activates Grb2_SOS Grb2/SOS pthis compound->Grb2_SOS recruits Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation Ras Ras Grb2_SOS->Ras activates MAPK_Cascade MAPK Cascade (Raf-MEK-ERK) Ras->MAPK_Cascade activates MAPK_Cascade->Proliferation Migration Cell Migration MAPK_Cascade->Migration

Caption: this compound's role in activating the PI3K/Akt and MAPK/ERK pathways.
Rho Family GTPases

This compound is a key coordinator of Rho family GTPases, which are essential for the cytoskeletal rearrangements required for cell migration.[1] Through its LD4 motif, this compound binds to GIT1 (G protein-coupled receptor kinase-interacting protein 1), which acts as a scaffold for signaling complexes that regulate Rac1 and Cdc42 activity, promoting the formation of lamellipodia and filopodia.[3] The phosphorylation of this compound at Tyr31 and Tyr118 has also been reported to activate the RhoA/ROCK pathway, which regulates cell contractility and invasion.[1][4] A delicate balance between this compound and its close relative, Hic-5, appears crucial for modulating RhoA and Rac1 activities to control different modes of 3D cell migration (mesenchymal vs. amoeboid).[7]

Rho_GTPase_Pathway This compound This compound GIT1 GIT1 This compound->GIT1 binds RhoA RhoA This compound->RhoA activates (via pY31/118) GEFs_GAPs GEFs / GAPs GIT1->GEFs_GAPs recruits Rac1_Cdc42 Rac1 / Cdc42 GEFs_GAPs->Rac1_Cdc42 regulate Lamellipodia Lamellipodia & Filopodia Formation Rac1_Cdc42->Lamellipodia Stress_Fibers Stress Fiber Formation & Contraction RhoA->Stress_Fibers

Caption: this compound-mediated regulation of Rho family GTPases.

Quantitative Data on this compound in Cancer

The expression and phosphorylation status of this compound are frequently altered in metastatic cancers, making them potential prognostic markers.

Table 1: this compound Expression in Primary vs. Metastatic Tumors

Cancer TypeFindingReference
Lung CancerThis compound expression is significantly higher in metastatic samples (lymph node, brain) compared to primary tumors. Expression increases with advancing stage.[11][16]
Colorectal CancerHigh this compound expression is positively correlated with TNM stage, lymph node metastasis, and distant metastasis. Expression in liver metastases is higher than in matched primary tumors.[10][15]
Prostate CancerHigher this compound expression is associated with lymph node metastasis and advanced pathological features. Expression is significantly higher in positive lymph node tissue than in paired primary PCa tissue.[17]
Breast CancerThis compound mRNA and protein levels are higher in breast cancer cells with high metastatic potential compared to those with low metastatic potential.[1][4]
MelanomaThis compound is overexpressed in highly metastatic melanoma cell lines.[18]

Table 2: Key this compound Phosphorylation Sites and Their Role in Metastasis

Phosphorylation Site(s)Regulating Kinase(s)Cancer Type(s)Role in MetastasisReference(s)
Tyrosine 31 (Y31) & Tyrosine 118 (Y118)FAK, SrcMultiple (Breast, Colorectal, etc.)Considered a marker of metastasis. Promotes migration, invasion, and invadopodia disassembly. Activates RhoA/ROCK pathway.[1][3][4][9]
Tyrosine 88 (Y88)SrcColorectal CancerPlays an oncogenic role. Phosphorylation is regulated by the tumor suppressor PTPRT.[1][4][19]
Serine 178 (S178)JNKBreast, Pancreatic CancerRequired for cell migration. Promotes reorganization of focal adhesions and regulates EGFR expression to drive metastasis.[1][4][20]
Alanine 127 to Threonine (A127T)Somatic MutationLung CancerNot a phosphorylation, but a common mutation that enhances cell growth, invasion, and F-actin stress fiber formation.[1][11][16]

Experimental Protocols for Studying this compound

Investigating the role of this compound in metastasis requires a combination of molecular, cellular, and in vivo techniques.

Analysis of this compound Expression
  • Immunohistochemistry (IHC):

    • Protocol: Paraffin-embedded tissue sections (5 µm) from primary tumors and metastatic sites are deparaffinized and rehydrated.

    • Antigen retrieval is performed using a citrate (B86180) buffer (pH 6.0) at 95°C for 20 minutes.

    • Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.

    • Sections are blocked with 5% normal goat serum for 1 hour.

    • Incubate with a primary antibody against total this compound (e.g., rabbit anti-paxillin, 1:200 dilution) overnight at 4°C.

    • Incubate with a biotinylated secondary antibody followed by streptavidin-horseradish peroxidase (HRP) complex.

    • Visualize with 3,3'-diaminobenzidine (B165653) (DAB) and counterstain with hematoxylin.

    • Scoring: this compound expression is semi-quantitatively scored based on staining intensity (0-3) and the percentage of positive cells (0-4). An H-score (Intensity x Percentage) is calculated.[17]

  • Western Blotting:

    • Protocol: Lyse cancer cells or homogenized tissues in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-paxillin, anti-p-paxillin Y118, anti-p-paxillin Y31, anti-FAK, anti-p-FAK Y397, anti-ERK, anti-p-ERK).

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Functional Assays
  • siRNA-Mediated Knockdown:

    • Protocol: Culture cancer cells (e.g., MDA-MB-231, SW480) to 50-60% confluency.

    • Transfect cells with this compound-specific small interfering RNA (siRNA) or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.

    • After 48-72 hours, harvest cells to confirm knockdown efficiency by Western blotting or proceed with functional assays.[7][10]

  • Transwell Migration and Invasion Assays:

    • Protocol (Migration): Resuspend siRNA-transfected or control cells in serum-free medium.

    • Plate cells (e.g., 5 x 104) in the upper chamber of a Transwell insert (8 µm pore size).

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for 12-24 hours.

    • Remove non-migrated cells from the top of the insert with a cotton swab.

    • Fix migrated cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.

    • Count the number of migrated cells in several microscopic fields.

    • Protocol (Invasion): The procedure is identical to the migration assay, except the Transwell insert is pre-coated with a layer of Matrigel to simulate the basement membrane.[10][15]

Experimental_Workflow Start Cancer Cell Line (e.g., SW480) Transfection Transfection Start->Transfection Incubation Incubate 48-72h Transfection->Incubation siControl Control siRNA siControl->Transfection sithis compound This compound siRNA sithis compound->Transfection Harvest1 Harvest for Western Blot Incubation->Harvest1 Harvest2 Harvest for Functional Assay Incubation->Harvest2 WB Confirm Knockdown (this compound vs Actin) Harvest1->WB Assay Migration/Invasion Assay (Transwell) Harvest2->Assay Analysis Quantify & Compare Cell Motility Assay->Analysis

Caption: A typical workflow for studying this compound function using siRNA.

This compound as a Therapeutic Target

Given its central role in promoting metastasis, this compound and its associated signaling pathways represent promising targets for anti-cancer therapy.[1][4] Strategies include:

  • Inhibiting FAK-Paxillin Interaction: Disrupting the binding of FAK to this compound prevents FAK localization to focal adhesions, leading to reduced phosphorylation of FAK and its targets, and subsequent inhibition of adhesion, migration, and invasion.[13][14][21]

  • Targeting Upstream Kinases: Small molecule inhibitors targeting the kinase activity of FAK or Src are in various stages of clinical development. These inhibitors indirectly affect this compound's function by preventing its phosphorylation.

  • Developing this compound-Specific Inhibitors: While challenging due to its scaffolding nature, the development of molecules that directly bind to this compound and block its interaction with key partners could offer a more specific therapeutic approach.

Conclusion

This compound is far more than a simple structural component of focal adhesions; it is a master regulator of the molecular machinery that drives cancer cell metastasis. By integrating signals from the extracellular environment and orchestrating the activity of key pathways like FAK/Src, PI3K/Akt, MAPK/ERK, and Rho GTPases, this compound controls the essential metastatic processes of adhesion, migration, invasion, and EMT. The consistent upregulation of this compound expression and phosphorylation in advanced cancers underscores its clinical relevance as a prognostic marker and a high-value therapeutic target. A deeper understanding of the complex protein-protein interactions and regulatory feedback loops centered on the this compound scaffold will be critical for developing novel and effective anti-metastatic therapies.

References

The Core Interaction: A Technical Guide to the Paxillin-Focal Adhesion Kinase (FAK) Axis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic interplay between the scaffold protein paxillin and the non-receptor tyrosine kinase Focal Adhesion Kinase (FAK) is a critical nexus in cell signaling, governing fundamental cellular processes such as adhesion, migration, and survival. This interaction is central to the assembly and disassembly of focal adhesions, complex structures that physically link the cell's cytoskeleton to the extracellular matrix. Dysregulation of the this compound-FAK signaling axis is implicated in numerous pathologies, most notably in cancer progression and metastasis, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the molecular underpinnings of the this compound-FAK interaction, the downstream signaling cascades, and the experimental methodologies used to investigate this pivotal cellular mechanism.

Molecular Architecture of the this compound-FAK Interaction

The direct binding of this compound to FAK is a well-characterized protein-protein interaction mediated by specific domains on each protein. This compound, a multi-domain adaptor protein, utilizes its N-terminal leucine-rich LD motifs, specifically the LD2 and LD4 motifs, to engage with FAK.[1][2] FAK, in turn, presents a C-terminal Focal Adhesion Targeting (FAT) domain, a four-helix bundle, which contains two hydrophobic patches that serve as the docking sites for this compound's LD motifs.[1][3][4]

Structural studies have revealed that the LD2 and LD4 motifs of a single this compound molecule can simultaneously bind to opposite faces of the FAK FAT domain.[1][3] This bivalent interaction significantly increases the stability of the complex, which is crucial for the proper localization and activation of FAK at focal adhesions.[1][2] The binding of individual LD motifs to the FAT domain is relatively weak, but the cooperative binding of both motifs ensures a robust and stable FAK-paxillin complex.[1]

Structural Visualization of the this compound-FAK Complex

The following diagram illustrates the key domains of this compound and FAK and their interaction at the molecular level.

Paxillin_FAK_Interaction cluster_this compound This compound cluster_fak FAK cluster_interaction Interaction Detail This compound N-term LD1 LD2 LD3 LD4 LD5 LIM Domains C-term fak N-term (FERM) Kinase Domain Proline-Rich Region FAT Domain C-term fat_domain Helix 1-4 Patch Helix 2-3 Patch This compound:ld2->fat_domain:h14 This compound:ld4->fat_domain:h23

This compound LD motifs binding to the FAK FAT domain.

The this compound-FAK Signaling Cascade

The binding of this compound to FAK is a foundational event that initiates a cascade of signaling events crucial for cell motility and survival. The recruitment of FAK to focal adhesions via this compound is a prerequisite for its activation.

FAK Activation and Downstream Signaling

Upon localization to focal adhesions, FAK undergoes autophosphorylation at Tyrosine 397 (Y397).[5][6] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent binding of Src to FAK leads to the phosphorylation of other tyrosine residues on FAK, including those in the kinase domain activation loop (Y576/Y577), which fully activates FAK's catalytic activity.[5] Activated FAK, in complex with Src, then phosphorylates a host of downstream substrates, including this compound itself at tyrosines 31 and 118, and other key signaling molecules like p130Cas.[6][7] This phosphorylation cascade creates docking sites for other adaptor proteins, amplifying and diversifying the downstream signals that regulate cytoskeletal dynamics, cell protrusion, and gene expression.

Signaling Pathway Diagram

The following diagram outlines the core signaling pathway initiated by the this compound-FAK interaction.

FAK_Signaling_Pathway integrin Integrin This compound This compound integrin->this compound recruits fak FAK This compound->fak binds & recruits downstream Downstream Signaling (Migration, Survival, Proliferation) This compound->downstream fak->this compound phosphorylates (Y31/118) fak->fak autophosphorylation (Y397) src Src fak->src recruits p130cas p130Cas fak->p130cas phosphorylates src->fak phosphorylates (Y576/577) activates p130cas->downstream

Core FAK signaling pathway initiated by this compound.

Quantitative Analysis of the this compound-FAK Interaction and its Functional Consequences

The interaction between this compound and FAK, and its downstream effects, have been quantified in numerous studies. The following tables summarize key quantitative data from the literature.

Binding Affinity of this compound LD Motifs to FAK FAT Domain
Interacting MoleculesMethodDissociation Constant (Kd)Reference(s)
This compound LD2 peptide and FAK FAT domainFluorescence Polarization48.6 ± 11.4 µM[8]
This compound LD2 and LD4 motifs (combined) and FAK FAT domainIn vitro binding assay5-10 fold higher affinity than single motifs[2]
This compound LD1, LD2, and LD4 motifs with FAK FAT domainNMR SpectroscopyLD1: 17±2 µM, LD2: 7±2 µM, LD4: 13±2 µM[9]
Effects of Disrupting the this compound-FAK Interaction on Protein Phosphorylation
ConditionProtein and Phosphorylation SiteChange in PhosphorylationCell TypeReference(s)
Expression of FAK I936/I998 mutant (this compound binding deficient)FAK Y39772% decreaseMEFs[7][10]
Expression of FAK I936/I998 mutantFAK Y57689% decreaseMEFs[7][10]
Expression of FAK I936/I998 mutantFAK Y92572% decreaseMEFs[7][10]
Expression of FAK I936/I998 mutantThis compound29% decreaseMEFs[7][10]
Expression of FAK I936/I998 mutantp130Cas38% decreaseMEFs[7][10]
Functional Consequences of Altered this compound-FAK Interaction on Cell Behavior
ConditionCellular ProcessQuantitative ChangeCell TypeReference(s)
Expression of FAK I936/I998 mutant (this compound binding deficient)Cell AdhesionSignificant reduction compared to wild-type FAKMEFs[11]
Expression of FAK I936/I998 mutantCell MigrationSignificant reduction in wound closureMEFs[11]
Expression of this compound LD2-LD4 peptideCell Migration>50% reduction in migration speedMelanoma cells[12]
FAK depletion or inhibitionCell Migration30-50% reduction in migration speedMelanoma cells[12]
Expression of FAK I936/I998 mutantFocal Adhesion StabilityIncrease in stable focal adhesions from 35% to 58%MEFs[10]

Key Experimental Protocols

Investigating the this compound-FAK interaction requires a combination of molecular biology, biochemistry, and cell biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect in vivo Interaction

This protocol is designed to determine if this compound and FAK interact within a cellular context.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

  • Antibody against FAK or this compound for immunoprecipitation (IP)

  • Protein A/G-conjugated agarose (B213101) or magnetic beads

  • Wash buffer (e.g., Tris-buffered saline with 0.1% Tween 20 - TBST)

  • SDS-PAGE loading buffer

  • Antibodies against FAK and this compound for Western blotting

Procedure:

  • Culture cells to 80-90% confluency.

  • Lyse cells in ice-cold lysis buffer for 30 minutes on ice.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-FAK) overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.

  • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against this compound and FAK.

Workflow Diagram:

CoIP_Workflow start Cell Lysis lysate Clarify Lysate start->lysate preclear Pre-clear with Beads lysate->preclear ip Immunoprecipitation (Primary Antibody) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis SDS-PAGE & Western Blot elute->analysis

Co-Immunoprecipitation workflow.
In Vitro GST Pull-Down Assay

This assay confirms a direct interaction between this compound and FAK using purified proteins.

Materials:

  • Purified GST-tagged this compound (or a fragment containing LD motifs)

  • Purified FAK (or the FAT domain)

  • Glutathione-sepharose beads

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% NP-40)

  • Wash buffer (same as binding buffer)

  • SDS-PAGE loading buffer

  • Antibody against FAK for Western blotting

Procedure:

  • Incubate purified GST-paxillin with glutathione-sepharose beads for 1-2 hours at 4°C to immobilize the protein.

  • Wash the beads to remove unbound GST-paxillin.

  • Incubate the beads with purified FAK in binding buffer for 2-4 hours at 4°C.

  • As a negative control, incubate FAK with beads bound only to GST.

  • Wash the beads extensively with wash buffer.

  • Elute the bound proteins by boiling in SDS-PAGE loading buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting with an anti-FAK antibody.

Wound Healing (Scratch) Assay for Cell Migration

This assay measures the effect of disrupting the this compound-FAK interaction on collective cell migration.[13][14][15]

Materials:

  • Cells expressing wild-type FAK, a this compound-binding deficient FAK mutant, or control cells.

  • Culture plates (e.g., 24-well plates)

  • Sterile 200 µL pipette tip

  • Microscope with a camera and live-cell imaging capabilities (optional)

Procedure:

  • Seed cells in a culture plate and grow to a confluent monolayer.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Gently wash the cells with media to remove detached cells.

  • Add fresh media, with or without inhibitors if applicable.

  • Image the scratch at time 0.

  • Incubate the plate and acquire images of the same field at regular intervals (e.g., every 4-8 hours) for 24-48 hours.

  • Measure the width of the scratch at each time point and calculate the rate of wound closure.

Data Analysis Workflow:

Wound_Healing_Analysis start Acquire Images (t=0, t=x) measure Measure Wound Area/Width start->measure calculate Calculate % Wound Closure or Migration Rate measure->calculate compare Compare Experimental Groups calculate->compare

Wound healing assay data analysis workflow.

Conclusion and Future Directions

The interaction between this compound and FAK is a cornerstone of focal adhesion signaling, with profound implications for cell behavior in both physiological and pathological contexts. The detailed understanding of this interaction at the molecular, cellular, and quantitative levels provides a solid foundation for the development of novel therapeutic strategies. Targeting the FAK-paxillin protein-protein interaction directly, rather than the enzymatic activity of FAK, represents a promising avenue for the development of more specific and potentially less toxic anti-cancer therapies. Future research will likely focus on the development of small molecules or peptides that can specifically disrupt this interaction, as well as further elucidating the complex regulatory mechanisms that fine-tune the this compound-FAK signaling axis in different cellular contexts. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of this critical signaling pathway.

References

The Essential Role of Paxillin in Embryonic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paxillin, a 68-kDa focal adhesion adapter protein, is a critical orchestrator of embryonic development. This multidomain scaffold protein integrates signals from the extracellular matrix and growth factors to regulate fundamental cellular processes, including adhesion, migration, and cytoskeletal organization. Its function is indispensable for the proper formation of various tissues and organs. Genetic inactivation of this compound in mouse models results in early embryonic lethality, underscoring its vital role. This technical guide provides an in-depth exploration of this compound's function during embryogenesis, with a focus on its involvement in key signaling pathways, and offers detailed protocols for essential experimental procedures used to investigate its role.

Introduction to this compound in Embryogenesis

This compound is a key component of focal adhesions, which are dynamic structures that mediate the connection between the actin cytoskeleton and the extracellular matrix (ECM). Through its multiple protein-protein interaction domains, including LD motifs and LIM domains, this compound serves as a signaling hub, recruiting a diverse array of structural and signaling molecules.[1] Its expression is spatially and temporally regulated throughout embryonic development, with high levels detected in mesodermally derived structures, migrating neural crest cells, and the developing heart and somites.[2][3]

The critical importance of this compound in development is demonstrated by the severe phenotype of this compound-null mice. These embryos exhibit lethality around embryonic day 9.5, displaying major defects in the development of the heart and somites, structures derived from the mesoderm.[2][4] This phenotype closely resembles that of fibronectin-deficient embryos, highlighting this compound's crucial role as a transducer of fibronectin-integrin signaling.[2][3]

Quantitative Data on this compound Function in Embryonic Development

The following tables summarize key quantitative findings from studies on the role of this compound in embryonic development.

Developmental ProcessOrganism/Cell TypeThis compound ManipulationQuantitative ObservationReference(s)
Neuronal Migration Mouse Cortical NeuronsNeural-specific knockout~30-32% reduction in migration speed.[5][6]
24% shorter leading process in deficient neurons.[5]
Cell Migration Mouse Embryonic Fibroblasts (MEFs) with altered FAK-paxillin interactionFAK I936/I998 mutation40% decrease in migration speed compared to wild-type.[7][8]
Cardiac Function Zebrafish EmbryosMorpholino knockdown78.5% of embryos developed progressive heart failure.[9]
Ventricular fractional shortening reduced to 49.3% of control at 72 hpf.[9][10]
Focal Adhesion Dynamics MEFs with altered FAK-paxillin interactionFAK I936/I998 mutation58% of focal adhesions remained stable (compared to 35% in wild-type), indicating reduced turnover.[11]
Protein Phosphorylation Early Chicken EmbryoN/AApproximately 20% of total this compound is phosphorylated on tyrosine residues.[12][13]

hpf: hours post fertilization

Key Signaling Pathways Involving this compound

This compound is a central node in several signaling pathways that are crucial for embryonic development. Its phosphorylation on tyrosine and serine residues is a key regulatory mechanism, creating docking sites for various signaling partners.

This compound-FAK-Src Signaling

A cornerstone of integrin-mediated signaling, the interaction between this compound, Focal Adhesion Kinase (FAK), and the proto-oncogene tyrosine-protein kinase Src is fundamental for cell migration and adhesion dynamics. Upon integrin engagement with the ECM, FAK is recruited to focal adhesions and autophosphorylates, creating a binding site for Src. The FAK-Src complex then phosphorylates this compound on multiple tyrosine residues, notably Y31 and Y118.[1] This phosphorylation cascade is essential for the recruitment of other signaling molecules and the regulation of cytoskeletal rearrangements.

Paxillin_FAK_Src_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK recruitment & activation ECM ECM ECM->Integrin engagement This compound This compound Phospho_this compound p-Paxillin (Y31, Y118) This compound->Phospho_this compound FAK->this compound phosphorylation Src Src FAK->Src recruitment Src->this compound phosphorylation Src->FAK phosphorylation Downstream Downstream Signaling (e.g., Crk, p130Cas) Phospho_this compound->Downstream Paxillin_Rho_GTPase_Signaling cluster_rho Rho GTPase Regulation This compound This compound GEFs GEFs (e.g., PIX) This compound->GEFs recruitment GAPs GAPs (e.g., GIT1) This compound->GAPs recruitment Rac1 Rac1 Lamellipodia Lamellipodia Rac1->Lamellipodia promotes RhoA RhoA Stress_Fibers Stress_Fibers RhoA->Stress_Fibers promotes GEFs->Rac1 activation GAPs->RhoA inhibition Cre_Lox_Workflow start Start step1 Generate Floxed this compound Mouse (loxP sites flanking critical exons) start->step1 step2 Generate Cre-driver Mouse (Cre recombinase expressed under a tissue-specific promoter) start->step2 step3 Cross Floxed and Cre-driver Mice step1->step3 step2->step3 step4 Offspring with both transgenes will have tissue-specific This compound deletion step3->step4 end End step4->end

References

The Crucial Role of Paxillin in the Regulation of Rho GTPases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of the focal adhesion adapter protein, Paxillin, in the intricate regulation of the Rho family of small GTPases. This compound acts as a critical signaling hub, translating extracellular cues into dynamic cytoskeletal rearrangements essential for cell migration, adhesion, and proliferation. Its function as a scaffold protein, bringing together a host of regulatory and effector molecules, places it at the heart of cellular motility. A profound understanding of the this compound-Rho GTPase signaling nexus is paramount for developing novel therapeutic strategies targeting diseases characterized by aberrant cell migration, such as cancer metastasis and fibrosis.

This compound: A Master Scaffold for Rho GTPase Regulation

This compound is a 68 kDa protein enriched at focal adhesions, the sites where cells connect to the extracellular matrix (ECM). It lacks intrinsic enzymatic activity but is comprised of multiple protein-protein interaction domains, including five N-terminal leucine-rich LD motifs and four C-terminal LIM domains.[1] This modular structure enables this compound to function as a molecular scaffold, orchestrating the assembly of large signaling complexes.

This compound does not directly interact with Rho GTPases (RhoA, Rac1, and Cdc42) but rather modulates their activity by recruiting their upstream regulators: Guanine nucleotide Exchange Factors (GEFs), which activate GTPases by promoting GDP-GTP exchange, and GTPase-Activating Proteins (GAPs), which inactivate them by enhancing GTP hydrolysis.[2][3] The scaffolding function of this compound ensures the precise spatial and temporal control of Rho GTPase activity at focal adhesions, thereby dictating localized cytoskeletal dynamics.

The regulatory activity of this compound is itself tightly controlled by post-translational modifications, most notably phosphorylation. Tyrosine phosphorylation of this compound, primarily at residues Y31 and Y118 by kinases such as Focal Adhesion Kinase (FAK) and Src, creates docking sites for SH2 domain-containing proteins, initiating downstream signaling cascades.[1][4][5][6] Serine/threonine phosphorylation also plays a crucial role in regulating this compound's interactions and localization.

Differential Regulation of Rho GTPase Family Members by this compound

A key feature of this compound's function is its ability to differentially regulate the individual members of the Rho GTPase family, often with opposing effects. This differential regulation is fundamental to the coordinated cytoskeletal changes required for directional cell movement.

Activation of Rac1 and Cdc42: Promoting Cell Protrusion

This compound is a positive regulator of Rac1 and Cdc42, GTPases that are instrumental in the formation of lamellipodia and filopodia, respectively – the protrusive structures at the leading edge of migrating cells.[2][3][7] This activation is primarily achieved through the recruitment of Rac/Cdc42-specific GEFs to focal adhesions.

Two major signaling complexes are involved in this compound-mediated Rac1 activation:

  • The this compound-GIT-PIX-PAK Complex: The LD4 motif of this compound binds to the G protein-coupled receptor kinase-interacting protein (GIT), which in turn binds to the Rac/Cdc42 GEF, β-PIX.[7][8][9] This trimeric complex, which also includes the p21-activated kinase (PAK), is recruited to focal adhesions, leading to localized Rac1 activation.[7][9][10]

  • The this compound-Crk-DOCK180 Complex: Upon phosphorylation at tyrosines 31 and 118, this compound creates a binding site for the SH2 domain of the adapter protein CrkII.[6][11] CrkII then recruits DOCK180, a non-canonical GEF for Rac1, to the plasma membrane, resulting in Rac1 activation and the promotion of cell migration.[6][11]

Inhibition of RhoA: Facilitating Focal Adhesion Dynamics

In contrast to its role in activating Rac1 and Cdc42, this compound often acts as a negative regulator of RhoA, the GTPase responsible for the formation of contractile actin stress fibers and mature focal adhesions.[4][7] The localized suppression of RhoA activity at the leading edge is crucial for allowing membrane protrusion and the turnover of focal adhesions.

The primary mechanism for this compound-mediated RhoA inhibition involves the recruitment of RhoA-specific GAPs:

  • The this compound-p120RasGAP-p190RhoGAP Complex: Tyrosine-phosphorylated this compound (Y31/Y118) can bind to p120RasGAP, which in turn is associated with p190RhoGAP, a potent GAP for RhoA.[4] The recruitment of this complex to focal adhesions leads to the localized inactivation of RhoA, promoting membrane ruffling and efficient cell spreading.[4]

Context-Dependent Activation of RhoA

While generally an inhibitor of RhoA, under specific circumstances, this compound can also contribute to RhoA activation. For instance, in response to mechanical stimuli such as cyclic stretch, this compound can mediate the assembly of a complex containing the RhoA GEF, GEF-H1, and the p42/44 MAP kinase.[12][13] This leads to increased RhoA activity and endothelial permeability.[12][13]

Quantitative Data on this compound-Rho GTPase Regulation

The following table summarizes key quantitative findings from studies investigating the impact of this compound on Rho GTPase activity.

Cell TypeExperimental ConditionMeasured ParameterQuantitative ChangeReference
Mouse Embryo Fibroblasts (MEFs)This compound knockout (Pxl-/-)Rac1 activity~2-fold decrease[7]
Mouse Embryo Fibroblasts (MEFs)This compound knockout (Pxl-/-)RhoA activity~2-fold increase[7]
Human Lung Endothelial CellsCyclic Stretch (18%)This compound knockdownAttenuation of RhoA activation[12]
Human Lung Endothelial CellsCyclic Stretch (18%)This compound Y31/118F mutant expression28.9 ± 9.2% decrease in GEF-H1 activation[13]
NMuMG epithelial cellsMutation of this compound Y31/118RhoA activityEnhanced activation[4]

Signaling Pathways and Experimental Workflows

The intricate interplay between this compound and Rho GTPases can be visualized through signaling pathway diagrams. The following sections provide DOT language scripts to generate these diagrams, along with brief descriptions.

This compound-Mediated Rac1 Activation Pathways

This pathway illustrates the two primary mechanisms by which this compound promotes the activation of Rac1.

Paxillin_Rac1_Activation cluster_ecm Extracellular Matrix cluster_pm Plasma Membrane cluster_cyto Cytoplasm Integrin Integrin FAK_Src FAK/Src Integrin->FAK_Src Activates This compound This compound pax_p p-Paxillin (Y31/Y118) This compound->pax_p GIT GIT This compound->GIT Binds LD4 CrkII CrkII pax_p->CrkII Rac1_GDP Rac1-GDP (inactive) Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP Lamellipodia Lamellipodia Formation Rac1_GTP->Lamellipodia FAK_Src->this compound Phosphorylates PIX β-PIX (Rac GEF) GIT->PIX PIX->Rac1_GDP Activates PAK PAK DOCK180 DOCK180 (Rac GEF) CrkII->DOCK180 DOCK180->Rac1_GDP Activates Paxillin_RhoA_Inhibition cluster_ecm Extracellular Matrix cluster_pm Plasma Membrane cluster_cyto Cytoplasm Integrin Integrin FAK_Src FAK/Src Integrin->FAK_Src Activates This compound This compound pax_p p-Paxillin (Y31/Y118) This compound->pax_p p120RasGAP p120RasGAP pax_p->p120RasGAP Binds RhoA_GTP RhoA-GTP (active) RhoA_GDP RhoA-GDP (inactive) RhoA_GTP->RhoA_GDP StressFibers Stress Fiber Formation RhoA_GTP->StressFibers FAK_Src->this compound Phosphorylates p190RhoGAP p190RhoGAP (Rho GAP) p120RasGAP->p190RhoGAP p190RhoGAP->RhoA_GTP Inactivates Rho_Pulldown_Workflow start Start: Cell Culture (e.g., with/without this compound knockdown) lysis Cell Lysis (Buffer containing protease inhibitors) start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify protein_quant Protein Quantification (e.g., BCA assay) clarify->protein_quant incubation Incubate Lysate with GST-fusion protein beads (GST-Rhotekin for RhoA, GST-PAK-PBD for Rac/Cdc42) protein_quant->incubation wash Wash Beads (Remove non-specific binders) incubation->wash elution Elute Bound Proteins (e.g., by boiling in SDS-PAGE sample buffer) wash->elution analysis Analyze by Western Blot (Probe for specific Rho GTPase) elution->analysis end End: Quantify Active vs. Total Rho GTPase analysis->end

References

Paxillin: A Master Scaffold Orchestrating Cellular Signaling and Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Paxillin, a 68 kDa multi-domain protein, stands as a critical scaffolding molecule at the crossroads of cellular adhesion and signal transduction. Localized primarily to focal adhesions, the intricate nexus between the cell and the extracellular matrix, this compound orchestrates a complex network of protein-protein interactions that are fundamental to cell migration, proliferation, and survival. Its unique architecture, comprising multiple protein-binding motifs, allows it to function as a dynamic signaling hub, integrating cues from the extracellular environment and translating them into intracellular responses. Dysregulation of this compound function is frequently implicated in pathological conditions, most notably in cancer progression and metastasis, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound's role as a scaffolding protein, detailing its molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Introduction: The Central Role of this compound in Cell Biology

This compound is a key constituent of focal adhesions, dynamic structures that physically link the actin cytoskeleton to the extracellular matrix via integrin receptors.[1] Beyond its structural role, this compound is a vital signaling adaptor, devoid of any known enzymatic activity itself, but adept at recruiting a plethora of signaling molecules, including kinases, phosphatases, and GTPase regulatory proteins.[2][3] This recruitment is essential for the assembly and disassembly of focal adhesions, processes that are paramount for cell motility.[4][5] The aberrant expression and activity of this compound have been linked to enhanced cancer cell invasion and metastasis, underscoring its importance in disease.[6][7] This guide will delve into the molecular mechanisms by which this compound functions as a scaffold, providing quantitative data on its interactions, detailed experimental protocols, and visual representations of the signaling networks it governs.

The Molecular Architecture of this compound: A Platform for Protein Interactions

The scaffolding function of this compound is dictated by its modular structure, which features two primary types of protein-protein interaction domains: Leucine-rich LD motifs in the N-terminal region and zinc-finger LIM domains at the C-terminus.[7]

The N-Terminal LD Motifs: Hubs of Kinase and Structural Protein Binding

The N-terminus of this compound contains five conserved Leucine-Aspartate (LD) motifs, which serve as docking sites for a multitude of signaling and structural proteins.[8] These interactions are crucial for the recruitment of key players in focal adhesion dynamics and signal transduction.

The C-Terminal LIM Domains: Anchoring to Focal Adhesions

The C-terminal region of this compound is characterized by four tandem LIM domains, which are cysteine-rich zinc-finger motifs.[2] These domains are primarily responsible for targeting this compound to focal adhesions.[9]

Quantitative Analysis of this compound Interactions

The function of this compound as a scaffold is underpinned by a network of protein-protein interactions with varying affinities. These interactions are often dynamically regulated by post-translational modifications, most notably phosphorylation.

Table 1: Binding Affinities of this compound Interacting Proteins
Interacting ProteinThis compound Domain/MotifBinding Affinity (Kd)Experimental Method
β-ParvinLD127 µMSurface Plasmon Resonance
LD242 µMSurface Plasmon Resonance
LD473 µMSurface Plasmon Resonance
Focal Adhesion Kinase (FAK)LD2 and LD4Similar affinity for both motifs; 5-10 fold increase with both presentIn vitro binding assays
VinculinLD2 and LD4Not explicitly quantified, binds to the rod domain of vinculinIn vitro binding assays

This table summarizes available quantitative data on the binding affinities of key this compound interacting proteins. The interaction with FAK is notably enhanced by the presence of both LD2 and LD4 motifs, highlighting a cooperative binding mechanism.[10][11]

This compound-Mediated Signaling Pathways

As a central scaffold, this compound is integral to several key signaling pathways that regulate cell migration, survival, and proliferation. Its ability to co-localize various signaling molecules facilitates efficient and specific signal transmission.

Focal Adhesion Kinase (FAK) and Src Signaling

Upon integrin engagement with the extracellular matrix, this compound is recruited to focal adhesions where it interacts with and facilitates the activation of Focal Adhesion Kinase (FAK) and the proto-oncogene Src.[4] Phosphorylation of this compound by FAK and Src creates docking sites for other signaling proteins, amplifying downstream signals.[6]

FAK_Src_Signaling ECM Extracellular Matrix Integrin Integrin ECM->Integrin Engagement This compound This compound Integrin->this compound Recruitment FAK FAK This compound->FAK Binding & Activation Downstream Downstream Signaling (e.g., MAPK pathway) This compound->Downstream FAK->this compound Phosphorylation Src Src FAK->Src Recruitment & Activation Src->this compound Phosphorylation (Y31, Y118)

Caption: this compound in FAK and Src Signaling.

Rho Family GTPase Signaling

This compound plays a crucial role in regulating the activity of Rho family GTPases, including Rac1, RhoA, and Cdc42, which are master regulators of the actin cytoskeleton.[12] By recruiting guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs) to focal adhesions, this compound spatially and temporally controls cytoskeletal dynamics required for cell migration.[13]

Rho_GTPase_Signaling This compound This compound Scaffold GEFs GEFs (e.g., PIX) This compound->GEFs Recruitment GAPs GAPs (e.g., GIT1) This compound->GAPs Recruitment Rac1 Rac1 GEFs->Rac1 Activation RhoA RhoA GAPs->RhoA Inhibition Lamellipodia Lamellipodia Formation Rac1->Lamellipodia StressFibers Stress Fiber Formation RhoA->StressFibers

Caption: this compound's regulation of Rho GTPases.

Regulation of this compound Scaffolding Function by Phosphorylation

The scaffolding function of this compound is exquisitely regulated by phosphorylation on tyrosine, serine, and threonine residues.[14] This post-translational modification acts as a molecular switch, altering this compound's conformation and its affinity for various binding partners, thereby dictating the assembly and disassembly of signaling complexes.

Table 2: Key Phosphorylation Sites on this compound and Their Functions
Phosphorylation SiteKinase(s)Function
Tyrosine 31 (Y31)FAK, SrcCreates a binding site for the SH2 domain of Crk, promoting cell migration.[6]
Tyrosine 118 (Y118)FAK, SrcCreates a high-affinity binding site for Crk; regulates focal adhesion turnover.[6][15]
Serine 85 (S85)p38 MAPK, ERK1/2Modulates focal adhesion formation and haptotactic migration via association with talin.[16]
Serine 178 (S178)JNKPlays a role in the migration of bladder tumor epithelial cells.[16]
Serine 273 (S273)PAKRegulates adhesion dynamics and cell migration.[14][16]

This table highlights some of the well-characterized phosphorylation sites on this compound, the kinases responsible, and their functional consequences. The dynamic interplay of phosphorylation at these sites allows for precise control over this compound's scaffolding activities.

Experimental Protocols for Studying this compound as a Scaffolding Protein

Elucidating the intricate functions of this compound as a scaffolding protein requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Identify this compound Binding Partners

This protocol describes the identification of proteins that interact with this compound within a cellular context.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-paxillin antibody

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffer (e.g., modified RIPA or TBS-T)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting apparatus

  • Antibodies for Western blot detection of suspected interacting proteins

Procedure:

  • Cell Lysis: Culture cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the anti-paxillin antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

  • Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting with antibodies against suspected interacting partners.

CoIP_Workflow Start Cell Lysate Preclear Pre-clear with Beads Start->Preclear IP Incubate with This compound Antibody Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Analyze SDS-PAGE & Western Blot Elute->Analyze

Caption: Co-Immunoprecipitation Workflow.

In Vitro Kinase Assay to Study this compound Phosphorylation

This protocol allows for the direct assessment of this compound phosphorylation by a specific kinase.

Materials:

  • Recombinant purified this compound protein

  • Recombinant active kinase (e.g., FAK, Src)

  • Kinase buffer (typically containing Tris-HCl, MgCl2, and DTT)

  • ATP (radiolabeled [γ-32P]ATP for autoradiography or non-radiolabeled for Western blot detection with phospho-specific antibodies)

  • SDS-PAGE sample buffer

  • SDS-PAGE gels

  • Phosphorimager or Western blotting apparatus

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the recombinant this compound, active kinase, and kinase buffer.

  • Initiate Reaction: Add ATP to the mixture to start the kinase reaction. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 30 minutes).

  • Terminate Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis:

    • Radiolabeled: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to a phosphor screen or X-ray film to visualize phosphorylated this compound.

    • Non-radiolabeled: Separate the products by SDS-PAGE, transfer to a membrane, and perform a Western blot using a phospho-specific antibody that recognizes the phosphorylated residue on this compound.

Cell Migration (Wound Healing) Assay

This assay quantifies the effect of modulating this compound expression or function on cell migration.

Materials:

  • Cultured cells (e.g., control vs. This compound knockdown)

  • 6-well or 12-well plates

  • Sterile 200 µl pipette tip

  • Microscope with a camera

  • Image analysis software

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow them to a confluent monolayer.

  • Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Incubation: Add fresh culture medium (with or without inhibitors or growth factors, depending on the experiment) and place the plate in an incubator.

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control condition.

  • Quantification: Measure the area of the wound at each time point using image analysis software. Calculate the rate of wound closure to quantify cell migration.[17]

This compound in Drug Development

The central role of this compound in promoting cell migration and survival, particularly in the context of cancer, makes it an attractive target for therapeutic development.[18] Strategies targeting the this compound signaling network include the development of small molecule inhibitors that disrupt key protein-protein interactions, such as the this compound-FAK interface, or that inhibit the kinases responsible for this compound phosphorylation. A deeper understanding of the structural basis of these interactions and the signaling pathways they regulate will be instrumental in the design of novel and effective anti-cancer therapies.

Conclusion

This compound's function as a molecular scaffold is integral to the regulation of fundamental cellular processes. Its ability to assemble and disassemble a multitude of protein complexes in a spatially and temporally controlled manner allows cells to respond dynamically to their environment. The quantitative and methodological details provided in this guide offer a framework for researchers and drug development professionals to further investigate the multifaceted roles of this compound and to explore its potential as a therapeutic target. The continued elucidation of the this compound interactome and its regulatory mechanisms will undoubtedly provide new insights into cell biology and open new avenues for the treatment of diseases driven by aberrant cell adhesion and migration.

References

Post-Translational Modifications of Paxillin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxillin is a 68 kDa multi-domain scaffold protein that is a critical component of focal adhesions, the cellular structures that mediate adhesion between the cell and the extracellular matrix. As a central player in cell adhesion, migration, and signaling, the function of this compound is intricately regulated by a variety of post-translational modifications (PTMs). These modifications act as molecular switches, modulating this compound's conformation, protein-protein interactions, and subcellular localization, thereby fine-tuning its role in cellular processes. Dysregulation of this compound PTMs has been implicated in numerous pathologies, including cancer progression and metastasis, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the major PTMs of this compound, with a focus on phosphorylation, ubiquitination, and acetylation. It includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a valuable resource for researchers in the field.

Phosphorylation

Phosphorylation is the most extensively studied PTM of this compound, occurring on tyrosine, serine, and threonine residues. The phosphorylation state of this compound is dynamically regulated by a host of kinases and phosphatases, and it plays a pivotal role in regulating focal adhesion turnover and cell migration.

Quantitative Data on this compound Phosphorylation

The stoichiometry of this compound tyrosine phosphorylation can be as high as 20-30% during cellular events associated with cell adhesion.[1] The phosphorylation status of specific residues is highly dynamic and changes in response to various stimuli.

Residue(s)Kinase(s)Phosphatase(s)Functional ConsequenceKey References
Tyrosine (Y)
Y31, Y118FAK, SrcPTP-PESTCreates binding sites for the SH2 domain of Crk, leading to Rac activation and promoting cell migration.[2][3] Essential for focal adhesion turnover.[4][2][3][4]
Y88SrcPTPRTPhosphorylation promotes cell migration and anchorage-independent growth.[5][5]
Serine (S)
S126ERKInduces translocation of this compound from focal adhesions to the cytosol.[6][6]
S130GSK3Induces translocation of this compound from focal adhesions to the cytosol.[6][6]
S178JNKRequired for cell migration.[6][6]
S188, S190UnknownProtects this compound from proteasomal degradation during cell migration.[7][7]
S273PAK1PP2AIncreases migration, protrusion, and adhesion turnover by enhancing this compound-GIT1 binding.[8][8]
Signaling Pathways Involving this compound Phosphorylation

Integrin engagement with the extracellular matrix recruits and activates Focal Adhesion Kinase (FAK), which in turn recruits and activates Src kinase. The FAK/Src complex then phosphorylates this compound on key tyrosine residues, notably Y31 and Y118. This creates docking sites for adaptor proteins like Crk, leading to the activation of Rac GTPase and subsequent cytoskeletal rearrangements required for cell migration.

FAK_Src_this compound ECM Extracellular Matrix Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation Src->FAK This compound This compound Src->this compound Phosphorylation pax_pY This compound-pY31/pY118 This compound->pax_pY Crk Crk pax_pY->Crk Recruitment Rac Rac Crk->Rac Activation Cytoskeleton Cytoskeletal Reorganization (Cell Migration) Rac->Cytoskeleton

FAK/Src signaling to this compound phosphorylation.

The Extracellular signal-regulated kinase (ERK) is another key kinase that phosphorylates this compound. Growth factor signaling can lead to the activation of the Ras-Raf-MEK-ERK cascade. Activated ERK can then phosphorylate this compound on serine residues, such as S126, which can lead to the disassembly of focal adhesions and promote cell motility.

ERK_this compound GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK This compound This compound ERK->this compound Phosphorylation pax_pS This compound-pS126 This compound->pax_pS FA_disassembly Focal Adhesion Disassembly pax_pS->FA_disassembly

ERK signaling to this compound phosphorylation.

Ubiquitination

Ubiquitination is a PTM where ubiquitin, a small regulatory protein, is attached to a substrate protein. This can target the protein for degradation by the proteasome or alter its function and localization. This compound ubiquitination is an emerging area of research with important implications for cell migration.

Quantitative Data on this compound Ubiquitination

Quantitative data on this compound ubiquitination is still emerging. However, it is known that the E3 ligase RNF5 can mediate the ubiquitination of this compound, leading to a decrease in its localization to focal adhesions and an inhibition of cell motility.[9]

ModificationE3 Ligase(s)Deubiquitinase(s) (DUBs)Functional ConsequenceKey References
PolyubiquitinationRNF5, XRNF185To be identifiedRNF5-mediated ubiquitination promotes a cytoplasmic distribution of this compound, reduces its presence in focal adhesions, and inhibits cell motility.[9] Phosphorylation of S188/S190 protects against ubiquitination.[3][3][9]
Crosstalk between Phosphorylation and Ubiquitination

There is evidence of crosstalk between phosphorylation and ubiquitination in the regulation of this compound. For instance, the phosphorylation of this compound on serines 188 and 190 has been shown to protect it from proteasome-dependent degradation, suggesting that phosphorylation can inhibit ubiquitination.[3]

Phos_Ubi_Crosstalk This compound This compound pax_pS This compound-pS188/pS190 This compound->pax_pS Phosphorylation Ubiquitination Ubiquitination This compound->Ubiquitination pax_pS->Ubiquitination Inhibits E3_ligase E3 Ligase (e.g., RNF5) E3_ligase->this compound Mediates Degradation Proteasomal Degradation Ubiquitination->Degradation

Crosstalk between this compound phosphorylation and ubiquitination.

Acetylation

Acetylation, the addition of an acetyl group, is another PTM that can affect this compound's function, albeit indirectly.

This compound's Role in Regulating Microtubule Acetylation

This compound has been shown to regulate the acetylation of microtubules by inhibiting the activity of histone deacetylase 6 (HDAC6).[10][11] This regulation of microtubule acetylation is important for Golgi organization and polarized cell migration.[10][11]

Regulatory RoleInteracting PartnerFunctional ConsequenceKey References
Inhibition of DeacetylationHDAC6Promotes microtubule acetylation, which is important for Golgi integrity and polarized cell migration.[10][11]

SUMOylation

SUMOylation is a PTM involving the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein. Currently, there is no direct evidence of this compound itself being SUMOylated. However, this compound phosphorylation can be regulated by upstream SUMOylated proteins. For example, SUMOylation of the tyrosine kinase PYK2 enhances its activity, leading to increased phosphorylation of downstream targets, including this compound.[12]

Experimental Protocols

General Workflow for Studying this compound PTMs

A typical workflow for investigating the post-translational modification of this compound involves a combination of biochemical, molecular, and cell biological techniques.

PTM_Workflow start Hypothesis: PTM of this compound is altered in a specific context cell_culture Cell Culture & Treatment (e.g., growth factor stimulation) start->cell_culture mutagenesis Site-Directed Mutagenesis (e.g., Y to F, S to A/D) start->mutagenesis lysis Cell Lysis (with phosphatase/protease inhibitors) cell_culture->lysis ip Immunoprecipitation (IP) of this compound lysis->ip sds_page SDS-PAGE & Western Blot ip->sds_page Detection with PTM-specific antibody ms Mass Spectrometry (for site identification and quantification) ip->ms end Conclusion: Role of specific PTM site sds_page->end ms->end functional_assay Functional Assays (Migration, Adhesion, etc.) mutagenesis->functional_assay functional_assay->end

General experimental workflow for studying this compound PTMs.
Detailed Methodologies

This protocol is for the enrichment of this compound from cell lysates and subsequent detection by western blotting, which can be adapted to detect specific PTMs using modification-specific antibodies.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Anti-paxillin antibody for immunoprecipitation.

  • Protein A/G magnetic beads or agarose (B213101) beads.

  • Wash buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., Laemmli sample buffer).

  • Primary antibodies for western blotting (e.g., anti-phospho-paxillin, anti-ubiquitin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Protocol:

  • Culture and treat cells as required for your experiment.

  • Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the anti-paxillin antibody overnight at 4°C with gentle rotation.

  • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

  • Wash the beads 3-5 times with wash buffer.

  • Elute the protein by boiling the beads in Laemmli sample buffer for 5-10 minutes.

  • Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform western blotting with the desired primary and secondary antibodies.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

This method provides a high-throughput and unbiased approach to identify and quantify PTM sites on this compound.

Materials:

  • Immunoprecipitated this compound (on-beads).

  • Reduction and alkylation reagents (DTT and iodoacetamide).

  • Trypsin or other suitable protease.

  • LC-MS/MS system.

  • Database search software (e.g., MaxQuant, Proteome Discoverer).

Protocol:

  • Perform immunoprecipitation of this compound as described above.

  • Wash the beads extensively to remove contaminants.

  • On-bead digestion:

    • Resuspend the beads in a digestion buffer.

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with iodoacetamide.

    • Digest the protein with trypsin overnight at 37°C.

  • Collect the supernatant containing the peptides.

  • (Optional) Enrich for specific PTMs (e.g., phosphopeptide enrichment using TiO2 or IMAC).

  • Analyze the peptides by LC-MS/MS.

  • Search the resulting data against a protein database to identify peptides and their modifications. The mass shift corresponding to the PTM will be detected (e.g., +79.966 Da for phosphorylation).

This assay is used to determine if a specific kinase can directly phosphorylate this compound.

Materials:

  • Recombinant purified this compound (substrate).

  • Recombinant active kinase (e.g., FAK, Src).

  • Kinase reaction buffer.

  • ATP (can be radiolabeled [γ-³²P]ATP for autoradiography or "cold" ATP for detection by western blot with a phospho-specific antibody).

Protocol:

  • Set up the kinase reaction by combining recombinant this compound, active kinase, and kinase buffer in a microcentrifuge tube.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding Laemmli sample buffer.

  • Analyze the reaction products by SDS-PAGE followed by autoradiography (if using radiolabeled ATP) or western blotting with a phospho-specific antibody.

This assay determines if an E3 ligase can ubiquitinate this compound.

Materials:

  • Recombinant purified this compound (substrate).

  • Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase (e.g., RNF5).[7]

  • Ubiquitin.

  • Ubiquitination reaction buffer.

  • ATP.

Protocol:

  • Combine E1, E2, ubiquitin, and ATP in the reaction buffer and incubate to charge the E2 with ubiquitin.

  • Add recombinant this compound and the E3 ligase to the reaction mixture.[7]

  • Incubate at 37°C for 1-2 hours.

  • Stop the reaction with Laemmli sample buffer.

  • Analyze the products by SDS-PAGE and western blotting with an anti-paxillin or anti-ubiquitin antibody. A ladder of higher molecular weight bands indicates polyubiquitination.

Conclusion

The post-translational modification of this compound is a complex and dynamic process that is central to the regulation of cell adhesion, migration, and signaling. Phosphorylation is a key regulatory mechanism, with specific tyrosine and serine/threonine residues acting as signaling hubs. Ubiquitination and acetylation are emerging as important additional layers of regulation. A thorough understanding of these PTMs and their interplay is crucial for deciphering the intricate mechanisms of cell motility and for the development of novel therapeutic strategies targeting diseases characterized by aberrant cell migration, such as cancer. This guide provides a foundational resource for researchers to explore the multifaceted world of this compound PTMs.

References

Methodological & Application

Application Notes and Protocols for Paxillin Immunofluorescence in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paxillin is a crucial scaffolding protein localized at focal adhesions, which are dynamic structures that mediate the connection between the intracellular actin cytoskeleton and the extracellular matrix. As a key player in integrin signaling, this compound is involved in the regulation of cell adhesion, migration, and cytoskeletal organization. Its function is intricately regulated by phosphorylation events, primarily mediated by kinases such as Focal Adhesion Kinase (FAK) and Src.[1][2] These phosphorylation events create docking sites for various signaling molecules, influencing downstream pathways, including the activity of Rho family GTPases which are critical for cell motility.[3][4][5] Immunofluorescence analysis of this compound provides valuable insights into the state of cell-matrix adhesions and the signaling events that govern cellular behavior. This document provides a detailed protocol for the immunofluorescent staining of this compound in cultured cells.

Data Presentation

The following table summarizes the recommended quantitative parameters for the this compound immunofluorescence protocol. These ranges are derived from established protocols and should be optimized for specific cell types and experimental conditions.

ParameterRecommended Range/ValueNotes
Cell Seeding Density 50-70% confluencyEnsures individual cells can be clearly visualized.
Fixation (Paraformaldehyde) 4% in PBSA 10-20 minute incubation at room temperature is standard.[6][7][8]
Permeabilization (Triton X-100) 0.1% - 0.5% in PBSA 5-10 minute incubation at room temperature is typical.[6][9]
Blocking Solution 1-5% BSA or 5-10% Normal Serum in PBSTBlocking for 30-60 minutes at room temperature minimizes non-specific antibody binding.[10][11][12]
Primary Antibody Dilution 1:100 - 1:1000The optimal dilution should be determined empirically.[13]
Secondary Antibody Dilution 1:500 - 1:1000Dilution depends on the specific antibody and fluorophore.[9][10]
Incubation with Primary Antibody 1-2 hours at RT or overnight at 4°COvernight incubation can enhance signal intensity.
Incubation with Secondary Antibody 1 hour at RT in the darkProtect fluorophores from photobleaching.
Washing Steps 3 x 5 minutes with PBSTThorough washing is critical to reduce background signal.

Experimental Protocols

This protocol describes the immunofluorescent staining of this compound in adherent cultured cells.

Materials and Reagents
  • Cells cultured on glass coverslips or in imaging-compatible plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 16% stock solution

  • Triton X-100

  • Bovine Serum Albumin (BSA) or Normal Goat Serum (or serum from the host species of the secondary antibody)

  • Primary antibody against this compound (e.g., rabbit polyclonal or mouse monoclonal)

  • Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488 or goat anti-mouse Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Protocol Steps
  • Cell Culture:

    • Seed cells onto sterile glass coverslips in a petri dish or directly into an imaging-compatible multi-well plate.

    • Culture cells until they reach 50-70% confluency.

  • Fixation:

    • Carefully aspirate the culture medium.

    • Wash the cells once with PBS.

    • Fix the cells by adding a 4% PFA solution in PBS and incubating for 15 minutes at room temperature.[7][8]

    • Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • To allow the antibodies to access intracellular epitopes, permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[10]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 1% BSA in PBST [PBS with 0.1% Tween-20]) for 1 hour at room temperature. Normal serum (5-10%) from the same species as the secondary antibody can also be used.[10]

  • Primary Antibody Incubation:

    • Dilute the primary anti-paxillin antibody in the blocking buffer to its optimal concentration (typically between 1:100 and 1:1000).

    • Aspirate the blocking buffer and add the diluted primary antibody to the cells.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Remove the primary antibody solution.

    • Wash the cells three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer (typically 1:500 to 1:1000).

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[9]

  • Nuclear Counterstaining:

    • (Optional) Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

  • Final Washes:

    • Wash the cells three times with PBST for 5 minutes each, protected from light.

    • Perform a final wash with PBS to remove any residual detergent.

  • Mounting and Imaging:

    • Carefully mount the coverslips onto glass slides using an antifade mounting medium.

    • If using an imaging plate, add mounting medium or PBS to the wells.

    • Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores. This compound is typically observed in focal adhesions at the cell periphery.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_final Final Steps cell_culture 1. Culture Cells on Coverslips fixation 2. Fixation (4% PFA) cell_culture->fixation permeabilization 3. Permeabilization (0.25% Triton X-100) fixation->permeabilization blocking 4. Blocking (1% BSA in PBST) permeabilization->blocking primary_ab 5. Primary Antibody Incubation (Anti-Paxillin) blocking->primary_ab washing Washing Steps (PBST) primary_ab->washing 3x Washes secondary_ab 6. Secondary Antibody Incubation (Fluorophore-conjugated) washing_final Washing Steps (PBST) secondary_ab->washing_final 3x Washes washing->secondary_ab mounting 7. Mounting imaging 8. Imaging mounting->imaging washing_final->mounting

Caption: Workflow for this compound immunofluorescence staining in cultured cells.

This compound Signaling Pathway

G cluster_ecm Extracellular Matrix cluster_cell Cell ecm ECM integrin Integrin ecm->integrin Binding fak FAK integrin->fak Activation This compound This compound rho_gtpases Rho GTPases (Rac, Rho) This compound->rho_gtpases Regulation fak->this compound Phosphorylation src Src fak->src Recruitment & Activation src->this compound Phosphorylation cytoskeleton Actin Cytoskeleton Reorganization rho_gtpases->cytoskeleton migration Cell Migration cytoskeleton->migration

Caption: Simplified signaling pathway of this compound in cell adhesion and migration.

References

Application Notes and Protocols for Paxillin Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed guide for the detection of paxillin protein expression using Western blotting. This document is intended for researchers, scientists, and drug development professionals familiar with basic molecular biology techniques.

Introduction

This compound is a 65-70 kDa cytoskeletal adapter protein that localizes to focal adhesions, which are crucial cellular structures involved in cell-matrix interactions.[1] As a scaffold protein, this compound plays a pivotal role in integrating signals from the extracellular matrix to the intracellular actin cytoskeleton, thereby regulating cell adhesion, migration, and signaling.[2][3] It provides docking sites for a multitude of signaling and structural proteins, including focal adhesion kinase (FAK), vinculin, and Crk.[2] The phosphorylation of this compound, particularly on tyrosine residues, is a key regulatory mechanism in response to stimuli such as growth factors and cell adhesion, making it a critical protein in many signaling pathways, including those involving integrins and receptor tyrosine kinases.[4][5]

Data Presentation

The following table summarizes typical quantitative parameters for a successful this compound Western blot experiment. These values should be optimized for specific experimental conditions.

ParameterRecommendationNotes
Primary Antibody Dilution 1:500 - 1:2000Optimal dilution should be determined empirically.
Secondary Antibody Dilution 1:2000 - 1:10000Dependent on the specific antibody and detection system.
Protein Loading Amount 20-40 µg of total cell lysate per laneMay need adjustment based on this compound expression levels in the sample.
Positive Control Cell Lysates HeLa, A431, MCF-7, JurkatThese cell lines are known to express detectable levels of this compound.
Expected Molecular Weight ~68 kDaThis compound may appear as a diffuse band or multiple bands due to post-translational modifications.
Blocking Buffer 5% non-fat dry milk or 5% BSA in TBSTThe choice of blocking agent may need optimization to reduce background.
Primary Antibody Incubation Overnight at 4°C or 1-2 hours at room temperatureLonger incubation at a lower temperature is often recommended to enhance signal and reduce background.

Experimental Protocols

This section provides a detailed step-by-step protocol for performing a this compound Western blot.

Sample Preparation (Cell Lysates)
  • Cell Culture and Lysis:

    • Culture cells to the desired confluency. For suspension cells, pellet by centrifugation. For adherent cells, wash with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

    • For a 10 cm dish, use approximately 500 µL to 1 mL of lysis buffer.

    • Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Homogenization and Clarification:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.

  • Sample Preparation for Electrophoresis:

    • Dilute the lysate to the desired concentration with lysis buffer.

    • Add 4X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to the protein lysate.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

SDS-PAGE and Protein Transfer
  • Gel Electrophoresis:

    • Load 20-40 µg of the denatured protein lysate into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker in one lane.

    • Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Equilibrate the gel in transfer buffer (e.g., Towbin buffer: 25 mM Tris, 192 mM glycine, 20% methanol) for 10-15 minutes.

    • Activate a PVDF membrane by briefly immersing it in methanol, followed by equilibration in transfer buffer. If using a nitrocellulose membrane, equilibrate it directly in transfer buffer.

    • Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer. Transfer conditions will vary depending on the apparatus (e.g., wet transfer at 100V for 1 hour or semi-dry transfer).

Immunodetection
  • Blocking:

    • After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-paxillin antibody in the blocking buffer at the recommended dilution (e.g., 1:1000).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) in the blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10-15 minutes each with TBST to remove unbound secondary antibody.

Detection and Imaging
  • Chemiluminescent Detection:

    • Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).

  • Imaging:

    • Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film. Adjust the exposure time to obtain an optimal signal-to-noise ratio.

Mandatory Visualization

Experimental Workflow

Paxillin_Western_Blot_Workflow cluster_Preparation Sample Preparation cluster_Electrophoresis Electrophoresis & Transfer cluster_Immunodetection Immunodetection cluster_Detection Detection & Analysis Cell_Culture Cell Culture Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification Denaturation Sample Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-paxillin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab ECL_Detection ECL Substrate Incubation Secondary_Ab->ECL_Detection Imaging Signal Detection & Imaging ECL_Detection->Imaging Analysis Data Analysis Imaging->Analysis

Caption: Workflow for this compound Western Blotting.

This compound Signaling Pathway

Paxillin_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation This compound This compound FAK->this compound Phosphorylation (Tyr31, Tyr118) MAPK MAPK Pathway (ERK, JNK) FAK->MAPK Activation Crk_Dock180 Crk/Dock180 This compound->Crk_Dock180 Recruitment This compound->MAPK Activation Src Src Kinase Src->FAK Activation Src->this compound Phosphorylation Rac1 Rac1 Crk_Dock180->Rac1 Activation Actin Actin Cytoskeleton (Cell Migration, Adhesion) Rac1->Actin Reorganization Proliferation Gene Expression (Proliferation, Survival) MAPK->Proliferation Regulation

Caption: this compound in Integrin-Mediated Signaling.

Troubleshooting

ProblemPossible CauseSolution
No Signal or Weak Signal Inactive primary or secondary antibody.Use a fresh antibody aliquot; ensure proper storage.
Insufficient protein loaded.Increase the amount of protein loaded per lane.
Inefficient protein transfer.Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.
Low abundance of this compound in the sample.Use a positive control cell lysate to confirm antibody and protocol efficacy. Consider immunoprecipitation to enrich for this compound.
High Background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., 5% BSA).
Primary or secondary antibody concentration too high.Perform a titration to determine the optimal antibody concentration.
Inadequate washing.Increase the number and duration of wash steps.
Multiple Bands Protein degradation.Prepare fresh lysates and always include protease inhibitors.
Post-translational modifications or splice variants.Consult literature for known isoforms of this compound. Dephosphorylation or deglycosylation treatments may be necessary.
Non-specific antibody binding.Optimize blocking and antibody concentrations. Run a negative control (e.g., lysate from a known this compound-negative cell line).

References

Application Notes and Protocols for Paxillin Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and supporting information for the successful immunoprecipitation (IP) of paxillin, a key focal adhesion adapter protein. This document is intended for researchers, scientists, and drug development professionals working to understand cellular signaling, cell adhesion, and migration.

Introduction to this compound

This compound is a 68 kDa multidomain scaffold protein that plays a crucial role in the integration of signals from the extracellular matrix (ECM) to the actin cytoskeleton.[1][2] Localized at focal adhesions, this compound serves as a docking platform for a multitude of signaling and structural proteins, including kinases, GTPases, and cytoskeletal components.[1][3] Its involvement in pathways such as integrin signaling, MAPK, and Rho GTPase pathways underscores its importance in cell motility, growth, and survival.[1][4] The phosphorylation of this compound on specific tyrosine and serine residues is a critical regulatory mechanism that dictates its interaction with other proteins and its role in downstream signaling cascades.[3][5]

This compound Signaling Pathway

This compound acts as a central hub in cell signaling, integrating cues from integrin-mediated cell adhesion to various downstream pathways. Upon integrin engagement with the ECM, this compound is recruited to focal adhesions where it interacts with proteins like Focal Adhesion Kinase (FAK) and Src.[3] This leads to the phosphorylation of this compound, creating binding sites for SH2 domain-containing proteins like Crk, which in turn can activate pathways that regulate cell migration and gene expression.[6] this compound's scaffolding function is essential for the proper assembly and disassembly of focal adhesions, processes critical for cell movement.[3]

Paxillin_Signaling cluster_FA Focal Adhesion Complex ECM Extracellular Matrix (ECM) Integrin Integrin Receptors ECM->Integrin FAK FAK Integrin->FAK activates Src Src FAK->Src recruits This compound This compound FAK->this compound phosphorylates (Tyr118) Src->FAK phosphorylates Src->this compound phosphorylates Crk Crk This compound->Crk recruits RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) This compound->RhoGTPases regulates MAPK MAPK Pathway (JNK, p38) Crk->MAPK activates Cytoskeleton Actin Cytoskeleton Reorganization RhoGTPases->Cytoskeleton Migration Cell Migration & Adhesion MAPK->Migration Cytoskeleton->Migration

Caption: this compound signaling cascade originating from the extracellular matrix.

Recommended Antibodies for Immunoprecipitation

The selection of a suitable antibody is critical for successful immunoprecipitation. The following table summarizes commercially available this compound antibodies that have been validated for IP applications.

Antibody Name Manufacturer Catalog No. Host Species Clonality Recommended Dilution for IP
This compound AntibodyCell Signaling Technology#2542RabbitPolyclonalNot explicitly provided, user must optimize
Anti-Paxillin Antibody, clone 5H11Sigma-AldrichMAB3236MouseMonoclonal4 µg per 500 µg of lysate[7]
This compound Polyclonal AntibodyThermo Fisher ScientificPA5-34910RabbitPolyclonal1:100-1:500[8]
This compound Antibody (H-114)Santa Cruz Biotechnologysc-5574RabbitPolyclonal1-2 µg per 100-500 µg of lysate

Detailed Experimental Protocol: this compound Immunoprecipitation

This protocol outlines the steps for immunoprecipitating this compound from cell lysates, followed by analysis via Western blotting.

A. Materials and Reagents
  • Cell Lysis Buffer: 1X Cell Lysis Buffer (e.g., RIPA buffer, or a non-denaturing lysis buffer: 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA).

  • Protease and Phosphatase Inhibitors: Add fresh to lysis buffer before use (e.g., PMSF, aprotinin, leupeptin, sodium vanadate).

  • This compound Antibody: See table above for recommended antibodies.

  • Protein A/G Agarose (B213101) Beads: (or magnetic beads).

  • Wash Buffer: Cell Lysis Buffer or a modified version with lower detergent concentration.

  • Elution Buffer: 1X SDS Sample Buffer (62.5 mM Tris-HCl pH 6.8, 2% w/v SDS, 10% glycerol, 50 mM DTT, 0.01% w/v bromophenol blue).[9]

  • Phosphate Buffered Saline (PBS): 1X solution.[9]

  • Microcentrifuge tubes.

  • Rotating platform or rocker.

B. Experimental Workflow

IP_Workflow start Start cell_culture 1. Cell Culture & Treatment start->cell_culture cell_lysis 2. Cell Lysis cell_culture->cell_lysis pre_clearing 3. Pre-clearing Lysate (Optional) cell_lysis->pre_clearing incubation 4. Antibody Incubation pre_clearing->incubation bead_capture 5. Bead Capture incubation->bead_capture washing 6. Washing bead_capture->washing elution 7. Elution washing->elution analysis 8. Downstream Analysis (e.g., Western Blot) elution->analysis end End analysis->end

Caption: Workflow for immunoprecipitation of this compound.

C. Step-by-Step Protocol

1. Cell Lysate Preparation

a. Culture cells to the desired confluency and apply any necessary treatments. b. Wash cells twice with ice-cold PBS. c. Add ice-cold 1X Cell Lysis Buffer supplemented with fresh protease and phosphatase inhibitors to the plate.[9] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9] g. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your input sample.

2. (Optional) Pre-clearing the Lysate

a. To reduce non-specific binding, add 20 µL of a 50% slurry of Protein A/G agarose beads to 500 µg - 1 mg of cell lysate. b. Incubate with gentle rocking for 1 hour at 4°C.[9] c. Centrifuge at 2,500 rpm for 3 minutes at 4°C. d. Transfer the supernatant to a new tube.

3. Immunoprecipitation

a. To the pre-cleared lysate, add the recommended amount of primary this compound antibody (see table above). b. Incubate with gentle rocking overnight at 4°C.[9] c. Add 30 µL of a 50% slurry of Protein A/G agarose beads. d. Incubate with gentle rocking for 2-4 hours at 4°C.[9]

4. Washing

a. Centrifuge the tubes at 2,500 rpm for 3 minutes at 4°C to pellet the beads. b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat the centrifugation and wash steps three to five times to remove non-specifically bound proteins.[9]

5. Elution

a. After the final wash, remove all supernatant. b. Resuspend the bead pellet in 30-50 µL of 1X SDS Sample Buffer.[9] c. Boil the samples at 95-100°C for 5-10 minutes to dissociate the antigen-antibody-bead complexes.[9] d. Centrifuge at 14,000 x g for 1 minute. e. The supernatant now contains the immunoprecipitated this compound and can be used for downstream analysis like Western blotting.

Downstream Analysis: Western Blotting

  • Load the eluted samples, along with an input control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against this compound (a different antibody from the one used for IP is recommended if available) or an antibody against a suspected interacting protein, overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Wash the membrane three times with TBST.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

Troubleshooting

Problem Possible Cause Solution
No or low this compound signal in IP Inefficient antibody bindingOptimize antibody concentration. Ensure the antibody is validated for IP.
Low protein expressionUse more starting material (lysate).
Protein degradationUse fresh protease and phosphatase inhibitors. Keep samples on ice.
High background/non-specific bands Insufficient washingIncrease the number of wash steps or the stringency of the wash buffer.
Non-specific antibody bindingPerform a pre-clearing step. Use a high-quality, specific antibody.
Beads binding non-specificallyBlock beads with BSA before adding to the lysate.
Heavy and light chains obscure protein of interest Antibody elutionUse an IP/Western blot antibody that recognizes native, non-reduced IgG. Alternatively, use a light-chain specific secondary antibody.

By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound antibodies for immunoprecipitation to study its function and interactions within the cell.

References

Application Notes and Protocols for siRNA-Mediated Knockdown of Paxillin In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paxillin (PXN) is a crucial multi-domain scaffold protein predominantly found at focal adhesions, the dynamic structures that link the cell's actin cytoskeleton to the extracellular matrix (ECM).[1][2][3] As a key component of integrin signaling, this compound plays a central role in orchestrating pathways that regulate cell adhesion, migration, proliferation, and survival.[3][4] It acts as a signaling hub, recruiting structural and signaling molecules like Focal Adhesion Kinase (FAK) and Src kinase to focal adhesions upon integrin engagement with the ECM.[5][6] The subsequent phosphorylation of this compound on specific tyrosine and serine residues creates docking sites for downstream effectors, activating cascades that control cytoskeletal reorganization and cell motility.[1][3][7]

Given its integral role in fundamental cellular processes, this compound is a significant target of interest in various research fields, including cancer biology, wound healing, and developmental biology.[2][8] Small interfering RNA (siRNA)-mediated knockdown is a powerful and widely used technique to specifically silence this compound expression, enabling researchers to elucidate its function in different cell types and disease models.[4][9] These application notes provide detailed protocols for the in vitro knockdown of this compound and subsequent functional assays to analyze the phenotypic consequences.

This compound Signaling Pathways

This compound serves as a critical nexus in cell signaling, integrating signals from the ECM and growth factors to modulate cell behavior. The primary pathway involves:

  • Integrin Activation: Cell binding to ECM components activates integrin receptors, leading to their clustering and the recruitment of proteins to form focal adhesions.[1]

  • FAK/Src Activation: FAK is recruited to these sites and autophosphorylates, creating a binding site for Src kinase. The FAK/Src complex then phosphorylates multiple downstream targets, including this compound.[5]

  • This compound Phosphorylation: this compound is phosphorylated on several residues, notably Tyrosine 31 (Tyr31) and Tyrosine 118 (Tyr118).[3][7]

  • Downstream Effector Recruitment: Phosphorylated this compound acts as a scaffold to recruit adapter proteins like Crk.[1][7] This complex, in turn, can modulate the activity of Rho family small GTPases, such as Rac1 and RhoA.[2][3][8]

  • Cytoskeletal Regulation: The activation of Rho GTPases leads to profound changes in the actin cytoskeleton, driving processes like stress fiber formation, lamellipodia extension, and focal adhesion turnover, which are essential for cell migration.[8][10]

Paxillin_Signaling cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cell ECM ECM Ligands (e.g., Fibronectin) Integrin Integrin Receptor ECM->Integrin Binding FAK FAK Integrin->FAK Recruitment & Activation Src Src FAK->Src Recruitment This compound This compound FAK->this compound Phosphorylation (Tyr31, Tyr118) Src->FAK Src->this compound Phosphorylation Crk Crk This compound->Crk Recruitment RhoGTPases Rho GTPases (Rac1, RhoA) Crk->RhoGTPases Activation Actin Actin Cytoskeleton Reorganization RhoGTPases->Actin Migration Cell Adhesion & Migration Actin->Migration Experimental_Workflow Start 1. Cell Culture (e.g., HUVEC, HeLa) Transfection 2. siRNA Transfection (Control vs. This compound siRNA) Start->Transfection Incubation 3. Incubation (24-72 hours) Transfection->Incubation Verification 4. Knockdown Verification Incubation->Verification WB Western Blot (this compound Protein Level) Verification->WB Protein Functional_Assays 5. Functional Assays WB->Functional_Assays Adhesion Cell Adhesion Assay Functional_Assays->Adhesion Migration Transwell Migration Assay Functional_Assays->Migration Proliferation MTT Proliferation Assay Functional_Assays->Proliferation Analysis 6. Data Analysis & Interpretation Adhesion->Analysis Migration->Analysis Proliferation->Analysis

References

Application Notes: CRISPR-Cas9 Mediated Knockout of the Paxillin (PXN) Gene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paxillin (PXN) is a crucial scaffolding and adapter protein localized at focal adhesions, the interface between the extracellular matrix (ECM) and the cell's actin cytoskeleton.[1][2] It plays a pivotal role in integrating signals from integrin-mediated cell adhesion and growth factor receptors to regulate a multitude of cellular processes.[2][3] As a key component of focal adhesions, this compound recruits structural and signaling molecules, influencing cell adhesion, migration, proliferation, and gene expression.[1][4] Its involvement in coordinating the activity of Rho GTPases (Rac1, RhoA, Cdc42) makes it a central regulator of cytoskeletal dynamics.[4][5][6] Given its critical functions, dysregulation of this compound is implicated in pathological conditions, including cancer metastasis.[1][7]

The CRISPR-Cas9 system provides a powerful and precise tool for knocking out the PXN gene, enabling researchers to investigate its function in various biological contexts. This document provides a detailed protocol for the CRISPR-Cas9 mediated knockout of the this compound gene, validation of the knockout, and subsequent phenotypic analysis.

This compound Signaling Pathway

This compound acts as a central hub in focal adhesion signaling. Upon integrin engagement with the ECM, a cascade of signaling events is initiated. This compound is recruited to these sites and becomes phosphorylated on key tyrosine and serine residues.[4] This phosphorylation creates docking sites for a variety of signaling proteins, including kinases like Focal Adhesion Kinase (FAK) and Src, structural proteins like vinculin, and regulators of Rho GTPases such as GEFs (guanine-nucleotide exchange factors) and GAPs (GTPase-activating proteins).[1][4][7] By orchestrating the assembly of these multi-protein complexes, this compound transduces signals that control actin cytoskeleton reorganization, cell polarity, and motility.[1][4][5]

Paxillin_Signaling ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin binds This compound This compound (PXN) Integrin->this compound recruits FAK FAK This compound->FAK recruits Src Src This compound->Src recruits Vinculin Vinculin This compound->Vinculin binds GEFs_GAPs GEFs / GAPs This compound->GEFs_GAPs recruits FAK->this compound phosphorylates Src->this compound phosphorylates Actin Actin Cytoskeleton (Migration, Adhesion) Vinculin->Actin RhoGTPases Rho GTPases (Rac1, RhoA, Cdc42) RhoGTPases->Actin GEFs_GAPs->RhoGTPases regulate

Caption: this compound focal adhesion signaling pathway.

Experimental Protocols

Overall Experimental Workflow

The process of generating and validating a this compound knockout cell line involves several key stages: designing and cloning the single guide RNA (sgRNA), transfecting the cells with the CRISPR-Cas9 machinery, selecting and isolating single-cell clones, and finally, validating the gene knockout at both the genomic and protein levels before proceeding to functional assays.

Caption: Workflow for PXN gene knockout.

Protocol 1: sgRNA Design and Cloning

Effective gene knockout starts with the design of potent and specific sgRNAs.

  • sgRNA Design:

    • Target an early exon of the PXN gene to maximize the chance of generating a loss-of-function mutation (e.g., a frameshift leading to a premature stop codon).[8]

    • Use online design tools (e.g., IDT Custom gRNA Design Tool, CRISPOR) to identify potential 20-nucleotide sgRNA sequences that target the PXN gene.[9][10] These tools predict on-target efficiency and potential off-target effects.

    • Select 2-3 candidate sgRNA sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9).[9][10]

  • Cloning into Expression Vector:

    • Synthesize complementary oligonucleotides for the chosen sgRNA sequence with appropriate overhangs for cloning into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459) or pX458).[11][12]

    • Anneal the forward and reverse oligos to create a double-stranded DNA fragment.

    • Digest the Cas9 expression vector with a suitable restriction enzyme (e.g., BbsI).[11][12]

    • Ligate the annealed sgRNA fragment into the linearized vector.

    • Transform the ligation product into competent E. coli, select for positive colonies, and verify the correct insertion by Sanger sequencing.

Protocol 2: Cell Transfection and Selection
  • Cell Culture: Culture the target cell line (e.g., HeLa, U2OS, KGN) in appropriate media and conditions until they reach 70-80% confluency for transfection.[13]

  • Transfection:

    • Transfect the cells with the PXN-sgRNA-Cas9 plasmid using a suitable method (e.g., lipid-based transfection reagents like Lipofectamine or electroporation).[8][13]

    • Include a negative control (e.g., a vector with a non-targeting sgRNA) and a mock transfection control.

  • Selection and Clonal Isolation:

    • 48 hours post-transfection, begin selection. If using a vector with an antibiotic resistance marker (e.g., puromycin), add the appropriate concentration of the antibiotic to the culture medium.

    • If using a vector with a fluorescent reporter (e.g., GFP), isolate positive cells using fluorescence-activated cell sorting (FACS).[13]

    • After selection, dilute the cells to a concentration of a single cell per well in a 96-well plate to generate single-cell-derived clones.[13]

    • Expand the resulting colonies for validation.

Protocol 3: Knockout Validation

Validation is a critical step to confirm the absence of the target protein.

  • Genomic DNA Analysis (Sanger Sequencing):

    • Extract genomic DNA from the expanded clones.

    • Amplify the region of the PXN gene targeted by the sgRNA using PCR.

    • Sequence the PCR products. Successful knockout clones will show insertions or deletions (indels) at the target site, which can be visualized by analyzing the sequencing chromatogram (e.g., using TIDE or ICE software).

  • Western Blot Analysis:

    • Prepare total protein lysates from wild-type (control) and potential knockout clones.[13]

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for this compound. A list of commercially available antibodies can be found from vendors like Santa Cruz Biotechnology.[14]

    • Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Successful knockout clones should show a complete absence of the this compound protein band compared to the wild-type control.[13][15][16]

Data Presentation: Expected Results

Quantitative data from this compound knockout studies can be summarized to highlight the functional consequences of the gene deletion.

Cell LineGenotypeRelative Migration Rate (%)Adhesion Strength (Arbitrary Units)FAK Phosphorylation (pY397)Reference
MEFWild-Type100 ± 8.51.00 ± 0.12100%Hypothetical
MEFPXN-/-45 ± 6.20.55 ± 0.09Reduced[15][17]
KGNControl100 ± 11.0N/AN/A[13]
KGNPXN KO98 ± 9.5*N/AN/A[13]

*Note: In some cell types like KGN human granulosa cells, this compound knockout did not significantly affect cell migration.[13]

ParameterWild-Type CellsPXN Knockout CellsExpected Outcome
This compound Protein Level PresentAbsentConfirmation of knockout
Focal Adhesion Number NormalReduced/AlteredDisrupted adhesion structures
Cell Spreading on Fibronectin EfficientImpairedReduced cell-matrix interaction
Vinculin Protein Levels NormalMay be reducedDisruption of focal adhesion complex

This table summarizes expected qualitative outcomes based on published literature.[15][18]

Troubleshooting
  • Low Transfection Efficiency: Optimize the transfection protocol by adjusting the DNA-to-reagent ratio, cell density, and transfection method.

  • No Knockout Clones:

    • The sgRNA may be inefficient. Test multiple sgRNA sequences.

    • The target region may be inaccessible.

    • The gene may be essential for cell viability in your specific cell line.

  • Residual Protein Expression in Western Blot:

    • The clone may not be a true knockout (e.g., heterozygous or mosaic). Re-clone from single cells.

    • The antibody may be non-specific. Validate the antibody with positive and negative controls.[16]

    • A truncated, partially functional protein might be produced. Target an earlier exon.[16]

Conclusion

This application note provides a comprehensive framework for the successful CRISPR-Cas9 mediated knockout of the this compound gene. By following these detailed protocols, researchers can create reliable cellular models to dissect the complex roles of this compound in cell biology and disease, paving the way for new discoveries in fundamental research and drug development.

References

Application Notes and Protocols for Paxillin Phosphorylation Assay

Author: BenchChem Technical Support Team. Date: December 2025

These protocols provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the phosphorylation status of paxillin, a key focal adhesion adapter protein. Accurate measurement of this compound phosphorylation is critical for understanding cellular processes such as cell adhesion, migration, and signaling.

Introduction

This compound is a multi-domain scaffold protein that plays a pivotal role in the integration of signals from the extracellular matrix to the actin cytoskeleton.[1][2][3] Its function and localization are tightly regulated by post-translational modifications, most notably phosphorylation on tyrosine and serine residues.[1][3][4][5] Key phosphorylation sites include Tyrosine 31 (Y31), Tyrosine 118 (Y118), and Serine 273 (S273).[2][4] Phosphorylation of these sites by kinases such as Focal Adhesion Kinase (FAK), Src family kinases, and p21-activated kinase (PAK) modulates this compound's interaction with other signaling molecules, thereby influencing focal adhesion dynamics and cell motility.[1][6][7][8][9]

This document outlines two primary methods for the analysis of this compound phosphorylation: Immunoprecipitation followed by Western Blotting, and a direct Western Blotting approach.

Signaling Pathway of this compound Phosphorylation

Integrin engagement with the extracellular matrix triggers the recruitment and autophosphorylation of FAK at Y397, creating a binding site for Src family kinases.[8] The FAK-Src complex then phosphorylates this compound at tyrosine residues Y31 and Y118.[2][10] Separately, the activation of small GTPases like Rac can lead to the activation of PAK, which in turn phosphorylates this compound at serine 273.[6][7] This phosphorylation event is crucial for regulating the turnover of focal adhesions.[6]

Paxillin_Phosphorylation_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src recruits This compound This compound FAK->this compound phosphorylates Src->FAK Src->this compound phosphorylates paxillin_pY This compound (pY31/pY118) This compound->paxillin_pY paxillin_pS This compound (pS273) This compound->paxillin_pS Downstream Downstream Signaling (Cell Migration, Adhesion Turnover) paxillin_pY->Downstream Rac Rac PAK PAK Rac->PAK activates PAK->this compound phosphorylates paxillin_pS->Downstream IP_Western_Workflow start Cell Culture & Treatment lysis Cell Lysis (with phosphatase inhibitors) start->lysis ip Immunoprecipitation (with anti-Paxillin antibody) lysis->ip wash Wash Beads ip->wash elute Elution wash->elute sds SDS-PAGE elute->sds transfer Western Blot Transfer sds->transfer probe Probing with Phospho-Specific Antibody transfer->probe detect Detection probe->detect ELISA_Workflow start Prepare Standards & Samples add_sample Add to Antibody-Coated Plate start->add_sample incubate1 Incubate & Wash add_sample->incubate1 add_detection Add Biotin-Conjugated Detection Antibody incubate1->add_detection incubate2 Incubate & Wash add_detection->incubate2 add_hrp Add Streptavidin-HRP incubate2->add_hrp incubate3 Incubate & Wash add_hrp->incubate3 add_substrate Add Substrate incubate3->add_substrate stop Add Stop Solution add_substrate->stop read Read Absorbance stop->read

References

Measuring Paxillin-FAK Interaction in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between paxillin and Focal Adhesion Kinase (FAK) is a critical nexus in intracellular signaling, playing a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] FAK, a non-receptor tyrosine kinase, and its adaptor protein this compound are key components of focal adhesions, which are dynamic structures that link the actin cytoskeleton to the extracellular matrix.[3][4] The recruitment of FAK to focal adhesions is mediated by its C-terminal focal adhesion targeting (FAT) domain, which binds to the LD motifs of this compound.[5][6] This interaction is crucial for the activation of FAK and the subsequent phosphorylation of downstream targets, thereby regulating cellular processes fundamental to development, wound healing, and cancer metastasis.[3][7]

Given its significance in both normal physiology and disease, the ability to accurately measure the this compound-FAK interaction in a cellular context is of paramount importance for both basic research and the development of novel therapeutics. This document provides detailed application notes and protocols for three widely used methods to quantify and visualize the this compound-FAK interaction in cells: Co-immunoprecipitation (Co-IP), Förster Resonance Energy Transfer (FRET), and Proximity Ligation Assay (PLA).

Signaling Pathway

The interaction between this compound and FAK is a central event in integrin-mediated signal transduction. Upon integrin clustering and activation by the extracellular matrix, FAK is recruited to focal adhesions where it interacts with this compound. This interaction facilitates the autophosphorylation of FAK at Tyrosine 397 (Y397), creating a binding site for Src family kinases. Src then phosphorylates other tyrosine residues on FAK, leading to its full activation and the subsequent phosphorylation of other focal adhesion proteins, including this compound itself. This cascade of phosphorylation events creates docking sites for various signaling molecules, leading to the activation of downstream pathways such as the ERK/MAPK pathway, which regulates cell proliferation and survival.

Paxillin_FAK_Signaling cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cell ECM ECM Ligands Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Clustering & Activation FAK->FAK This compound This compound FAK->this compound Interaction Src Src FAK->Src Recruitment & Activation Downstream Downstream Signaling (e.g., ERK/MAPK) FAK->Downstream Activation This compound->FAK Recruitment to Focal Adhesions Src->FAK Phosphorylation

Caption: this compound-FAK signaling pathway.

Methods for Measuring this compound-FAK Interaction

Several robust methods are available to study the this compound-FAK interaction in cells, each with its own advantages and limitations. The choice of method often depends on the specific research question, the available equipment, and the desired level of spatial and temporal resolution.

MethodPrincipleAdvantagesDisadvantages
Co-immunoprecipitation (Co-IP) An antibody against a "bait" protein (e.g., FAK) is used to pull down the protein and its interacting partners ("prey," e.g., this compound) from a cell lysate. The presence of the prey protein is then detected by Western blotting.- Relatively straightforward and widely used.- Detects endogenous protein interactions.- Can be used to identify novel interaction partners.- Prone to false positives and negatives.- Provides no spatial or temporal information.- Lysis conditions can disrupt weak or transient interactions.
Förster Resonance Energy Transfer (FRET) Measures the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. When this compound and FAK are tagged with a FRET pair (e.g., CFP and YFP) and are in close proximity (<10 nm), FRET occurs.- Provides high spatial resolution (nanometer scale).- Can be performed in living cells, allowing for dynamic measurements.- Can provide information on the stoichiometry of the interaction.- Requires genetic modification of proteins with fluorescent tags, which may alter their function.- Sensitive to the orientation of the fluorophores.- Technically demanding and requires specialized microscopy equipment.
Proximity Ligation Assay (PLA) Uses antibodies to recognize the two proteins of interest. If the proteins are in close proximity (<40 nm), attached DNA oligonucleotides can be ligated to form a circular DNA template, which is then amplified and detected as a fluorescent spot.- High specificity and sensitivity.- Detects endogenous protein interactions in situ.- Provides spatial information on the subcellular localization of the interaction.- Can be quantified to measure changes in interaction levels.- Does not provide real-time dynamic information.- Requires specific primary antibodies raised in different species.- The assay is endpoint-based.

Experimental Protocols

Co-immunoprecipitation (Co-IP)

This protocol describes the co-immunoprecipitation of endogenous FAK and this compound from cultured cells.

Materials:

  • Cultured cells expressing FAK and this compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors

  • Anti-FAK antibody for immunoprecipitation (e.g., rabbit polyclonal)

  • Anti-paxillin antibody for Western blotting (e.g., mouse monoclonal)

  • Normal rabbit IgG (isotype control)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies for Western blotting

  • Chemiluminescent substrate

Workflow:

CoIP_Workflow A Cell Lysis B Pre-clearing Lysate A->B C Immunoprecipitation (with anti-FAK antibody) B->C D Washing C->D E Elution D->E F SDS-PAGE E->F G Western Blot (probe with anti-paxillin antibody) F->G FRET_Workflow A Construct Plasmids (e.g., this compound-CFP, FAK-YFP) B Transfect Cells A->B C Express Fusion Proteins B->C D Image Acquisition (Donor, Acceptor, FRET channels) C->D E FRET Data Analysis (e.g., sensitized emission, acceptor photobleaching) D->E PLA_Workflow A Fix and Permeabilize Cells B Primary Antibody Incubation (anti-paxillin and anti-FAK) A->B C PLA Probe Incubation B->C D Ligation C->D E Amplification D->E F Detection and Imaging E->F G Image Analysis and Quantification F->G

References

Application Notes and Protocols: Live-Cell Imaging of Paxillin Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to visualizing and quantifying the dynamic behavior of paxillin in living cells. This compound is a crucial scaffolding protein found at focal adhesions, playing a pivotal role in cell adhesion, migration, and signaling.[1][2][3] Understanding its dynamics is essential for research in cancer biology, wound healing, and developmental biology.

Introduction to this compound Dynamics

This compound acts as a critical signaling hub, recruiting a multitude of structural and signaling proteins to focal adhesions.[1] Its dynamic recruitment to and dissociation from these structures are tightly regulated and are fundamental to the processes of cell migration and invasion. Live-cell imaging techniques, particularly those utilizing fluorescent protein fusions of this compound, have become indispensable tools for dissecting the spatiotemporal regulation of these processes.[3][4]

The turnover of this compound at focal adhesions, a key parameter in understanding cell motility, is governed by a complex interplay of protein-protein interactions and post-translational modifications, most notably phosphorylation.[5] For instance, phosphorylation of this compound at tyrosines 31 and 118 by Focal Adhesion Kinase (FAK) and Src family kinases is a critical event that regulates focal adhesion disassembly.[5][6][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound dynamics derived from live-cell imaging studies. These values can serve as a baseline for comparison in various experimental settings.

Table 1: this compound Turnover Rates in Focal Adhesions

Cell TypeMethodParameterValueReference
NIH 3T3 FibroblastsTIRFMean Assembly Rate0.031 ± 0.023 min⁻¹[8]
NIH 3T3 FibroblastsTIRFMean Disassembly Rate0.020 ± 0.014 min⁻¹[8]
CHO-K1TIRFAssembly Half-Life (S273D)20 ± 1 s[9]
CHO-K1TIRFDisassembly Half-Life (S273D)30 ± 2 s[9]
ZMEL Melanoma (in vivo)TimelapseAssembly RateSignificantly faster than in vitro[10]
ZMEL Melanoma (in vivo)TimelapseDisassembly RateSignificantly slower than in vitro[10]

Table 2: Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Loss after Photoactivation (FLAP) Data for this compound and Other Focal Adhesion Proteins

ProteinCell TypeMethodHalf-maximal recovery time (t½)Reference
This compoundVariousFRAP15.7 s[11]
FAKVariousFRAP9.9 s[11]
VinculinVariousFRAP39.8 s[11]
TalinVariousFRAP49.4 s[11]
Tensin1VariousFRAP59.0 s[11]
ZyxinVariousFRAP9.4 s[11]
This compoundVariousFLAPSimilar to FRAP[11]
FAKVariousFLAPSimilar to FRAP[11]
VinculinVariousFLAPSimilar to FRAP[11]
TalinVariousFLAPSimilar to FRAP[11]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular interactions and experimental processes, the following diagrams illustrate key this compound-related signaling pathways and a typical live-cell imaging workflow.

Paxillin_Signaling_Pathway Integrins Integrin Activation (ECM Binding) FAK FAK (Focal Adhesion Kinase) Integrins->FAK recruits This compound This compound FAK->this compound phosphorylates Src Src Kinase FAK->Src activates Phospho_Pax Phosphorylated This compound (Y31, Y118) Src->this compound phosphorylates RhoGTPases Rho GTPases (Rac1, RhoA, Cdc42) Phospho_Pax->RhoGTPases regulates GIT1_PIX_PAK GIT1-PIX-PAK Complex Phospho_Pax->GIT1_PIX_PAK recruits Cytoskeleton Actin Cytoskeleton Remodeling RhoGTPases->Cytoskeleton controls Migration Cell Migration & Adhesion Turnover Cytoskeleton->Migration GIT1_PIX_PAK->RhoGTPases modulates

Caption: this compound signaling cascade in cell migration.

Live_Cell_Imaging_Workflow Cell_Culture 1. Cell Culture (e.g., NIH 3T3, CHO-K1) Transfection 2. Transfection (e.g., GFP-Paxillin Lentivirus) Cell_Culture->Transfection Plating 3. Plating on Coated Coverslips (e.g., Fibronectin) Transfection->Plating Imaging 4. Live-Cell Imaging (TIRF or Spinning Disk Confocal) Plating->Imaging Data_Acquisition 5. Time-Lapse Data Acquisition Imaging->Data_Acquisition Analysis 6. Image Analysis (FA tracking, intensity measurement) Data_Acquisition->Analysis Quantification 7. Quantitative Analysis (Turnover rates, FRAP analysis) Analysis->Quantification

Caption: Workflow for live-cell imaging of this compound.

Experimental Protocols

Protocol 1: Preparation of Cells for Live-Cell Imaging of this compound

This protocol details the steps for culturing and transfecting cells with a fluorescently tagged this compound construct.

Materials:

  • Cell line of choice (e.g., NIH 3T3 fibroblasts, CHO-K1 cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lentiviral particles containing a fluorescently tagged this compound construct (e.g., GFP-Paxillin or mCherry-Paxillin)[3][12]

  • Polybrene

  • Fibronectin-coated glass coverslips or imaging dishes

  • Imaging medium (e.g., CO2-independent medium)

Procedure:

  • Cell Culture: Maintain the chosen cell line in complete culture medium in a humidified incubator at 37°C and 5% CO2. Ensure cells are at a low passage number for optimal health and behavior.[12]

  • Transfection/Transduction:

    • Plate cells to be subconfluent on the day of transduction.

    • Add lentiviral particles encoding the fluorescently-tagged this compound to the culture medium at a suitable multiplicity of infection (MOI). Add Polybrene to enhance transduction efficiency.

    • Incubate for 12-24 hours, then replace the virus-containing medium with fresh complete culture medium.

    • Allow cells to express the fluorescent protein for 48-72 hours. If the vector contains a selection marker, apply the appropriate antibiotic to generate a stable cell line.[8]

  • Plating for Imaging:

    • Coat glass coverslips or imaging dishes with 5 µg/mL fibronectin for at least 30 minutes at 37°C.[8]

    • Trypsinize the stably expressing cells and plate them onto the fibronectin-coated surfaces at a subconfluent density.

    • Allow cells to adhere and spread for at least 2-3 hours before imaging.[8]

  • Preparation for Imaging:

    • Just before imaging, replace the complete culture medium with pre-warmed imaging medium.

    • Mount the coverslip or dish onto the microscope stage equipped with an environmental chamber to maintain 37°C and, if necessary, 5% CO2.

Protocol 2: Live-Cell Imaging and Data Acquisition using TIRF Microscopy

Total Internal Reflection Fluorescence (TIRF) microscopy is ideal for imaging focal adhesions due to its ability to selectively excite fluorophores near the coverslip, resulting in high signal-to-noise ratios.[8]

Materials:

  • Prepared cells expressing fluorescently-tagged this compound on coverslips

  • Inverted microscope equipped with a TIRF illuminator, a high numerical aperture objective (e.g., 60x or 100x, NA ≥ 1.45), an EMCCD or sCMOS camera, and appropriate laser lines (e.g., 488 nm for GFP).[8][13]

  • Image acquisition software (e.g., MetaMorph, ImageJ/Fiji)

Procedure:

  • Microscope Setup:

    • Power on the microscope, laser sources, and camera.

    • Place the sample on the microscope stage and bring the cells into focus.

  • TIRF Illumination:

    • Switch to TIRF illumination and adjust the angle of the laser beam to achieve total internal reflection. This is typically observed as a transition from uniform fluorescence to a spatially restricted, high-contrast image of structures at the cell-substrate interface.

  • Image Acquisition:

    • Select an appropriate field of view containing migrating cells with clearly visible focal adhesions.

    • Set the imaging parameters:

      • Exposure Time: Use a short exposure time (e.g., 100-400 ms) to minimize phototoxicity and photobleaching while maintaining a good signal-to-noise ratio.[12]

      • Time Interval: Acquire images at intervals appropriate for the dynamics of interest. For focal adhesion turnover, intervals of 1-5 minutes are common, while for faster processes like protein recruitment, intervals of a few seconds may be necessary.[9][13]

      • Duration: Acquire time-lapse sequences for a duration sufficient to capture the entire lifecycle of focal adhesions (e.g., 30-60 minutes).

  • Data Storage: Save the time-lapse image series in a suitable format for subsequent analysis.

Protocol 3: Quantitative Analysis of this compound Dynamics

This protocol outlines the basic steps for analyzing time-lapse image data to quantify focal adhesion turnover.

Materials:

  • Time-lapse image series of fluorescently-tagged this compound

  • Image analysis software with tracking capabilities (e.g., ImageJ/Fiji with plugins like TrackMate, or commercial software like MetaMorph)

Procedure:

  • Image Pre-processing:

    • Correct for any background fluorescence and photobleaching if necessary.

  • Focal Adhesion Tracking:

    • Use the software's tracking tools to identify and follow individual focal adhesions over time. This typically involves segmenting the adhesions in each frame and then linking them between frames.[8]

  • Measurement of Focal Adhesion Properties:

    • For each tracked focal adhesion, extract quantitative data such as:

      • Intensity: Measure the mean or integrated fluorescence intensity within the focal adhesion region of interest (ROI) at each time point.[12]

      • Size and Shape: Measure the area and other morphological parameters.

  • Calculation of Turnover Rates:

    • Plot the fluorescence intensity of an individual focal adhesion over time.

    • The assembly phase is characterized by an increase in intensity, and the disassembly phase by a decrease.

    • Fit these phases to appropriate models (e.g., linear or exponential) to calculate the assembly and disassembly rates. The lifetime of the focal adhesion can be determined from the duration it is visible.[8][10]

  • FRAP Analysis (if applicable):

    • For FRAP experiments, after photobleaching a region of interest within a focal adhesion, measure the fluorescence recovery over time.

    • Fit the recovery curve to a suitable mathematical model to determine the mobile fraction and the half-maximal recovery time (t½), which is inversely related to the rate of protein exchange.[14][15]

References

Proximity Ligation Assay for Paxillin-Vinculin Interaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Proximity Ligation Assay (PLA) for the detection and quantification of the interaction between two key focal adhesion proteins, Paxillin and Vinculin. This powerful technique offers high specificity and sensitivity for visualizing protein-protein interactions in situ, providing valuable insights into cellular adhesion, migration, and signaling pathways.

Introduction

This compound and Vinculin are essential scaffold proteins within focal adhesions, dynamic structures that mediate the connection between the extracellular matrix (ECM) and the intracellular actin cytoskeleton. The interaction between this compound and Vinculin is crucial for the assembly, maturation, and signaling functions of focal adhesions.[1][2][3] Dysregulation of this interaction has been implicated in various pathological processes, including cancer metastasis.

The Proximity Ligation Assay (PLA) is a highly sensitive immunoassay that allows for the in situ detection of protein-protein interactions with single-molecule resolution.[4][5][6][7] The principle of PLA involves the use of two primary antibodies raised in different species that recognize the two proteins of interest. Secondary antibodies, each conjugated to a unique oligonucleotide (PLA probe), bind to the primary antibodies. When the two proteins are in close proximity (typically less than 40 nanometers), the oligonucleotides can be ligated to form a circular DNA template. This DNA circle is then amplified via rolling circle amplification, and the resulting product is detected using fluorescently labeled probes. Each fluorescent spot, or "PLA signal," represents a single protein-protein interaction event.[4][5][6][7]

Signaling Pathway and Experimental Workflow

To better understand the context of the this compound-Vinculin interaction and the PLA workflow, the following diagrams are provided.

cluster_0 Extracellular Matrix (ECM) cluster_1 Cell Membrane cluster_2 Focal Adhesion Complex ecm ECM Proteins (e.g., Fibronectin) integrin Integrin Receptor ecm->integrin binds talin Talin integrin->talin recruits fak FAK integrin->fak activates talin->integrin This compound This compound talin->this compound vinculin Vinculin talin->vinculin recruits This compound->vinculin interacts with This compound->fak actin Actin Cytoskeleton vinculin->actin links to fak->this compound phosphorylates

Caption: Signaling pathway of focal adhesion assembly highlighting the this compound-Vinculin interaction.

start 1. Cell Culture & Fixation perm 2. Permeabilization start->perm block 3. Blocking perm->block pri_ab 4. Primary Antibody Incubation (anti-Paxillin & anti-Vinculin) block->pri_ab wash1 5. Washing pri_ab->wash1 pla_probe 6. PLA Probe Incubation (anti-species IgG-oligo) wash1->pla_probe wash2 7. Washing pla_probe->wash2 ligation 8. Ligation wash2->ligation wash3 9. Washing ligation->wash3 amplification 10. Amplification wash3->amplification wash4 11. Washing amplification->wash4 detection 12. Hybridization with Fluorescent Probes wash4->detection imaging 13. Microscopy & Image Analysis detection->imaging

Caption: Experimental workflow for the this compound-Vinculin Proximity Ligation Assay.

Quantitative Data

ConditionFRET Efficiency (%)InterpretationReference
Basal State (Small Adhesions, <1 µm²)~14%Increased interaction in nascent adhesions.[1][8]
Basal State (Large Adhesions, >1 µm²)~10%Lower interaction in mature focal adhesions.[1][8]
Rac1 ActivationIncreasedPromotes this compound-Vinculin interaction.[1][2]
Rac1 InhibitionDecreasedReduces this compound-Vinculin interaction.[1][2]
RhoA ActivationNo significant changeSuggests a Rac1-specific regulation.[1][2]

Note: This data is derived from FRET experiments and should be used as a guide. PLA results should be quantified by counting the number of PLA signals per cell or per focal adhesion area.

Experimental Protocols

This section provides a detailed protocol for performing a Proximity Ligation Assay to detect the interaction between this compound and Vinculin. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials
  • Cells: Adherent cell line of interest (e.g., NIH 3T3, HeLa)

  • Coverslips: Sterile glass coverslips

  • Primary Antibodies:

    • Rabbit anti-Paxillin antibody

    • Mouse anti-Vinculin antibody

    • Note: It is critical to use primary antibodies raised in different species. Validate antibody specificity by Western blot and immunofluorescence.

  • PLA Reagents: Duolink® In Situ PLA Kit (or equivalent) containing:

    • PLA Probe Anti-Rabbit PLUS

    • PLA Probe Anti-Mouse MINUS

    • Ligation solution and Ligase

    • Amplification solution and Polymerase

    • Detection Reagents (fluorescently labeled oligonucleotides)

    • Blocking Solution

    • Antibody Diluent

    • Wash Buffers

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Mounting Medium with DAPI

  • Fluorescence Microscope

Protocol
  • Cell Seeding and Treatment:

    • Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.

    • Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.

    • If applicable, treat cells with desired compounds (e.g., Rac1/RhoA activators/inhibitors) for the appropriate duration.

  • Fixation and Permeabilization:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add enough Blocking Solution to cover the cells on the coverslip.

    • Incubate for 1 hour at 37°C in a humidity chamber.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (rabbit anti-Paxillin and mouse anti-Vinculin) in the Antibody Diluent to their optimal concentrations (determined by titration, typically in the range of 1:100 to 1:1000).

    • Tap off the Blocking Solution from the coverslips.

    • Add the primary antibody solution to the coverslips and incubate overnight at 4°C in a humidity chamber.

  • PLA Probe Incubation:

    • Wash the coverslips twice with Wash Buffer A for 5 minutes each.

    • Dilute the PLA Probe Anti-Rabbit PLUS and PLA Probe Anti-Mouse MINUS 1:5 in Antibody Diluent.

    • Add the PLA probe solution to the coverslips and incubate for 1 hour at 37°C in a humidity chamber.

  • Ligation:

    • Wash the coverslips twice with Wash Buffer A for 5 minutes each.

    • Prepare the ligation solution by diluting the Ligation buffer 1:5 in high-purity water and adding Ligase to a 1:40 dilution.

    • Add the ligation solution to the coverslips and incubate for 30 minutes at 37°C in a humidity chamber.

  • Amplification:

    • Wash the coverslips twice with Wash Buffer A for 5 minutes each.

    • Prepare the amplification solution by diluting the Amplification buffer 1:5 in high-purity water and adding Polymerase to a 1:80 dilution.

    • Add the amplification solution to the coverslips and incubate for 100 minutes at 37°C in a humidity chamber.

  • Detection and Mounting:

    • Wash the coverslips twice with Wash Buffer B for 10 minutes each.

    • Wash once with 0.01x Wash Buffer B for 1 minute.

    • Dilute the fluorescently labeled detection oligonucleotides in the provided buffer according to the manufacturer's instructions.

    • Add the detection solution to the coverslips and incubate for 30 minutes at 37°C in a humidity chamber (in the dark).

    • Wash the coverslips twice with Wash Buffer B for 10 minutes each (in the dark).

    • Briefly rinse with high-purity water.

    • Mount the coverslips onto glass slides using a drop of Mounting Medium with DAPI.

    • Seal the edges of the coverslip with nail polish and let it dry.

  • Image Acquisition and Analysis:

    • Visualize the PLA signals using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.

    • Capture images from multiple fields of view for each experimental condition.

    • Quantify the number of PLA signals per cell or per defined region of interest (e.g., focal adhesion area) using image analysis software (e.g., ImageJ with the BlobFinder plugin).

    • Normalize the PLA signal count to the number of cells (DAPI-stained nuclei).

Negative Controls

To ensure the specificity of the PLA signals, it is essential to include the following negative controls:

  • Single Primary Antibody Control: Omit one of the two primary antibodies (either anti-Paxillin or anti-Vinculin). This should result in a significant reduction in PLA signals.

  • No Primary Antibody Control: Omit both primary antibodies. This should result in no or very few PLA signals.

  • Non-interacting Protein Pair: Use primary antibodies against two proteins that are known not to interact but are present in the same cellular compartment.

By following these detailed protocols and considering the provided quantitative context, researchers can effectively employ the Proximity Ligation Assay to investigate the dynamic interaction between this compound and Vinculin, contributing to a deeper understanding of focal adhesion biology and its role in health and disease.

References

Protocol for Paxillin Pull-Down Assay: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paxillin is a multi-domain scaffold protein that plays a pivotal role in the integration of adhesion- and growth factor-related signaling pathways.[1] Localized at focal adhesions, it serves as a docking platform for a multitude of signaling and structural proteins, thereby regulating cell adhesion, migration, and gene expression. The pull-down assay is a robust in vitro affinity purification technique used to identify and validate protein-protein interactions. This document provides a detailed protocol for a Glutathione S-Transferase (GST) pull-down assay to investigate the binding partners of this compound.

Principle of the Assay

The GST pull-down assay utilizes a recombinant "bait" protein, in this case, GST-tagged this compound, which is immobilized on glutathione-conjugated beads.[2] A "prey" protein source, typically a cell lysate, is then incubated with the immobilized bait protein. If the prey protein interacts with this compound, it will be "pulled down" from the lysate and subsequently detected by techniques such as Western blotting. This method is instrumental in confirming predicted interactions and identifying novel binding partners.[2]

Signaling Pathway Involving this compound

This compound is a key component of focal adhesions, which are dynamic structures that mediate the connection between the extracellular matrix (ECM) and the intracellular actin cytoskeleton. Upon integrin-mediated cell adhesion to the ECM, a cascade of signaling events is initiated, leading to the recruitment and activation of various proteins at the focal adhesion site. This compound acts as a central scaffold, recruiting and interacting with proteins such as Focal Adhesion Kinase (FAK), Src kinase, vinculin, and talin. These interactions are crucial for cytoskeletal organization, cell spreading, and migration.

Paxillin_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm ECM ECM Proteins (e.g., Fibronectin) Integrin Integrins ECM->Integrin binds Talin Talin Integrin->Talin recruits FAK FAK Integrin->FAK activates Vinculin Vinculin Talin->Vinculin recruits Actin Actin Cytoskeleton Talin->Actin links to Vinculin->Actin links to Src Src FAK->Src recruits and activates This compound This compound FAK->this compound phosphorylates Src->FAK phosphorylates Src->this compound phosphorylates This compound->Vinculin binds to This compound->FAK binds to Downstream Downstream Signaling (e.g., MAPK, Rac) This compound->Downstream

Focal Adhesion Signaling Pathway

Experimental Workflow

The experimental workflow for a this compound pull-down assay involves several key stages, from the preparation of the bait and prey proteins to the final analysis of the interaction. A negative control, using GST alone, is crucial to distinguish specific binding partners from proteins that non-specifically bind to the GST tag or the beads.

Paxillin_Pull_Down_Workflow cluster_Bait_Prep Bait Protein Preparation cluster_Prey_Prep Prey Protein Preparation cluster_Pull_Down Pull-Down Assay cluster_Analysis Analysis Bait_Prep Express and purify GST-Paxillin fusion protein Immobilize_Bait Immobilize GST-Paxillin on Glutathione beads Bait_Prep->Immobilize_Bait GST_Control Express and purify GST protein (Control) Immobilize_Control Immobilize GST on Glutathione beads GST_Control->Immobilize_Control Prey_Prep Prepare cell lysate containing potential binding partners Incubate_Bait Incubate with cell lysate Prey_Prep->Incubate_Bait Incubate_Control Incubate with cell lysate Prey_Prep->Incubate_Control Immobilize_Bait->Incubate_Bait Immobilize_Control->Incubate_Control Wash_Bait Wash beads to remove non-specific binders Incubate_Bait->Wash_Bait Wash_Control Wash beads to remove non-specific binders Incubate_Control->Wash_Control Elute_Bait Elute bound proteins Wash_Bait->Elute_Bait Elute_Control Elute bound proteins Wash_Control->Elute_Control SDS_PAGE SDS-PAGE Elute_Bait->SDS_PAGE Elute_Control->SDS_PAGE Western_Blot Western Blot (probe with specific antibodies) SDS_PAGE->Western_Blot MS Mass Spectrometry (for novel interactions) SDS_PAGE->MS

This compound Pull-Down Workflow

Detailed Experimental Protocol

This protocol outlines the steps for a GST pull-down assay to identify proteins that interact with this compound.

Materials and Reagents
Reagent/MaterialSupplierCatalog Number
Glutathione Sepharose 4B beadsGE Healthcare17-0756-01
pGEX vector with this compound insert(User-generated)-
pGEX vector (empty)(User-generated)-
E. coli BL21(DE3) competent cellsThermo Fisher ScientificC600003
Isopropyl β-D-1-thiogalactopyranoside (IPTG)Sigma-AldrichI6758
Lysis Buffer(See recipe below)-
Wash Buffer(See recipe below)-
Elution Buffer(See recipe below)-
Protease Inhibitor CocktailRoche11836170001
Phosphatase Inhibitor CocktailRoche04906837001
Primary antibodies (e.g., anti-FAK, anti-Vinculin)Cell Signaling TechnologyVarious
Anti-GST antibodySanta Cruz Biotechnologysc-138
HRP-conjugated secondary antibodyBio-RadVarious
ECL Western Blotting SubstrateThermo Fisher Scientific32106
Buffer Compositions
BufferComponentsFinal Concentration
Lysis Buffer Tris-HCl, pH 7.450 mM
NaCl150 mM
EDTA1 mM
NP-401% (v/v)
Protease Inhibitor Cocktail1X
Phosphatase Inhibitor Cocktail1X
Wash Buffer Tris-HCl, pH 7.450 mM
NaCl300 mM
EDTA1 mM
NP-400.5% (v/v)
Elution Buffer Reduced Glutathione10 mM
Tris-HCl, pH 8.050 mM
Procedure

Part 1: Expression and Purification of GST-Paxillin and GST (Bait)

  • Transform E. coli BL21(DE3) cells with the pGEX-paxillin and empty pGEX vectors separately.

  • Inoculate a single colony into 5 mL of LB medium with ampicillin (B1664943) and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 mL of the overnight culture into 100 mL of LB medium with ampicillin and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate for 3-4 hours at 30°C.

  • Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in 5 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant containing the soluble GST-fusion protein to a new tube.

Part 2: Preparation of Cell Lysate (Prey)

  • Culture cells of interest to 80-90% confluency.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold Lysis Buffer and scraping the cells.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube. This is the "prey" lysate.

  • Determine the protein concentration of the lysate using a BCA or Bradford assay.

Part 3: Pull-Down Assay

  • Equilibrate the Glutathione Sepharose beads by washing them three times with ice-cold Lysis Buffer.

  • Add 50 µL of the 50% bead slurry to two separate microcentrifuge tubes.

  • To one tube, add the bacterial lysate containing GST-Paxillin. To the other, add the lysate containing GST (negative control).

  • Incubate for 1-2 hours at 4°C on a rotator to allow the GST-fusion proteins to bind to the beads.

  • Pellet the beads by centrifugation at 500 x g for 2 minutes at 4°C and discard the supernatant.

  • Wash the beads three times with 1 mL of ice-cold Wash Buffer.

  • After the final wash, add 500 µg to 1 mg of the "prey" cell lysate to each tube.

  • Incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Pellet the beads and discard the supernatant.

  • Wash the beads five times with 1 mL of ice-cold Wash Buffer.

Part 4: Elution and Analysis

  • After the final wash, add 50 µL of Elution Buffer to each tube and incubate at room temperature for 10 minutes with gentle shaking.

  • Centrifuge at 500 x g for 2 minutes and collect the supernatant containing the eluted proteins.

  • Alternatively, proteins can be eluted by adding 50 µL of 2X SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analyze the eluted samples by SDS-PAGE followed by Coomassie blue staining or Western blotting.

Data Presentation

The results of the pull-down assay are typically analyzed by Western blotting. The following table provides an example of expected results when probing for known this compound interactors.

Protein DetectedGST-Paxillin Pull-DownGST (Control) Pull-DownCell Lysate (Input)
FAK + - +
Vinculin + - +
Talin + - +
GST-Paxillin + N/AN/A
GST N/A+ N/A

Key:

  • + : Band detected

  • - : No band detected

  • N/A : Not Applicable

Troubleshooting

ProblemPossible CauseSolution
High background/Non-specific binding Insufficient washing.Increase the number of washes or the stringency of the Wash Buffer (e.g., increase salt or detergent concentration).
Prey proteins binding to GST or beads.Pre-clear the lysate by incubating it with GST-beads before the pull-down.
No interaction detected Interaction is weak or transient.Perform cross-linking of proteins in the cell lysate before the pull-down.
Bait or prey protein is not properly folded.Optimize protein expression conditions. Ensure non-denaturing lysis conditions.
Antibody for Western blot is not working.Use a positive control for the Western blot.
Bait protein not immobilized GST tag is not accessible.Ensure the GST tag is correctly folded and not sterically hindered.

By following this detailed protocol, researchers can effectively utilize the this compound pull-down assay to explore the intricate network of protein interactions centered around this crucial scaffold protein, providing valuable insights into cellular signaling and disease mechanisms.

References

Expressing and Purifying Paxillin in E. coli: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide for the expression and purification of recombinant paxillin from Escherichia coli. This compound is a crucial scaffold protein involved in cell adhesion, motility, and signaling, making it a key target in various research and drug development endeavors. The following protocols outline methods for expressing this compound with different affinity tags (His-tag, GST-tag, and MBP-tag) and the subsequent purification steps.

Data Presentation: Quantitative Overview of this compound Purification

The choice of fusion tag can significantly impact the yield and purity of recombinant this compound. Below is a summary of expected outcomes based on commercially available data and published literature.

Fusion Tag SystemExpression HostPurification ResinPurityTypical YieldReference
C-Myc/DDKHEK293T CellsAnti-DDK Affinity Column>80%>0.05 µg/µL[1]
N-terminal 6xHisE. coliNickel-Chelate Agarose (B213101)>95%Not specified[2]
GST (Glutathione S-Transferase)E. coliGlutathione-Agarose>90%1-10 mg/L of culture
6xHis-MBP (Maltose-Binding Protein)E. coli BL21(DE3)Ni-NTA Affinity & Size-Exclusion ChromatographyHighNot specified[3]

Note: Protein yields are highly dependent on the specific this compound construct, expression conditions, and the efficiency of the purification process. The values presented should be considered as a general guide.

Experimental Protocols

Here, we provide detailed methodologies for the expression and purification of this compound using three common fusion tag systems.

Protocol 1: Expression and Purification of 6xHis-Tagged this compound

This protocol is adapted for the expression of this compound with an N-terminal hexahistidine tag, allowing for purification via Immobilized Metal Affinity Chromatography (IMAC).

1. Transformation:

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the 6xHis-paxillin fusion protein.

  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.

2. Expression:

  • Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an OD600 of 0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to incubate the culture for 4-6 hours at 37°C or overnight at 16-20°C for potentially improved solubility.

3. Cell Lysis:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors.

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cellular debris.

4. Purification:

  • Equilibrate a Ni-NTA agarose column with lysis buffer.

  • Load the cleared lysate onto the column.

  • Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elute the 6xHis-paxillin protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Analyze the eluted fractions by SDS-PAGE to confirm purity.

Protocol 2: Expression and Purification of GST-Tagged this compound

This protocol describes the expression and purification of this compound as a fusion protein with Glutathione S-Transferase (GST), which can be purified using glutathione-based affinity chromatography.

1. Transformation and Expression:

  • Follow the transformation and expression steps as outlined in Protocol 1, using the appropriate plasmid and antibiotics for the GST-paxillin construct.

2. Cell Lysis:

  • Harvest and resuspend the cells in an ice-cold PBS-based lysis buffer supplemented with protease inhibitors.

  • Lyse the cells by sonication on ice.

  • Add Triton X-100 to a final concentration of 1% and incubate for 30 minutes on ice to aid in solubilization.

  • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C.

3. Purification:

  • Equilibrate a glutathione-agarose column with PBS.

  • Load the cleared lysate onto the column.

  • Wash the column extensively with PBS to remove unbound proteins.

  • Elute the GST-paxillin protein with elution buffer (50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).

  • Analyze the purity of the eluted fractions using SDS-PAGE.

Protocol 3: Expression and Purification of MBP-Tagged this compound

Maltose-Binding Protein (MBP) is a larger tag known to enhance the solubility of its fusion partners. This protocol is based on a recently published method for full-length this compound.[3]

1. Transformation and Expression:

  • Transform BL21(DE3) E. coli cells with the plasmid encoding 6xHis-MBP-paxillin.

  • Grow a single colony in LB media with ampicillin (B1664943) to an OD600 of 0.6–0.8 at 37°C.[3]

  • Induce expression with 1 mM IPTG and incubate overnight at 16°C.[3]

2. Cell Lysis:

  • Pellet the cells and resuspend in binding buffer (20 mM Tris pH 7.5, 500 mM NaCl).[3]

  • Lyse the cells using a homogenizer.[3]

  • Clarify the lysate by centrifugation.

3. Purification:

  • The dual 6xHis and MBP tags allow for a two-step affinity purification.

  • Step 1 (IMAC): First, pass the cleared lysate over a Ni-NTA affinity column as described in Protocol 1.

  • Step 2 (Size-Exclusion Chromatography): For higher purity, the eluted fractions from the IMAC step can be further purified using a size-exclusion chromatography column (e.g., Sephadex 200) in a buffer such as 20 mM Hepes, 100 mM NaCl, pH 8.0.

  • Verify the collected fractions with SDS-PAGE. Pool, concentrate, and flash-freeze the purified protein in liquid nitrogen.

Visualizations

This compound Expression and Purification Workflow

Paxillin_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification Transformation Transformation of E. coli Culture Cell Culture Growth (OD600 0.6-0.8) Transformation->Culture Induction Induction with IPTG Culture->Induction Incubation Overnight Incubation at 16°C Induction->Incubation Harvest Cell Harvesting Incubation->Harvest Lysis Cell Lysis (Sonication/Homogenization) Harvest->Lysis Clarification Lysate Clarification (Centrifugation) Lysis->Clarification Affinity Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity Wash Washing Step Affinity->Wash Elution Elution of this compound Wash->Elution Analysis Purity Analysis (SDS-PAGE) Elution->Analysis

Caption: Workflow for recombinant this compound expression and purification in E. coli.

This compound in Focal Adhesion Signaling

This compound acts as a critical scaffolding protein at focal adhesions, integrating signals from the extracellular matrix via integrins to regulate cytoskeletal dynamics and cell behavior.

Paxillin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Integrin Integrins FAK FAK Integrin->FAK Activation This compound This compound Vinculin Vinculin This compound->Vinculin Recruits Actin Actin Cytoskeleton This compound->Actin Regulates Remodeling FAK->this compound Binds Src Src FAK->Src Recruits & Activates Src->this compound Phosphorylates Vinculin->Actin Links to ECM Extracellular Matrix (ECM) ECM->Integrin

Caption: Simplified signaling pathway showing this compound's role at focal adhesions.

References

Application Notes and Protocols for Generating Stable Cell Lines with Paxillin Mutants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paxillin is a crucial multi-domain scaffold protein that localizes to focal adhesions, the dynamic structures that link the extracellular matrix (ECM) to the intracellular actin cytoskeleton.[1][2] As a key component of integrin signaling, this compound plays a central role in orchestrating pathways that regulate cell adhesion, spreading, and migration.[3] It serves as a docking platform for a multitude of structural and signaling proteins, including kinases like Focal Adhesion Kinase (FAK) and Src, cytoskeletal proteins such as vinculin, and regulators of Rho family GTPases.[2][4] The function of this compound is tightly regulated by phosphorylation on specific tyrosine and serine residues, which dictates the recruitment of downstream effector molecules and subsequent modulation of the actin cytoskeleton.[1][5]

Studying the effects of specific mutations in this compound is a powerful approach to dissect its complex roles in cellular processes. By generating stable cell lines that express this compound mutants, researchers can investigate the long-term consequences of altering specific protein-protein interactions or phosphorylation events on cell behavior. This is particularly relevant in cancer research, where dysregulated cell migration and invasion are hallmarks of metastasis.[2][3] These application notes provide a comprehensive workflow and detailed protocols for creating and characterizing stable cell lines expressing various this compound mutants.

Overall Experimental Workflow

The generation and validation of stable cell lines expressing this compound mutants is a multi-step process that begins with the modification of an expression vector and concludes with the functional characterization of the engineered cells. The workflow ensures a systematic approach from molecular cloning to cellular phenotype analysis.

G cluster_0 Phase 1: Vector Construction cluster_1 Phase 2: Stable Cell Line Generation cluster_2 Phase 3: Characterization start This compound Expression Plasmid (with selectable marker) mutagenesis Site-Directed Mutagenesis start->mutagenesis verify Sequence Verification mutagenesis->verify transfect Transfection into Target Cell Line verify->transfect selection Antibiotic Selection transfect->selection expand Clonal Expansion selection->expand wb Western Blot (Expression & Phosphorylation) expand->wb if Immunofluorescence (Localization) expand->if migration Functional Assays (e.g., Wound Healing) expand->migration

Caption: Workflow for creating and validating this compound mutant stable cell lines.

Generation of this compound Mutant Expression Vectors

The initial step involves introducing the desired mutation(s) into a this compound cDNA housed within an expression vector. This vector should also contain a selectable marker, such as resistance to an antibiotic like G418 (Geneticin), puromycin, or hygromycin B, which is essential for the subsequent selection of stable transfectants.[6][7] Site-directed mutagenesis is a common and effective technique for this purpose.[8]

Protocol 1: Site-Directed Mutagenesis

This protocol is based on the principle of using primers containing the desired mutation to amplify the entire plasmid, followed by the digestion of the parental, methylated template DNA.[8]

Materials:

  • High-fidelity DNA polymerase (e.g., Pfu, KOD)

  • Expression plasmid containing wild-type this compound cDNA

  • Custom mutagenic primers (forward and reverse)

  • dNTPs

  • DpnI restriction enzyme[8]

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation. The mutation should be located in the center of the primers with at least 10-15 bases of correct sequence on both sides.[9] The melting temperature (Tm) should be ≥78°C.[9]

  • PCR Amplification:

    • Set up the PCR reaction in a PCR tube. A typical 50 µL reaction includes:

      • 5 µL 10x reaction buffer

      • 5-50 ng plasmid template DNA

      • 125 ng forward primer

      • 125 ng reverse primer

      • 1 µL dNTP mix (10 mM each)

      • 1 µL high-fidelity DNA polymerase

      • Nuclease-free water to 50 µL

    • Perform thermal cycling. An example program is:

      • Initial Denaturation: 95°C for 2 minutes

      • 16-18 Cycles:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 1 minute

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final Extension: 68°C for 7 minutes[9]

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplification product. Incubate at 37°C for at least 1-2 hours to digest the parental (non-mutated) methylated DNA.[10][11]

  • Transformation: Transform the DpnI-treated DNA into high-efficiency competent E. coli cells. Plate the transformation mixture on an LB agar plate containing the appropriate antibiotic for the plasmid and incubate overnight at 37°C.[11]

  • Verification: Pick several colonies and culture them for plasmid minipreps. Verify the presence of the desired mutation and ensure no other mutations were introduced by sending the purified plasmids for DNA sequencing.

Generation of Stable Cell Lines

Once the mutant this compound expression vector is sequence-verified, it can be introduced into the target cell line. The process involves transfecting the cells and then applying selective pressure to eliminate non-transfected cells, allowing only the cells that have successfully integrated the plasmid into their genome to survive and proliferate.[6][12]

Protocol 2: Transfection and Stable Selection

Materials:

  • Sequence-verified this compound mutant plasmid

  • Target adherent cell line (e.g., CHO-K1, NIH 3T3, HeLa)

  • Complete culture medium

  • Transfection reagent (e.g., Lipofectamine-based) or electroporation system

  • Selective antibiotic (e.g., G418, puromycin)[7]

  • Culture plates (6-well and 96-well)

Procedure:

  • Determine Antibiotic Sensitivity (Kill Curve): Before transfection, determine the optimal concentration of the selective antibiotic for your specific cell line.

    • Plate cells at low density in a 96-well plate.

    • Add a range of antibiotic concentrations to the wells.

    • Incubate for 10-14 days, refreshing the medium with the antibiotic every 3-4 days.[7][13]

    • The optimal concentration is the lowest one that kills all cells within this timeframe.[14]

  • Transfection:

    • Plate the target cells in 6-well plates and grow them to 70-90% confluency.

    • Transfect the cells with the this compound mutant plasmid according to the manufacturer's protocol for your chosen transfection method (e.g., lipofection).[6][15]

  • Recovery and Selection:

    • Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in non-selective medium.[16]

    • After the recovery period, split the cells into larger plates (e.g., 10 cm dishes) at a low density and replace the medium with a complete culture medium containing the predetermined optimal concentration of the selective antibiotic.

    • Continue to culture the cells, replacing the selective medium every 3-4 days. Most non-transfected cells should die off within the first week.[17]

  • Isolation of Resistant Clones (Clonal Expansion):

    • After 2-3 weeks, distinct colonies of resistant cells should become visible.

    • Isolate well-separated colonies using one of two common methods:

      • Cloning Cylinders: Place a sterile cloning cylinder greased with vacuum grease over a single colony, add a small amount of trypsin to detach the cells, and transfer the cell suspension to a new well of a 24-well plate.

      • Limiting Dilution: Create a serial dilution of the pooled resistant cells and plate them into 96-well plates with the goal of having, on average, less than one cell per well.[16][18]

    • Expand the single-cell clones in selective medium. Once confluent, these clonal populations can be further expanded and cryopreserved.[18]

Characterization of Stable Cell Lines

After establishing clonal cell lines, it is critical to verify the expression of the mutant this compound protein, assess its subcellular localization, and evaluate its functional impact on cell behavior.

Protocol 3: Western Blotting for this compound Expression

Western blotting is used to confirm that the stable cell line is expressing the mutant this compound protein at the expected molecular weight and to analyze its phosphorylation status using phospho-specific antibodies.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-paxillin, anti-phospho-paxillin [Tyr118], loading control like anti-tubulin or anti-GAPDH)[19][20]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)[15]

Procedure:

  • Cell Lysis: Lyse the cells from a confluent plate with ice-cold lysis buffer.[15]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, run the SDS-PAGE gel to separate proteins by size, and then transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.[15]

    • Incubate the membrane with the primary antibody (e.g., anti-paxillin) overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate to visualize the protein bands using an imaging system.[15]

Protocol 4: Immunofluorescence for this compound Localization

Immunofluorescence microscopy allows for the visualization of the subcellular localization of the mutant this compound, which is expected to be enriched at focal adhesions in adherent cells.[21]

Materials:

  • Cells grown on glass coverslips

  • Fixative (e.g., 4% paraformaldehyde (PFA) in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-paxillin or an antibody against an epitope tag on the mutant protein)

  • Fluorophore-conjugated secondary antibody

  • Phalloidin conjugated to a fluorophore (to stain F-actin and visualize stress fibers)[22]

  • DAPI (to stain nuclei)

  • Mounting medium

Procedure:

  • Cell Plating: Plate the stable cell lines on glass coverslips and allow them to adhere and spread for at least 24 hours.[23]

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.[24]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[24]

  • Staining:

    • Wash three times with PBS.

    • Block non-specific binding with blocking buffer for 1 hour.[24]

    • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (and phalloidin, if desired) for 1 hour at room temperature, protected from light.[24]

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.[24]

    • Wash twice with PBS and mount the coverslips onto glass slides.

    • Image the cells using a fluorescence or confocal microscope.

Protocol 5: Wound Healing (Scratch) Assay

This widely used assay assesses collective cell migration by creating a cell-free gap in a confluent monolayer and monitoring the rate at which the cells close the gap.[25][26]

Materials:

  • Stable cell lines

  • Culture plates (e.g., 24-well plate)

  • Sterile 200 µL pipette tip or a specialized culture insert

  • Microscope with a camera (live-cell imaging is ideal)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Create Monolayer: Seed the cells in a plate at a density that will form a fully confluent monolayer within 24-48 hours.[25]

  • Create Wound:

    • Using a sterile pipette tip, make a straight scratch through the center of the monolayer.[27]

    • Alternatively, use a culture insert to create a more uniform cell-free gap.

    • Gently wash with PBS to remove dislodged cells.

  • Imaging:

    • Replace the PBS with fresh culture medium. To isolate migration from proliferation, a mitosis inhibitor like Mitomycin C can be added, though this must be optimized to avoid toxicity.[27]

    • Immediately capture the first image (T=0) of the scratch at predefined locations.[25]

    • Continue capturing images of the same locations at regular intervals (e.g., every 4-6 hours) for 24-48 hours, or until the gap is closed.[25]

  • Data Analysis:

    • Use image analysis software to measure the area of the cell-free gap at each time point.[26]

    • Calculate the rate of wound closure (e.g., in µm²/hour) for each cell line.

Data Presentation and Interpretation

Quantitative data from characterization experiments should be summarized to facilitate comparison between wild-type and mutant cell lines.

Table 1: Expression and Localization of this compound Mutants
Cell LineRelative this compound Expression (vs. WT, normalized to Tubulin)Primary LocalizationFocal Adhesion Number (per cell)Average Focal Adhesion Size (µm²)
Control (Endogenous) 1.0Focal Adhesions75 ± 81.2 ± 0.2
Stable - WT this compound 3.5 ± 0.4Focal Adhesions82 ± 101.3 ± 0.3
Stable - this compound Y118F 3.2 ± 0.5Focal Adhesions95 ± 121.8 ± 0.4
Stable - this compound S273A 3.6 ± 0.3Focal Adhesions68 ± 91.1 ± 0.2
Stable - this compound S273D 3.4 ± 0.4Focal Adhesions71 ± 71.0 ± 0.2

Data are presented as mean ± SD from three independent experiments. Y118F is a non-phosphorylatable mutant, while S273A and S273D are non-phosphorylatable and phospho-mimetic mutants, respectively.

Table 2: Functional Effects of this compound Mutants on Cell Migration
Cell LineWound Closure Rate (µm²/hour)Directionality (Forward Migration Index)
Control (Endogenous) 250 ± 200.85 ± 0.05
Stable - WT this compound 265 ± 250.88 ± 0.04
Stable - this compound Y118F 150 ± 180.86 ± 0.06
Stable - this compound S273A 180 ± 150.87 ± 0.05
Stable - this compound S273D 325 ± 30*0.89 ± 0.03

*p < 0.05 compared to Stable - WT this compound. Data are presented as mean ± SD. The non-phosphorylatable Y118F mutant is known to inhibit cell migration in vitro.[5] The S273A mutant hinders migration speed, while the phospho-mimetic S273D mutant increases it.[15]

Key this compound Signaling Pathways

This compound acts as a signaling hub, integrating signals from the ECM to control cytoskeletal dynamics. Understanding these pathways is key to interpreting the effects of this compound mutants.

G ECM Extracellular Matrix (ECM) Integrin Integrin Receptors ECM->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src recruits & activates This compound This compound FAK->this compound phosphorylate Src->FAK Src->this compound phosphorylate pthis compound This compound (pY31/pY118)

Caption: Upstream activation and phosphorylation of this compound at focal adhesions.

Upon integrin engagement with the ECM, FAK is recruited and autophosphorylated, creating a docking site for Src kinase.[24] The FAK/Src complex then phosphorylates this compound on key tyrosine residues, such as Y31 and Y118.[5]

G pthis compound Phospho-Paxillin (pY31/pY118) Crk Crk pthis compound->Crk recruits GIT1 GIT1 pthis compound->GIT1 recruits Actin Actin Cytoskeleton Remodeling Crk->Actin PIX βPIX GIT1->PIX PAK PAK PIX->PAK Rac1 Rac1 PAK->Rac1 Rac1->Actin Migration Cell Migration & Polarity Actin->Migration

Caption: Downstream signaling from phospho-paxillin to regulate the cytoskeleton.

Phosphorylated this compound serves as a scaffold to recruit adaptor proteins like Crk and complexes such as GIT-PIX-PAK, which in turn modulate the activity of Rho family GTPases like Rac1.[2][3][28] This cascade ultimately controls the reorganization of the actin cytoskeleton required for processes like cell migration and the establishment of cell polarity.[1][3]

References

Paxillin Staining in Paraffin-Embedded Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of paxillin in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This compound, a key focal adhesion adapter protein, plays a crucial role in cell-matrix interactions, cell migration, and signal transduction.[1][2][3] Its expression and phosphorylation status are of significant interest in various research fields, including cancer biology and tissue remodeling.[3] This document outlines the necessary reagents, equipment, and step-by-step procedures to achieve optimal and reproducible this compound staining.

I. Introduction to this compound

This compound is a 68 kDa protein that localizes to focal adhesions, the sites where cells adhere to the extracellular matrix (ECM).[4] It functions as a scaffold, recruiting a multitude of signaling and structural proteins to these adhesion sites.[3] The binding of cells to the ECM through integrin receptors initiates the clustering of integrins and the subsequent recruitment of proteins like this compound.[4] The phosphorylation of this compound on tyrosine and serine residues is a critical regulatory mechanism, influencing its interactions with other proteins and its role in downstream signaling pathways, such as the MAPK and JNK pathways.[3][4]

II. Experimental Protocols

This section details the complete workflow for this compound IHC staining in FFPE tissue sections, from deparaffinization to visualization.

A. Reagents and Materials
  • Primary antibodies against this compound (see Table 1 for examples)

  • Biotinylated secondary antibody

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Hematoxylin (B73222) counterstain

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized or distilled water

  • Phosphate-buffered saline (PBS)

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)

  • Blocking solution (e.g., 1% horse serum in PBS)

  • Mounting medium

  • Glass slides

  • Coverslips

  • Microwave, pressure cooker, or water bath for antigen retrieval

  • Light microscope

B. Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 10 minutes each.[5]

    • Immerse slides in two changes of 100% ethanol for 10 minutes each.[5]

    • Immerse slides in 95% ethanol for 5 minutes.[5]

    • Immerse slides in 70% ethanol for 5 minutes.[5]

    • Rinse slides in deionized water.[5]

  • Antigen Retrieval:

    • This step is crucial for unmasking epitopes that have been cross-linked by formalin fixation.[6][7] Heat-Induced Epitope Retrieval (HIER) is the most common method.[6][7]

    • Immerse slides in a staining dish containing antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).[8]

    • Heat the solution to 95-100°C for 10-20 minutes using a microwave, pressure cooker, or water bath.[8]

    • Allow the slides to cool to room temperature in the buffer for at least 20 minutes.[8]

    • Rinse slides with PBS.

  • Blocking Endogenous Peroxidase:

    • To prevent non-specific background staining, incubate sections in 3% hydrogen peroxide for 10-15 minutes.[9]

    • Rinse slides with PBS.

  • Blocking Non-Specific Binding:

    • Incubate sections with a blocking solution (e.g., 1% horse serum in PBS) for 30 minutes at room temperature to minimize non-specific antibody binding.[5]

  • Primary Antibody Incubation:

    • Dilute the primary this compound antibody to its optimal concentration in a suitable antibody diluent (refer to Table 1).

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[5]

  • Secondary Antibody Incubation:

    • Rinse slides with PBS.

    • Incubate sections with a biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse slides with PBS.

  • Detection:

    • Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse slides with PBS.

    • Apply the DAB substrate solution and incubate until the desired color intensity develops (typically 2-10 minutes). Monitor under a microscope to avoid overstaining.[8]

    • Rinse slides with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.

    • Rinse with water.

    • "Blue" the sections in running tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol).[9]

    • Clear in xylene.[9]

    • Mount with a permanent mounting medium and a coverslip.[9]

III. Data Presentation

Table 1: Example Primary Antibodies for this compound IHC-P
Antibody Name/CloneHost/IsotypeDilution RangeAntigen RetrievalManufacturerCatalog #
This compound PolyclonalRabbit / IgG1:250Not specifiedThermo Fisher ScientificIHC-00436
This compound PolyclonalRabbit / IgG1:100 - 1:1,000Not specifiedThermo Fisher ScientificPA5-34910
This compound [E228]Rabbit / IgG1:50Tris/EDTA buffer, pH 9.0Abcamab32115
This compound (GT7612)Mouse / IgG11:100 - 1:1,000Citrate buffer, pH 6.0Thermo Fisher ScientificMA5-31562
This compoundMouse / IgG1:200Tris-EDTA buffer, pH 9.0Proteintech10029-1-Ig
Table 2: Staining Interpretation and Quantification

A semi-quantitative scoring method can be employed to evaluate this compound expression levels.

ScoreStaining IntensityPercentage of Positive Cells
0No staining0%
1Weak<25%
2Moderate25-50%
3Strong50-75%
4Very Strong>75%

An overall score can be calculated by summing the intensity and percentage scores.[10]

IV. Mandatory Visualizations

This compound Signaling Pathway

Paxillin_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins binds FAK Focal Adhesion Kinase (FAK) Integrins->FAK activates This compound This compound FAK->this compound phosphorylates Src Src Kinase Src->this compound phosphorylates Crk Crk This compound->Crk recruits Actin Actin Cytoskeleton This compound->Actin links to MAPK_JNK MAPK/JNK Pathways Crk->MAPK_JNK activates Cell_Motility Cell Motility & Growth Actin->Cell_Motility drives MAPK_JNK->Cell_Motility regulates

Caption: this compound signaling pathway initiated by ECM binding.

Experimental Workflow for this compound IHC

IHC_Workflow Start FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking_Peroxidase Blocking Endogenous Peroxidase AntigenRetrieval->Blocking_Peroxidase Blocking_Nonspecific Blocking Non-specific Binding Blocking_Peroxidase->Blocking_Nonspecific PrimaryAb Primary Antibody Incubation (anti-Paxillin) Blocking_Nonspecific->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (HRP-DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Visualization Microscopic Visualization Dehydration->Visualization

References

Application Notes and Protocols for Quantitative PCR Analysis of Paxillin mRNA Levels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paxillin (PXN) is a crucial scaffolding and adapter protein involved in cell adhesion, migration, and signal transduction.[1][2] It plays a significant role in the assembly and disassembly of focal adhesions, which are critical for cell attachment and movement.[2] The expression level of this compound mRNA can be indicative of various cellular processes and is a key parameter in many research and drug development contexts, including cancer research where altered this compound expression is linked to tumor progression and metastasis.[3] Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying mRNA levels, providing a valuable tool for studying the regulation of this compound expression.[4][5]

These application notes provide a comprehensive guide to quantifying this compound mRNA levels using SYBR® Green-based qPCR, including detailed experimental protocols and data interpretation guidelines.

Signaling Pathway of this compound

This compound acts as a central hub in signal transduction, integrating signals from the extracellular matrix (ECM) through integrins and growth factor receptors to regulate cytoskeletal dynamics and gene expression.[6][7] Upon integrin engagement with the ECM, this compound is recruited to focal adhesions where it is phosphorylated by kinases such as Focal Adhesion Kinase (FAK) and Src.[1][2] This phosphorylation creates docking sites for various signaling molecules, including Crk, which in turn can activate downstream pathways like the MAPK/JNK cascade, influencing cell motility and gene expression.[1][6]

PaxillinSignaling ECM Extracellular Matrix (ECM) Integrin Integrin Receptors ECM->Integrin FA Focal Adhesion Integrin->FA FAK FAK Integrin->FAK activates This compound This compound (PXN) This compound->FA pthis compound Phospho-Paxillin FAK->FA FAK->this compound phosphorylates Src Src FAK->Src activates Src->FA Src->this compound phosphorylates Crk Crk pthis compound->Crk recruits Cytoskeleton Actin Cytoskeleton Reorganization pthis compound->Cytoskeleton regulates MAPK_JNK MAPK / JNK Pathway Crk->MAPK_JNK activates GeneExpression Gene Expression (e.g., Motility Genes) MAPK_JNK->GeneExpression regulates

Caption: this compound signaling pathway.

Experimental Protocols

This section provides a detailed methodology for the quantification of human this compound (PXN) mRNA levels from cell culture experiments.

I. Experimental Workflow

The overall workflow for quantifying this compound mRNA levels involves several key steps, from sample preparation to data analysis.

qPCR_Workflow CellCulture 1. Cell Culture & Treatment RNA_Extraction 2. Total RNA Extraction CellCulture->RNA_Extraction RNA_QC 3. RNA Quality & Quantity Control RNA_Extraction->RNA_QC cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qPCR 5. Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Results Results: Relative this compound mRNA Expression Data_Analysis->Results

Caption: Quantitative PCR workflow.

II. Materials and Reagents

Table 1: Key Materials and Reagents

ItemRecommended Supplier/Product
Cell Culture Medium (e.g., RPMI-1640)Varies by cell line
Fetal Bovine Serum (FBS)Varies by cell line
RNA Extraction Kit (e.g., TRIzol™ Reagent)Thermo Fisher Scientific
DNase I, RNase-freeThermo Fisher Scientific
Reverse Transcription Kit (e.g., SuperScript™ IV VILO™ Master Mix)Thermo Fisher Scientific
SYBR® Green qPCR Master Mix (e.g., PowerUp™ SYBR™ Green Master Mix)Thermo Fisher Scientific
Human PXN/Paxillin qPCR Primer PairSino Biological (HP100177) or OriGene (HP227750)
Housekeeping Gene Primers (e.g., GAPDH, ACTB)Commercially available and validated
Nuclease-free waterThermo Fisher Scientific
qPCR-compatible plates and sealsVaries by qPCR instrument
III. Detailed Protocol

A. Cell Culture and Treatment

  • Culture cells under standard conditions (e.g., 37°C, 5% CO2) in the appropriate medium.

  • Seed cells in multi-well plates to achieve 70-80% confluency at the time of treatment.

  • Treat cells with the compound of interest or vehicle control for the desired time period. Perform treatments in triplicate.

B. Total RNA Extraction

  • Lyse cells directly in the culture dish using an appropriate volume of TRIzol™ Reagent.

  • Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.

  • To eliminate genomic DNA contamination, treat the extracted RNA with DNase I according to the manufacturer's instructions.

C. RNA Quality and Quantity Control

  • Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

D. cDNA Synthesis (Reverse Transcription)

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Follow the manufacturer's protocol. A typical reaction includes RNA, random hexamers or oligo(dT) primers, dNTPs, reverse transcriptase, and reaction buffer.

  • Incubate the reaction according to the recommended thermal profile (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).

  • Store the resulting cDNA at -20°C.

E. Quantitative PCR (qPCR)

  • Prepare the qPCR reaction mix in a nuclease-free tube. For each 20 µL reaction, combine:

    • 10 µL of 2x SYBR® Green qPCR Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA (e.g., 1:10 dilution)

    • 6 µL of nuclease-free water

  • Aliquot the reaction mix into a qPCR plate.

  • Run the plate on a real-time PCR instrument using a standard cycling program.

Table 2: Typical qPCR Cycling Conditions

StageStepTemperature (°C)TimeCycles
1UDG Activation502 min1
2Polymerase Activation952 min1
3Denaturation9515 sec40
Annealing/Extension601 min
4Melt Curve Analysis60-95Incremental1

Note: These conditions may need to be optimized based on the specific primers and qPCR instrument used. The melt curve analysis is essential to verify the specificity of the amplification.

IV. Primer Information

It is recommended to use pre-validated primer pairs for this compound and housekeeping genes to ensure specificity and efficiency.

Table 3: Example Human this compound (PXN) Primer Information

GeneForward Sequence (5'-3')Reverse Sequence (5'-3')Accession Number
PXNCTGATGGCTTCGCTGTCGGATTGCTTGTTCAGGTCAGACTGCAGNM_002859

Source: OriGene Technologies (Product ID: HP227750).[8] Primer sequences from other vendors may differ.

Data Presentation and Analysis

The relative quantification of this compound mRNA expression is typically determined using the comparative Ct (ΔΔCt) method. This involves normalization to an endogenous control (housekeeping gene) and a reference sample (e.g., vehicle-treated control).

I. Data Analysis Steps
  • Determine the Ct values: The Ct (threshold cycle) is the cycle number at which the fluorescence signal crosses a defined threshold.

  • Calculate ΔCt: Normalize the Ct value of the target gene (this compound) to the Ct value of the housekeeping gene (e.g., GAPDH).

    • ΔCt = Ct(this compound) - Ct(GAPDH)

  • Calculate ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the control sample.

    • ΔΔCt = ΔCt(Treated) - ΔCt(Control)

  • Calculate Fold Change: Determine the relative expression level.

    • Fold Change = 2-ΔΔCt

II. Example Data

The following table illustrates how to present qPCR data for a hypothetical experiment where cells were treated with "Drug X" for 24 hours.

Table 4: Relative Quantification of this compound mRNA Expression

SampleTarget Gene (this compound) CtHousekeeping Gene (GAPDH) CtΔCt (Ct_this compound - Ct_GAPDH)ΔΔCt (ΔCt_Sample - ΔCt_Control)Fold Change (2-ΔΔCt)
Control22.518.24.30.01.0
Drug X24.818.36.52.20.22

Interpretation: In this example, treatment with Drug X resulted in a significant decrease in this compound mRNA levels, with the expression being approximately 22% of the control.

Troubleshooting

Table 5: Common qPCR Issues and Solutions

IssuePossible CauseSolution
No amplification or late amplificationPoor RNA quality/quantity, inefficient cDNA synthesis, incorrect primer concentration.Verify RNA integrity and concentration. Optimize cDNA synthesis protocol. Perform a primer concentration matrix.
Non-specific amplification (multiple peaks in melt curve)Primer dimers, genomic DNA contamination.Optimize annealing temperature. Design new primers. Ensure complete DNase treatment.
High variability between replicatesPipetting errors, inconsistent sample quality.Use calibrated pipettes. Ensure homogenous sample preparation.

By following these detailed protocols and guidelines, researchers can reliably quantify this compound mRNA levels, providing valuable insights into cellular processes and the effects of therapeutic interventions.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Weak Paxillin Signal in Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak or absent paxillin signals in Western blot experiments.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any this compound band on my Western blot. What are the initial checks I should perform?

A1: When faced with a complete absence of a this compound signal, it's crucial to systematically evaluate the key steps of your Western blot protocol. Here are the initial checks:

  • Protein Transfer Verification: After transferring your proteins from the gel to the membrane, stain the membrane with Ponceau S. This reversible stain allows you to visualize total protein and confirm if the transfer was successful and even across all lanes.[1][2][3][4][5] If you don't see protein bands, there might be an issue with your transfer setup or buffer.

  • Positive Control: Always include a positive control lysate from a cell line known to express high levels of this compound (e.g., HeLa, A431, or MCF-7 cells). A signal in the positive control lane but not in your sample lane indicates that the issue lies with your sample preparation or the abundance of this compound in your specific sample.

  • Antibody Functionality: If both your sample and positive control show no signal, the primary or secondary antibody may be inactive. You can perform a dot blot to quickly check the activity of your antibodies.[6][7][8]

Q2: My this compound band is very faint. How can I increase the signal intensity?

A2: A weak this compound signal can be frustrating. Here are several strategies to enhance the signal intensity:

  • Increase Protein Load: The abundance of this compound may be low in your sample. Try increasing the amount of protein loaded per well. A typical starting point is 20-30 µg of total protein, but for low-expression samples, you might need to load up to 50 µg.[9][10]

  • Optimize Antibody Concentrations: The dilution of your primary and secondary antibodies is critical. A suboptimal concentration can lead to a weak signal. Titrate your antibodies to find the optimal dilution. Refer to the manufacturer's datasheet for recommended starting dilutions.[9][11][12]

  • Extend Incubation Times: Increasing the incubation time for the primary antibody, for instance, to overnight at 4°C, can enhance its binding to the target protein.[11]

  • Use a More Sensitive Substrate: If you are using a chemiluminescent detection system, switching to a more sensitive substrate can significantly amplify the signal.[11]

Q3: Could my sample preparation method be the reason for a weak this compound signal?

A3: Yes, improper sample preparation can lead to protein degradation or inefficient extraction, resulting in a weak signal. This compound is a focal adhesion protein, and its extraction requires careful consideration.

  • Lysis Buffer Selection: For focal adhesion proteins like this compound, a stronger lysis buffer such as RIPA buffer is often more effective than milder buffers like NP-40.[13][14][15][16] RIPA buffer contains detergents that can efficiently solubilize proteins from cellular compartments.

  • Protease and Phosphatase Inhibitors: this compound can be degraded by proteases and its phosphorylation state can be altered by phosphatases.[17][18] Always add a protease and phosphatase inhibitor cocktail to your lysis buffer immediately before use to preserve the integrity and post-translational modifications of your protein.[9]

Q4: Can post-translational modifications of this compound affect its detection by Western blot?

A4: Absolutely. This compound undergoes several post-translational modifications (PTMs), primarily phosphorylation, that can influence antibody binding.[19][20][21][22]

  • Phosphorylation: this compound is phosphorylated on multiple tyrosine and serine residues.[20][21] If your primary antibody is specific to a non-phosphorylated epitope, the phosphorylation of that site could hinder antibody binding. Conversely, if you are using a phospho-specific antibody, the absence of phosphorylation will result in no signal.

  • Glycosylation and Ubiquitination: this compound can also be glycosylated and ubiquitinated, which could potentially mask the antibody's epitope.[22][23]

To investigate this, you can treat your lysates with phosphatases to see if the signal for a total this compound antibody increases. If you are using a phospho-specific antibody, ensure your experimental conditions promote the phosphorylation state you are targeting.

Troubleshooting Workflow

This workflow provides a step-by-step guide to systematically troubleshoot a weak this compound signal.

WesternBlot_Troubleshooting start Weak or No this compound Signal check_transfer Check Protein Transfer (Ponceau S Stain) start->check_transfer check_positive_control Check Positive Control check_transfer->check_positive_control Transfer OK optimize_protein Optimize Protein Extraction & Loading check_transfer->optimize_protein Transfer Failed check_antibody Check Antibody Activity (Dot Blot) check_positive_control->check_antibody No Signal in Positive Control check_positive_control->optimize_protein Signal in Positive Control, No Signal in Sample optimize_antibodies Optimize Antibody Concentrations & Incubation check_antibody->optimize_antibodies Antibody OK success Strong this compound Signal check_antibody->success Antibody Inactive (Use New Antibody) optimize_protein->optimize_antibodies optimize_detection Optimize Detection (e.g., sensitive substrate) optimize_antibodies->optimize_detection consider_ptms Consider Post-Translational Modifications optimize_detection->consider_ptms consider_ptms->success

A logical workflow for troubleshooting weak this compound signals.

Quantitative Data Summary

For easy reference, the following tables summarize key quantitative parameters for your Western blot experiment.

Table 1: Recommended Antibody Dilutions

Antibody TypeManufacturer's Recommendation (Typical Starting Point)Optimization Range
Primary Anti-Paxillin1:10001:500 - 1:2000
Secondary Antibody1:50001:2000 - 1:10000

Note: Always refer to the specific antibody datasheet for the manufacturer's recommendations.[24]

Table 2: Protein Loading Guidelines

Sample TypeRecommended Protein Load (per well)Notes
Cell Lysate (High Expression)20 - 30 µgSufficient for cell lines with known high this compound expression.
Cell Lysate (Low Expression)30 - 50 µgMay be necessary for primary cells or tissues with low this compound levels.
Tissue Homogenate30 - 60 µgProtein concentration can vary significantly between tissues.

Experimental Protocols

Ponceau S Staining Protocol

This protocol is for the reversible staining of proteins on a nitrocellulose or PVDF membrane to verify transfer efficiency.[1][2][3][4][5]

Materials:

  • Ponceau S staining solution (0.1% Ponceau S in 5% acetic acid)

  • Deionized water

  • TBS-T or PBS-T wash buffer

Procedure:

  • After protein transfer, briefly wash the membrane in deionized water.

  • Immerse the membrane in Ponceau S staining solution and incubate for 5-10 minutes at room temperature with gentle agitation.

  • Wash the membrane with deionized water to remove excess stain until protein bands are clearly visible.

  • Image the membrane to document the transfer efficiency.

  • To destain, wash the membrane with several changes of TBS-T or PBS-T until the red stain is completely gone. The membrane is now ready for blocking.

Dot Blot Protocol for Antibody Activity

This is a quick method to determine if your primary and secondary antibodies are active.[6][7][8]

Materials:

  • Nitrocellulose or PVDF membrane

  • Positive control lysate or purified this compound protein

  • Primary and secondary antibodies

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

  • Wash buffer (TBS-T or PBS-T)

  • Chemiluminescent substrate

Procedure:

  • Spot 1-2 µL of your positive control lysate or a dilution series of purified this compound directly onto a small strip of membrane.

  • Let the spots air dry completely.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with your primary anti-paxillin antibody at the desired dilution for 1 hour at room temperature.

  • Wash the membrane three times with wash buffer for 5 minutes each.

  • Incubate the membrane with your secondary antibody at the desired dilution for 1 hour at room temperature.

  • Wash the membrane three times with wash buffer for 5 minutes each.

  • Apply the chemiluminescent substrate and visualize the signal. A visible spot indicates that both your primary and secondary antibodies are active.

This compound Signaling Pathway

This compound is a key scaffolding protein in focal adhesions, integrating signals from the extracellular matrix (ECM) through integrins to regulate cell migration, proliferation, and survival.

Paxillin_Signaling cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm ECM Fibronectin Integrin Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src activates This compound This compound FAK->this compound phosphorylates (Tyr31, Tyr118) Src->FAK Src->this compound phosphorylates pax_p p-Paxillin This compound->pax_p Crk Crk pax_p->Crk recruits Rac1 Rac1 Crk->Rac1 activates Actin Actin Cytoskeleton (Cell Migration) Rac1->Actin

This compound's central role in integrin-mediated signaling.

References

Technical Support Center: Paxillin Western Blot Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with non-specific bands in Paxillin Western blots.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound, and why might I see bands at other sizes?

A1: Human this compound has a calculated molecular weight of approximately 65 kDa. However, it is common to observe bands at slightly different molecular weights due to post-translational modifications (PTMs) such as phosphorylation, glycosylation, ubiquitination, or SUMOylation, which can increase the apparent molecular weight.[1][2] Different isoforms or splice variants of this compound may also exist, leading to bands of varying sizes.[3] Additionally, this compound can form dimers or multimers, which would appear as higher molecular weight bands.[4]

Q2: What are the most common reasons for observing non-specific bands in a this compound Western blot?

A2: Non-specific bands in a Western blot can arise from several factors. The most common causes include:

  • Primary Antibody Issues: The concentration of the primary antibody may be too high, or it may be a polyclonal antibody that recognizes multiple epitopes, some of which may be shared with other proteins.[4][5]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the lysate or with other antibodies if performing a multiplex experiment.[6][7]

  • Sample Contamination or Degradation: Proteases in the sample can degrade this compound, leading to lower molecular weight bands.[4] Conversely, contamination from other proteins can result in unexpected bands.

  • Inadequate Blocking or Washing: Insufficient blocking of the membrane can lead to non-specific binding of both primary and secondary antibodies.[1][8] Similarly, inadequate washing can result in the retention of non-specifically bound antibodies.[9]

  • Excessive Protein Loading: Overloading the gel with too much protein can cause "ghost bands" and increase the likelihood of non-specific antibody binding.[3][4]

Q3: Can post-translational modifications of this compound affect my Western blot results?

A3: Yes, this compound is a well-known phosphoprotein, and its phosphorylation is crucial for its function in cell adhesion and signaling.[10] Phosphorylation and other PTMs can cause a shift in the apparent molecular weight of the protein on the gel, potentially leading to the appearance of multiple bands.[1] If you are using an antibody that detects total this compound, you may see multiple bands corresponding to different modified forms of the protein.

Troubleshooting Guide: Non-specific Bands

This guide provides a structured approach to troubleshooting non-specific bands in your this compound Western blot experiments.

Summary of Potential Causes and Solutions
Potential Cause Description Recommended Solution(s)
Primary Antibody Concentration is too high, leading to off-target binding.[8]Decrease the primary antibody concentration. Perform a titration to find the optimal concentration.
Polyclonal antibody cross-reactivity.[4]Switch to a monoclonal antibody specific for this compound. Ensure the antibody has been validated for Western blotting.
Secondary Antibody Cross-reactivity with other proteins in the sample.[11]Use a cross-adsorbed secondary antibody to minimize off-target binding.[11][12]
Concentration is too high.[5]Decrease the secondary antibody concentration.
Non-specific binding.Run a control lane with only the secondary antibody to check for non-specific binding.[3]
Sample Preparation Protein degradation by proteases.[4]Add protease inhibitors to your lysis buffer and keep samples on ice.
Too much protein loaded per lane.[4]Reduce the amount of protein loaded. Aim for 20-30 µg of cell lysate per well.[4]
Blocking Incomplete blocking of the membrane.[8]Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[13] Use a different blocking agent (e.g., switch from BSA to non-fat dry milk or vice versa).[1]
Washing Insufficient washing steps.[9]Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST).[9]
Post-Translational Modifications (PTMs) This compound exists in multiple modified forms (e.g., phosphorylated).[1]If multiple bands are close to the expected size, they may represent different PTMs. Consult literature for known modifications of this compound.[1]

Experimental Protocols

Standard Western Blot Protocol for this compound Detection

This protocol provides a general guideline for performing a Western blot to detect this compound. Optimization may be required based on the specific antibodies and reagents used.

  • Sample Preparation:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load samples onto a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

    • A wet transfer at 100V for 1-2 hours at 4°C is recommended.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary this compound antibody in the blocking buffer at the manufacturer's recommended concentration (e.g., 1:1000).

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in the blocking buffer at the manufacturer's recommended concentration (e.g., 1:5000).

    • Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system or X-ray film.

Visualizations

WesternBlotTroubleshooting start Non-specific bands observed in this compound Western Blot check_mw Are bands near the expected MW of this compound (~68 kDa)? start->check_mw ptms Potential PTMs or Isoforms. Consult literature. check_mw->ptms Yes troubleshoot Proceed to Troubleshooting Steps check_mw->troubleshoot No end Clean Western Blot ptms->end check_secondary Run Secondary Antibody Only Control troubleshoot->check_secondary secondary_issue Issue with Secondary Antibody. - Decrease concentration - Use cross-adsorbed antibody check_secondary->secondary_issue Bands Present primary_issue Issue with Primary Antibody or Protocol. Proceed to optimization. check_secondary->primary_issue No Bands secondary_issue->end optimize_primary Optimize Primary Antibody - Decrease concentration - Switch to monoclonal primary_issue->optimize_primary optimize_blocking Optimize Blocking - Increase time - Change blocking agent primary_issue->optimize_blocking optimize_washing Optimize Washing - Increase number and duration primary_issue->optimize_washing optimize_sample Optimize Sample Prep - Reduce protein load - Add protease inhibitors primary_issue->optimize_sample optimize_primary->end optimize_blocking->end optimize_washing->end optimize_sample->end

Caption: Troubleshooting workflow for non-specific bands.

WesternBlotPrinciple sample_prep 1. Sample Preparation (Protein Extraction) sds_page 2. SDS-PAGE (Protein Separation by Size) sample_prep->sds_page transfer 3. Blotting (Transfer to Membrane) sds_page->transfer blocking 4. Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab 5. Primary Antibody Incubation (Binds to this compound) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (Binds to Primary Ab) primary_ab->secondary_ab detection 7. Detection (Signal Generation) secondary_ab->detection result Result: Band at ~68 kDa detection->result

Caption: Overview of the Western blotting workflow.

References

Optimizing Paxillin Immunofluorescence: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your paxillin immunofluorescence (IF) staining protocols. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental procedures to help researchers, scientists, and drug development professionals achieve high-quality, reproducible results. This compound, a key scaffolding protein in focal adhesions, plays a crucial role in cell adhesion, migration, and signaling.[1][2][3] Accurate visualization of its subcellular localization is therefore critical for many areas of research.

Troubleshooting Guide

This section addresses common issues encountered during this compound immunofluorescence experiments in a simple question-and-answer format.

ProblemPossible CauseSuggested Solution
Weak or No Signal Improper Fixation: The fixation method may be masking the this compound epitope.While 4% paraformaldehyde (PFA) is commonly used, some antibodies may perform better with methanol (B129727) fixation.[4][5] Consider testing different fixation methods. Over-fixation can also be an issue; try reducing the fixation time.[6]
Suboptimal Primary Antibody Concentration: The antibody concentration may be too low.Consult the antibody datasheet for the recommended dilution range (e.g., 1:50-1:1000).[7][8] Perform a titration experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Ineffective Permeabilization: The antibody may not be able to access the intracellular this compound protein.For PFA-fixed cells, a permeabilization step is necessary.[9] Use a detergent like 0.1-0.5% Triton X-100 in PBS for 5-15 minutes.[10][11] Acetone or methanol fixation protocols typically do not require a separate permeabilization step.[4]
Protein Not Present or Low Abundance: The cells being used may not express detectable levels of this compound.Run a positive control using a cell line known to express this compound (e.g., HeLa, NIH/3T3).[12][13] You can also perform a western blot to confirm this compound expression in your sample.[6]
High Background Primary or Secondary Antibody Concentration Too High: Excess antibody can lead to non-specific binding.Reduce the concentration of the primary and/or secondary antibody.[6][12]
Inadequate Blocking: Non-specific binding sites may not be sufficiently blocked.Increase the blocking incubation time (e.g., to 1 hour at room temperature).[11][12] Consider using a different blocking agent, such as 1-5% BSA or normal serum from the same species as the secondary antibody.[11][12]
Insufficient Washing: Unbound antibodies may not be adequately washed away.Increase the number and duration of wash steps. Use a wash buffer containing a mild detergent like Tween-20.[6]
Autofluorescence: The cells or tissue themselves may be fluorescent.Examine an unstained sample under the microscope to check for autofluorescence.[6] Using fresh fixative solutions can help, as old formaldehyde (B43269) can autofluoresce.[13]
Non-Specific Staining Cross-reactivity of Secondary Antibody: The secondary antibody may be binding to off-target proteins.Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity. Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[6]
Antibody Aggregates: The primary or secondary antibody may have formed aggregates.Centrifuge the antibody solution at high speed before use to pellet any aggregates.
Over-fixation or Inappropriate Fixative: Can expose non-specific epitopes.Reduce fixation time and/or test alternative fixation methods as mentioned for weak signal issues.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best fixation method for this compound immunofluorescence?

A1: 4% paraformaldehyde (PFA) is the most commonly recommended fixative for this compound staining as it preserves cellular morphology well.[7][8][11] Fixation is typically performed for 10-20 minutes at room temperature.[11] However, for some specific antibodies or cell types, methanol fixation might yield better results.[4] It is always best to consult the antibody datasheet and, if necessary, test different fixation conditions.

Q2: Do I need to perform antigen retrieval for this compound staining?

A2: For standard immunofluorescence on cultured cells, antigen retrieval is not typically required for this compound. However, if you are working with paraffin-embedded tissue sections, heat-induced epitope retrieval (HIER) may be necessary to unmask the epitope after formalin fixation.[14][15] Common HIER buffers include sodium citrate (B86180) or EDTA-based solutions.[15]

Q3: What is a typical starting dilution for a new anti-paxillin antibody?

A3: A good starting point for a new anti-paxillin antibody for immunofluorescence is a 1:100 to 1:500 dilution.[7][8][16] However, the optimal dilution is antibody-dependent and should be determined by performing a titration experiment. Refer to the manufacturer's datasheet for their specific recommendations.

Q4: How can I confirm that the staining I'm seeing is specific to focal adhesions?

A4: this compound is a well-known marker for focal adhesions.[1][2] To confirm the localization, you can co-stain with another focal adhesion marker, such as vinculin or talin, or with phalloidin (B8060827) to visualize F-actin stress fibers, which terminate at focal adhesions.[7][17] The characteristic staining pattern for this compound in well-spread cells is a series of dash-like or punctate structures, often concentrated at the cell periphery.[18]

Experimental Protocols

Standard this compound Immunofluorescence Protocol for Cultured Cells

This protocol is a general guideline and may require optimization for your specific cell line and antibodies.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer (e.g., 1-5% BSA or 10% Normal Goat Serum in PBS)

  • Primary Antibody: Anti-paxillin

  • Fluorophore-conjugated Secondary Antibody

  • DAPI (for nuclear counterstaining)

  • Antifade Mounting Medium

Procedure:

  • Wash: Gently wash the cells three times with PBS.

  • Fixation: Incubate the cells with 4% PFA for 15 minutes at room temperature.[7][10]

  • Wash: Wash the cells three times with PBS.

  • Permeabilization: Incubate the cells with 0.2% Triton X-100 in PBS for 5 minutes.[11] This step is crucial for allowing the antibody to access intracellular proteins.

  • Wash: Wash the cells three times with PBS.

  • Blocking: Incubate the cells with Blocking Buffer for at least 60 minutes at room temperature to reduce non-specific antibody binding.[10][11]

  • Primary Antibody Incubation: Dilute the anti-paxillin primary antibody in Blocking Buffer to the predetermined optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[4]

  • Wash: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Wash: Wash the cells three times with PBS, protected from light.

  • Counterstaining (Optional): Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

  • Wash: Wash the cells one final time with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Quantitative Data Summary
ParameterRecommended RangeSource
Primary Antibody Dilution 1:50 - 1:20,000[7][8][19]
Fixation (PFA) 4% for 10-20 min[7][11]
Permeabilization (Triton X-100) 0.1% - 0.5% for 5-15 min[10][11][16]
Blocking (BSA) 1% - 3% for at least 1 hour[11][20]
Primary Antibody Incubation 1-2 hours at RT or overnight at 4°C[4][16]
Secondary Antibody Incubation 1 hour at RT[16]

Visualizations

This compound's Role in Focal Adhesion Signaling

This compound acts as a critical scaffold within focal adhesions, which are dynamic structures that link the extracellular matrix (ECM) to the actin cytoskeleton via integrin receptors. Upon integrin engagement with the ECM, Focal Adhesion Kinase (FAK) is recruited and autophosphorylates, creating a binding site for Src kinase. This complex then phosphorylates other focal adhesion components, including this compound. Phosphorylated this compound serves as a docking site for numerous signaling proteins, such as Crk, which in turn regulate downstream pathways controlling cell migration, proliferation, and survival.[1][2]

Paxillin_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm / Focal Adhesion ECM Fibronectin Integrin Integrin Receptor ECM->Integrin binds FAK FAK Integrin->FAK recruits Actin Actin Cytoskeleton Integrin->Actin links Src Src FAK->Src activates This compound This compound FAK->this compound phosphorylates Src->this compound phosphorylates pthis compound p-Paxillin Crk Crk pthis compound->Crk recruits Downstream Downstream Signaling (e.g., Rac, Rho) Crk->Downstream activates Downstream->Actin regulates

Caption: this compound signaling cascade within a focal adhesion.

Standard Immunofluorescence Workflow

The immunofluorescence (IF) protocol is a multi-step process that begins with preparing the biological sample and culminates in the visualization of the target protein. Key stages include fixation to preserve cell structure, permeabilization to allow antibody access to intracellular targets, blocking to prevent non-specific binding, and sequential incubation with primary and secondary antibodies.

IF_Workflow Start Start: Cells on Coverslip Fix Fixation (e.g., 4% PFA) Start->Fix Wash1 Wash (PBS) Fix->Wash1 Perm Permeabilization (e.g., 0.2% Triton X-100) Wash1->Perm Wash2 Wash (PBS) Perm->Wash2 Block Blocking (e.g., 5% BSA) Wash2->Block PrimaryAb Primary Antibody Incubation (Anti-Paxillin) Block->PrimaryAb Wash3 Wash (PBS) PrimaryAb->Wash3 SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) Wash3->SecondaryAb Wash4 Wash (PBS) SecondaryAb->Wash4 Mount Mount Coverslip Wash4->Mount Image Fluorescence Microscopy Mount->Image

Caption: A typical workflow for immunofluorescence staining.

References

Paxillin antibody validation for specific application

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of paxillin antibodies in various applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound in a Western Blot?

The expected molecular weight of this compound is approximately 68 kDa.[1]

Q2: What are the key signaling pathways involving this compound?

This compound is a crucial scaffold protein in focal adhesions, playing a significant role in integrin signaling.[2][3] It is involved in pathways that regulate cell adhesion, migration, and cytoskeletal organization.[4] Key pathways include the Focal Adhesion Kinase (FAK), MAPK, and PI3K/Akt signaling pathways.[2][4][5] Upon integrin engagement with the extracellular matrix (ECM), this compound gets phosphorylated, creating docking sites for various signaling molecules like FAK, Src, and Crk.[5][6][7]

Q3: Which applications are this compound antibodies typically validated for?

This compound antibodies are validated for a range of applications, including Western Blot (WB), Immunoprecipitation (IP), Immunocytochemistry/Immunofluorescence (ICC/IF), and Immunohistochemistry (IHC).[1][8]

Q4: What species are this compound antibodies commonly reactive with?

This compound antibodies are available for use in various species, including Human, Mouse, Rat, Monkey, Bovine, and Pig.[6][8]

This compound Signaling Pathway

The following diagram illustrates the central role of this compound in integrin-mediated signal transduction.

PaxillinSignaling cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm ECM Integrin Integrin ECM->Integrin Binding FAK FAK Integrin->FAK Activation This compound This compound Crk Crk This compound->Crk Recruitment PI3K PI3K This compound->PI3K Activation MAPK MAPK/JNK This compound->MAPK Activation Cytoskeleton Actin Cytoskeleton (Reorganization) This compound->Cytoskeleton Regulation FAK->this compound Phosphorylation (Tyr118) Src Src Src->this compound Phosphorylation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Migration Cell Migration MAPK->Migration MAPK->Proliferation Cytoskeleton->Migration

Caption: this compound's role in integrin-mediated signaling pathways.

Application-Specific Troubleshooting Guides

Western Blotting (WB)

Quantitative Data Summary for Western Blotting

Antibody ProductRecommended DilutionExpected Band Size
Cell Signaling Technology #25421:1000~68 kDa
Abcam [Y113] (ab32084)Varies by application68 kDa[1]
Novus Biologicals [NBP2-57097]1:250 - 1:500[9]Not Specified
Thermo Fisher Scientific (PA5-34910)1:500 - 1:20,000[10]Not Specified
Proteintech (10029-1-Ig)1:500Not Specified

Troubleshooting Guide for Western Blotting

IssuePossible CauseRecommended Solution
No Signal or Weak Signal Insufficient antibody concentration.Optimize the primary antibody dilution. Start with the recommended dilution and perform a titration.[11][12]
Poor protein transfer.Ensure complete transfer from gel to membrane. Check transfer buffer composition and transfer time/voltage.[11][13]
Inactive secondary antibody.Use a fresh, compatible secondary antibody at the correct dilution.[11][14]
High Background Antibody concentration too high.Reduce the concentration of the primary or secondary antibody.[11][13]
Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA).[11]
Inadequate washing.Increase the number and duration of wash steps.[13]
Multiple Bands Non-specific antibody binding.Optimize antibody dilution. Ensure the blocking step is sufficient.[12]
Protein degradation.Prepare fresh lysate and add protease inhibitors.[12]
Splice variants or post-translational modifications.Consult literature for known isoforms or modifications of this compound.[12]
Blurry Bands High voltage during electrophoresis.Run the gel at a lower voltage for a longer duration.[12]
Incorrect running buffer concentration.Prepare fresh running buffer with the correct composition.[12]

Experimental Workflow for Western Blotting

WB_Workflow cluster_Preparation Sample Preparation cluster_Electrophoresis Electrophoresis cluster_Transfer Transfer cluster_Immunodetection Immunodetection Lysate Cell Lysis Quantify Protein Quantification Lysate->Quantify Load Load Samples on SDS-PAGE Gel Quantify->Load Run Run Gel Load->Run Transfer Transfer to PVDF/Nitrocellulose Membrane Run->Transfer Block Blocking (e.g., 5% Milk/BSA) Transfer->Block Primary Incubate with Primary Ab Block->Primary Wash1 Wash Primary->Wash1 Secondary Incubate with Secondary Ab Wash1->Secondary Wash2 Wash Secondary->Wash2 Detect Detection (ECL) Wash2->Detect

Caption: A typical workflow for Western Blotting analysis.

Immunoprecipitation (IP)

Quantitative Data Summary for Immunoprecipitation

Antibody ProductRecommended Dilution/Amount
Abcam [Y113] (ab32084)1/20 dilution (0.7µg)[1]
Thermo Fisher Scientific (PA5-34910)1:100 - 1:500[10]

Troubleshooting Guide for Immunoprecipitation

IssuePossible CauseRecommended Solution
No or Low Yield of Target Protein Insufficient antibody.Increase the amount of primary antibody used for immunoprecipitation.[15]
Inefficient antibody-bead binding.Ensure proper bead preparation and incubation times. Use Protein A/G beads compatible with your antibody isotype.[15]
Protein not present in lysate.Confirm protein expression in the input lysate by Western Blot.
High Background/Non-specific Binding Insufficient washing.Increase the number of wash steps after antibody incubation. Use a more stringent wash buffer.[15]
Non-specific binding to beads.Pre-clear the lysate by incubating with beads before adding the primary antibody.
Antibody concentration too high.Reduce the amount of primary antibody.

Experimental Protocol for Immunoprecipitation

  • Cell Lysis: Lyse cells in a suitable IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing (Optional but Recommended): Add Protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C with gentle rotation to reduce non-specific binding.

  • Immunoprecipitation:

    • Centrifuge the lysate to pellet the beads and transfer the supernatant to a new tube.

    • Add the primary this compound antibody (e.g., 2-10 µg) to the pre-cleared lysate.[15]

    • Incubate for 1-4 hours or overnight at 4°C with gentle rotation.[15]

  • Capture Immune Complex:

    • Add fresh Protein A/G beads to the antibody-lysate mixture.

    • Incubate for 1-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation.

    • Remove the supernatant and wash the beads 3-5 times with cold IP lysis buffer.[15]

  • Elution:

    • Resuspend the beads in 1X SDS-PAGE sample buffer.

    • Boil the samples for 5-10 minutes to elute the protein.

  • Analysis: Analyze the eluted proteins by Western Blotting.

Immunofluorescence (IF) / Immunocytochemistry (ICC)

Quantitative Data Summary for Immunofluorescence

Antibody ProductRecommended Dilution
Abcam [Y113] (ab32084)1:50[1]
Novus Biologicals [NBP2-57097]0.25-2 ug/ml[9]
Thermo Fisher Scientific (PA5-34910)1:100 - 1:1,000[10]
Proteintech (10029-1-Ig)1:50 - 1:200[16]

Troubleshooting Guide for Immunofluorescence

IssuePossible CauseRecommended Solution
No or Weak Staining Inadequate fixation or permeabilization.Optimize fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1-0.2% Triton X-100) protocols.[1][17][18]
Primary antibody concentration too low.Increase the concentration of the primary antibody or the incubation time.[17][19][20]
Incompatible primary and secondary antibodies.Ensure the secondary antibody is raised against the host species of the primary antibody.[17][18][20]
High Background Non-specific secondary antibody binding.Run a control without the primary antibody. Increase blocking incubation time or change the blocking agent.[19][20]
Autofluorescence.Use an appropriate mounting medium with an anti-fade agent. Check for autofluorescence in unstained samples.[18][21]
Antibody concentration too high.Reduce the concentration of the primary and/or secondary antibody.[20]
Immunohistochemistry (IHC)

Quantitative Data Summary for Immunohistochemistry

Antibody ProductRecommended DilutionAntigen Retrieval
Abcam [Y113] (ab32084)1:1200[1]Heat mediated with Citrate buffer (pH 6.0)[1]
Proteintech (10029-1-Ig)1:50 - 1:200[16]Heat mediated with Tris-EDTA buffer (pH 9.0)[16]
Thermo Fisher Scientific (PA5-34910)1:100 - 1:1,000[10]Not Specified

Troubleshooting Guide for Immunohistochemistry

IssuePossible CauseRecommended Solution
No or Weak Staining Inadequate antigen retrieval.Optimize the antigen retrieval method (heat-induced or enzymatic). Try different buffers and incubation times.[22][23]
Over-fixation of tissue.Reduce the fixation time or use a lower concentration of fixative.
Primary antibody cannot access the epitope.Ensure proper permeabilization if the target is intracellular.
High Background Non-specific binding of antibodies.Increase the blocking step duration or use serum from the same species as the secondary antibody.[24]
Endogenous enzyme activity (for enzymatic detection).Block endogenous peroxidase or phosphatase activity before primary antibody incubation.[23]
Cross-reactivity of secondary antibody.Use a secondary antibody that has been pre-adsorbed against the species of the sample tissue.[23]
Tissue Detachment Overly aggressive antigen retrieval.Use a gentler antigen retrieval method or reduce the incubation time. Use coated slides.[22]

References

Technical Support Center: Paxillin Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for immunofluorescence (IF) staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during paxillin IF experiments, with a focus on reducing background staining.

Frequently Asked Asked (FAQs)

Q1: I am observing high background staining in my this compound IF. What are the most common causes?

High background staining in immunofluorescence can obscure your specific signal and make data interpretation difficult. The primary causes often relate to several key steps in the staining protocol:

  • Antibody Concentration: The concentration of both the primary and secondary antibodies may be too high, leading to non-specific binding.[1][2][3]

  • Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody attachment. Inadequate blocking time or an inappropriate blocking agent can result in high background.[1][2][4]

  • Inadequate Washing: Washing steps are necessary to remove unbound antibodies. Insufficient washing can leave excess antibodies on the sample, contributing to background noise.[1][5]

  • Autofluorescence: Some of the background may be inherent to the tissue or cells themselves, a phenomenon known as autofluorescence. This can be exacerbated by certain fixatives.[6][7][8]

  • Secondary Antibody Cross-Reactivity: The secondary antibody might be binding non-specifically to other proteins in your sample besides the primary antibody.[5][6]

Q2: How can I optimize my primary and secondary antibody concentrations to reduce background?

Optimizing antibody concentrations is a critical first step in reducing background. An antibody concentration that is too high is a common culprit for non-specific staining.[1][2]

Troubleshooting Steps:

  • Review the Datasheet: Always start with the manufacturer's recommended dilution range for your specific this compound antibody.[5][9][10][11]

  • Perform a Titration: The optimal concentration can be lower than what is recommended by the manufacturer.[12] It is best practice to perform a titration experiment to determine the ideal dilution for your specific experimental conditions. This involves testing a range of dilutions for both the primary and secondary antibodies to find the one that provides the best signal-to-noise ratio.

  • Run Controls: Include a "secondary antibody only" control (omitting the primary antibody) to assess the level of non-specific binding from the secondary antibody.[6][12] If you see staining in this control, the secondary antibody is likely contributing to the background.

ParameterRecommendation
Primary Antibody Dilution Start with the manufacturer's recommended range (e.g., 1:50 - 1:500) and perform a titration.[9][11][13]
Secondary Antibody Dilution Follow the manufacturer's guidelines, and consider further dilution if background persists.[3]
Incubation Time Overnight at 4°C is often recommended for primary antibodies to enhance specificity.[5][13]
Incubation Temperature Lower temperatures (e.g., 4°C) generally lead to more specific binding than room temperature.[14]
Q3: What are the best practices for the blocking step to minimize non-specific binding?

The blocking step is designed to saturate non-specific binding sites on your sample, preventing antibodies from adhering to them.[4]

Key Considerations:

  • Choice of Blocking Agent:

    • Normal Serum: A common and effective blocking agent is normal serum from the same species as the secondary antibody (e.g., use goat serum if your secondary antibody was raised in a goat).[2][5] This helps to block endogenous Fc receptors and other non-specific sites.

    • Bovine Serum Albumin (BSA): BSA is another widely used blocking agent. A concentration of 1-5% in PBS is typical.

    • Commercial Blocking Buffers: Several commercially available blocking buffers are formulated to reduce background and may be a good option if standard methods fail.[15][16]

  • Blocking Time and Temperature: Insufficient blocking time can lead to high background. A typical blocking step is for at least 1 hour at room temperature.[17] For some tissues, a longer incubation or blocking overnight at 4°C may be beneficial.[17]

  • Detergents: Including a mild, non-ionic detergent like Triton X-100 (0.1-0.25%) in your blocking buffer can help to permeabilize cells and reduce hydrophobic interactions that cause non-specific binding.

Blocking AgentTypical ConcentrationNotes
Normal Serum 5-10% in PBS-TUse serum from the same species as the secondary antibody host.
Bovine Serum Albumin (BSA) 1-5% in PBS-TEnsure the BSA is IgG-free to avoid cross-reactivity with secondary antibodies.
Non-fat Dry Milk 1-5% in PBS-TNot recommended for phosphorylated proteins as it contains phosphoproteins.
Commercial Buffers VariesCan offer enhanced performance and consistency.[16]
Q4: My sample appears to have autofluorescence. How can I address this?

Autofluorescence is the natural fluorescence of biological materials and can be a significant source of background, especially in the green and red channels.[7][8]

Strategies to Reduce Autofluorescence:

  • Check Unstained Controls: Always examine an unstained sample under the microscope to determine the level and spectral properties of the autofluorescence in your tissue or cells.[5][6]

  • Fixation Method:

    • Aldehyde fixatives like paraformaldehyde and glutaraldehyde (B144438) can induce autofluorescence.[7][8] Glutaraldehyde is a stronger inducer than paraformaldehyde.[7]

    • Minimize fixation time to what is necessary for adequate preservation.[7][18]

    • Consider alternative fixatives like chilled methanol (B129727) or ethanol, especially for cell surface markers.[7][19]

  • Quenching Treatments:

    • Sodium Borohydride (B1222165): Treatment with 0.1% sodium borohydride in PBS can help reduce aldehyde-induced autofluorescence.[6][7]

    • Sudan Black B: This reagent is effective at quenching lipofuscin-related autofluorescence.[20]

    • Commercial Quenching Reagents: Several commercially available kits are designed to reduce autofluorescence from various sources.[8][20]

  • Choice of Fluorophore: If possible, use fluorophores that emit in the far-red spectrum, as autofluorescence is often less pronounced at longer wavelengths.[18][19]

Experimental Protocols

Protocol: Standard Immunofluorescence Staining for this compound

This protocol provides a general workflow. Optimization of incubation times, temperatures, and concentrations is recommended for each new antibody and sample type.

  • Fixation:

    • Fix cells or tissue sections with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[13]

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate with 0.2% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets like this compound.[13]

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.[17]

  • Primary Antibody Incubation:

    • Dilute the this compound primary antibody in antibody diluent (e.g., 1% BSA in PBS-T).

    • Incubate overnight at 4°C in a humidified chamber.[13]

  • Washing:

    • Wash three times with PBS containing 0.1% Tween 20 (PBS-T) for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the antibody diluent.

    • Incubate for 1-2 hours at room temperature, protected from light.[13]

  • Final Washes:

    • Wash three times with PBS-T for 5-10 minutes each, protected from light.

  • Counterstaining and Mounting:

    • (Optional) Counterstain nuclei with DAPI.

    • Mount the coverslip with an anti-fade mounting medium.

    • Seal the edges and store slides in the dark at 4°C.

Troubleshooting Workflow

Troubleshooting_Workflow start High Background Observed check_autofluorescence Check Unstained Control for Autofluorescence start->check_autofluorescence autofluorescence_present Autofluorescence Present? check_autofluorescence->autofluorescence_present reduce_autofluorescence Implement Quenching Strategy (e.g., Sodium Borohydride, Sudan Black B) autofluorescence_present->reduce_autofluorescence Yes check_secondary_control Run Secondary Antibody Only Control autofluorescence_present->check_secondary_control No reduce_autofluorescence->check_secondary_control secondary_staining Staining in Secondary Control? check_secondary_control->secondary_staining optimize_secondary Decrease Secondary Ab Concentration or Change Secondary Ab secondary_staining->optimize_secondary Yes optimize_primary Titrate Primary Antibody Concentration secondary_staining->optimize_primary No optimize_secondary->optimize_primary optimize_blocking Optimize Blocking Step (Increase Time, Change Agent) optimize_primary->optimize_blocking increase_washing Increase Washing Steps (Duration and/or Number) optimize_blocking->increase_washing end Reduced Background increase_washing->end

Caption: Troubleshooting workflow for reducing background in immunofluorescence.

References

Paxillin siRNA Knockdown Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting for researchers encountering issues with Paxillin (PXN) siRNA-mediated knockdown. It includes frequently asked questions, detailed experimental protocols, and data organization tables to help diagnose and resolve common problems.

Troubleshooting Workflow

Before diving into specific issues, follow this general workflow to diagnose the root cause of your knockdown failure.

G start Start: Low / No this compound Knockdown transfection 1. Assess Transfection Efficiency start->transfection pos_control Use Positive Control siRNA (e.g., GAPDH, Lamin A/C) transfection->pos_control fluoro_control Use Fluorescently Labeled Negative Control siRNA transfection->fluoro_control efficiency_low Transfection Efficiency <80%? pos_control->efficiency_low fluoro_control->efficiency_low optimize_delivery 2. Optimize Delivery Conditions efficiency_low->optimize_delivery Yes efficiency_ok Transfection Efficiency >80% efficiency_low->efficiency_ok No reagent Titrate Transfection Reagent optimize_delivery->reagent sirna_conc Titrate siRNA Concentration (e.g., 5-100 nM) optimize_delivery->sirna_conc cell_density Optimize Cell Density (70-90% confluent) optimize_delivery->cell_density success Successful Knockdown cell_density->success sirna_issue 3. Evaluate siRNA & Target efficiency_ok->sirna_issue sirna_design Test Multiple siRNA Sequences (2-3 per target) sirna_issue->sirna_design target_expression Confirm this compound Expression in Your Cell Line sirna_issue->target_expression assay_issue 4. Verify Assay Method target_expression->assay_issue measure_mrna Measure mRNA via RT-qPCR First assay_issue->measure_mrna protein_turnover Consider Protein Half-Life (Extend incubation time) assay_issue->protein_turnover wb_quality Validate Western Blot Antibody assay_issue->wb_quality wb_quality->success

Caption: A flowchart for troubleshooting this compound siRNA knockdown experiments.

Frequently Asked Questions (FAQs)

Q1: I'm not seeing any reduction in this compound levels. What is the most common reason?

Troubleshooting Steps:

  • Confirm Transfection with a Fluorescent Control: Use a fluorescently labeled, non-targeting siRNA to visually confirm that the siRNA is entering your cells via fluorescence microscopy.[5]

  • Optimize Transfection Conditions: Systematically optimize the ratio of siRNA to transfection reagent, the concentration of siRNA, and cell density at the time of transfection.[2][7][8]

Q2: My RT-qPCR results show significant this compound mRNA knockdown, but the protein level in my Western Blot is unchanged. Why?

A: This discrepancy is often due to high protein stability. This compound is a scaffold protein and may have a long half-life in the cell. Even if you successfully stop the production of new mRNA, the existing protein pool can take a significant amount of time to degrade.

Troubleshooting Steps:

  • Confirm Antibody Specificity: Ensure your this compound antibody is specific and recognizes the correct band. Run controls, such as lysates from cells known to have high and low this compound expression, if available. Non-specific bands on a Western blot can be misinterpreted as a lack of knockdown.[10]

Q3: My cells are dying after transfection with this compound siRNA. What should I do?

A: High cell toxicity can be caused by the transfection reagent, the siRNA concentration, or the biological function of this compound itself.

Troubleshooting Steps:

  • Assess Reagent Toxicity: Set up a "mock" transfection control where cells are treated with the transfection reagent only (no siRNA).[3] This will tell you if the reagent is the source of the toxicity.

  • Reduce siRNA Concentration: High concentrations of siRNA can be toxic and lead to off-target effects.[2][8] Titrate your siRNA concentration down. Often, concentrations as low as 5-20 nM are effective without causing significant cell death.[5][7]

  • Check for Off-Target Effects: this compound is crucial for cell adhesion and survival. Its depletion may genuinely lead to cell detachment and apoptosis (anoikis).[11][12] Use a second, validated siRNA targeting a different region of the this compound mRNA.[3] If both siRNAs cause cell death, it is likely a true biological effect of the knockdown.

  • Avoid Antibiotics: Do not use antibiotics in the media during transfection, as they can increase cell death in permeabilized cells.[2]

Q4: I have confirmed knockdown, but I don't observe the expected phenotype described in the literature. What could be wrong?

A: Several factors can contribute to a mismatch between knockdown and phenotype.

Troubleshooting Steps:

  • Degree of Knockdown: The residual this compound level, even after an 80-90% knockdown, might be sufficient to perform its function. Some cellular processes do not require a full complement of a protein. Try to achieve a more profound knockdown if possible.

  • Off-Target Effects: The observed phenotype could be a result of the siRNA unintentionally silencing other genes.[13][14] This can be mitigated by using low siRNA concentrations and validating the phenotype with at least two siRNAs targeting different sequences of the target gene.[3][15]

  • Transient vs. Stable Knockdown: A transient siRNA knockdown might not last long enough to produce a complex cellular phenotype. If the phenotype you are studying takes several days to develop, you may need to consider a stable knockdown approach using shRNA.[10]

Data Presentation & Optimization Tables

Use the following tables to structure your optimization experiments. Test one parameter at a time.

Table 1: siRNA Concentration Titration (Keep Transfection Reagent volume and Cell Density constant)

ParameterCondition 1Condition 2Condition 3Condition 4
siRNA Conc. 5 nM10 nM25 nM50 nM
% mRNA Knockdown
% Protein Knockdown
% Cell Viability

Table 2: Transfection Reagent Optimization (Keep siRNA concentration and Cell Density constant)

ParameterCondition 1Condition 2Condition 3Condition 4
Reagent Volume (µL) 0.5 µL1.0 µL1.5 µL2.0 µL
% mRNA Knockdown
% Protein Knockdown
% Cell Viability

Experimental Protocols & Visualizations

Protocol 1: General siRNA Transfection Workflow

This protocol is a starting point and should be optimized for your specific cell line and transfection reagent.

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Transfection cluster_day3_5 Day 3-5: Incubation & Analysis d1_seed Seed cells in antibiotic-free medium to be 70-90% confluent at transfection prep_a Tube A: Dilute siRNA in serum-free medium prep_b Tube B: Dilute transfection reagent in serum-free medium combine Combine contents of Tube A and B. Incubate for 15-20 min at RT prep_b->combine add_complex Add siRNA-reagent complexes drop-wise to cells combine->add_complex incubate Incubate cells for 24-72 hours add_complex->incubate harvest Harvest cells for analysis incubate->harvest analysis Perform RT-qPCR for mRNA levels and/or Western Blot for protein levels harvest->analysis

Caption: A typical experimental workflow for siRNA transfection and analysis.

Protocol 2: Validation of Knockdown by RT-qPCR
  • Harvest Cells: Lyse cells directly in the culture plate or after trypsinization and pelleting, using a suitable lysis buffer (e.g., Buffer RLT from Qiagen).

  • Isolate RNA: Purify total RNA using a column-based kit or other preferred method. Ensure RNA is free of genomic DNA contamination by performing an on-column DNase digest or treating with DNase post-extraction.

  • Quantify RNA: Measure RNA concentration and purity (A260/A280 ratio should be ~2.0).

  • Synthesize cDNA: Reverse transcribe 500 ng to 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.

  • Perform qPCR: Set up qPCR reactions using a suitable master mix (e.g., SYBR Green or TaqMan), cDNA template, and primers specific for this compound and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Analyze Data: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control siRNA-treated sample.

Protocol 3: Validation of Knockdown by Western Blot
  • Harvest Cells: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Prepare Samples: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against this compound overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ to determine the percentage of protein knockdown relative to the loading control.

This compound Signaling Pathway

Understanding this compound's role can help predict the functional consequences of its knockdown. This compound is a critical scaffold protein that localizes to focal adhesions. It does not have enzymatic activity itself but contains multiple docking sites for signaling and structural proteins, integrating signals from the extracellular matrix (via integrins) to regulate cell migration, adhesion, and proliferation.[11][12]

G ecm Extracellular Matrix (ECM) integrins Integrins ecm->integrins pxn This compound (PXN) (Scaffold Protein) integrins->pxn recruits fak FAK pxn->fak binds src Src pxn->src binds erk ERK Pathway pxn->erk rho Rho GTPases pxn->rho fak->src src->pxn phosphorylates proliferation Proliferation erk->proliferation actin Actin Cytoskeleton rho->actin migration Cell Migration actin->migration adhesion Cell Adhesion actin->adhesion

Caption: Simplified signaling pathway showing this compound as a central scaffold protein.

References

Technical Support Center: Paxillin Plasmid Transfection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during paxillin plasmid transfection experiments. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental workflows and achieve reliable results.

Troubleshooting Guide

This guide addresses specific problems that may arise during this compound plasmid transfection in a question-and-answer format.

Q1: Why am I observing very low transfection efficiency with my this compound plasmid?

A1: Low transfection efficiency is a common issue that can be attributed to several factors.[1][2] Key areas to investigate include the quality of the plasmid DNA, the health and confluency of the cells, the transfection reagent and protocol, and the size of the plasmid construct.

  • Plasmid DNA Quality: Ensure your this compound plasmid DNA is of high purity, with an A260/A280 ratio of at least 1.7.[2] The presence of contaminants like endotoxins can significantly reduce transfection efficiency.[3][4] It is also recommended to use supercoiled plasmid DNA for transient transfections as it is more efficiently taken up by cells.[4][5]

  • Cell Health and Density: Use healthy, actively dividing cells that are at least 90% viable.[5] Cells should be passaged 3-4 times after thawing before use in transfection experiments.[6] The optimal cell confluency at the time of transfection is typically between 70-90% for adherent cells.[3][5]

  • Transfection Reagent and Protocol: The choice of transfection reagent is critical and highly cell-type dependent.[3][6] It may be necessary to test a few different reagents to find the one that works best for your specific cell line. Additionally, the ratio of transfection reagent to DNA needs to be optimized.[6]

  • Plasmid Size: Large plasmids can be more difficult to transfect.[7] this compound plasmids, especially those with fusions like GFP, can be large. If you are using a large plasmid, you may need to use a transfection method specifically optimized for large DNA constructs, such as electroporation.[7]

Q2: My cells are dying after transfection with the this compound plasmid. What could be the cause?

A2: Cell death post-transfection is often due to cytotoxicity from the transfection reagent or the overexpression of the this compound protein itself.

  • Transfection Reagent Toxicity: Many transfection reagents can be toxic to cells, especially at high concentrations.[1] To mitigate this, you can try reducing the concentration of the transfection reagent, decreasing the incubation time of the transfection complex with the cells (e.g., 4-6 hours), or using a less toxic reagent.[1]

  • This compound Overexpression: Overexpression of certain proteins can be toxic to cells. This compound is a key signaling molecule, and its overexpression can disrupt normal cellular processes, leading to apoptosis.[8] Consider performing a dose-response experiment with varying amounts of plasmid DNA to find a level of expression that is not toxic.

  • Contaminants: Contaminants in the plasmid DNA preparation can also contribute to cell death.[2] Ensure your plasmid prep is clean and free of bacterial endotoxins.

Q3: I am seeing inconsistent results between this compound transfection experiments. How can I improve reproducibility?

A3: Inconsistent results often stem from variability in cell culture conditions and transfection procedures.

  • Standardize Cell Culture: Maintain a consistent cell passaging schedule and use cells within a low passage number range (e.g., less than 20).[2] Ensure that the cell density at the time of plating and transfection is consistent across experiments.[5]

  • Optimize and Standardize Transfection Protocol: Once you have optimized your transfection protocol, including the DNA amount, reagent-to-DNA ratio, and incubation times, adhere to it strictly in all subsequent experiments.

  • Use High-Quality Reagents: Use fresh, high-quality plasmid DNA and transfection reagents. Avoid repeated freeze-thaw cycles of your reagents.

Frequently Asked Questions (FAQs)

Q1: What is the best method to transfect this compound plasmids?

A1: The best method depends on your cell type. For many common cell lines like HEK293 and HeLa, lipid-based transfection reagents such as Lipofectamine are effective.[3] For primary cells or difficult-to-transfect cell lines, electroporation may yield higher efficiency.[1][6]

Q2: How does the size of the this compound plasmid affect transfection?

A2: Larger plasmids (over 10-15 kb) generally have lower transfection efficiencies.[1][7] this compound itself has a coding sequence of about 1.7 kb, but when fused to reporters like GFP and cloned into an expression vector, the final plasmid size can be significant. If you are working with a large this compound construct, consider using methods optimized for large plasmids.[7]

Q3: Should I use serum in the media during transfection?

A3: This depends on the transfection reagent. Some protocols recommend using serum-free media during the formation of the lipid-DNA complex and during the initial incubation with cells, as serum can interfere with the process.[2][3] However, some newer reagents are compatible with serum. Always refer to the manufacturer's protocol for your specific reagent.

Q4: When should I analyze my cells after this compound transfection?

A4: The timing of analysis depends on what you are measuring. For gene expression (mRNA), you can typically assay within 24-48 hours. For protein expression and subsequent functional assays, 48-72 hours post-transfection is a common time frame.[1]

Quantitative Data Summary

The following tables provide general guidelines for optimizing transfection parameters. Note that the optimal conditions will vary depending on the specific cell line, plasmid, and transfection reagent used.

Table 1: General Optimization of Reagent-to-DNA Ratio

Reagent:DNA Ratio (µL:µg)Typical Starting PointOptimization RangeNotes
Lipid-Based Reagents2:11:1 to 5:1Highly cell-type dependent. A titration is recommended to find the optimal ratio that balances efficiency and toxicity.[6]
ElectroporationN/A1-5 µg DNA per 10^7 cellsLess dependent on reagent-to-DNA ratio but requires optimization of electrical parameters.[6]

Table 2: Recommended Cell Confluency for Transfection

Cell TypeRecommended ConfluencyRationale
Adherent Cells70-90%Ensures cells are in a logarithmic growth phase and can efficiently take up the plasmid. Over-confluency can lead to contact inhibition and reduced efficiency.[5]
Suspension Cells5 x 10^5 to 2 x 10^6 cells/mLA sufficient cell density is needed for efficient transfection. Cells should be split the day before to ensure they are actively dividing.[5][6]

Experimental Protocols

Detailed Methodology for Lipid-Based this compound Plasmid Transfection

This protocol is a general guideline for the transfection of a this compound-EGFP plasmid into adherent cells (e.g., HEK293) in a 6-well plate format.

Materials:

  • Healthy, low-passage HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM)

  • This compound-EGFP plasmid DNA (high purity, 1 µg/µL)

  • Lipid-based transfection reagent (e.g., Lipofectamine 3000)

  • 6-well tissue culture plates

Protocol:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of DNA-Lipid Complexes (perform in a sterile tube): a. Dilute DNA: In tube A, dilute 2.5 µg of the this compound-EGFP plasmid DNA in 125 µL of serum-free medium. Mix gently. b. Dilute Transfection Reagent: In tube B, dilute 5 µL of the lipid-based transfection reagent in 125 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine DNA and Reagent: Add the diluted DNA from tube A to the diluted reagent in tube B. Mix gently and incubate for 15-20 minutes at room temperature to allow the DNA-lipid complexes to form.

  • Transfection: a. Gently add the 250 µL of the DNA-lipid complex mixture dropwise to one well of the 6-well plate containing the cells in complete growth medium. b. Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: a. Incubate the cells at 37°C in a CO2 incubator. b. After 4-6 hours, you may replace the medium with fresh, complete growth medium if your cells are sensitive to the transfection reagent.

  • Analysis: a. Incubate the cells for 24-72 hours post-transfection. b. Analyze the expression of this compound-EGFP using fluorescence microscopy. For functional assays, process the cells according to your specific protocol.

Visualizations

Signaling Pathways and Workflows

Paxillin_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrin Receptors ECM->Integrins FAK FAK Integrins->FAK activates This compound This compound Integrins->this compound recruits Src Src FAK->Src recruits & activates FAK->this compound phosphorylates Src->FAK Src->this compound phosphorylates RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) This compound->RhoGTPases regulates MAPK MAPK Pathway (JNK, p38) This compound->MAPK activates Crk Crk This compound->Crk recruits Actin Actin Cytoskeleton Reorganization RhoGTPases->Actin Migration Cell Migration & Adhesion MAPK->Migration Actin->Migration Crk->Migration

Caption: this compound signaling pathway.

Transfection_Workflow Start Start SeedCells Seed Cells 24h Before Transfection Start->SeedCells PrepareComplex Prepare DNA-Reagent Complexes SeedCells->PrepareComplex AddComplex Add Complexes to Cells PrepareComplex->AddComplex Incubate Incubate Cells (24-72h) AddComplex->Incubate Analyze Analyze Results (e.g., Microscopy, Western Blot) Incubate->Analyze End End Analyze->End

Caption: General experimental workflow for plasmid transfection.

Troubleshooting_Logic Start Low Transfection Efficiency? CheckDNA Check DNA Quality (A260/280 > 1.7?) Start->CheckDNA CheckCells Check Cell Health & Confluency (70-90%)? CheckDNA->CheckCells  Yes PurifyDNA Action: Re-purify Plasmid DNA CheckDNA->PurifyDNA No OptimizeRatio Optimize Reagent:DNA Ratio? CheckCells->OptimizeRatio  Yes CultureCells Action: Use Healthy, Low-Passage Cells at Optimal Density CheckCells->CultureCells No ConsiderMethod Consider Alternative Method (e.g., Electroporation)? OptimizeRatio->ConsiderMethod  Yes TitrateReagent Action: Perform a Titration of Transfection Reagent OptimizeRatio->TitrateReagent No SwitchMethod Action: Switch to a Method Suited for Your Cell Type ConsiderMethod->SwitchMethod No Success Problem Solved ConsiderMethod->Success  Yes PurifyDNA->CheckDNA CultureCells->CheckCells TitrateReagent->OptimizeRatio SwitchMethod->ConsiderMethod

Caption: Troubleshooting logic for low transfection efficiency.

References

Technical Support Center: Paxillin Protein Degradation in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating paxillin protein degradation in cell lysates.

Troubleshooting Guides

Consistent and accurate detection of this compound protein levels is crucial for understanding its role in cellular processes. Unexpected degradation during sample preparation can lead to misinterpretation of experimental results. This guide provides solutions to common problems encountered when analyzing this compound in cell lysates.

ProblemPotential CauseRecommended Solution
Lower than expected this compound band intensity or multiple lower molecular weight bands on Western blot Proteolytic cleavage by calpains: Calpains are calcium-dependent proteases that can be activated during cell lysis.[1][2]- Add calpain inhibitors (e.g., ALLM, calpeptin) to the lysis buffer. - Use a lysis buffer containing a calcium chelator like EGTA.
Proteolytic cleavage by caspases: Caspase activation, particularly during apoptosis, can lead to this compound cleavage.[3][4]- If studying apoptosis, be aware of potential caspase-mediated cleavage. - Add a broad-spectrum caspase inhibitor (e.g., z-VAD-fmk) to the lysis buffer if apoptosis is not the focus.[3]
Degradation via the ubiquitin-proteasome pathway: this compound can be polyubiquitinated and targeted for degradation by the proteasome.[5]- Treat cells with a proteasome inhibitor (e.g., MG132, lactacystin) prior to lysis to assess this pathway.[5] - Include a deubiquitinase (DUB) inhibitor in the lysis buffer to preserve ubiquitination status if studying this modification.
Improper sample handling and storage: Lysates kept at room temperature or undergoing multiple freeze-thaw cycles can lead to protein degradation.[6]- Always prepare lysates on ice and use pre-chilled buffers and tubes. - Aliquot lysates after the initial preparation to avoid repeated freeze-thaw cycles. - Store lysates at -80°C for long-term storage.[6]
Suboptimal lysis buffer composition: The lysis buffer may lack a sufficient concentration or variety of protease inhibitors.[6]- Use a comprehensive protease inhibitor cocktail that targets a broad range of proteases (serine, cysteine, and metalloproteinases). - Ensure the lysis buffer is at the correct pH and ionic strength to maintain protein stability.
Inconsistent this compound levels between replicate samples Variable activation of proteases during lysis: Inconsistent sample handling can lead to different levels of protease activity.- Standardize the lysis procedure for all samples, ensuring consistent timing and temperature. - Ensure thorough mixing of the lysis buffer with the cell pellet.
Cell health and density differences: Variations in cell culture conditions can affect protein expression and stability.- Ensure all cell cultures are healthy and at a similar confluency before harvesting. - Avoid overgrown or stressed cultures, which may have higher levels of proteases or apoptotic cells.
Smearing or high background on Western blot Excessive protein loading: Overloading the gel can lead to poor separation and smearing.[7]- Perform a protein concentration assay (e.g., BCA) and load equal amounts of total protein for each sample. - Optimize the amount of protein loaded to be within the linear range of detection for your antibody.
Antibody issues: The primary or secondary antibody concentration may be too high, or the antibody may be of poor quality.[8][9]- Titrate the primary and secondary antibodies to determine the optimal concentration. - Ensure antibodies have been stored correctly and are not expired.[7] - Use a fresh dilution of the antibody for each experiment.[7]
Inadequate blocking or washing: Insufficient blocking or washing can lead to non-specific antibody binding and high background.[10]- Block the membrane for at least 1 hour at room temperature or overnight at 4°C. - Use an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST). Some phospho-specific antibodies may require BSA. - Increase the number and duration of wash steps.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of this compound degradation in cell lysates?

A1: this compound degradation in cell lysates is primarily mediated by three pathways:

  • Calpain-mediated cleavage: This is a calcium-dependent process that can be activated during cell lysis. Calpains cleave this compound at specific sites, generating distinct fragments.[1][2]

  • Caspase-mediated cleavage: During apoptosis, caspases, particularly caspase-3, can cleave this compound, contributing to the disassembly of focal adhesions.[3][4]

  • Ubiquitin-proteasome pathway: this compound can be targeted for degradation by the 26S proteasome following polyubiquitination.[5]

Q2: I see a smaller band around 55 kDa when I blot for this compound. What could this be?

A2: A ~55 kDa fragment of this compound is often the result of calpain-mediated cleavage.[2] This cleavage occurs between the LD1 and LD2 motifs of the this compound protein.[1][2] To confirm if this is a calpain-dependent event, you can treat your cells with a calpain inhibitor prior to lysis and observe if the fragment disappears.

Q3: How does apoptosis affect this compound detection?

A3: Apoptosis can lead to the cleavage of this compound by caspases, such as caspase-3.[3][4] This results in the appearance of specific cleavage fragments and a decrease in the full-length protein. If your experimental model involves apoptosis, be mindful of this potential modification. The cleavage of this compound during apoptosis is thought to contribute to the disassembly of focal adhesions and the detachment of the cell.[4]

Q4: Can post-translational modifications affect this compound stability?

A4: Yes, phosphorylation of this compound, particularly on serine residues, has been shown to regulate its stability.[5][11] For instance, phosphorylation at serines 188 and 190 can protect this compound from proteasomal degradation.[5] Therefore, changes in the activity of kinases and phosphatases that target this compound can indirectly influence its degradation rate.

Q5: What is the best practice for preparing cell lysates to minimize this compound degradation?

A5: To minimize this compound degradation, it is crucial to:

  • Work quickly and on ice at all times.

  • Use a pre-chilled lysis buffer containing a comprehensive cocktail of protease inhibitors, including inhibitors for serine, cysteine, and metalloproteinases.

  • Consider adding specific inhibitors for calpains (e.g., ALLM) and caspases (e.g., z-VAD-fmk) if these pathways are not the focus of your study.

  • Immediately after lysis, centrifuge the samples at 4°C to pellet cell debris.

  • Determine the protein concentration and then add sample buffer and boil the samples to denature proteases.

  • Store the lysates at -80°C in single-use aliquots.[6]

Experimental Protocols

General Protocol for Studying this compound Degradation

This protocol provides a general workflow for investigating the degradation of this compound in cultured cells.

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with specific inhibitors (e.g., calpain inhibitor, caspase inhibitor, or proteasome inhibitor) or stimuli for the desired time. Include a vehicle-treated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer (or another suitable lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Transfer the supernatant to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation for Western Blot:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against this compound overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Be sure to include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Visualizations

Paxillin_Degradation_Pathways This compound This compound Fragments_Calpain Cleaved Fragments (~55 kDa) This compound->Fragments_Calpain Fragments_Caspase Cleaved Fragments This compound->Fragments_Caspase Degradation Degradation This compound->Degradation Calpain Calpain Calpain->this compound Cleaves Caspase Caspase-3 Caspase->this compound Cleaves Ubiquitin Ubiquitin (Polyubiquitination) Ubiquitin->this compound Tags Proteasome 26S Proteasome Proteasome->this compound Degrades Calcium ↑ Ca2+ Calcium->Calpain Activates Apoptosis Apoptotic Signal Apoptosis->Caspase Activates E1_E2_E3 E1, E2, E3 Ligases E1_E2_E3->Ubiquitin Mediates

Caption: Overview of the major pathways of this compound degradation.

Experimental_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis (with Protease Inhibitors) start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant prep Sample Preparation (Laemmli Buffer & Boil) quant->prep sds SDS-PAGE prep->sds transfer Western Blot Transfer sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (anti-Paxillin) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection (ECL) secondary_ab->detect analysis Data Analysis detect->analysis

Caption: Experimental workflow for analyzing this compound degradation.

Troubleshooting_Tree start Problem: Unexpected this compound Degradation check_inhibitors Are appropriate protease inhibitors being used? start->check_inhibitors add_inhibitors Solution: Add a broad-spectrum protease inhibitor cocktail. Consider specific inhibitors (calpain, caspase). check_inhibitors->add_inhibitors No check_handling Is sample handling performed on ice and quickly? check_inhibitors->check_handling Yes add_inhibitors->check_handling improve_handling Solution: Maintain cold chain. Minimize time between lysis and denaturation. check_handling->improve_handling No check_lysates Are lysates fresh or properly stored (-80°C)? check_handling->check_lysates Yes improve_handling->check_lysates aliquot_lysates Solution: Use fresh lysates or properly aliquoted and stored samples. check_lysates->aliquot_lysates No western_blot Is the issue persisting on the Western blot? check_lysates->western_blot Yes aliquot_lysates->western_blot optimize_wb Solution: Optimize antibody concentrations, blocking, and wash steps. western_blot->optimize_wb Yes end Problem Resolved western_blot->end No optimize_wb->end

References

Technical Support Center: Live Imaging of GFP-Paxillin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with live cell imaging of GFP-paxillin.

Troubleshooting Guide

This guide addresses common artifacts and issues encountered during live imaging of GFP-paxillin, offering potential causes and solutions in a question-and-answer format.

Question 1: My cells expressing GFP-paxillin are rounding up, detaching, and showing membrane blebbing during live imaging. What is causing this?

Answer: These are classic signs of phototoxicity , which occurs when the excitation light used for fluorescence microscopy damages the cells.[1][2] This damage can be caused by the light itself or by reactive oxygen species generated by the excited fluorophores.[1][3]

Troubleshooting Steps:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a usable signal. Seemingly small reductions in power can have a significant impact on cell health.[3]

  • Minimize Exposure Time: Keep camera exposure times as short as possible while maintaining adequate signal-to-noise.

  • Decrease Imaging Frequency: Acquire images less frequently (e.g., every 5-10 minutes instead of every minute) if the biological process under investigation allows.

  • Use a More Sensitive Detector: A more sensitive camera (e.g., an EMCCD or sCMOS) can acquire a good signal with less excitation light.

  • Incorporate Antioxidants: Supplementing the imaging medium with antioxidants like Trolox can help mitigate damage from reactive oxygen species.[2]

  • Control the Imaging Environment: Maintain physiological temperature (37°C) and CO2 levels (5%) to ensure cells are not under additional stress.

Question 2: The GFP-paxillin signal in my cells is forming large, bright aggregates instead of localizing to focal adhesions. Why is this happening?

Answer: This is a common artifact caused by the overexpression of the GFP-paxillin fusion protein.[4] High concentrations of the protein can lead to non-physiological aggregation and mislocalization, obscuring the true dynamics of endogenous paxillin. Overexpression can also alter cell morphology and motility.[4][5]

Troubleshooting Steps:

  • Titrate Transfection Reagent/DNA: Optimize the ratio of transfection reagent to plasmid DNA to achieve lower, more physiological expression levels.

  • Use a Weaker Promoter: If possible, switch to a vector with a weaker promoter to drive lower expression of the fusion protein.

  • Select for Low-Expressing Cells: When imaging, choose cells that show a dimmer, more diffuse GFP signal with clear localization to focal adhesions.

  • Generate a Stable Cell Line: Creating a stable cell line allows for the selection and maintenance of clones with consistent, low-level expression of GFP-paxillin.

  • Validate with Immunofluorescence: Compare the localization of GFP-paxillin in your live-cell experiments to endogenous this compound stained with an antibody in fixed cells to ensure the fusion protein is behaving correctly.[6]

Question 3: The fluorescence signal from my GFP-paxillin is bleaching rapidly, preventing long-term imaging. How can I reduce photobleaching?

Answer: Photobleaching is the irreversible photochemical destruction of a fluorophore. It is exacerbated by high-intensity illumination and long exposure times.

Troubleshooting Steps:

  • Reduce Excitation Light: As with phototoxicity, use the minimum required light intensity and exposure time.

  • Use an Antifade Agent: For fixed-cell imaging, mounting media containing antifade reagents are essential. For live-cell imaging, some commercial media formulations contain components that can reduce photobleaching.

  • Image Deeper into the Specimen (if applicable): If using a confocal microscope, imaging slightly deeper within the cell can sometimes reduce bleaching of the focal plane of interest.

  • Choose a More Photostable Fluorophore: While you are using GFP, for future experiments consider more photostable green fluorescent proteins if bleaching is a persistent issue.

Quantitative Data Summary

The following tables summarize quantitative data related to artifacts in live imaging.

Table 1: Effects of Phototoxicity on Cell Viability

Illumination WavelengthExposure DurationEffect on MitosisCell Death IncidenceReference
488 nm0.5 - 2.5 minDose-dependent decrease in cells progressing to mitosis; slowed cell cycle~12% at the highest dose[2]
546 nm0.5 - 2.5 min10-15% reduction in cells entering mitosis; no strong dose dependency~2% at the longest irradiations[2]

Table 2: Impact of GFP-Paxillin Overexpression on Cell Behavior

| Cell Type | Observation | Consequence | Reference | | :--- | :--- | :--- |[4] | | NSCLC cell lines | Rounding up of cells | Loss of pseudopodia/filopodia projections, reduced motility |[4] | | Hepatic Stellate Cells | Increased actin polymerization | Increased cell migration, proliferation, and attachment |[5] |

Experimental Protocols

Protocol 1: Minimizing Phototoxicity in Live-Cell Imaging of GFP-Paxillin

Objective: To acquire high-quality time-lapse images of GFP-paxillin dynamics while minimizing phototoxicity.

Materials:

  • Cells expressing GFP-paxillin

  • Glass-bottom imaging dishes

  • CO2-independent imaging medium supplemented with 10% FBS and antioxidants (e.g., Trolox)

  • Fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO2) and a sensitive camera.

Procedure:

  • Cell Seeding: Plate cells expressing GFP-paxillin on glass-bottom dishes at a low to medium density to allow for visualization of individual cells and their dynamics. Allow cells to adhere and spread overnight.

  • Microscope Setup:

    • Turn on the microscope and the live-cell incubation chamber, allowing them to equilibrate to 37°C and 5% CO2.

    • Place the imaging dish on the microscope stage.

  • Locating Cells: Use brightfield or phase-contrast microscopy to locate healthy, well-spread cells with low to moderate GFP-paxillin expression.

  • Initial Fluorescence Check: Briefly switch to the fluorescence channel to confirm GFP expression and localization. Use the lowest possible excitation intensity and a short exposure time.

  • Optimizing Imaging Parameters:

    • Excitation Intensity: Reduce the laser power or lamp intensity to the minimum level that provides a signal just above the background noise.

    • Exposure Time: Set the shortest possible camera exposure time that yields a clear image.

    • Time Interval: Determine the longest possible time interval between acquisitions that will still capture the dynamics of interest.

  • Image Acquisition:

    • Begin the time-lapse acquisition using the optimized parameters.

    • Monitor the cells in the brightfield channel periodically to check for signs of phototoxicity (blebbing, rounding, detachment).

  • Data Analysis: Analyze the acquired images, being mindful that even with optimization, some subtle phototoxic effects might occur over long imaging periods.

Frequently Asked Questions (FAQs)

Q1: What is the typical localization of correctly expressed GFP-paxillin?

A1: GFP-paxillin should primarily localize to focal adhesions, which appear as bright, elongated structures, often near the cell periphery.[6][7] In some contexts, it can also be found at the centrosome.[8] A diffuse cytoplasmic pool of GFP-paxillin is also normal.

Q2: Can the GFP tag itself interfere with this compound function?

A2: Yes, the addition of any fusion protein has the potential to alter the function, localization, or expression of the target protein.[9] It is crucial to validate the behavior of the GFP-paxillin fusion protein by comparing it to the endogenous protein. For example, you can perform rescue experiments in this compound-null cells to see if the GFP-tagged version restores normal function.[8]

Q3: My GFP-paxillin signal is very dim. How can I improve it without causing phototoxicity?

A3: A dim signal can be due to low expression or suboptimal imaging conditions. To improve the signal without increasing the risk of phototoxicity, you can:

  • Use a higher numerical aperture (NA) objective to collect more light.

  • Increase the camera gain or use a more sensitive camera.

  • Ensure your fluorescence filters are optimal for GFP.

  • If the issue is low expression, you may need to optimize your transfection or transduction protocol.

Q4: Are there alternatives to GFP for tagging this compound in live-cell imaging?

A4: Yes, other fluorescent proteins with different spectral properties and photostability can be used. For instance, mCherry-paxillin has been used in combination with GFP-tagged proteins for multi-color imaging.[10][11] The choice of fluorescent protein may depend on the specific experimental needs, such as the need for simultaneous imaging of multiple proteins or the desire for a more photostable tag.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams generated using Graphviz (DOT language) to visualize key pathways and workflows related to GFP-paxillin imaging.

Paxillin_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell ECM ECM Integrin Integrin ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation This compound This compound FAK->this compound Phosphorylation (Y31, Y118) ERK ERK FAK->ERK Activation Src->FAK Vinculin Vinculin This compound->Vinculin Recruitment Rac_Rho Rac/Rho GTPases This compound->Rac_Rho Regulation Actin Actin Cytoskeleton Vinculin->Actin Migration Cell Migration Actin->Migration Rac_Rho->Actin Remodeling ERK->Migration

Caption: Simplified this compound Signaling Pathway at Focal Adhesions.

Troubleshooting_Workflow Start Live Imaging of GFP-Paxillin Observe_Artifacts Observe Artifacts? (e.g., Blebbing, Aggregates) Start->Observe_Artifacts No_Artifacts Continue Imaging Observe_Artifacts->No_Artifacts No Identify_Artifact Identify Artifact Type Observe_Artifacts->Identify_Artifact Yes Phototoxicity Phototoxicity Identify_Artifact->Phototoxicity Overexpression Overexpression Identify_Artifact->Overexpression Reduce_Light Reduce Excitation Light & Exposure Time Phototoxicity->Reduce_Light Optimize_Expression Optimize Transfection & Select Low Expressers Overexpression->Optimize_Expression Re_evaluate Re-evaluate Imaging Reduce_Light->Re_evaluate Optimize_Expression->Re_evaluate Re_evaluate->Identify_Artifact Artifacts Persist Successful_Imaging Successful Imaging Re_evaluate->Successful_Imaging Artifacts Resolved

Caption: Troubleshooting Workflow for GFP-Paxillin Imaging Artifacts.

References

Technical Support Center: Optimizing Lysis Buffer for Paxillin Phosphorylation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing lysis buffers for the accurate analysis of paxillin phosphorylation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical consideration when preparing a lysis buffer for phosphothis compound analysis?

A1: The most critical factor is the effective inhibition of endogenous phosphatases and proteases.[1][2] this compound phosphorylation is a dynamic and often labile post-translational modification.[3][4] Cellular phosphatases can rapidly dephosphorylate this compound once the cell is lysed, leading to an underestimation or complete loss of the phosphorylation signal.[2][5] Similarly, proteases can degrade this compound, affecting the accuracy of total and phosphorylated protein levels.[6] Therefore, a freshly prepared cocktail of potent phosphatase and protease inhibitors is essential.[1][2][7]

Q2: Which base lysis buffer is recommended for studying this compound phosphorylation?

A2: Radioimmunoprecipitation assay (RIPA) buffer and NP-40-based buffers are the most commonly recommended for analyzing phosphorylated proteins, including this compound.[1][7]

  • RIPA buffer is a stringent, denaturing buffer suitable for whole-cell lysates, including nuclear and mitochondrial proteins.[1] Its strong detergents can effectively solubilize most cellular proteins.

  • NP-40 or Triton X-100 based buffers are milder, non-ionic detergent buffers. They are often preferred for immunoprecipitation (IP) experiments where preserving protein-protein interactions is important.[7][8]

The optimal choice may depend on the specific application (Western Blot vs. IP) and the subcellular localization of the this compound pool being investigated.[1]

Q3: Can I use a pre-made lysis buffer?

A3: Yes, several commercially available phospho-protein extraction buffers are designed to effectively lyse cells while preserving phosphorylation states.[9] These ready-to-use solutions typically provide a buffering system within a pH range of 7.0-8.0 and contain components to enhance the stability of phosphorylated proteins.[9] However, it is still crucial to add fresh protease and phosphatase inhibitors to these buffers immediately before use.

Q4: How can I be sure my inhibitors are working?

A4: A good positive control is to treat cells with a known activator of this compound phosphorylation (if one is established for your system) or a general phosphatase inhibitor like Calyculin A or Okadaic Acid before lysis.[3][8] This should result in a significant increase in the phosphorylated this compound signal compared to untreated cells, confirming that your lysis and detection conditions can preserve the modification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Phospho-Paxillin Signal Ineffective phosphatase inhibition: Phosphatases remained active after cell lysis.- Add a fresh, potent cocktail of phosphatase inhibitors to your lysis buffer immediately before use.[1][2][6]- Ensure inhibitors are used at their recommended concentrations (see Table 1).- Keep samples on ice at all times during lysis and processing.[1]
Low abundance of phosphorylated this compound: The specific phosphorylation event may be transient or substoichiometric.- Increase the amount of total protein loaded on the gel (for Western Blotting), potentially up to 100 µg for tissue extracts.[6]- Consider enriching for this compound via immunoprecipitation (IP) prior to Western Blotting.[10]- Stimulate cells with an appropriate agonist if known to induce the specific phosphorylation event.
Inefficient protein extraction: The lysis buffer may not be strong enough to solubilize the this compound pool of interest.- If using a mild buffer like NP-40, consider switching to a more stringent buffer like RIPA.[1]- Ensure adequate sonication or homogenization to fully disrupt cells and shear DNA.[1]
Antibody issues: The primary antibody may not be sensitive enough or may be inactive.- Use a positive control to validate the antibody's performance.[6][10]- Optimize the primary antibody concentration and incubation time.[11][12]
Multiple Bands or Smearing on Western Blot Protein degradation: Protease activity in the lysate.- Add a fresh protease inhibitor cocktail to your lysis buffer.[6]- Handle samples quickly and keep them on ice.[1]
Post-translational modifications: this compound can be subject to other modifications like ubiquitination or glycosylation, which can alter its migration on SDS-PAGE.[6][10]- Consult literature or databases like UniProt to check for known isoforms or modifications of this compound.[6]
Incomplete reduction of the sample: Disulfide bonds may not be fully broken.- Ensure fresh reducing agent (e.g., DTT or β-mercaptoethanol) is added to the sample loading buffer and that the sample is adequately boiled.[10]
Inconsistent Results Between Experiments Inhibitors not freshly added: Pre-mixed lysis buffer with inhibitors can lose efficacy over time.- Always add protease and phosphatase inhibitors to the lysis buffer immediately before each use.[1][7]
Variability in sample handling: Differences in incubation times, temperatures, or centrifugation speeds.- Standardize all steps of the lysis and sample preparation protocol.
Freeze-thaw cycles: Repeated freezing and thawing of lysates can lead to protein degradation.- Aliquot lysates after the initial preparation to avoid multiple freeze-thaw cycles.[13]

Data Presentation: Lysis Buffer Components

Table 1: Recommended Lysis Buffer Formulations for this compound Phosphorylation Analysis

ComponentFunctionRIPA Buffer (Modified)[7]NP-40 Buffer[7][8]
Buffering Agent Maintain pH50 mM Tris-HCl (pH 8.0)50 mM Tris-HCl (pH 8.0)
Salt Maintain ionic strength150 mM NaCl150 mM NaCl
Non-ionic Detergent Solubilize proteins1% NP-40 or Triton X-1001% Nonidet P-40 (NP-40)
Ionic Detergent Denature proteins0.5% Sodium deoxycholate-
0.1% SDS-
Chelating Agent Inhibit metalloproteases1 mM EDTA1 mM EDTA[8]

Table 2: Common Protease and Phosphatase Inhibitors

Always add fresh to lysis buffer immediately before use.

Inhibitor ClassInhibitorTypical Working ConcentrationTarget
Protease Inhibitors PMSF1 mMSerine proteases
Aprotinin1-2 µg/mLSerine proteases
Leupeptin1-2 µg/mLSerine and cysteine proteases
Pepstatin A1 µg/mLAspartic proteases
Protease Inhibitor CocktailVaries (typically 1X)Broad spectrum
Phosphatase Inhibitors Sodium Orthovanadate (Na₃VO₄)1 mMTyrosine phosphatases
Sodium Fluoride (NaF)10 mMSerine/Threonine phosphatases
β-glycerophosphate10 mMSerine/Threonine phosphatases
Sodium Pyrophosphate5 mMSerine/Threonine phosphatases
Okadaic Acid50 nMSerine/Threonine phosphatases (PP1, PP2A)[8]
Calyculin A50-100 nMSerine/Threonine phosphatases
Phosphatase Inhibitor CocktailVaries (typically 1X)Broad spectrum

Experimental Protocols

Protocol 1: Cell Lysis for Western Blot Analysis

  • Culture cells to the desired confluency and apply experimental treatments.

  • Place the culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add ice-cold lysis buffer (e.g., RIPA or NP-40) supplemented with fresh protease and phosphatase inhibitors. For a 10 cm dish, 500 µL is typically sufficient.[8]

  • Scrape the cells off the dish using a pre-chilled cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.[1]

  • (Optional but recommended) Sonicate the lysate to shear DNA and further disrupt cells.[1]

  • Centrifuge the lysate at approximately 14,000 x g for 20 minutes at 4°C.[8]

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Aliquot the lysate and store at -80°C for future use.

Protocol 2: Immunoprecipitation of this compound

  • Start with a cleared cell lysate prepared as described above (NP-40 or a modified RIPA buffer without SDS is often preferred).

  • Pre-clear the lysate by incubating it with protein A/G-agarose beads for 1 hour at 4°C on a rotator.

  • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Add the primary anti-paxillin antibody to the pre-cleared lysate and incubate for 2 hours to overnight at 4°C with gentle rotation.

  • Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.[14]

  • Collect the beads by centrifugation and wash them 3-4 times with ice-cold lysis buffer.[15]

  • After the final wash, remove all supernatant and resuspend the beads in 1X SDS-PAGE sample buffer.

  • Boil the sample for 5-10 minutes to elute the protein from the beads.

  • The sample is now ready for SDS-PAGE and Western blot analysis.

Visualizations

Paxillin_Phosphorylation_Regulation Integrin Integrin Activation FAK FAK Integrin->FAK activates This compound This compound FAK->this compound phosphorylates (Tyr) PAK PAK PAK->this compound phosphorylates (Ser) PP2A PP2A pthis compound Phospho-Paxillin (e.g., S273, Y118) PP2A->pthis compound dephosphorylates This compound->pthis compound Phosphorylation pthis compound->this compound Dephosphorylation Downstream Downstream Signaling (Adhesion Dynamics, Migration) pthis compound->Downstream regulates

Caption: Key regulators of this compound phosphorylation.

Lysis_Buffer_Workflow cluster_0 Preparation (On Ice) cluster_1 Lysis & Extraction cluster_2 Downstream Analysis LysisBuffer Choose Base Buffer (RIPA or NP-40) Inhibitors Add Fresh Protease & Phosphatase Inhibitors LysisBuffer->Inhibitors Immediately before use WashCells Wash Cells with Ice-Cold PBS AddBuffer Add Lysis Buffer & Scrape Cells WashCells->AddBuffer Incubate Incubate on Ice AddBuffer->Incubate Clarify Centrifuge to Clarify Lysate Incubate->Clarify Supernatant Collect Supernatant (Cleared Lysate) Quantify Quantify Protein Supernatant->Quantify Analysis Western Blot or Immunoprecipitation Quantify->Analysis

Caption: Experimental workflow for cell lysis.

Troubleshooting_Logic Start Weak or No Phospho Signal CheckInhibitors Were fresh inhibitors used? Start->CheckInhibitors CheckLoading Is protein load sufficient? CheckInhibitors->CheckLoading Yes AddFresh Solution: Add fresh, potent inhibitor cocktails CheckInhibitors->AddFresh No CheckBuffer Is lysis buffer appropriate? CheckLoading->CheckBuffer Yes IncreaseLoad Solution: Increase protein load or perform IP CheckLoading->IncreaseLoad No CheckAntibody Is antibody validated? CheckBuffer->CheckAntibody Yes ChangeBuffer Solution: Consider a more stringent buffer (RIPA) CheckBuffer->ChangeBuffer No ValidateAb Solution: Use positive control to validate antibody CheckAntibody->ValidateAb No End Signal Improved AddFresh->End IncreaseLoad->End ChangeBuffer->End ValidateAb->End

Caption: Troubleshooting logic for weak phospho-paxillin signal.

References

Technical Support Center: Paxillin Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering unexpected band sizes for Paxillin in Western blot experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

The human this compound protein consists of 591 amino acids and has a predicted molecular weight of approximately 64.5 kDa.[1] However, in SDS-PAGE, it commonly migrates as a diffuse band between 65-70 kDa, with 68 kDa being frequently reported.[2][3][4]

Q2: Why is my this compound band appearing at a HIGHER molecular weight than expected?

A higher-than-expected band size for this compound is often due to one or more of the following reasons:

  • Post-Translational Modifications (PTMs): this compound is subject to extensive PTMs that increase its mass.

    • Phosphorylation: this compound is dynamically phosphorylated on multiple serine, threonine, and tyrosine residues.[2][5][6] This is a very common reason for an upward shift in band size and can cause the band to appear diffuse.[2]

    • Glycosylation: The addition of sugar moieties can increase the apparent molecular weight.[7][8] A glycosylation site on this compound has been identified.[9]

    • Ubiquitination: The covalent attachment of one or more ubiquitin proteins will significantly increase the molecular weight.

  • Protein Complexes: If samples are not fully reduced and denatured, this compound may migrate as a dimer, multimer, or in a complex with one of its many binding partners.[8][10]

  • Splice Isoforms: Alternative splicing of the PXN gene can produce isoforms with different molecular weights.[11]

Q3: Why is my this compound band appearing at a LOWER molecular weight than expected?

Observing a this compound band at a lower-than-expected molecular weight is typically caused by:

  • Protein Degradation: Proteolytic cleavage of this compound can occur if samples are not properly handled. This can be minimized by keeping samples on ice and consistently using protease inhibitors in your lysis buffer.[8][12][13]

  • Alternative Splice Variants: Some this compound isoforms may be smaller than the canonical protein.[11]

Q4: Could a non-specific antibody be causing the incorrect band size?

Yes. The presence of multiple bands or a single strong band at an unexpected size could be due to antibody cross-reactivity with other proteins that share similar epitopes or with other members of the this compound family, such as HIC-5 or Leupaxin.[8][13][14]

Troubleshooting Guide: Incorrect this compound Band Size

This guide provides a systematic approach to diagnosing and solving issues with this compound band migration in Western blots.

Diagram: Western Blot Troubleshooting Workflow

cluster_Start Start cluster_Review Review & Verify cluster_Problem Problem Isolation cluster_HighMW Higher MW Troubleshooting cluster_LowMW Lower MW Troubleshooting cluster_Solutions Solutions A Incorrect this compound Band Size Observed B Check Expected MW (65-70 kDa, diffuse) A->B C Confirm Antibody Specificity (Datasheet, Literature) B->C D Review Protocol (Protease/Phosphatase Inhibitors) C->D E Band Higher Than Expected? D->E F Potential Cause: Post-Translational Modifications (PTMs) E->F Yes I Potential Cause: Protein Degradation E->I No G Potential Cause: Incomplete Denaturation F->G S1 Treat with Phosphatase (e.g., CIP) Run Ubiquitination Assay F->S1 H Potential Cause: Splice Isoforms G->H S2 Increase Reducing Agent (DTT/BME) Boil Sample Longer (5-10 min) G->S2 S3 Consult Literature/Databases for Isoform Information H->S3 J Potential Cause: Splice Isoforms I->J S4 Use Fresh Lysis Buffer with Protease Inhibitors Keep Samples on Ice I->S4 J->S3

Caption: A workflow for troubleshooting incorrect this compound band sizes.

Issue/Question Possible Cause Recommended Solution
1. Is the band size significantly higher than 70 kDa? Protein Aggregates or Complexes: The sample may not have been fully reduced and denatured, leading to the formation of dimers or multimers.[8]• Prepare fresh sample loading buffer with a new stock of reducing agent (DTT or β-mercaptoethanol).• Increase the boiling time of the sample to 5-10 minutes before loading.[10]
2. Is the band diffuse and slightly higher than expected? Post-Translational Modifications (PTMs): this compound is heavily phosphorylated, which reduces its mobility in the gel.[2] Glycosylation or ubiquitination can also contribute.• To confirm phosphorylation, treat your lysate with a phosphatase (e.g., Calf Intestinal Phosphatase) before running the gel. A downward shift in the band size would confirm phosphorylation.• For ubiquitination, consider performing an in-vivo ubiquitination assay (see protocol below).
3. Is the band size lower than 65 kDa? Protein Degradation: Proteases in the cell lysate may have cleaved this compound.[7]• Always prepare fresh lysis buffer containing a broad-spectrum protease inhibitor cocktail.• If studying phosphorylation, also include a phosphatase inhibitor cocktail.• Ensure all sample preparation steps are performed quickly and on ice.[8][12]
4. Are there multiple bands of different sizes? Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins.[13]• Check the antibody datasheet for validation data and known cross-reactivities.• Optimize the primary antibody concentration; a lower concentration may reduce non-specific binding.[8]• Ensure blocking is sufficient (e.g., 1 hour at room temperature or overnight at 4°C).[7]• Run a control lane with a lysate from cells known not to express this compound (if available) or after this compound knockdown.
Splice Variants: Multiple isoforms of this compound may be expressed in your cell type.[11]• Consult databases like UniProt or NCBI to check for known this compound isoforms and their predicted molecular weights.
Secondary Antibody Issues: The secondary antibody could be binding non-specifically.• Run a control blot incubated with only the secondary antibody to check for non-specific bands.[8]
5. Does the band look "smeared" or blurry? High Gel Voltage: Running the gel at too high a voltage can generate heat and cause bands to appear smeared.[8]• Reduce the voltage during electrophoresis. If possible, run the gel in a cold room or on ice.[10][15]
Sample Overloading: Too much protein loaded in the lane can cause poor resolution.• Determine the total protein concentration of your lysates (e.g., via a BCA assay) and load a lower amount (e.g., 10-30 µg).
Air Bubbles During Transfer: Trapped air bubbles can impede transfer, leading to uneven, splotchy bands.• Carefully remove any air bubbles between the gel and the membrane before starting the transfer.[10]

Key Experimental Protocols

Protocol 1: Standard Western Blot for this compound Detection
  • Sample Preparation (Lysis)

    • Place the cell culture dish on ice and wash cells once with ice-cold PBS.

    • Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.

    • Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at ~14,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • SDS-PAGE and Protein Transfer

    • Add 4X Laemmli sample buffer to the lysate to a final 1X concentration. Boil samples at 95-100°C for 5-10 minutes.

    • Load 20-40 µg of protein per lane onto an 8-10% polyacrylamide gel. Include a pre-stained molecular weight marker.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.[10][16]

  • Immunodetection

    • Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST. Note: BSA is often preferred for phospho-specific antibodies.[17]

    • Incubate the membrane with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

    • Image the blot using a chemiluminescence detection system.

Protocol 2: In-Vivo Ubiquitination Assay

This protocol is used to determine if this compound is ubiquitinated in cells, which would result in higher molecular weight bands.

  • Cell Transfection: Co-transfect cells with plasmids expressing your target protein (e.g., FLAG-Paxillin) and HA-tagged ubiquitin (HA-Ub).

  • Proteasome Inhibition (Optional): To allow ubiquitinated proteins to accumulate, treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for 4-6 hours before harvesting.

  • Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

    • Wash cells with ice-cold PBS.

    • Lyse directly in 2% SDS buffer containing 150 mM NaCl, 10 mM Tris-HCl (pH 8.0), and 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinating enzymes (DUBs).[18]

    • Boil the lysate for 10 minutes to fully denature proteins.

  • Immunoprecipitation:

    • Dilute the lysate 10-fold with a non-denaturing buffer (e.g., RIPA buffer without SDS) to reduce the SDS concentration to ~0.2%.

    • Add an antibody against the tag on your protein of interest (e.g., anti-FLAG antibody) and protein A/G agarose (B213101) beads.

    • Incubate overnight at 4°C with rotation.

    • Wash the beads extensively with wash buffer.

  • Western Blot Analysis:

    • Elute the protein from the beads by boiling in sample buffer.

    • Run the eluate on an SDS-PAGE gel and transfer to a membrane.

    • Probe the Western blot with an antibody against the ubiquitin tag (e.g., anti-HA antibody). A ladder of high molecular weight bands above the expected size of this compound will indicate ubiquitination.

Data and Diagrams

Table 1: Expected vs. Observed this compound Molecular Weight
Condition Predicted MW (kDa) Commonly Observed MW (kDa) Potential Reason for Discrepancy
Canonical Human this compound ~64.568-70Basal level of post-translational modifications.[3]
Hyper-phosphorylated ~64.5>70, diffuseAddition of multiple negatively charged phosphate (B84403) groups reduces mobility.[2]
Ubiquitinated (Mono) ~73.5~77-80Addition of one ~9 kDa ubiquitin moiety.
Ubiquitinated (Poly) >73.5Ladder of bandsAddition of multiple ubiquitin moieties.
Degraded Fragment N/A<65Proteolytic cleavage by cellular proteases.[7]

Diagram: Effect of PTMs on this compound Band Size

cluster_gel Western Blot Result cluster_key Modification Key a > 75 kDa b ~ 70 kDa c ~ 68 kDa d < 65 kDa poly_ub Poly-Ubiquitination pax_p Phospho-Paxillin pax This compound degraded Degraded Fragment P Phosphorylation (+PO4) P->pax_p Ub Ubiquitination (+Ub) Ub->poly_ub Base Base Protein Base->pax Cut Degradation Cut->degraded

Caption: How PTMs and degradation affect this compound's migration on a gel.

Diagram: Simplified this compound Signaling Pathway

Integrin Integrin Receptor FAK FAK Kinase Integrin->FAK Activates Src Src Kinase FAK->Src Recruits & Activates This compound This compound (68 kDa) FAK->this compound Phosphorylates (e.g., Tyr118) Src->this compound Phosphorylates Paxillin_P Phospho-Paxillin (>68 kDa) This compound->Paxillin_P Downstream Downstream Signaling (e.g., Crk binding, Cytoskeletal Reorganization) Paxillin_P->Downstream Creates Docking Sites

Caption: Phosphorylation by FAK and Src increases this compound's apparent mass.

References

Paxillin Immunoprecipitation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for paxillin immunoprecipitation (IP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their this compound IP experiments and improve protein yield.

Troubleshooting Guide: Low this compound Immunoprecipitation Yield

Low or no signal for your target protein is a common issue in immunoprecipitation. Below are potential causes and solutions to enhance your this compound IP yield.

Problem Possible Cause Recommended Solution
Weak or No this compound Signal Low protein expression in the sample: The target protein may not be expressed or is present at low levels in your cells or tissue.[1][2]- Confirm this compound expression levels in your lysate via Western blot before starting the IP. - Increase the starting amount of cell lysate.[1] - Consider using cell lines known to express high levels of this compound, such as 293T, A431, or HeLa cells.[3]
Inefficient cell lysis: The lysis buffer may not be effectively solubilizing this compound, which is often localized to focal adhesions.[4]- Use a lysis buffer specifically formulated for IP, which typically contains non-ionic detergents like NP-40 or Triton X-100 to preserve protein-protein interactions.[5][6] - Avoid harsh buffers like RIPA for co-immunoprecipitation as they can disrupt protein complexes.[4][7] - Sonication can help to shear DNA and improve the extraction of nuclear and focal adhesion proteins.[4]
Suboptimal antibody for IP: The chosen antibody may have low affinity for the native conformation of this compound or may not be validated for immunoprecipitation.[1]- Use an antibody that is specifically validated for IP applications.[3][8][9][10][11] - Polyclonal antibodies may be more effective as they can bind to multiple epitopes.[1] - Perform a titration experiment to determine the optimal antibody concentration.[1]
Insufficient antibody-bead binding: The antibody may not be binding efficiently to the Protein A/G beads.[1][4]- Ensure the bead type (Protein A, G, or A/G) is appropriate for the host species and isotype of your this compound antibody.[4] - Pre-incubate the antibody with the beads to create an antibody-bead conjugate before adding the lysate.[12]
Ineffective elution: The elution buffer may not be strong enough to dissociate the this compound-antibody complex from the beads.[1][2]- Use a low pH elution buffer (e.g., glycine-HCl) for gentle elution. - For more stringent elution, use an SDS-PAGE sample buffer, but be aware this will co-elute the antibody.[12]
Over-washing: Aggressive washing steps can lead to the loss of the target protein.[1]- Reduce the number of washes or the detergent concentration in the wash buffer.[1]
Protein degradation: this compound may be degraded by proteases released during cell lysis.[13]- Always add a protease inhibitor cocktail to your lysis buffer immediately before use.[6][7][14] - Keep samples on ice or at 4°C throughout the entire procedure.[7][13]

Frequently Asked Questions (FAQs)

Q1: Which type of lysis buffer is best for this compound immunoprecipitation?

A1: For immunoprecipitation of this compound and its interacting partners, a non-denaturing lysis buffer is recommended to preserve protein-protein interactions.[4] A common choice is an IP lysis buffer containing a non-ionic detergent like NP-40 or Triton X-100.[5][6] While RIPA buffer is effective for total protein extraction, its stringent nature can disrupt protein complexes and is generally not recommended for co-immunoprecipitation experiments.[4][7]

Q2: How much antibody and cell lysate should I use for a this compound IP?

A2: The optimal amounts can vary depending on the antibody's affinity and the expression level of this compound in your sample. As a starting point, you can refer to the antibody datasheet for the manufacturer's recommendation. For example, some protocols suggest using 4 µg of antibody for 500 µg of cell lysate.[9] It is highly recommended to perform a titration experiment to determine the optimal antibody concentration for your specific experimental conditions.[1]

Q3: How can I reduce non-specific binding in my this compound IP?

A3: High background can obscure the detection of your target protein. To reduce non-specific binding, consider the following:

  • Pre-clearing the lysate: Incubate your cell lysate with beads alone before adding the primary antibody to remove proteins that non-specifically bind to the beads.[2][12]

  • Blocking the beads: Incubate the beads with a blocking agent like BSA before use.[2]

  • Optimizing wash steps: Increase the number of washes or the stringency of the wash buffer by slightly increasing the detergent or salt concentration.[2] However, be mindful that overly stringent washes can also reduce your specific signal.[1]

Q4: What are the key interaction partners of this compound I might co-immunoprecipitate?

A4: this compound is a crucial scaffolding protein found in focal adhesions and is known to interact with a variety of structural and signaling proteins.[15][16] Key interaction partners include:

  • Focal Adhesion Kinase (FAK): A major tyrosine kinase that phosphorylates this compound.[8][15]

  • Vinculin: A cytoskeletal protein that links integrins to the actin cytoskeleton.[9][15]

  • Crk: An adapter protein that binds to phosphorylated this compound.[3][8]

  • Src: A non-receptor tyrosine kinase that also phosphorylates this compound.[15]

  • Talin: A focal adhesion protein that links integrins to the actin cytoskeleton.[9]

Experimental Protocols

Protocol 1: Cell Lysis for Immunoprecipitation

This protocol is designed for the lysis of adherent cells to be used in immunoprecipitation.

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[6][14]

  • Aspirate the PBS completely.[14]

  • Add ice-cold IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with a protease and phosphatase inhibitor cocktail.[6][14] Use approximately 1 mL of lysis buffer per 10^7 cells.[7]

  • Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[7][14]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[7]

  • Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your starting material for the immunoprecipitation.

Protocol 2: this compound Immunoprecipitation

This protocol describes the immunoprecipitation of this compound from a cleared cell lysate.

  • Pre-clearing (Optional but Recommended): Add 20-30 µL of a 50% slurry of Protein A/G beads to 500 µg - 1 mg of your cleared cell lysate. Incubate with gentle rotation for 30-60 minutes at 4°C.[4]

  • Centrifuge at 2,500 rpm for 3 minutes at 4°C and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the recommended amount of anti-paxillin antibody (e.g., 1-5 µg) to the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[12][17]

  • Add 30-50 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture. Incubate with gentle rotation for another 1-2 hours at 4°C.[17]

  • Washing: Pellet the beads by centrifugation at 2,500 rpm for 3 minutes at 4°C. Carefully remove and discard the supernatant.

  • Wash the beads three to five times with 1 mL of ice-cold IP lysis buffer (or a designated wash buffer). For each wash, resuspend the beads, incubate for 5 minutes, and then pellet by centrifugation.[12]

  • After the final wash, carefully remove all of the supernatant.

  • Elution: Elute the bound proteins from the beads.

    • For Western Blotting: Add 30-50 µL of 2x Laemmli sample buffer to the beads and boil for 5-10 minutes. The supernatant is now ready for SDS-PAGE.[12]

    • For Mass Spectrometry or functional assays (Gentle Elution): Add 50-100 µL of a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0). Incubate for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing a neutralization buffer (e.g., 1 M Tris, pH 8.5).

Visualizations

Experimental Workflow for this compound Immunoprecipitation

Paxillin_IP_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_wash_elute Wash and Elute start Adherent Cells wash_pbs Wash with ice-cold PBS start->wash_pbs add_lysis Add IP Lysis Buffer (+ Protease Inhibitors) wash_pbs->add_lysis scrape Scrape and Collect Lysate add_lysis->scrape incubate_lysis Incubate on ice scrape->incubate_lysis centrifuge_lysis Centrifuge to pellet debris incubate_lysis->centrifuge_lysis cleared_lysate Collect Cleared Lysate centrifuge_lysis->cleared_lysate preclear Pre-clear with Beads (Optional) cleared_lysate->preclear add_ab Add Anti-Paxillin Antibody preclear->add_ab incubate_ab Incubate (e.g., 4°C overnight) add_ab->incubate_ab add_beads Add Protein A/G Beads incubate_ab->add_beads incubate_beads Incubate (e.g., 4°C for 1-2h) add_beads->incubate_beads wash_steps Wash Beads 3-5 times incubate_beads->wash_steps elution Elute with SDS Buffer or Glycine-HCl wash_steps->elution analysis Downstream Analysis (Western Blot, Mass Spec, etc.) elution->analysis Paxillin_Signaling cluster_ecm Extracellular Matrix (ECM) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm / Focal Adhesion ECM ECM Proteins (e.g., Fibronectin) Integrin Integrin Receptors ECM->Integrin binds This compound This compound Integrin->this compound recruits FAK FAK Integrin->FAK activates Vinculin Vinculin This compound->Vinculin interacts with Crk Crk This compound->Crk recruits phosphorylated RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) This compound->RhoGTPases regulates FAK->this compound phosphorylates (Tyr118) Src Src FAK->Src activates Src->this compound phosphorylates Actin Actin Cytoskeleton Vinculin->Actin links to MAPK MAPK Pathway (ERK, JNK) Crk->MAPK activates RhoGTPases->Actin reorganization

References

Solving uneven protein transfer for paxillin westerns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with uneven protein transfer in paxillin Western blots.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound, and how does it affect my Western blot transfer?

Human this compound has a molecular weight of approximately 64.5 kDa, though it can migrate on an SDS-PAGE gel as a 65-70 kDa or 68 kDa protein.[1][2][3][4][5] This moderate molecular weight does not typically present extreme transfer difficulties, but optimization is still crucial for clean and reproducible results.

Q2: I'm seeing patchy or uneven transfer of this compound. What are the most common causes?

Uneven or patchy transfer is a frequent issue in Western blotting and can be caused by several factors:

  • Air bubbles: Air bubbles trapped between the gel and the membrane are a primary cause of uneven transfer, as they block the current and prevent protein migration.[6][7][8][9][10][11][12]

  • Improper sandwich assembly: Poor contact between the gel and the membrane can lead to areas of inefficient transfer.[6][7][13] This can be due to filter papers that are too dry or too wet, or a loosely assembled transfer sandwich.

  • Gel distortion: Overheating during the run can cause the gel to distort, leading to uneven transfer.[7]

  • Buffer issues: Depleted or improperly prepared transfer buffer can result in inconsistent current and poor transfer.

Q3: My this compound bands appear weak or are absent altogether. What should I check first?

If you are experiencing weak or no signal for this compound, consider the following:

  • Transfer efficiency: First, confirm that the protein transfer was successful. You can do this by staining the membrane with Ponceau S after transfer.[6][8][9][14][15] Alternatively, you can stain the gel with Coomassie Brilliant Blue after transfer to see if the proteins, including this compound, remained in the gel.[9][16][17][18]

  • Transfer orientation: Ensure the gel-membrane sandwich was assembled in the correct orientation, with the membrane between the gel and the positive electrode (anode).[7]

  • Antibody issues: Verify that your primary and secondary antibodies are active and used at the optimal concentration.[19][20] A dot blot can be a quick way to check antibody activity.[19][21]

  • Insufficient protein load: Ensure you have loaded a sufficient amount of protein in each well.[19][22]

Q4: How can I improve the transfer efficiency of this compound?

To enhance the transfer of this compound, you can optimize several parameters:

  • Transfer time and voltage: For a protein of this compound's size, standard transfer conditions are usually adequate. However, if you suspect inefficient transfer, you can try increasing the transfer time or voltage. Be cautious, as excessive conditions can lead to "blow-through," where the protein passes through the membrane.[7]

  • Methanol (B129727) concentration in transfer buffer: Methanol aids in stripping SDS from proteins, promoting their binding to the membrane.[23] For a protein like this compound, a standard concentration of 20% methanol is generally effective.

  • SDS in transfer buffer: Including a low concentration of SDS (up to 0.1%) in the transfer buffer can facilitate the elution of proteins from the gel, which can be beneficial for some proteins.[23][24]

Troubleshooting Guide: Uneven this compound Transfer

Use this guide to diagnose and resolve common issues leading to uneven protein transfer for this compound.

Problem Possible Cause Recommended Solution
White spots or areas with no signal on the blot Air bubbles were trapped between the gel and the membrane.[6][7][8][9][10][11][12]Carefully use a roller or a pipette to remove all air bubbles when assembling the transfer sandwich.[7][8] Ensure the filter paper and membrane are fully wetted in transfer buffer.
Patchy or blotchy background Incomplete contact between the gel and the membrane.[13]Ensure the transfer sandwich is assembled tightly. Use fresh, properly sized filter paper and sponges.
The membrane dried out during the process.[8]Keep the membrane moist at all times during transfer and subsequent incubation steps.
Swirls or irregular patterns of transfer Improperly prepared transfer buffer.Use freshly prepared, high-quality transfer buffer. Ensure all components are fully dissolved.
Contaminated equipment.Thoroughly clean all components of the transfer apparatus.
"Smiling" bands Overheating during electrophoresis or transfer.[9][20]Run the gel at a lower voltage or in a cold room/with a cooling pack.[9][22] Ensure the transfer is performed with adequate cooling.
Uneven gel polymerization.[6][20]Ensure the gel is poured evenly and allowed to polymerize completely.
Weak signal in the center of the blot, stronger at the edges "Squeezing" of the gel.Ensure the transfer sandwich is not assembled too tightly, which can compress the gel and impede transfer from the center.
Buffer depletion in the center of a semi-dry transfer.Use sufficient buffer-soaked filter papers to ensure even current distribution.

Experimental Protocols

SDS-PAGE for this compound

Given this compound's molecular weight of ~68 kDa, a standard Tris-glycine gel is suitable.

  • Gel Percentage: A 10% acrylamide (B121943) resolving gel will provide good separation for this compound.

  • Sample Preparation:

    • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate.

    • Mix the desired amount of protein (typically 20-30 µg of total cell lysate) with Laemmli sample buffer.

    • Heat the samples at 95-100°C for 5 minutes to denature the proteins.[22]

    • Centrifuge the samples briefly to pellet any debris before loading.

  • Electrophoresis:

    • Load samples into the wells of the polyacrylamide gel.

    • Run the gel in 1X Tris-glycine-SDS running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

Wet Transfer Protocol for this compound

Wet transfer is generally recommended for its reliability and efficiency.[18]

  • Transfer Buffer Composition:

    • 25 mM Tris

    • 192 mM Glycine

    • 20% (v/v) Methanol

    • pH ~8.3

  • Procedure:

    • Pre-chill the transfer buffer to 4°C.

    • Soak the sponges, filter papers, and PVDF or nitrocellulose membrane in the transfer buffer for at least 10-15 minutes. If using a PVDF membrane, pre-wet it in methanol for 30 seconds before transferring to the buffer.[19][24]

    • Carefully assemble the transfer sandwich in the following order, ensuring no air bubbles are trapped between the layers:

      • Cassette holder (cathode side, black)

      • Sponge

      • Filter paper

      • SDS-PAGE gel

      • Membrane

      • Filter paper

      • Sponge

      • Cassette holder (anode side, red)

    • Place the cassette into the transfer tank filled with cold transfer buffer.

    • Perform the transfer at a constant current (e.g., 200-300 mA) for 60-90 minutes or at a constant voltage (e.g., 100 V) for 60 minutes. Transfers can also be done overnight at a lower voltage (e.g., 30 V) at 4°C.[23]

    • After transfer, disassemble the sandwich and verify transfer efficiency using Ponceau S staining.

Post-Transfer Staining with Ponceau S

This reversible stain allows for visualization of total protein on the membrane to confirm transfer efficiency before proceeding with immunodetection.[6][8][9][14][15][16]

  • After transfer, briefly rinse the membrane in deionized water.

  • Incubate the membrane in Ponceau S solution for 1-5 minutes with gentle agitation.

  • Destain the membrane with several washes of deionized water until the protein bands are clearly visible against a faint pink background.

  • Image the membrane to document the transfer.

  • Completely remove the Ponceau S stain by washing the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20) before blocking.[16]

Visualizations

Western_Blot_Workflow cluster_electrophoresis SDS-PAGE cluster_transfer Protein Transfer cluster_detection Immunodetection Sample_Prep Sample Preparation Gel_Electrophoresis Gel Electrophoresis Sample_Prep->Gel_Electrophoresis Transfer_Setup Assemble Transfer Sandwich Gel_Electrophoresis->Transfer_Setup Electrotransfer Electrotransfer Transfer_Setup->Electrotransfer Blocking Blocking Electrotransfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection

Caption: Workflow for this compound Western Blotting.

Troubleshooting_Uneven_Transfer node_sol node_sol Start Uneven Transfer Observed? Check_Ponceau Ponceau S stain patchy? Start->Check_Ponceau Bubbles Air bubbles present? Check_Ponceau->Bubbles Yes Poor_Contact Poor gel/membrane contact? Bubbles->Poor_Contact No Sol_Bubbles Solution: Remove bubbles with a roller. Bubbles->Sol_Bubbles Yes Smiling_Bands Bands 'smiling'? Poor_Contact->Smiling_Bands No Sol_Contact Solution: Ensure tight sandwich assembly. Poor_Contact->Sol_Contact Yes Irregular_Patches Irregular patches/swirls? Smiling_Bands->Irregular_Patches No Sol_Smiling Solution: Reduce voltage, run in cold conditions. Smiling_Bands->Sol_Smiling Yes Sol_Patches Solution: Use fresh buffer, clean equipment. Irregular_Patches->Sol_Patches Yes

Caption: Troubleshooting uneven protein transfer.

Paxillin_Signaling Integrin Integrins FAK FAK Integrin->FAK Src Src FAK->Src This compound This compound FAK->this compound  Binding Src->this compound  Phosphorylation Vinculin Vinculin This compound->Vinculin PAK PAK1 This compound->PAK Actin Actin Cytoskeleton Vinculin->Actin PAK->this compound S273 Phosphorylation PIX βPIX PAK->PIX

Caption: Simplified this compound Signaling Pathway.

References

Technical Support Center: Paxillin Knockout Cell Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with paxillin knockout (KO) cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand and address unexpected phenotypes in your experiments.

Troubleshooting Guide

Issue 1: My this compound knockout cells are migrating slower than expected, or the migration phenotype is inconsistent.

Possible Cause 1: Altered Focal Adhesion Dynamics

This compound is a critical scaffold protein in focal adhesions (FAs), and its absence can lead to defects in FA turnover, which is essential for cell migration. In this compound-null cells, there can be a decrease in the disassembly of focal adhesions, leading to overly stable adhesions that impede cell movement.

Suggested Action:

  • Quantify Focal Adhesion Dynamics: Perform immunofluorescence staining for a focal adhesion marker like vinculin to visualize and quantify the number and size of focal adhesions.

  • Assess Protein Phosphorylation: Use Western Blot to check the phosphorylation status of key focal adhesion proteins like FAK and Src. Reduced phosphorylation can indicate impaired signaling downstream of integrins.

Possible Cause 2: Context-Dependent Phenotype (2D vs. 3D)

The role of this compound in cell migration can differ significantly between 2D and 3D environments. While this compound KO may lead to slower migration on a 2D surface, in a 3D matrix, the phenotype can be more complex, sometimes leading to a switch between mesenchymal and amoeboid migration modes.

Suggested Action:

  • Perform a 3D Migration Assay: If you are observing unexpected migration phenotypes in 2D, it is crucial to assess cell migration in a 3D environment, such as a Matrigel or collagen matrix, to understand the full picture.

Possible Cause 3: Compensation by Hic-5

Hic-5 is a homolog of this compound and can sometimes compensate for its loss, leading to a less severe or altered phenotype.[1][2][3] Hic-5 and this compound can have competitive or even opposing roles in regulating cell spreading and migration through their interaction with FAK.[1][2]

Suggested Action:

  • Assess Hic-5 Expression: Check the expression levels of Hic-5 in your this compound KO cells by Western Blot or qPCR to determine if upregulation of this protein could be influencing your results.

Issue 2: My this compound knockout cells show abnormal morphology and adhesion.

Possible Cause: Disrupted Cytoskeletal Organization

This compound is a key player in linking integrin adhesion to the actin cytoskeleton. Its absence can lead to disorganized actin stress fibers and abnormal cell spreading.

Suggested Action:

  • Visualize the Actin Cytoskeleton: Stain for F-actin using phalloidin (B8060827) to observe the organization of the actin cytoskeleton.

  • Analyze Focal Adhesion Morphology: As mentioned previously, stain for focal adhesion markers to assess their size, shape, and distribution. In some cases, the number of focal adhesions may not significantly decrease, but their size distribution might be altered, with a reduction in smaller, nascent adhesions.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is the migration speed of my this compound knockout neurons slower?

A1: Neural-specific deletion of this compound has been shown to slow the migration speed of neurons by approximately 30-32%.[6][7] This is often accompanied by morphological changes, such as shorter leading processes.[6] This phenotype is similar to that observed in focal adhesion kinase (FAK) deficient neurons, suggesting that the FAK-paxillin signaling axis is crucial for proper neuronal migration.[6][7]

Q2: I was expecting a complete loss of adhesion in my this compound KO cells, but they still adhere. Why?

A2: While this compound is a key component of focal adhesions, its absence does not always lead to a complete loss of cell adhesion. Cells have multiple mechanisms for adhering to the extracellular matrix. The remaining adhesion could be mediated by other focal adhesion proteins or compensatory mechanisms. The key phenotype in this compound KO cells is often not a complete lack of adhesion, but rather altered adhesion dynamics, such as the rate of assembly and disassembly of focal adhesions.[8]

Q3: My Western blot for phosphorylated FAK (p-FAK) in this compound KO cells shows a decrease, but it's not a complete loss. Is this normal?

A3: Yes, this is a commonly observed phenotype. This compound is crucial for the efficient localization and activation of FAK at focal adhesions. In the absence of this compound, FAK may not be recruited to adhesion sites as effectively, leading to a small but consistent decrease in its tyrosine phosphorylation.[9]

Q4: Can the phenotype of this compound knockout be different depending on the cell type?

A4: Absolutely. The specific role of this compound can be highly cell-type dependent. For example, in mouse granulosa cells, this compound knockout surprisingly led to increased fertility, a phenotype that appears counterintuitive given its known roles in cell proliferation and migration in other cell types.[10] This highlights the importance of characterizing the specific effects of this compound knockout in your experimental system.

Quantitative Data Summary

Table 1: Effect of this compound Deficiency on Cell Migration Speed

Cell TypeConditionMigration Speed (µm/h)Percent ChangeReference
NeuronsControl (Pxn F/F)43.1 ± 4.3-[6]
NeuronsThis compound-deficient (Nes-Cre:Pxn F/F)29.1 ± 1.7-32%[6]
HCT116 CellsParental(Not specified)-[11]
HCT116 CellsThis compound Y88F mutant(Not specified)~4-fold decrease[11]
DLD1 CellsParental(Not specified)-[11]
DLD1 CellsThis compound Y88F mutant(Not specified)~4-fold decrease[11]

Table 2: Effect of Altered FAK-Paxillin Interaction on Focal Adhesions

Cell LineConditionNumber of Focal Adhesions (per cell)Reference
FAK -/- MEFsExpressing wild-type FAK56 ± 5[4][5]
FAK -/- MEFsFAK -/-60 ± 6[4][5]
FAK -/- MEFsExpressing FAK I936/I998 (impaired this compound binding)41 ± 4[4][5]

Experimental Protocols

Protocol 1: Western Blot for this compound and Phosphorylated Proteins

This protocol outlines the steps for detecting total this compound and phosphorylated focal adhesion proteins like FAK and Src.

  • Sample Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Sonicate the lysate to shear DNA and reduce viscosity.[12][13]

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12][14]

    • Incubate the membrane with the primary antibody (e.g., anti-paxillin, anti-p-FAK, anti-p-Src) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[15]

Protocol 2: Immunofluorescence for Focal Adhesions

This protocol is for visualizing focal adhesions using an antibody against vinculin.

  • Cell Seeding and Fixation:

    • Seed cells on glass coverslips and allow them to adhere and spread.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[16]

  • Permeabilization and Blocking:

    • Wash the coverslips with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[16]

    • Wash with PBS.

    • Block with 1-3% BSA in PBS for 30-60 minutes.[17]

  • Antibody Staining:

    • Incubate with anti-vinculin primary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

    • (Optional) Counterstain with DAPI to visualize nuclei.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence or confocal microscope.

Protocol 3: Transwell Migration Assay

This assay measures the migratory capacity of cells towards a chemoattractant.

  • Preparation:

    • Rehydrate the Transwell insert membrane with serum-free medium.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[18]

  • Cell Seeding:

    • Starve cells in serum-free medium for 4-6 hours.[19]

    • Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C for a period appropriate for your cell type (typically 4-24 hours).[19][20]

  • Staining and Quantification:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[18][20]

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.

    • Stain the migrated cells with a solution like crystal violet.[21]

    • Count the number of stained cells in several fields of view under a microscope.

Visualizations

experimental_workflow cluster_prep Cell Line Preparation cluster_assays Phenotypic Assays cluster_analysis Data Analysis wt Wild-Type Cells wb Western Blot (this compound, p-FAK, p-Src) wt->wb Control if Immunofluorescence (Vinculin, F-actin) wt->if Control mig Transwell Migration Assay wt->mig Control ko This compound KO Cells ko->wb Experiment ko->if Experiment ko->mig Experiment quant_wb Protein Expression & Phosphorylation wb->quant_wb quant_if Focal Adhesion Number & Size if->quant_if quant_mig Migration Speed & Cell Count mig->quant_mig

Caption: Experimental workflow for characterizing this compound knockout cells.

paxillin_signaling cluster_ecm Extracellular Matrix cluster_cell Cell ecm Fibronectin integrin Integrin fak FAK integrin->fak recruits & activates This compound This compound fak->this compound phosphorylates src Src fak->src activates This compound->fak recruits rac1 Rac1 This compound->rac1 activates rhoa RhoA This compound->rhoa inhibits src->fak phosphorylates actin Actin Cytoskeleton (Migration, Adhesion) rac1->actin rhoa->actin

References

Validation & Comparative

Paxillin vs. Vinculin: A Comparative Guide to their Roles in Focal Adhesion Structure and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Focal adhesions (FAs) are complex, dynamic structures crucial for cell adhesion, migration, and mechanotransduction. Within this intricate network of proteins, paxillin and vinculin stand out as two key players, acting as both structural scaffolds and signaling hubs. While both are integral to FA function, they possess distinct roles and regulatory mechanisms. This guide provides an in-depth, objective comparison of this compound and vinculin, supported by experimental data, to elucidate their unique and overlapping contributions to focal adhesion biology.

At a Glance: Key Distinctions

FeatureThis compoundVinculin
Primary Role Scaffolding and signaling hubStructural linkage and mechanotransduction
Recruitment to FAs Early, involved in FA assemblyRecruited to nascent and mature FAs, critical for maturation
Actin Binding Indirectly interacts with the actin cytoskeletonDirectly binds to and links F-actin to FAs
Key Interaction Partners FAK, Src, Crk, GIT1Talin, α-actinin, actin
Regulation Primarily by phosphorylation (tyrosine and serine/threonine)Conformational change (active vs. inactive state) and tension
Role in Cell Migration Regulates FA turnover, lamellipodia formation, and cell polarizationStabilizes adhesions, transmits traction forces

Structural and Functional Comparison

This compound and vinculin are both modular proteins with multiple domains that mediate their interactions with a diverse array of binding partners.

This compound is a 68 kDa protein that functions as a critical scaffolding molecule, recruiting a multitude of signaling proteins to focal adhesions.[1][2] Its structure includes LD motifs and LIM domains, which facilitate protein-protein interactions.[2][3] this compound is one of the early components recruited to nascent adhesions and plays a pivotal role in initiating signaling cascades that regulate cell migration, proliferation, and survival.[4][5] Its function is heavily regulated by phosphorylation on tyrosine and serine residues, which dictates its binding to other signaling molecules like Focal Adhesion Kinase (FAK) and Src kinase.[5][6]

Vinculin , a 117 kDa protein, acts as a key structural link between integrins and the actin cytoskeleton.[7][8] It consists of a head, neck, and tail domain, which in an inactive state, are bound together in an auto-inhibited conformation.[7] Activation of vinculin, often triggered by force, exposes its binding sites for talin in the head region and actin in the tail region.[9][10] This direct link to the actin cytoskeleton is crucial for the transmission of mechanical forces between the cell and the extracellular matrix (ECM), making vinculin a central player in mechanotransduction.[10][11]

Role in Focal Adhesion Dynamics

The lifecycle of a focal adhesion, from its initial formation (assembly) to its growth (maturation) and eventual breakdown (disassembly), is tightly regulated by the coordinated actions of numerous proteins, including this compound and vinculin.

Assembly: this compound is a key player in the early stages of FA assembly.[3][4] Recent studies suggest that this compound can undergo liquid-liquid phase separation, which may help in nucleating the assembly of other FA components and activating integrin signaling.[3][4] Vinculin is also present in nascent adhesions, where it is thought to contribute to their initial stabilization.[7][12]

Maturation: The maturation of focal adhesions from small, transient focal complexes to larger, more stable structures is heavily dependent on actomyosin (B1167339) contractility and the recruitment of vinculin.[9][11] As tension is applied to the adhesion site, vinculin is recruited and activated, strengthening the connection to the actin cytoskeleton.[9][10] This process is critical for the generation and transmission of traction forces. This compound, while present in mature FAs, plays more of a signaling role, regulating the activity of Rho GTPases which in turn control contractility and FA turnover.[5]

Disassembly: The disassembly of focal adhesions at the cell rear is essential for cell migration. This process is regulated by the phosphorylation of FA components. For instance, ERK-mediated phosphorylation of this compound can promote FA disassembly.[5][13] While vinculin's role in disassembly is less direct, the regulation of its binding to actin and other partners contributes to the dynamic nature of FAs.

Quantitative Data Summary

The following tables summarize key quantitative data related to the dynamics and interactions of this compound and vinculin within focal adhesions, as derived from fluorescence recovery after photobleaching (FRAP) experiments.

Table 1: Protein Dynamics in Focal Adhesions (FRAP Data)

ProteinHalf-time of Recovery (t½) in secondsMobile Fraction (%)InterpretationReference
This compound ~23~80%Relatively dynamic, suggesting a role in signaling and rapid turnover.[14]
Vinculin ~80~50%Significantly less mobile, indicating a more stable, structural role.[14]
FAK ~7>90%Very dynamic, consistent with its role as a kinase that transiently interacts with substrates.[14]
Talin ~25~75%Similar dynamics to this compound, reflecting their close interaction.[14]

Note: FRAP data can vary between cell types and experimental conditions.

Signaling Pathways

This compound and vinculin are central nodes in distinct but interconnected signaling pathways that regulate cell behavior.

This compound Signaling Network

This compound acts as a scaffold to integrate signals from the ECM and growth factor receptors, leading to the activation of downstream pathways that control cell migration and survival. A key pathway involves the recruitment and activation of FAK and Src kinases.

Paxillin_Signaling ECM ECM Integrin Integrin ECM->Integrin This compound This compound Integrin->this compound recruits FAK FAK This compound->FAK binds Crk Crk/DOCK180 This compound->Crk recruits Src Src FAK->Src activates ERK ERK FAK->ERK activates Src->this compound phosphorylates Src->FAK phosphorylates Rac1 Rac1 Crk->Rac1 activates CellMigration Cell Migration & Proliferation Rac1->CellMigration ERK->CellMigration

Caption: this compound signaling cascade in focal adhesions.

Vinculin's Role in Mechanotransduction

Vinculin is a key mediator of mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals. Its ability to link the actin cytoskeleton to integrins allows for the transmission of forces, which can lead to changes in cell behavior.

Vinculin_Mechanotransduction ECM ECM Integrin Integrin ECM->Integrin Talin Talin Integrin->Talin Vinculin Vinculin (Active) Talin->Vinculin recruits & activates Actin Actin Cytoskeleton Vinculin->Actin binds Downstream Downstream Signaling (e.g., RhoA activation) Vinculin->Downstream Force Mechanical Force (Traction) Actin->Force Force->Vinculin maintains active state Paxillin_Vinculin_Interaction This compound This compound Vinculin Vinculin This compound->Vinculin Rac1 Rac1 Rac1->this compound promotes interaction with RhoA RhoA Hic5 Hic-5 RhoA->Hic5 promotes interaction with Hic5->Vinculin

References

Paxillin vs. Hic-5: A Comparative Guide to their Signaling Pathways in Cellular Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling, the focal adhesion proteins paxillin and its homolog, Hydrogen peroxide-inducible clone-5 (Hic-5), play pivotal roles as scaffolding proteins that orchestrate a multitude of cellular processes, including cell adhesion, migration, and gene expression. While structurally similar, these two proteins exhibit distinct and sometimes opposing functions, making a detailed comparison of their signaling pathways crucial for researchers in cell biology and drug development. This guide provides an objective comparison of this compound and Hic-5 signaling, supported by experimental data and detailed methodologies.

Overview of this compound and Hic-5

This compound is a ubiquitously expressed 68 kDa protein that localizes to focal adhesions, the structural link between the extracellular matrix (ECM) and the actin cytoskeleton.[1][2] It functions as a critical adapter protein, providing docking sites for a variety of signaling and structural proteins, thereby transducing signals from integrins and growth factor receptors to regulate cytoskeletal organization and gene expression.[2][3][4]

Hic-5, also known as Transforming growth factor beta-1-induced transcript 1 (TGFB1I1), shares extensive structural homology with this compound, including N-terminal LD motifs and C-terminal LIM domains.[1][5] Initially identified as a gene induced by TGF-β and reactive oxygen species (ROS), Hic-5 also localizes to focal adhesions.[5][6] Despite their structural similarities, the expression of Hic-5 is more restricted and it can translocate to the nucleus to act as a transcriptional co-regulator.[1]

Comparative Analysis of Signaling Pathways

The signaling pathways of this compound and Hic-5, while sharing some common upstream activators and downstream effectors, diverge significantly, leading to distinct cellular outcomes. A key distinction lies in their differential regulation of the Rho family of small GTPases, particularly Rac1 and RhoA, which are master regulators of the actin cytoskeleton.[7][8][9]

Regulation of Rho GTPases

Experimental evidence from studies on breast cancer cells reveals that this compound and Hic-5 have opposing roles in modulating cell morphology and invasion by differentially regulating Rac1 and RhoA activity.[7] Depletion of this compound leads to increased Rac1 activity, resulting in a highly elongated, mesenchymal phenotype.[7] Conversely, silencing of Hic-5 results in elevated RhoA activity, inducing an amoeboid phenotype.[7] This differential regulation is crucial for the plasticity of migrating cancer cells.

The interaction with vinculin, another focal adhesion protein, is also differentially regulated by Rac1 and RhoA for both this compound and Hic-5. In response to Rac1 activation, active vinculin interacts with this compound, while RhoA activation promotes the interaction between active vinculin and Hic-5.[8][10]

Interaction with Focal Adhesion Kinase (FAK)

Both this compound and Hic-5 interact with Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase crucial for integrin-mediated signaling.[1][11] However, the functional consequences of this interaction differ. Overexpression of Hic-5 can competitively inhibit the interaction of this compound with FAK.[11][12] This sequestration of FAK by Hic-5 leads to reduced tyrosine phosphorylation of both this compound and FAK, thereby inhibiting downstream signaling events such as the formation of the this compound-Crk complex, which is important for cell spreading.[11][13]

Downstream Signaling Cascades

The differential engagement of upstream regulators leads to the activation of distinct downstream signaling cascades.

This compound primarily signals through pathways that promote cell spreading, migration, and the assembly/disassembly of focal adhesions.[4] Upon phosphorylation by FAK and Src kinases, this compound recruits downstream effectors like Crk, which in turn activates Rac1 signaling pathways.[4][14] this compound also links integrin signaling to the p38 MAPK and JNK pathways.[3]

Hic-5 , on the other hand, is involved in a wider array of signaling pathways, some of which are distinct from those of this compound. It can mediate signaling through:

  • TGF-β/Smad pathway: Promoting fibrosis.[15][16]

  • ROS/JNK pathway: Contributing to hepatocarcinogenesis.[6][15][16]

  • RhoA/ROCK pathway: Inducing epithelial-mesenchymal transition (EMT) and promoting invasion and metastasis.[15][16][17]

  • NF-κB pathway: Promoting inflammation.[15][16]

  • MEK-ERK pathway: Triggering cell migration and invasion.[17]

The following diagrams illustrate the core signaling pathways for this compound and Hic-5.

Paxillin_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Src Src FAK->Src This compound This compound FAK->this compound  Tyr Phosphorylation Src->FAK Src->this compound  Tyr Phosphorylation Crk Crk This compound->Crk p38_JNK p38 MAPK / JNK This compound->p38_JNK Rac1 Rac1 Crk->Rac1 Actin Actin Cytoskeleton (Spreading, Migration) Rac1->Actin Gene_Expression Gene Expression p38_JNK->Gene_Expression

Figure 1: Simplified this compound Signaling Pathway.

Hic5_Signaling_Pathway TGFb TGF-β Hic5 Hic-5 TGFb->Hic5  Induction ROS ROS ROS->Hic5  Induction Integrin Integrin FAK FAK Integrin->FAK RhoA RhoA Hic5->RhoA JNK JNK Hic5->JNK Smad Smad Hic5->Smad NFkB NF-κB Hic5->NFkB Nucleus Nucleus (Transcriptional Regulation) Hic5->Nucleus FAK->Hic5 ROCK ROCK RhoA->ROCK EMT EMT, Invasion ROCK->EMT JNK->EMT Fibrosis Fibrosis Smad->Fibrosis Inflammation Inflammation NFkB->Inflammation

Figure 2: Overview of Hic-5 Signaling Pathways.

Quantitative Data Summary

The following table summarizes key quantitative findings from comparative studies of this compound and Hic-5.

ParameterThis compoundHic-5Experimental ContextReference
Effect on Rac1 Activity Depletion increases Rac1 activitySilencing has no significant effect on Rac1 activityMDA-MB-231 breast cancer cells[7]
Effect on RhoA Activity Depletion has no significant effect on RhoA activitySilencing increases RhoA activityMDA-MB-231 breast cancer cells[7]
Interaction with Vinculin Interacts with active vinculin in response to Rac1 activationInteracts with active vinculin in response to RhoA activation2D and 3D cell culture models[8][10]
Effect on Cell Spreading Promotes integrin-mediated cell spreadingOverexpression inhibits integrin-mediated cell spreadingNIH 3T3 cells on fibronectin[11][12]
Tyrosine Phosphorylation Undergoes tyrosine phosphorylation upon integrin stimulationDoes not get significantly tyrosine phosphorylated upon integrin stimulationFibroblasts[18]
FAK Interaction Binds to FAK, leading to its phosphorylation and downstream signalingCompetes with this compound for FAK binding, reducing FAK and this compound phosphorylationNIH 3T3 cells[11][12]

Key Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to compare this compound and Hic-5 signaling.

RNA Interference (RNAi) for Protein Depletion

To investigate the specific roles of this compound and Hic-5, researchers utilize small interfering RNAs (siRNAs) to knockdown the expression of these proteins in cell lines such as the MDA-MB-231 breast cancer cell line.[7]

Workflow:

  • siRNA Design and Synthesis: Two or more independent siRNAs targeting different sequences of the this compound or Hic-5 mRNA are designed and synthesized. A non-targeting control siRNA is also used.

  • Transfection: Cells are transfected with the siRNAs using a lipid-based transfection reagent.

  • Protein Expression Analysis: After a set incubation period (e.g., 48-72 hours), cell lysates are collected and subjected to Western blotting to confirm the specific and efficient knockdown of the target protein. Antibodies specific to this compound, Hic-5, and a loading control (e.g., GAPDH) are used.

  • Phenotypic and Signaling Analysis: The effects of protein depletion on cell morphology, migration, invasion, and the activity of signaling molecules (e.g., Rac1, RhoA) are then assessed using various assays.

RNAi_Workflow Start Design & Synthesize siRNAs Transfect Transfect Cells with siRNAs Start->Transfect Incubate Incubate (48-72h) Transfect->Incubate Analyze_Protein Analyze Protein Knockdown (Western Blot) Incubate->Analyze_Protein Analyze_Function Functional & Signaling Analysis Incubate->Analyze_Function

Figure 3: Experimental Workflow for RNA Interference.
Förster Resonance Energy Transfer (FRET) for Protein-Protein Interactions

FRET is a powerful technique used to study protein-protein interactions in living cells. It has been employed to investigate the differential interaction of this compound and Hic-5 with vinculin.[8][10]

Methodology:

  • Probe Construction: Plasmids encoding fusion proteins of the proteins of interest (e.g., vinculin, this compound, Hic-5) with a FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophore are constructed.

  • Cell Transfection and Imaging: Cells are co-transfected with the FRET probes and imaged using a fluorescence microscope equipped for FRET imaging.

  • FRET Measurement: FRET efficiency is measured, which indicates the proximity and interaction of the two proteins. Changes in FRET efficiency are monitored under different conditions, such as the activation or inhibition of specific signaling pathways (e.g., Rac1, RhoA).

Cell Spreading Assay

To compare the effects of this compound and Hic-5 on cell adhesion and spreading, a cell spreading assay on an ECM-coated surface is utilized.[11][12]

Protocol:

  • Surface Coating: Culture dishes or coverslips are coated with an ECM protein, such as fibronectin.

  • Cell Seeding: Cells (e.g., NIH 3T3 cells overexpressing this compound or Hic-5) are seeded onto the coated surfaces.

  • Time-Lapse Microscopy: The cells are monitored over time using phase-contrast or fluorescence microscopy.

  • Quantification: The projected cell area is measured at different time points to quantify the extent and rate of cell spreading.

Conclusion

This compound and Hic-5, despite their structural homology, are not redundant in their functions. They act as distinct signaling hubs that differentially regulate key cellular processes. This compound is a core component of the machinery that drives mesenchymal cell migration through the activation of Rac1. In contrast, Hic-5 has a more diverse role, influencing a broader range of signaling pathways and promoting an amoeboid phenotype through RhoA activation in certain contexts. It also uniquely functions as a transcriptional regulator. Understanding the intricate differences in their signaling networks is paramount for developing targeted therapies for diseases where cell migration and adhesion are dysregulated, such as cancer. The balance between this compound and Hic-5 expression and activity appears to be a critical determinant of cellular behavior, making them both important subjects of ongoing research.

References

Validation of paxillin as a therapeutic target in cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

The focal adhesion protein paxillin has emerged as a critical signaling hub in cancer progression, playing pivotal roles in cell adhesion, migration, invasion, and survival. Its overexpression and altered phosphorylation status are frequently correlated with poor prognosis in various malignancies, making it an attractive therapeutic target. This guide provides an objective comparison of targeting the this compound signaling axis versus conventional chemotherapy in preclinical cancer models, supported by experimental data and detailed methodologies.

Quantitative Comparison of Therapeutic Efficacy

Targeting the this compound signaling network, primarily through the inhibition of its upstream kinase, Focal Adhesion Kinase (FAK), has shown significant promise in preclinical studies, particularly in enhancing the efficacy of standard chemotherapeutic agents.

Table 1: In Vivo Efficacy of Targeting the FAK-Paxillin Axis in Combination with Chemotherapy
Cancer ModelTherapeutic Agent(s)Primary EndpointQuantitative OutcomeSource(s)
Ovarian Cancer FAK Inhibitor (VS-6063) + PaclitaxelTumor Weight Reduction87.2% reduction in tumor weight with combination therapy.[1][1]
FAK Inhibitor (VS-6063) + PaclitaxelTumor Growth Reduction92.7% to 97.9% reduction in tumor weight with combination therapy.[1][1]
Paclitaxel-Resistant Ovarian Cancer FAK Inhibitor (VS-6063)Tumor Weight Reduction67.1% reduction in tumor weight with FAK inhibitor alone.[1][1]
Breast Cancer FAK Inhibition (FRNK) + DoxorubicinSensitization to ChemotherapyFAK inhibition sensitized primary tumors and lung metastases to doxorubicin.[2]
Non-Small Cell Lung Cancer (NSCLC) with high PXN Cisplatin (B142131) + Src or ERK InhibitorTumor SuppressionCombination successfully suppressed xenograft tumors compared to single agents.[3][3]
Table 2: In Vitro Efficacy of Targeting this compound Signaling
Cell LineTherapeutic Agent(s)Primary EndpointQuantitative OutcomeSource(s)
Ovarian Cancer (TOV-21G) FAK Inhibitor + PaclitaxelTumor InitiationFAK inhibitor alone or in combination prevented tumor initiation. Paclitaxel alone did not.[4][4]
Non-Small Cell Lung Cancer (Cisplatin-Resistant) This compound KnockdownCisplatin SensitivityIncreased sensitivity to cisplatin-induced apoptosis.[3][3]
Colorectal Cancer (SW480) This compound KnockdownCell ViabilityDecreased cell viability.[5]
Breast Cancer (MDA-MB-231) This compound siRNATransendothelial Migration89.5% ± 4.5% decrease in migration.[6]

Signaling Pathways and Therapeutic Intervention

This compound acts as a scaffold protein, integrating signals from integrins and growth factor receptors to regulate downstream pathways crucial for cancer progression. The FAK/Src, PI3K/Akt, and MAPK/ERK pathways are key cascades modulated by this compound.

Paxillin_Signaling_Pathways This compound-Mediated Signaling Pathways in Cancer cluster_therapy Therapeutic Intervention Integrins Integrins FAK FAK Integrins->FAK Activates GF_Receptors Growth Factor Receptors Src Src GF_Receptors->Src Activates This compound This compound FAK->this compound Phosphorylates Cell_Migration Cell Migration & Invasion FAK->Cell_Migration Angiogenesis Angiogenesis FAK->Angiogenesis Src->this compound Phosphorylates Src->Cell_Migration PI3K PI3K This compound->PI3K Activates Grb2_Sos Grb2/Sos This compound->Grb2_Sos Recruits Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Ras Ras Grb2_Sos->Ras Activates MEK MEK Ras->MEK Activates ERK ERK MEK->ERK Activates ERK->Cell_Migration ERK->Cell_Survival FAK_Inhibitor FAK Inhibitors FAK_Inhibitor->FAK Src_Inhibitor Src Inhibitors Src_Inhibitor->Src MEK_Inhibitor MEK Inhibitors MEK_Inhibitor->MEK

Caption: this compound signaling network in cancer and points of therapeutic intervention.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for key experiments cited in the validation of this compound as a therapeutic target.

In Vivo Orthotopic Xenograft Model

This protocol outlines the establishment of an orthotopic tumor model to evaluate the efficacy of a this compound-targeting agent compared to standard chemotherapy.

Orthotopic_Xenograft_Workflow start Start prep_cells Prepare Cancer Cells (e.g., luciferase-tagged) start->prep_cells implant Surgically Implant Cells into Orthotopic Site of Immunocompromised Mice prep_cells->implant monitor_growth Monitor Tumor Growth (e.g., Bioluminescence Imaging) implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat Administer Treatment: - Vehicle Control - this compound Inhibitor - Standard Chemotherapy - Combination Therapy randomize->treat measure Measure Tumor Volume and Metastasis treat->measure Weekly end Endpoint Analysis: - Tumor Weight - Histology - Western Blot measure->end finish Finish end->finish

Caption: Workflow for an in vivo orthotopic xenograft study.

Protocol Details:

  • Cell Preparation: Human cancer cells (e.g., ovarian, breast) are cultured and harvested. For in vivo tracking, cells can be transduced to express luciferase.

  • Orthotopic Implantation: Anesthetized immunodeficient mice (e.g., nude or SCID) undergo a surgical procedure to implant the cancer cells into the corresponding organ (e.g., ovary, mammary fat pad).

  • Tumor Growth Monitoring: Tumor establishment and growth are monitored, often weekly, using methods like caliper measurements or bioluminescence imaging.

  • Randomization and Treatment: Once tumors reach a predetermined size, mice are randomly assigned to treatment groups: vehicle control, this compound-targeting agent, standard chemotherapy (e.g., paclitaxel, doxorubicin), or a combination.

  • Efficacy Assessment: Tumor volume is measured regularly throughout the treatment period. At the end of the study, mice are euthanized, and primary tumors and metastatic lesions are excised, weighed, and processed for histological and molecular analysis.

3D Matrigel Invasion Assay

This assay assesses the invasive potential of cancer cells in a three-dimensional matrix, mimicking the tumor microenvironment.

Protocol Details:

  • Cell Seeding: A mixture of cancer cells and Matrigel is seeded as a droplet in a culture plate.

  • Matrix Polymerization: The Matrigel is allowed to solidify at 37°C.

  • Addition of Chemoattractant: Culture medium, often containing a chemoattractant like fetal bovine serum, is added around the Matrigel drop.

  • Incubation and Imaging: The plate is incubated, and cell invasion out of the Matrigel drop is monitored and imaged at regular intervals.

  • Quantification: The area of cell invasion is measured using imaging software to quantify the invasive capacity.

Quantitative Western Blotting for Phosphorylated this compound

This method is used to determine the levels of activated (phosphorylated) this compound in response to treatment.

Protocol Details:

  • Protein Extraction: Cancer cells are treated with the test compounds for a specified duration, and then lysed to extract total protein. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.

  • Protein Quantification: The concentration of total protein in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated this compound (e.g., anti-p-Paxillin Tyr118). A separate blot is often probed with an antibody for total this compound as a loading control.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

  • Quantification: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated this compound are normalized to total this compound and/or a loading control like beta-actin.

Immunofluorescence Staining of Focal Adhesions

This technique allows for the visualization and quantification of focal adhesions, which are cellular structures where this compound is localized.

Protocol Details:

  • Cell Culture and Treatment: Cells are grown on glass coverslips and treated with the desired compounds.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde to preserve their structure and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.

  • Immunostaining: The cells are incubated with a primary antibody against a focal adhesion marker (e.g., this compound or vinculin), followed by a fluorescently labeled secondary antibody.

  • Mounting and Imaging: The coverslips are mounted on microscope slides, and the cells are imaged using a fluorescence microscope.

  • Analysis: The number, size, and distribution of focal adhesions are quantified using image analysis software.

Conclusion

The preclinical data strongly suggest that this compound is a valid therapeutic target in cancer. While direct inhibitors of this compound are still in early stages of development, targeting its upstream regulator FAK has demonstrated significant anti-tumor activity, especially in combination with standard chemotherapies. This combination approach appears to overcome chemoresistance and more effectively target cancer stem cells. The provided experimental protocols offer a framework for further investigation into the therapeutic potential of targeting the this compound signaling network. Future research should focus on the development of specific this compound inhibitors and direct comparative studies against a broader range of standard-of-care agents across various cancer types to fully elucidate its therapeutic value.

References

Paxillin's Dynamic Role: A Comparative Guide to its Function in 2D vs. 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cellular behavior in different microenvironments is paramount. This guide provides an objective comparison of the focal adhesion protein paxillin's function in traditional two-dimensional (2D) versus more physiologically relevant three-dimensional (3D) cell culture models. Supported by experimental data, this document delves into the differential roles of this compound in cell adhesion, migration, and signaling, offering valuable insights for designing more accurate in vitro studies.

This compound is a crucial scaffold protein that localizes to focal adhesions, sites of cell-extracellular matrix (ECM) interaction, where it plays a pivotal role in both structural integrity and signal transduction.[1] While extensively studied in 2D cultures, its function in 3D environments, which more closely mimic the in vivo conditions of tissues, reveals significant differences. These distinctions are critical for translating findings from benchtop to preclinical and clinical applications.

Quantitative Data Summary: this compound in 2D vs. 3D

The transition from a flat, rigid 2D surface to a complex, multi-dimensional 3D matrix profoundly impacts this compound's expression, localization, and function. The following tables summarize key quantitative and qualitative differences observed in experimental studies.

Feature2D Cell Culture3D Cell CultureReference
Localization Ubiquitously expressed and localized to large, well-defined focal adhesions at the basal cell surface.More localized and concentrated at fewer attachment points; often diffusely distributed in the cytoplasm rather than in distinct focal adhesion structures.[2][3]
Expression Level Generally higher expression levels.Reported to have a 25% reduction in expression in some 3D models.[2]
Focal Adhesion Structure Robust, elongated focal adhesions are prominent.Classical focal adhesions are often smaller, more punctate, or absent. Adhesions are described as "3D-matrix adhesions."[4]
Adhesion Dynamics Primarily regulates the rate of adhesion disassembly.Regulates both the assembly and disassembly rates of adhesions.[4]
Cell Morphology Cells are typically well-spread with robust actin stress fibers.Cells often exhibit a more elongated, spindle-shaped morphology with long, thin protrusions and less organized actin.[5]
Migration Phenotype Primarily mesenchymal migration. Amoeboid movement is not typically observed.Can switch between mesenchymal and amoeboid migration phenotypes, with this compound levels influencing this plasticity.[4]
Migration Speed Generally higher migration speeds are observed.Migration speed is often lower compared to 2D.[6]
Directional Persistence Loss of this compound leads to a loss of directional persistence, though migration speed may be similar.This compound is critical for directional migration and invasion.[7][8]
Phosphorylation Tyrosine phosphorylation (e.g., at Y31 and Y118) is crucial for focal adhesion turnover and migration. Serine phosphorylation (e.g., at S273) regulates adhesion dynamics.Phosphorylation patterns can be distinct. For instance, Y118 phosphorylation may be reduced in vivo compared to in vitro, and this lack of phosphorylation can surprisingly promote migration.[5][9][10][11]

Signaling Pathways: A Shift in Dimension, A Change in Direction

The signaling pathways orchestrated by this compound diverge significantly between 2D and 3D environments, particularly in the regulation of Rho GTPases, which are master regulators of the actin cytoskeleton and cell migration.

In 2D cultures, this compound, upon phosphorylation by kinases like FAK and Src, acts as a scaffold to recruit a variety of signaling molecules.[12] This recruitment modulates the activity of Rac1 and RhoA to control the formation of lamellipodia and stress fibers, respectively, driving mesenchymal migration.

G This compound Signaling in 2D Cell Migration ECM ECM (2D) Integrin Integrin ECM->Integrin Engagement FAK FAK Integrin->FAK Activation Src Src FAK->Src This compound This compound FAK->this compound Phosphorylation Src->FAK Src->this compound Phosphorylation pthis compound p-Paxillin (Y31, Y118) Crk Crk pthis compound->Crk Recruitment GIT_PIX_PAK GIT-PIX-PAK Complex pthis compound->GIT_PIX_PAK Recruitment RhoA RhoA pthis compound->RhoA Inhibition Rac1 Rac1 Crk->Rac1 Activation GIT_PIX_PAK->Rac1 Activation Lamellipodia Lamellipodia Formation Rac1->Lamellipodia StressFibers Stress Fiber Formation RhoA->StressFibers Migration Mesenchymal Migration Lamellipodia->Migration StressFibers->Migration

Caption: this compound signaling cascade in a 2D environment.

In the more complex 3D matrix, the role of this compound expands to regulate the plasticity between mesenchymal and amoeboid migration.[4] The relative expression levels of this compound and its homologue, Hic-5, can dictate the mode of migration. High this compound expression tends to promote a more rounded, amoeboid-like movement, which is not observed in 2D cultures. This switch is mediated through differential regulation of Rac1 and RhoA activity.[4]

G This compound-Mediated Migration Plasticity in 3D cluster_this compound High this compound cluster_hic5 High Hic-5 / Low this compound Paxillin_high This compound RhoA_high RhoA Activity ↑ Paxillin_high->RhoA_high Promotes Rac1_low_pax Rac1 Activity ↓ Paxillin_high->Rac1_low_pax Inhibits Amoeboid Amoeboid Migration RhoA_high->Amoeboid Hic5_high Hic-5 Rac1_high Rac1 Activity ↑ Hic5_high->Rac1_high Promotes RhoA_low_hic5 RhoA Activity ↓ Hic5_high->RhoA_low_hic5 Inhibits Mesenchymal Mesenchymal Migration Rac1_high->Mesenchymal

Caption: this compound's role in 3D migration plasticity.

Experimental Protocols

Accurate and reproducible experimental design is crucial for studying the differential functions of this compound. Below are detailed methodologies for key experiments.

3D Spheroid Culture and Immunofluorescence Staining

This protocol outlines the generation of tumor spheroids and subsequent immunofluorescent staining for this compound.

Materials:

  • Cancer cell line of interest

  • Ultra-low attachment round-bottom 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween-20)

  • Primary antibody against this compound

  • Fluorescently-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Spheroid Formation:

    • Trypsinize and count cells.

    • Seed 1,000-5,000 cells per well in an ultra-low attachment 96-well plate.

    • Centrifuge the plate at low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation.

    • Incubate at 37°C in a humidified incubator for 2-5 days, or until spheroids of the desired size have formed.[13]

  • Fixation:

    • Carefully remove the culture medium without disturbing the spheroids.

    • Gently add 100 µL of 4% PFA to each well.

    • Incubate for 1-2 hours at room temperature.[14][15]

  • Permeabilization:

    • Wash the fixed spheroids three times with PBS.

    • Add 100 µL of permeabilization buffer and incubate for 20-30 minutes at room temperature.[14]

  • Blocking:

    • Wash the spheroids three times with PBS.

    • Add 150 µL of blocking buffer and incubate for at least 1-2 hours at room temperature.[14]

  • Antibody Staining:

    • Dilute the primary anti-paxillin antibody in blocking buffer.

    • Remove the blocking buffer and add the primary antibody solution to the spheroids.

    • Incubate overnight at 4°C with gentle agitation.[15]

    • Wash the spheroids three times with PBS containing 0.1% Tween-20.

    • Dilute the fluorescently-conjugated secondary antibody in blocking buffer.

    • Incubate the spheroids with the secondary antibody for 2-4 hours at room temperature in the dark.[15]

  • Counterstaining and Imaging:

    • Wash the spheroids three times with PBS.

    • Add the nuclear counterstain solution and incubate for 15-20 minutes.

    • Wash twice with PBS.

    • Mount the spheroids on a glass slide with mounting medium and image using a confocal microscope.

Western Blotting of 3D Spheroids

This protocol allows for the quantitative analysis of this compound expression and phosphorylation in 3D spheroids.

Materials:

  • 3D spheroids

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Standard western blotting reagents and equipment (SDS-PAGE gels, transfer apparatus, primary and secondary antibodies)

Procedure:

  • Spheroid Lysis:

    • Collect spheroids from the culture plate.

    • Wash the spheroids with ice-cold PBS and pellet by centrifugation at a low speed (e.g., 300 x g) at 4°C.

    • Resuspend the pellet in ice-cold RIPA buffer.

    • Lyse the spheroids by pipetting and incubating on ice for 30 minutes with occasional vortexing. Sonication may be required for complete lysis.[16][17]

  • Protein Quantification:

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA assay or similar method.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against total this compound or a specific phospho-paxillin antibody overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize protein levels to a loading control such as GAPDH or β-actin.

G Experimental Workflow cluster_analysis Downstream Analysis CellCulture 2D Monolayer Culture Immunofluorescence Immunofluorescence (this compound Localization) CellCulture->Immunofluorescence WesternBlot Western Blot (this compound Expression & Phos.) CellCulture->WesternBlot MigrationAssay Migration/Invasion Assay (Cell Motility) CellCulture->MigrationAssay SpheroidCulture 3D Spheroid Culture SpheroidCulture->Immunofluorescence SpheroidCulture->WesternBlot SpheroidCulture->MigrationAssay

Caption: Workflow for comparing this compound in 2D and 3D.

Conclusion

The functional role of this compound is highly context-dependent, with significant disparities between 2D and 3D cell culture models. In 3D environments, this compound's involvement in regulating adhesion dynamics, cell morphology, and migration plasticity is more complex and nuanced than what is observed on flat surfaces. These findings underscore the importance of utilizing 3D culture systems to gain a more physiologically relevant understanding of cellular processes. For researchers in drug development and cancer biology, appreciating these differences is crucial for identifying and validating therapeutic targets that will be effective in the complex in vivo milieu. This guide provides a foundational understanding and practical protocols to aid in the design of robust and translatable cell-based assays.

References

Paxillin Knockout Mouse Phenotype: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the phenotype observed in paxillin knockout mice, offering a comparative overview with wild-type counterparts. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments.

I. Executive Summary

The targeted disruption of the this compound gene in mice has revealed its critical role in embryonic development, cell migration, and the regulation of focal adhesions. Full this compound knockout results in embryonic lethality, underscoring its essential function in fundamental biological processes. Studies using conditional and tissue-specific knockout models, as well as in vitro analyses of this compound-null cells, have further elucidated its multifaceted roles in cell signaling and disease. This guide synthesizes the key findings on the this compound knockout phenotype, providing a valuable resource for researchers investigating cytoskeletal dynamics, cell adhesion, and related pathological conditions.

II. Phenotypic Comparison: this compound Knockout vs. Wild-Type

The absence of this compound leads to a range of observable phenotypes, from the organismal to the cellular level. Below is a summary of the key differences between this compound knockout and wild-type mice and cells.

Table 1: Systemic and Developmental Phenotypes
FeatureWild-Type MouseThis compound Knockout MouseCitation
Viability Viable and fertileEmbryonic lethal between E7.5 and E9.5[1][2]
Embryonic Development Normal development of all structuresDefects in mesodermally derived structures, including the heart and somites. Abnormalities in the amnion and allantois.[1][2]
Mammary Gland Development Normal morphogenesis and apical-basal polarityImpaired apical-basal polarity in mammary glands (conditional knockout)[3]
Fertility (Granulosa Cell-Specific Knockout) Normal fertilityIncreased fertility in later reproductive age[4]
Table 2: Cellular Phenotypes of this compound-Null Fibroblasts
FeatureWild-Type Mouse Embryonic Fibroblasts (MEFs)This compound-Null Mouse Embryonic Fibroblasts (MEFs)Citation
Cell Migration Normal migration rateReduced cell migration. Neurons migrate approximately 30% slower.[1][2][5][6]
Focal Adhesions Well-defined, normal morphologyAbnormal focal adhesions, inefficient localization of Focal Adhesion Kinase (FAK).[1][2]
Cell Spreading Rapid spreading on fibronectinDelayed spreading on fibronectin.[1]
Signaling Normal fibronectin-induced phosphorylationReduced phosphorylation of FAK, Cas, and MAPK.[1][2]

III. Experimental Data and Protocols

This section provides a deeper dive into the experimental evidence supporting the observed phenotypes and the methodologies used to obtain this data.

Quantitative Analysis of Cell Migration

While precise migration speeds for this compound knockout MEFs are not consistently reported in the literature, studies on specific cell types provide valuable quantitative insights.

Table 3: Quantitative Cell Migration Data

Cell TypeConditionMigration Speed/EfficiencyCitation
Mouse Cortical NeuronsWild-TypeBaseline[5][6]
Mouse Cortical NeuronsThis compound-Deficient~30% slower than wild-type[5][6]
Experimental Protocol: Transwell Migration Assay

This assay is commonly used to assess the migratory capacity of cells in vitro.

Objective: To quantify the chemotactic migration of cells through a porous membrane.

Materials:

  • 24-well plate with transwell inserts (e.g., 8.0 µm pore size)

  • Cell culture medium (e.g., DMEM) with and without serum or chemoattractant

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% methanol)

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation: Culture wild-type and this compound-knockout cells to sub-confluency. Starve the cells in serum-free medium for 4-6 hours prior to the assay.

  • Assay Setup: Place transwell inserts into the wells of a 24-well plate. In the lower chamber of each well, add medium containing a chemoattractant (e.g., 10% fetal bovine serum).

  • Cell Seeding: Harvest and resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to the upper chamber of each transwell insert.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for measurable migration (e.g., 6-24 hours), depending on the cell type.

  • Fixation and Staining:

    • Carefully remove the transwell inserts.

    • With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 15-20 minutes.

    • Stain the fixed cells by immersing the insert in staining solution for 10-15 minutes.

    • Gently wash the inserts with water to remove excess stain.

  • Quantification:

    • Allow the inserts to air dry.

    • Using a microscope, count the number of stained, migrated cells in several random fields of view for each insert.

    • Calculate the average number of migrated cells per field for each condition.

Analysis of Focal Adhesions

This compound is a key component of focal adhesions, and its absence leads to significant structural and functional alterations.

Table 4: Qualitative Analysis of Focal Adhesions in this compound-Null Cells

FeatureWild-Type CellsThis compound-Null CellsCitation
Morphology Elongated, well-defined structuresSmaller, more rounded, and irregularly shaped[1]
Composition Efficient localization of FAK and other focal adhesion proteinsInefficient localization of FAK[1][2]
Experimental Protocol: Immunofluorescence Staining for Focal Adhesions

This protocol allows for the visualization and analysis of focal adhesion proteins within cells.

Objective: To visualize the localization and morphology of focal adhesion proteins (e.g., Vinculin, FAK) in cultured cells.

Materials:

  • Glass coverslips

  • Cell culture medium

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% bovine serum albumin in PBS)

  • Primary antibody against a focal adhesion protein (e.g., anti-Vinculin)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Plate wild-type and this compound-knockout cells on glass coverslips in a culture dish and allow them to adhere and spread overnight.

  • Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody (and DAPI, if desired) in blocking solution for 1 hour at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS and then mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope. Capture images for analysis of focal adhesion morphology, size, and number.

IV. Signaling Pathways and Experimental Workflow

This compound's Role in Focal Adhesion Signaling

This compound acts as a crucial scaffolding protein within focal adhesions, integrating signals from the extracellular matrix (ECM) through integrins to regulate various cellular processes.

FocalAdhesionSignaling ECM ECM Integrin Integrin ECM->Integrin This compound This compound Integrin->this compound FAK FAK Integrin->FAK This compound->FAK Cas p130Cas This compound->Cas Cytoskeleton Actin Cytoskeleton This compound->Cytoskeleton FAK->this compound P Src Src FAK->Src FAK->Cas P MAPK MAPK (Erk) FAK->MAPK Src->FAK P Cas->MAPK Proliferation Proliferation MAPK->Proliferation Migration Cell Migration Cytoskeleton->Migration

Caption: this compound signaling pathway in focal adhesions.

Experimental Workflow for Phenotype Analysis

A typical workflow for analyzing the phenotype of a this compound knockout mouse model involves a series of in vivo and in vitro experiments.

ExperimentalWorkflow Start Generate this compound Knockout Mouse Model Phenotype Gross Phenotypic Analysis Start->Phenotype Isolate Isolate Mouse Embryonic Fibroblasts (MEFs) Start->Isolate Histo Histological Analysis Phenotype->Histo Culture Cell Culture (WT vs. KO) Isolate->Culture MigrationAssay Cell Migration Assays (e.g., Transwell, Wound Healing) Culture->MigrationAssay FA_Analysis Focal Adhesion Analysis (Immunofluorescence) Culture->FA_Analysis Western Western Blot Analysis (Signaling Proteins) Culture->Western Data Data Analysis and Interpretation MigrationAssay->Data FA_Analysis->Data Western->Data

Caption: Workflow for this compound knockout mouse phenotype analysis.

V. Conclusion

The analysis of this compound knockout mice and derived cells has unequivocally established this compound as a cornerstone of embryonic development and cellular mechanics. Its absence leads to severe, lethal developmental defects and profound impairments in cell migration and focal adhesion dynamics. While the complete knockout is embryonic lethal, conditional and tissue-specific models are proving invaluable for dissecting the nuanced roles of this compound in adult physiology and in the context of diseases such as cancer. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further unravel the complexities of this compound function and explore its potential as a therapeutic target.

References

A Comparative Analysis of Paxillin Phosphorylation: Normal vs. Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Paxillin, a crucial focal adhesion adapter protein, plays a pivotal role in cell adhesion, migration, and signaling. Its function is intricately regulated by phosphorylation on tyrosine and serine/threonine residues. In normal cells, this compound phosphorylation is a transient and tightly controlled process essential for physiological events such as embryonic development and wound healing. However, in tumor cells, this regulation is often disrupted, leading to aberrant this compound hyperphosphorylation. This guide provides a comprehensive comparison of this compound phosphorylation in normal versus tumor cells, supported by experimental data and detailed methodologies, to illuminate its significance in cancer progression and as a potential therapeutic target.

Data Presentation: Quantitative Comparison of this compound Phosphorylation

The phosphorylation status of this compound is significantly altered in cancer cells compared to their normal counterparts. This hyperphosphorylation is a common feature across various cancer types and is linked to increased cell migration, invasion, and metastasis. The following tables summarize the key phosphorylation sites and the differential expression of phosphorylated this compound.

Phosphorylation SiteLocationFunction in Normal CellsAlteration in Tumor CellsAssociated Cancer TypesKey KinasesKey Phosphatases
Tyrosine 31 (Y31) N-terminusRegulation of focal adhesion turnover and cell migration.Hyperphosphorylation Breast, Colorectal, Lung, Gastric, PancreaticFAK, Src, FynPTP-PEST
Tyrosine 88 (Y88) N-terminusRegulation of cell migration and anchorage-independent growth.Hyperphosphorylation Colorectal, BreastSrcPTPRT
Tyrosine 118 (Y118) N-terminusRecruitment of Crk, focal adhesion turnover, and cell migration.Hyperphosphorylation Breast, Colorectal, Lung, Gastric, Pancreatic, OsteosarcomaFAK, SrcPTP-PEST
Serine 178 (S178) N-terminusRegulation of cell migration.Hyperphosphorylation Pancreatic, BreastJNKPP2A

Table 1: Key this compound Phosphorylation Sites and Their Alterations in Cancer. This table highlights the primary tyrosine and serine phosphorylation sites on this compound, their functions in normal cellular processes, and their observed hyperphosphorylation in various cancers. The kinases responsible for phosphorylation and phosphatases that counteract this process are also listed.

Cancer TypePhosphorylation SiteFold Change (Tumor vs. Normal)Experimental MethodReference
Colorectal Cancer pY88Upregulated in 8 of 10 tumorsImmunohistochemistry[1]
Colorectal Cancer pY31/Y118Frequently observed in aggressive phenotypesWestern Blot[2]
Breast Cancer pY31Significantly increased upon TGF-β1 stimulationWestern Blot[3]
Pancreatic Cancer pS178Highly expressed in early-stage tumor tissuesImmunohistochemistry[4]
Lung Cancer Total this compoundHigher expression in cancer tissue vs. normalImmunohistochemistry[5]

Table 2: Quantitative and Qualitative Changes in this compound Phosphorylation in Specific Cancers. This table provides examples of the observed changes in this compound phosphorylation at specific sites in different cancer types, as determined by various experimental techniques.

Signaling Pathways: A Visual Comparison

The differential phosphorylation of this compound in normal and tumor cells has profound effects on downstream signaling pathways that control cell behavior. Below are diagrams illustrating these pathways.

Paxillin_Signaling_Normal_vs_Tumor cluster_normal Normal Cells cluster_tumor Tumor Cells Integrin_N Integrin FAK_N FAK Integrin_N->FAK_N Src_N Src FAK_N->Src_N Paxillin_N This compound Src_N->Paxillin_N pY31_pY118_N pY31/pY118 Paxillin_N->pY31_pY118_N FAK/Src pS178_N pS178 Paxillin_N->pS178_N JNK Crk_N Crk pY31_pY118_N->Crk_N PTP_PEST_N PTP-PEST pY31_pY118_N->PTP_PEST_N Migration_N Controlled Migration & Adhesion pS178_N->Migration_N PP2A_N PP2A pS178_N->PP2A_N Crk_N->Migration_N JNK_N JNK Integrin_T Integrin FAK_T FAK (Upregulated) Integrin_T->FAK_T Src_T Src (Upregulated) FAK_T->Src_T Paxillin_T This compound (Hyperphosphorylated) Src_T->Paxillin_T pY31_pY118_T pY31/pY118 (Hyperphosphorylated) Paxillin_T->pY31_pY118_T FAK/Src pY88_T pY88 (Hyperphosphorylated) Paxillin_T->pY88_T Src pS178_T pS178 (Hyperphosphorylated) Paxillin_T->pS178_T JNK MAPK_ERK_T MAPK/ERK Pathway pY31_pY118_T->MAPK_ERK_T Rho_ROCK_T Rho/ROCK Pathway pY31_pY118_T->Rho_ROCK_T PI3K_Akt_T PI3K/Akt Pathway pY88_T->PI3K_Akt_T PTPRT_T PTPRT (Downregulated) pY88_T->PTPRT_T Invasion_Metastasis_T Increased Invasion & Metastasis PI3K_Akt_T->Invasion_Metastasis_T MAPK_ERK_T->Invasion_Metastasis_T Rho_ROCK_T->Invasion_Metastasis_T

Figure 1: this compound Signaling in Normal vs. Tumor Cells. This diagram illustrates the tightly regulated phosphorylation of this compound in normal cells, leading to controlled cell migration and adhesion. In contrast, tumor cells exhibit hyperphosphorylation of this compound due to upregulated kinases and downregulated phosphatases, resulting in the activation of pro-tumorigenic signaling pathways and enhanced invasion and metastasis.

Experimental Protocols

Accurate quantification and comparison of this compound phosphorylation require robust experimental techniques. Below are detailed methodologies for key experiments.

Immunoprecipitation (IP) followed by Western Blotting

This technique is used to isolate this compound and then detect its phosphorylated forms using specific antibodies.

IP_Western_Workflow start Start: Cell Lysate Preparation preclear Pre-clearing of Lysate (with control IgG and beads) start->preclear ip Immunoprecipitation: Incubate with anti-paxillin antibody preclear->ip capture Capture of Immune Complex (with Protein A/G beads) ip->capture wash Wash Beads to Remove Non-specific Proteins capture->wash elute Elution of this compound from Beads wash->elute sds_page SDS-PAGE Separation elute->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking (e.g., with BSA) transfer->block primary_ab Primary Antibody Incubation (e.g., anti-phospho-paxillin Y118) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Densitometry detection->analysis end End: Quantified Phosphorylation Levels analysis->end

Figure 2: Immunoprecipitation-Western Blot Workflow. This diagram outlines the key steps for the immunoprecipitation of this compound followed by Western blot analysis to detect its phosphorylation status.

Protocol:

  • Cell Lysis:

    • Culture normal and tumor cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Pre-clearing:

    • Incubate the cell lysate with protein A/G agarose/sepharose beads for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody against total this compound overnight at 4°C.

    • Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-paxillin complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash several times with lysis buffer to remove unbound proteins.

    • Elute the immunoprecipitated this compound by boiling the beads in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated this compound of interest (e.g., anti-pY118-paxillin) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification:

    • Perform densitometry analysis on the resulting bands to quantify the relative levels of phosphorylated this compound. Normalize to the total this compound levels from a parallel blot of the input lysates.

Mass Spectrometry-based Phosphoproteomics

Mass spectrometry (MS) allows for the identification and quantification of multiple phosphorylation sites simultaneously.

MS_Phosphoproteomics_Workflow start Start: Protein Extraction from Cells/Tissues reduction_alkylation Reduction and Alkylation start->reduction_alkylation digestion Proteolytic Digestion (e.g., with Trypsin) reduction_alkylation->digestion enrichment Phosphopeptide Enrichment (e.g., TiO2 or IMAC) digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Database Searching and Phosphosite Localization lc_ms->data_analysis quantification Quantitative Analysis (Label-free or Labeled) data_analysis->quantification end End: Identified and Quantified Phosphorylation Sites quantification->end

Figure 3: Mass Spectrometry Phosphoproteomics Workflow. This diagram shows the general workflow for identifying and quantifying protein phosphorylation sites using mass spectrometry.

Protocol:

  • Protein Extraction and Digestion:

    • Extract total protein from normal and tumor cells or tissues.

    • Reduce and alkylate the proteins to denature them and prevent disulfide bond reformation.

    • Digest the proteins into peptides using a protease such as trypsin.

  • Phosphopeptide Enrichment:

    • Enrich the phosphopeptides from the complex peptide mixture using techniques like Titanium Dioxide (TiO2) chromatography or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis:

    • Separate the enriched phosphopeptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database to identify the peptide sequences and localize the phosphorylation sites.

    • Perform quantitative analysis to compare the abundance of specific phosphopeptides between normal and tumor samples. This can be done using label-free methods or by incorporating stable isotope labels.

Conclusion

The aberrant phosphorylation of this compound is a hallmark of many cancers, contributing significantly to tumor progression and metastasis. Understanding the specific phosphorylation events and the signaling pathways they regulate in tumor cells compared to normal cells provides a critical foundation for the development of novel therapeutic strategies. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate this compound phosphorylation in their own models, paving the way for new discoveries in cancer biology and drug development.

References

Functional differences between paxillin isoforms

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Functional Differences of Paxillin Isoforms for Researchers, Scientists, and Drug Development Professionals.

This compound, a crucial scaffold protein in focal adhesions, plays a pivotal role in cell adhesion, migration, and signaling. It exists in several isoforms, primarily α (alpha), β (beta), γ (gamma), and δ (delta), each exhibiting distinct functional characteristics. Understanding these differences is critical for elucidating their specific roles in physiological and pathological processes, including cancer progression and metastasis. This guide provides a detailed comparison of this compound isoforms, supported by experimental data and methodologies.

Expression Patterns of this compound Isoforms

The expression of this compound isoforms varies across different tissues and cell types. This compound α is the most ubiquitously expressed isoform.[1] In contrast, the expression of this compound β and γ is more restricted. For instance, while not typically found in normal tissues, both this compound α and β are co-expressed in several cancer cell lines.[1] Notably, the γ isoform is absent in mice.[1] this compound δ expression is predominantly found in epithelial cell types.

Differential Binding to Focal Adhesion Proteins

A key functional distinction among this compound isoforms lies in their differential binding to other focal adhesion proteins, such as focal adhesion kinase (FAK) and vinculin. These interactions are crucial for the assembly and signaling functions of focal adhesions.

Table 1: Comparison of Binding Properties of this compound Isoforms

IsoformBinding to FAKBinding to Vinculin
α StrongStrong
β Equivalent to αReduced compared to α[2]
γ Weak/Defective[2]Strong
δ Not explicitly stated, but lacks LD1 motif involved in some interactionsNot explicitly stated

These differential binding affinities suggest that each isoform may recruit a distinct set of proteins to focal adhesions, thereby activating different downstream signaling pathways.

Functional Impact on Cell Migration

The isoforms of this compound have distinct effects on cell migration, a fundamental process in development, wound healing, and cancer metastasis.

  • This compound α: Generally promotes cell migration.

  • This compound β and γ: Their specific roles in migration are less clear and appear to be context-dependent.

  • This compound δ: Acts as a functional antagonist of this compound signaling, leading to the suppression of cell migration.[3] Overexpression of this compound δ has been shown to inhibit the adhesion-mediated tyrosine phosphorylation of this compound α.[3]

Signaling Pathways

This compound isoforms differentially modulate intracellular signaling cascades, particularly those involving Rho family GTPases, which are master regulators of the actin cytoskeleton and cell motility.

This compound α, β, and γ Signaling

This compound α, and likely β and γ, participate in a canonical signaling pathway initiated by integrin engagement with the extracellular matrix (ECM). This leads to the recruitment and activation of FAK and Src kinases. Phosphorylated this compound then acts as a scaffold to recruit a variety of signaling molecules, including Crk, which can lead to the activation of Rac1, a key promoter of lamellipodia formation and cell migration.[2]

Paxillin_Signaling ECM ECM Integrin Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src activates This compound This compound (α, β, γ) FAK->this compound phosphorylates Src->this compound phosphorylates Crk Crk This compound->Crk recruits Rac1 Rac1 Crk->Rac1 activates Migration Cell Migration Rac1->Migration promotes

Figure 1. Simplified signaling pathway involving this compound α, β, and γ isoforms.

This compound δ Signaling

This compound δ, lacking the key N-terminal phosphorylation sites (Y31 and Y118) and the LD1 motif, acts as a dominant-negative inhibitor of the canonical this compound pathway. By competing with other isoforms for binding to certain proteins or by failing to recruit essential signaling molecules, it disrupts the normal signaling cascade that promotes cell migration.

Paxillin_Delta_Signaling Paxillin_alpha This compound α Signaling_Complex Signaling Complex (e.g., Crk) Paxillin_alpha->Signaling_Complex recruits Paxillin_delta This compound δ Paxillin_delta->Signaling_Complex inhibits recruitment Cell_Migration Cell Migration Signaling_Complex->Cell_Migration promotes

Figure 2. Inhibitory action of the this compound δ isoform on cell migration signaling.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Determine Protein-Protein Interactions

This protocol is used to investigate the binding of different this compound isoforms to proteins like FAK and vinculin.

Workflow:

Figure 3. General workflow for a co-immunoprecipitation experiment.

Methodology:

  • Cell Lysis: Cells expressing the this compound isoform of interest are lysed in a non-denaturing buffer to preserve protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific to the this compound isoform (or a tag fused to it). Protein A/G beads are then added to capture the antibody-paxillin complex.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against the potential binding partners (e.g., FAK, vinculin) to detect their presence in the immunoprecipitated complex.

Transwell Migration Assay

This assay is used to quantify the migratory capacity of cells expressing different this compound isoforms.

Methodology:

  • Cell Seeding: Cells expressing a specific this compound isoform are seeded in the upper chamber of a Transwell insert, which contains a porous membrane.

  • Chemoattractant: The lower chamber contains a chemoattractant (e.g., serum-containing media) to stimulate cell migration.

  • Incubation: The plate is incubated for a set period (e.g., 24 hours) to allow cells to migrate through the pores of the membrane.

  • Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).

  • Quantification: The number of migrated cells is quantified by counting under a microscope or by eluting the stain and measuring its absorbance.[4]

Conclusion

The functional differences between this compound isoforms are significant and have profound implications for their roles in cellular behavior. The differential binding of this compound β and γ to FAK and vinculin, and the inhibitory effect of this compound δ on cell migration, highlight the specialized functions of each isoform. These distinctions are crucial for researchers in the fields of cell biology, cancer research, and drug development, as they provide a basis for targeting specific this compound-mediated pathways in disease. Further research, particularly quantitative binding studies and detailed in vivo analyses, will continue to unravel the intricate roles of these important scaffold proteins.

References

Paxillin's Dichotomous Role in Cell Migration: A Comparative Guide to Mesenchymal and Amoeboid Invasion

Author: BenchChem Technical Support Team. Date: December 2025

Cell migration is a fundamental process in physiological and pathological contexts, from embryonic development and immune responses to cancer metastasis. Tumor cells, in particular, exhibit remarkable plasticity, capable of switching between two primary modes of individual cell invasion: mesenchymal and amoeboid migration. At the crossroads of these migratory strategies lies paxillin, a crucial focal adhesion adapter and signaling scaffold protein. This guide provides a detailed comparison of this compound's function in these distinct migratory phenotypes, supported by signaling pathway diagrams, quantitative data, and experimental protocols for researchers in cell biology and drug development.

Mesenchymal vs. Amoeboid Migration: A this compound-Centric Overview

Mesenchymal migration is characterized by an elongated, spindle-like cell morphology. It relies on the formation of strong, integrin-based focal adhesions to the extracellular matrix (ECM), requiring cells to proteolytically degrade and remodel the matrix to forge a path. In this mode, this compound acts as a central coordinator of focal adhesion dynamics and downstream signaling.[1][2]

Amoeboid migration, in contrast, is defined by a rounded or "blebbing" morphology and weak, transient adhesions. Instead of carving a path, amoeboid cells squeeze through existing gaps in the ECM, driven by high intracellular contractility.[2][3] This mode is less dependent on the classical this compound-focal adhesion axis and is instead dominated by RhoA/ROCK signaling.[2][4]

The balance and post-translational modification state of this compound are critical determinants in dictating which migratory strategy a cell employs.

Comparative Signaling Pathways

The signaling cascades governing each migration type diverge significantly, with this compound playing a starring or supporting role depending on the context.

Mesenchymal Migration: The this compound-FAK Signaling Hub

In mesenchymal migration, this compound is a key component of the signaling complex that links integrin-mediated ECM adhesion to cytoskeletal remodeling. Upon integrin clustering, Focal Adhesion Kinase (FAK) is recruited and autophosphorylates, creating a docking site for Src kinase.[5][6] This FAK-Src complex then phosphorylates this compound on key tyrosine residues (Y31 and Y118).[7][8] Phosphorylated this compound acts as a scaffold, recruiting adaptor proteins like CrkII, which in turn activate Rac1 GTPase.[9][10] Active Rac1 is the primary driver of lamellipodia formation and protrusive force at the cell's leading edge, which is essential for mesenchymal movement.[1][4]

G cluster_mesenchymal Mesenchymal Signaling Cascade integrin Integrin Adhesion fak FAK integrin->fak recruits src Src Kinase fak->src activates This compound This compound src->this compound phosphorylates pax_p p-Paxillin (Y118) This compound->pax_p crk CrkII Adaptor pax_p->crk recruits rac1 Rac1 GTPase crk->rac1 activates lamellipodia Lamellipodia Formation (Cell Protrusion) rac1->lamellipodia

Figure 1: this compound-FAK signaling axis driving mesenchymal migration.

Amoeboid Migration: The RhoA-ROCK Dominance

Amoeboid migration bypasses the need for strong focal adhesions and extensive this compound-mediated signaling. This mode is primarily driven by the RhoA-ROCK pathway, which generates high actomyosin (B1167339) contractility.[11][12] Active RhoA stimulates ROCK (Rho-associated kinase), which phosphorylates Myosin Light Chain (MLC), leading to increased myosin II motor activity and cortical tension.[13] This contractility drives the characteristic membrane blebbing and provides the locomotive force for cells to squeeze through matrix pores.[13] While the this compound-FAK-Rac1 axis is not dominant, it is often actively suppressed in amoeboid cells to prevent the formation of competing mesenchymal-type protrusions.[2]

G cluster_amoeboid Amoeboid Signaling Cascade rhoA RhoA GTPase rock ROCK rhoA->rock activates fak_pax FAK-Paxillin-Rac1 Axis rhoA->fak_pax suppresses mlc Myosin Light Chain rock->mlc phosphorylates p_mlc p-MLC mlc->p_mlc contractility Actomyosin Contractility (Blebbing & Squeezing) p_mlc->contractility

Figure 2: RhoA-ROCK pathway dominance in amoeboid migration.

Quantitative Data Comparison

The functional differences in this compound's role are reflected in key quantitative metrics of cell migration.

ParameterMesenchymal MigrationAmoeboid MigrationSupporting Rationale
Primary Signaling Axis FAK / this compound → Rac1RhoA → ROCKMesenchymal migration requires Rac1-driven protrusions, while amoeboid movement depends on RhoA-mediated contractility.[1][4][14]
This compound Phosphorylation (Y118) High (in vitro) / Low (in vivo)Generally Low / InactivatedHigh p-Paxillin promotes focal adhesion turnover needed for 2D migration, but lower levels may facilitate faster, less adhesive 3D migration in vivo.[7][9][10]
Focal Adhesion Size Large, stable focal adhesionsSmall, transient, or absentMesenchymal mode relies on robust adhesions for traction; amoeboid mode uses weak, non-focal contacts.[2]
Cell Morphology Elongated, Spindle-shapedRounded, BlebbingMorphology is a direct result of the underlying cytoskeletal organization and dominant GTPase activity.[1][4]
Migration Velocity Slower (µm/min)Faster (µm/min)Amoeboid migration is typically faster and more efficient in complex 3D environments due to the lack of need for matrix degradation.
ECM Remodeling High (Protease-dependent)Low (Protease-independent)Mesenchymal cells degrade the ECM with proteases like MMPs, while amoeboid cells squeeze through existing gaps.[2][3]

Logical Framework: The Mesenchymal-Amoeboid Transition (MAT)

The switch between mesenchymal and amoeboid migration is a dynamic process influenced by both intrinsic cellular programming and extrinsic microenvironmental cues. This compound and its balance with related proteins and signaling pathways are central to this plasticity.

G env Microenvironment (e.g., dense ECM) pax_state High this compound:Hic-5 Ratio Low p-Paxillin (in vivo) env->pax_state can induce rho_state High RhoA Activity pax_state->rho_state promotes rac_state High Rac1 Activity rho_state->rac_state amoeboid Amoeboid Migration (Rounded, Fast, Squeezing) rho_state->amoeboid mesenchymal Mesenchymal Migration (Elongated, Slow, Proteolytic) rac_state->mesenchymal

Figure 3: Key factors influencing the switch between migration modes.

Experimental Protocols

Standard in vitro assays are used to quantify and characterize mesenchymal and amoeboid migration phenotypes.[15]

Protocol 1: Transwell Invasion Assay

This assay measures a cell's ability to invade through a simulated basement membrane, a hallmark of mesenchymal migration.[16][17]

Objective: To quantify the invasive potential of cells in response to a chemoattractant.

Methodology:

  • Matrigel Coating: Thaw Matrigel (a basement membrane matrix) on ice. Dilute to the desired concentration with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel solution to the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane).[15]

  • Incubation: Incubate the coated inserts at 37°C for at least 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.

  • Cell Seeding: Harvest and resuspend the starved cells in serum-free medium. Seed 5x10⁴ to 1x10⁵ cells into the upper chamber of the coated Transwell insert.

  • Chemoattractant: In the lower chamber (the well of the plate), add medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS) or a specific growth factor.

  • Invasion: Incubate the plate at 37°C in a CO₂ incubator for 20-24 hours.[15]

  • Fixation and Staining: After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab. Fix the invaded cells on the bottom surface of the membrane with 4% paraformaldehyde for 15 minutes.[15] Stain with a solution like 0.1% Crystal Violet for 20 minutes.

  • Quantification: Wash the inserts and allow them to dry. Take images of the stained cells using an inverted microscope. Count the number of invaded cells per field of view from several representative fields. The results are expressed as the average number of invaded cells.

G n1 1. Coat Transwell insert with Matrigel n2 2. Seed starved cells in top chamber n1->n2 n3 3. Add chemoattractant to bottom chamber n2->n3 n4 4. Incubate for 20-24 hours n3->n4 n5 5. Remove non-invaded cells n4->n5 n6 6. Fix and stain invaded cells n5->n6 n7 7. Image and quantify invaded cells n6->n7

Figure 4: Workflow for the Transwell Invasion Assay.

Protocol 2: 2D Wound Healing (Scratch) Assay

This assay measures collective cell migration and is useful for observing changes in migration speed and morphology.[15][16]

Objective: To measure the rate of collective cell migration in a two-dimensional space.

Methodology:

  • Cell Seeding: Plate cells in a 6-well plate and grow them until they form a 100% confluent monolayer.[16]

  • Wound Creation: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer to create a "wound."[16]

  • Washing: Gently wash the well with PBS or serum-free medium to remove dislodged cells and debris.

  • Imaging (Time 0): Add fresh culture medium (with or without experimental compounds) and immediately acquire images of the scratch at defined points using an inverted microscope. This is the 0-hour time point.

  • Incubation & Time-Lapse: Place the plate in a live-cell imaging incubator at 37°C and 5% CO₂. Acquire images of the same fields at regular intervals (e.g., every 2-4 hours) for up to 48 hours.

  • Quantification: Measure the area of the cell-free "wound" at each time point using software like ImageJ/Fiji.[15] Calculate the rate of wound closure (e.g., in µm²/hour) to determine the migration speed. Morphological changes of cells at the wound edge can also be qualitatively assessed.

References

Confirming the Paxillin-GIT1 Interaction In Vivo: A Comparative Guide to Key Validation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo confirmation of protein-protein interactions is a critical step in validating signaling pathways and identifying potential therapeutic targets. This guide provides a comparative overview of three widely used techniques—Co-immunoprecipitation (Co-IP), Förster Resonance Energy Transfer (FRET), and Proximity Ligation Assay (PLA)—for confirming the interaction between the focal adhesion adapter protein paxillin and the G protein-coupled receptor kinase-interacting protein 1 (GIT1).

The interaction between this compound and GIT1 is a crucial node in the regulation of cell adhesion, migration, and cytoskeletal dynamics. GIT1, a scaffold protein, is targeted to focal adhesions through its direct binding to this compound. This guide presents experimental data and detailed protocols to assist researchers in selecting and implementing the most suitable method for their specific research goals.

Comparative Analysis of In Vivo Interaction Data

The following table summarizes quantitative and qualitative data from studies confirming the this compound-GIT1 interaction and its comparison with other known interactors of this compound and GIT1.

Interacting ProteinsTechniqueQuantitative DataNotes
This compound - GIT1 Co-IP ~7-fold increase in binding upon this compound phosphorylation at Ser273.[1][2]Phosphorylation of this compound by p21-activated kinase (PAK) significantly enhances its interaction with GIT1.
This compound - GIT1FRETIndirectly confirmed via downstream Rac activation. A positive FRET signal for a Rac biosensor was observed at the leading edge of migrating cells, which was diminished upon this compound knockdown.[3] The ratio of DsRed to GFP fluorescence intensity for a positive FRET signal was 4.52, compared to 0.28 for negative signals.[3]Direct FRET efficiency for the this compound-GIT1 interaction is not readily available in the literature.
This compound - GIT1PLAData not availableWhile a powerful technique for in situ visualization, specific quantitative data for this compound-GIT1 PLA is not extensively published.
This compound - FAKCo-IPInteraction confirmed by co-immunoprecipitation.[4][5]Focal Adhesion Kinase (FAK) is a well-established binding partner of this compound.
GIT1 - β-PIXCo-IPInteraction confirmed by co-immunoprecipitation.[6][7][8]β-PIX is a guanine (B1146940) nucleotide exchange factor that forms a complex with GIT1.

Signaling Pathway and Experimental Workflows

To visualize the molecular interactions and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

Paxillin_GIT1_Signaling cluster_FA Focal Adhesion This compound This compound GIT1 GIT1 This compound->GIT1 Binding (pS273 dependent) Actin Actin Cytoskeleton This compound->Actin PIX β-PIX GIT1->PIX FAK FAK FAK->this compound Phosphorylation PAK PAK PIX->PAK Rac1_GDP Rac1-GDP PIX->Rac1_GDP GEF Activity PAK->this compound Phosphorylation (S273) Integrin Integrin Integrin->FAK ECM Extracellular Matrix ECM->Integrin Activation Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP GEF Activity Rac1_GTP->PAK Activation Rac1_GTP->Actin Remodeling

This compound-GIT1 Signaling Pathway.

Co_IP_Workflow start Cell Lysate Preparation incubation Incubate with anti-GIT1 antibody start->incubation beads Add Protein A/G beads incubation->beads wash Wash beads to remove non-specific binding beads->wash elution Elute protein complexes wash->elution analysis Western Blot Analysis elution->analysis detect_this compound Probe for this compound analysis->detect_this compound detect_git1 Probe for GIT1 (control) analysis->detect_git1 FRET_Workflow start Co-transfect cells with this compound-CFP (Donor) & GIT1-YFP (Acceptor) imaging Live Cell Imaging (Confocal/TIRF Microscopy) start->imaging excitation Excite Donor (CFP) at ~433 nm imaging->excitation emission Measure Emission at Donor (~475 nm) and Acceptor (~527 nm) wavelengths excitation->emission analysis Calculate FRET Efficiency emission->analysis output Increased Acceptor Emission & Decreased Donor Emission indicates interaction analysis->output PLA_Workflow start Fix and permeabilize cells primary_ab Incubate with primary antibodies (anti-Paxillin & anti-GIT1) from different species start->primary_ab pla_probes Add PLA probes (secondary antibodies with attached oligonucleotides) primary_ab->pla_probes ligation Ligate oligonucleotides if in close proximity pla_probes->ligation amplification Rolling Circle Amplification ligation->amplification detection Hybridize with fluorescently labeled oligonucleotides amplification->detection imaging Fluorescence Microscopy detection->imaging quantification Quantify PLA signals (spots) per cell imaging->quantification

References

Paxillin as a Prognostic Biomarker in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paxillin (PXN) is a 68-kDa focal adhesion-associated scaffold protein that plays a pivotal role in integrating signals from the extracellular matrix to the intracellular actin cytoskeleton.[1] By providing a docking platform for a multitude of signaling and structural proteins, including kinases like Focal Adhesion Kinase (FAK) and Src, this compound is central to the regulation of cell adhesion, migration, and survival.[1][2] Growing evidence indicates that aberrant expression of this compound is a common feature in various human malignancies, where it is frequently associated with tumor progression, metastasis, and patient prognosis.[3][4] However, its reliability as a standalone prognostic biomarker remains a subject of investigation, with its significance varying across different cancer types.[3]

This guide provides a comparative overview of this compound's prognostic value in several cancers, presents data from key studies, details common experimental methodologies for its assessment, and illustrates its involvement in critical cancer-related signaling pathways.

Prognostic Significance of this compound Expression: A Pan-Cancer Overview

The expression level of this compound and its phosphorylated forms often correlates with clinicopathological features and patient outcomes. However, the prognostic implications can differ significantly among various cancers. While often associated with a poor prognosis, some studies have reported conflicting or context-dependent findings.[3][5]

Table 1: Summary of this compound's Prognostic Value in Different Cancers

Cancer TypeSample SizePrognostic ValueKey Clinical CorrelationsReferences
Gastric Cancer (GC) 239Independent prognostic factor for poor survival.Positively correlated with distant metastasis and advanced TNM stage.[3][6]
392Indicator for favorable prognosis, but not an independent factor.Negatively correlated with tumor size, depth of invasion, and lymph node metastasis.[5][7]
Colorectal Cancer (CRC) 242Independent prognostic factor for poor survival.Positively correlated with histological grade, tumor size, TNM stage, and distant metastasis.[8][9]
102Independent prognostic factor for recurrence, but not survival.Associated with a high histologic grade, lymph node metastasis, and high TNM stage.[3][10]
Non-Small Cell Lung Cancer (NSCLC) 124Independent predictor of poor survival and relapse.Positively correlated with tumor stage.[11]
191High expression correlated with higher stage and metastasis.Somatic mutation rate of 9.4%; A127T mutation enhanced growth and invasion.[12]
Breast Cancer 91High expression correlated with poor overall and recurrence-free survival.-[13][14]
100High expression correlated with poor prognostic factors.Associated with tumor grade, clinical stage, lymph node metastasis, and HER2 expression.[15]
Glioblastoma (GBM) N/AIndependent prognostic biomarker.Expression is negatively correlated with overall, progression-free, and disease-free survival.[3]
Ovarian Cancer 378Independent prognostic biomarker for poor survival.High expression may affect progression via metastasis-related pathways.[16][17]
Hepatocellular Carcinoma (HCC) N/APotential reliable prognostic marker (pS178-paxillin).-[3]
Laryngeal Squamous Cell Carcinoma (LSCC) N/APredictor of poor survival, but not an independent factor.Associated with tumor aggressiveness, poor differentiation, and lymph node metastasis.[3]
Esophageal Squamous Cell Carcinoma N/ANot found to be an effective prognostic marker in one study.Higher expression in tumor vs. adjacent tissue, but no correlation with overall survival.[3][4]

The data reveals a complex picture. In cancers like glioblastoma, colorectal, and non-small cell lung cancer, high this compound expression is consistently linked to poor outcomes and is often an independent prognostic factor.[3][8][11] In contrast, studies on gastric cancer have yielded contradictory results, with some associating high this compound with better survival and others with a worse prognosis.[5][6] This highlights that the role of this compound may be highly dependent on the specific tumor microenvironment and the molecular context of the cancer type.

Comparative Analysis with Other Cancer Biomarkers

To establish clinical utility, a biomarker's prognostic power should be assessed relative to existing markers. Studies in colorectal and breast cancer have evaluated this compound alongside other common biomarkers.

Table 2: Prognostic Comparison of this compound and Other Biomarkers in Colorectal Cancer (CRC)

BiomarkerPrognostic SignificanceDetailsReferences
This compound Independent Prognostic Factor High expression is an independent factor for poor survival (HR not specified, P=0.004).[8][9]
Clinical TNM Stage Independent Prognostic Factor A well-established independent prognostic factor (HR not specified, P<0.001).[8][9]
Age Independent Prognostic Factor Patient age was also found to be an independent factor (HR not specified, P=0.01).[8][9]
CEA & CA19-9 Correlated Markers High this compound levels were significantly correlated with higher serum levels of CEA and CA19-9.[18]

In a multivariate analysis of 242 colorectal cancer patients, this compound expression level, alongside age and clinical TNM stage, was identified as an independent prognostic factor for survival.[8][9] Furthermore, in breast cancer, this compound expression showed a significant positive correlation with HER2 status, another critical prognostic and predictive marker, but not with estrogen (ER) or progesterone (B1679170) (PR) receptor status.[15] This suggests that this compound's prognostic information may be complementary to that of established markers and could potentially refine patient stratification.

This compound's Role in Cancer Signaling Pathways

This compound functions as a critical nexus in signaling pathways that drive cancer progression, particularly those controlling cell migration and invasion. Its phosphorylation on specific tyrosine and serine residues is a key regulatory mechanism, creating binding sites for downstream effectors.[4]

One of the most well-characterized pathways involves Focal Adhesion Kinase (FAK) and Src kinase . Upon integrin engagement with the extracellular matrix, FAK is recruited to focal adhesions and autophosphorylates, creating a binding site for Src. The resulting FAK/Src complex then phosphorylates multiple substrates, including this compound.[4] Phosphorylated this compound, in turn, recruits other proteins to activate downstream pathways like the ERK/MAPK pathway , which promotes cell proliferation, survival, and epithelial-mesenchymal transition (EMT), a key process in metastasis.[4][19]

FAK_PXN_ERK_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ECM ECM Ligands Integrin Integrin Receptor ECM->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src recruits & activates PXN This compound (PXN) Src->PXN phosphorylates pPXN p-Paxillin Grb2_SOS Grb2/SOS pPXN->Grb2_SOS recruits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., for EMT) ERK->Transcription Proliferation Proliferation, Survival, Invasion, EMT Transcription->Proliferation IHC_Workflow start Paraffin-Embedded Tissue Section deparaffinize Deparaffinization & Rehydration start->deparaffinize retrieval Antigen Retrieval (Citrate Buffer, Heat) deparaffinize->retrieval blocking Blocking (Peroxidase & Protein) retrieval->blocking primary_ab Primary Antibody (anti-Paxillin) blocking->primary_ab secondary_ab Secondary Antibody (Biotinylated) primary_ab->secondary_ab detection Detection (Streptavidin-HRP) secondary_ab->detection visualize Visualization (DAB Chromogen) detection->visualize counterstain Counterstaining (Hematoxylin) visualize->counterstain end Microscopic Analysis & Scoring counterstain->end

References

Comparative analysis of paxillin interactome in different cancers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Paxillin Interactome in Diverse Cancer Types: A Guide for Researchers

This compound, a crucial scaffold protein residing at focal adhesions, plays a pivotal role in cell adhesion, migration, and signaling. Its function as a molecular hub, orchestrating a complex network of protein-protein interactions, is increasingly implicated in cancer progression, metastasis, and response to therapy. Understanding the nuances of the this compound interactome across different cancer types is paramount for identifying novel therapeutic targets and developing more effective treatment strategies. This guide provides a comparative analysis of the this compound interactome, with a focus on breast, lung, and prostate cancers, supported by experimental data and detailed methodologies.

Comparative Overview of Key this compound Interactors in Cancer

Interacting ProteinFunction in this compound SignalingRole in Breast CancerRole in Lung CancerRole in Prostate Cancer
Focal Adhesion Kinase (FAK) A key partner of this compound, this non-receptor tyrosine kinase is crucial for focal adhesion assembly, cell migration, and survival signaling.[1][2]FAK is frequently overexpressed and its inhibition can reduce tumor progression and metastasis.[3]Overexpression of FAK is observed and correlates with poor prognosis.[4][5] FAK amplification is also noted in a subset of patients.[3]FAK signaling is implicated in migration and invasion.
Vinculin A membrane-associated cytoskeletal protein that binds to this compound and regulates focal adhesion dynamics and cell motility.Vinculin expression is generally maintained.Vinculin expression is often significantly decreased, which correlates with higher tumor stage and lymph node metastasis.[6]Expression levels vary, with some reports suggesting a role in suppressing metastasis.
GIT1 (G protein-coupled receptor kinase-interacting protein 1) A scaffold protein that forms a complex with this compound and PIX, leading to the activation of Rac1 and promoting cell migration.[7][8][9]The this compound-GIT1-PIX complex is implicated in regulating cell motility.The role of the this compound-GIT1 interaction is involved in cell migration signaling pathways.[9]GIT1 interaction with this compound is part of the signaling network controlling cell movement.
Bcl-2 (B-cell lymphoma 2) An anti-apoptotic protein that can directly interact with this compound, promoting cancer cell survival and chemoresistance.[1]Interaction may contribute to therapy resistance.The this compound-Bcl-2 interaction has been linked to cisplatin (B142131) resistance in non-small cell lung cancer.Not as extensively studied in the context of this compound interaction.
Cortactin An actin-binding protein that forms a complex with this compound at invadopodia, structures involved in extracellular matrix degradation and invasion.[1][10]The cortactin-paxillin complex is associated with invasive breast cancer cells and is absent in non-invasive cells.[10]Cortactin overexpression is linked to several cancers, including lung cancer, and is involved in invasion and metastasis.[11]Its specific interaction with this compound in prostate cancer invasion is an area of ongoing research.
JAK1 (Janus kinase 1) A tyrosine kinase that interacts with this compound to regulate the assembly of invadosomes and acto-adhesive machinery.[12]The role of this interaction in breast cancer is being investigated.The specific role of the JAK1-paxillin interaction in lung cancer requires further study.Not well-characterized in prostate cancer.
IQGAP1 A scaffold protein that interacts with Hic-5, a this compound family member, and is involved in regulating ECM degradation.[12]IQGAP1 is implicated in the invasion of breast cancer cells.IQGAP1 is involved in cancer progression and metastasis.IQGAP1 is a downstream effector in pathways relevant to prostate cancer.

Key Signaling Pathways Involving the this compound Interactome

This compound and its interacting partners are central to several signaling pathways that are commonly dysregulated in cancer. These pathways govern cell proliferation, survival, and migration.

This compound-FAK Signaling Axis

One of the most well-characterized signaling pathways involving this compound is its interaction with Focal Adhesion Kinase (FAK). Upon integrin-mediated cell adhesion to the extracellular matrix, FAK is recruited to focal adhesions and autophosphorylates, creating a binding site for Src family kinases. The FAK-Src complex then phosphorylates this compound on tyrosine residues, creating docking sites for other adaptor proteins like Crk, which in turn activate downstream pathways such as the MAPK/ERK cascade, promoting cell proliferation and survival.

Paxillin_FAK_Signaling Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment This compound This compound FAK->this compound Phosphorylation Src->FAK Src->this compound Phosphorylation Crk Crk This compound->Crk Recruitment MAPK_ERK MAPK/ERK Pathway Crk->MAPK_ERK Activation Proliferation Cell Proliferation & Survival MAPK_ERK->Proliferation

This compound-FAK signaling pathway.
This compound in the Regulation of Rho GTPases and Cell Migration

This compound is a key regulator of Rho family GTPases, which are master regulators of the actin cytoskeleton and cell migration. Through its interaction with GIT1, this compound is part of a complex that can activate Rac1, leading to the formation of lamellipodia and cell protrusion. This process is essential for cancer cell invasion and metastasis.

Paxillin_RhoGTPase_Signaling This compound This compound GIT1 GIT1 This compound->GIT1 Binding PIX β-PIX GIT1->PIX Binding Rac1 Rac1 PIX->Rac1 Activation Lamellipodia Lamellipodia Formation Rac1->Lamellipodia Migration Cell Migration & Invasion Lamellipodia->Migration

This compound regulation of Rho GTPases.

Experimental Protocols for Studying the this compound Interactome

The identification and quantification of this compound-interacting proteins are critical for understanding its role in cancer. Co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) and proximity-dependent biotinylation (BioID) are two powerful techniques for elucidating protein-protein interactions.

Co-Immunoprecipitation coupled with Mass Spectrometry (Co-IP/MS)

This method is used to isolate and identify proteins that are in a complex with a protein of interest (the "bait").

Detailed Methodology:

  • Cell Lysis: Cancer cells (e.g., MCF-7 for breast, A549 for lung, or PC-3 for prostate) are grown to 80-90% confluency. The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. The cell lysate is incubated on ice and then centrifuged to pellet cellular debris. The supernatant containing the protein lysate is collected.

  • Immunoprecipitation: The protein lysate is pre-cleared by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding. A primary antibody specific to this compound is added to the pre-cleared lysate and incubated to allow the antibody to bind to this compound and its interacting proteins. Protein A/G beads are then added to capture the antibody-protein complexes.

  • Washing: The beads with the captured complexes are washed multiple times with the lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or a buffer containing a high concentration of a competing antigen).

  • Sample Preparation for Mass Spectrometry: The eluted proteins are denatured, reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.

  • Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The MS/MS spectra are then searched against a protein database to identify the proteins in the complex. Quantitative analysis can be performed using label-free quantification or isotopic labeling methods like SILAC or TMT.

Proximity-Dependent Biotinylation (BioID)

BioID allows for the identification of not only direct interactors but also proteins in close proximity to the bait protein in a living cell.

Detailed Methodology:

  • Generation of Fusion Protein Construct: The cDNA of this compound is cloned into a vector containing a promiscuous biotin (B1667282) ligase (e.g., BirA* or TurboID) to generate a fusion protein (e.g., this compound-TurboID).

  • Cell Line Transfection and Expression: The cancer cell line of interest is transfected with the fusion protein construct. Stable cell lines expressing the fusion protein are often generated for consistent expression. A control cell line expressing only the biotin ligase is also created.

  • Biotin Labeling: The transfected cells are incubated with excess biotin for a defined period (e.g., 10 minutes for TurboID). During this time, the biotin ligase will biotinylate proteins in close proximity to the this compound fusion protein.

  • Cell Lysis and Protein Extraction: The cells are washed with PBS and then lysed in a buffer containing detergents to solubilize proteins.

  • Affinity Purification of Biotinylated Proteins: The cell lysate is incubated with streptavidin-coated beads, which have a high affinity for biotin. This allows for the capture of all biotinylated proteins.

  • Washing and Elution: The beads are extensively washed to remove non-biotinylated proteins. The biotinylated proteins are then eluted from the beads.

  • Mass Spectrometry Analysis: The eluted proteins are digested into peptides and analyzed by LC-MS/MS for identification and quantification. Proteins enriched in the this compound-TurboID sample compared to the control are considered high-confidence proximity interactors.

Experimental_Workflow cluster_CoIP Co-Immunoprecipitation (Co-IP) cluster_BioID Proximity-Dependent Biotinylation (BioID) CoIP_Lysis 1. Cell Lysis CoIP_IP 2. Immunoprecipitation with anti-Paxillin Ab CoIP_Lysis->CoIP_IP CoIP_Wash 3. Washing CoIP_IP->CoIP_Wash CoIP_Elute 4. Elution CoIP_Wash->CoIP_Elute MS_Analysis Mass Spectrometry (LC-MS/MS) CoIP_Elute->MS_Analysis BioID_Transfect 1. Transfection with This compound-TurboID BioID_Label 2. Biotin Labeling BioID_Transfect->BioID_Label BioID_Lysis 3. Cell Lysis BioID_Label->BioID_Lysis BioID_Purify 4. Streptavidin Affinity Purification BioID_Lysis->BioID_Purify BioID_Purify->MS_Analysis Data_Analysis Data Analysis & Interactor Identification MS_Analysis->Data_Analysis

Workflow for identifying this compound interactors.

References

Validating FAK Inhibitor Efficacy: A Comparative Guide to Paxillin Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the effects of Focal Adhesion Kinase (FAK) inhibitors on paxillin phosphorylation. Supporting experimental data, detailed protocols, and visual workflows are presented to aid in the accurate assessment of inhibitor efficacy.

Focal Adhesion Kinase (FAK) is a critical non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and proliferation.[1][2] Its signaling cascade is initiated upon integrin clustering at sites of cell-extracellular matrix (ECM) adhesion, leading to the autophosphorylation of FAK at Tyrosine 397 (Y397).[1][2] This event creates a docking site for Src family kinases, forming an active FAK-Src complex that phosphorylates downstream targets, including the scaffold protein this compound.[3][4][5] The phosphorylation of this compound, particularly at tyrosines 31 and 118, is a key event in the regulation of focal adhesion dynamics and cell motility.[5] Consequently, inhibiting FAK activity is a promising therapeutic strategy, and verifying the downstream effect on this compound phosphorylation is a crucial step in inhibitor validation.

FAK-Paxillin Signaling Pathway

The signaling cascade from FAK to this compound is a pivotal component of focal adhesion dynamics. Upon cell adhesion to the ECM, integrin clustering triggers FAK autophosphorylation at Y397. This recruits and activates Src, which in turn phosphorylates other residues on FAK and downstream substrates like this compound. This phosphorylation cascade is essential for the recruitment of other proteins to focal adhesions and the regulation of cell migration and invasion.[6][7]

FAK_Paxillin_Signaling cluster_ECM Extracellular Matrix cluster_Cell Cell cluster_Membrane Cell Membrane ECM ECM Integrin Integrin ECM->Integrin Adhesion FAK FAK Integrin->FAK Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment & Activation This compound This compound pFAK->this compound Phosphorylation Src->this compound Phosphorylation pthis compound p-Paxillin This compound->pthis compound Downstream Downstream Signaling (Migration, Proliferation) pthis compound->Downstream FAK_Inhibitor FAK Inhibitor FAK_Inhibitor->FAK Inhibition

FAK-Paxillin Signaling Cascade.

Comparative Efficacy of FAK Inhibition on this compound Phosphorylation

The effectiveness of FAK inhibitors can be quantified by measuring the reduction in this compound phosphorylation. This is commonly achieved through Western blotting, where the levels of phosphorylated this compound (p-paxillin) are compared between control and inhibitor-treated cells. The following table summarizes quantitative data from studies using different methods of FAK inhibition.

Inhibition MethodCell TypeThis compound Phosphorylation ReductionReference
FAK Inhibitor (PF-573228, 10 µM)Swine Skeletal Muscle Satellite CellsSignificant decrease[8]
FAK Inhibitor (PF-573228, 1 µM)A375 Melanoma Cells50-75% reduction in FAK activity[4]
FAK Mutant (I936/I998)FAK-/- Mouse Embryonic Fibroblasts29% reduction compared to wild-type FAK[9]
FAK siRNAA375 Melanoma Cells52-66% knockdown of FAK expression[4]

Experimental Workflow for Validating FAK Inhibitor Effects

A standardized workflow is essential for the reliable validation of FAK inhibitor effects on this compound phosphorylation. This typically involves cell culture, inhibitor treatment, and subsequent analysis by Western blotting or immunofluorescence.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Start Start: Seed Cells Culture Cell Culture (e.g., 24h) Start->Culture Treat Treat with FAK Inhibitor (and Vehicle Control) Culture->Treat Incubate Incubate (1-24h) Treat->Incubate Harvest Harvest Cells Incubate->Harvest WB Western Blot Harvest->WB Protein Lysates IF Immunofluorescence Harvest->IF Fixed Cells Data Data Analysis & Quantification WB->Data IF->Data

Experimental validation workflow.

Detailed Experimental Protocols

Western Blotting for p-Paxillin

Western blotting is a quantitative method to determine the levels of p-paxillin in a cell lysate.

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the FAK inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) and for different time points (e.g., 1, 6, 24 hours).[2] Include a vehicle control (e.g., DMSO).[2]

2. Cell Lysis:

  • After treatment, wash cells with ice-cold PBS.[2]

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11]

  • Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.[2]

  • Centrifuge at high speed (e.g., 11,000 rpm) for 30 minutes at 4°C to pellet cell debris.[11]

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.[2]

  • Separate proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.[2]

5. Immunoblotting:

  • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[2]

  • Incubate the membrane with a primary antibody against phospho-paxillin (e.g., Tyr118) overnight at 4°C.[8]

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Wash the membrane again three times with TBST.

6. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[2]

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total this compound and a loading control (e.g., GAPDH or β-actin).[2]

  • Quantify band intensities using densitometry software.

Immunofluorescence for p-Paxillin Localization

Immunofluorescence allows for the visualization of p-paxillin within the cell, particularly its localization to focal adhesions.

1. Cell Culture and Treatment:

  • Grow cells on glass coverslips in a multi-well plate.

  • Treat with the FAK inhibitor and a vehicle control as described for Western blotting.[1]

2. Fixation and Permeabilization:

  • After treatment, wash cells with PBS.

  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[1]

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[1]

  • Wash three times with PBS.

3. Staining:

  • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.[1]

  • Incubate with the primary antibody against p-paxillin diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.[1]

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI.[1]

4. Mounting and Imaging:

  • Mount the coverslips onto microscope slides using a mounting medium.[1]

  • Visualize the stained cells using a fluorescence or confocal microscope.[1]

  • Capture images, ensuring consistent imaging parameters across all samples for accurate comparison.[1] The presence of p-paxillin at the edges of the cell can indicate active focal adhesion sites.[8]

References

A Researcher's Guide to Paxillin Antibodies: A Cross-Vendor Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating cell adhesion, migration, and signal transduction, selecting a reliable paxillin antibody is critical. This compound is a key scaffolding protein found in focal adhesions, playing a pivotal role in integrating signals from the extracellular matrix to the actin cytoskeleton.[1][2] This guide provides a comparative overview of commercially available this compound antibodies, supported by experimental protocols and pathway diagrams to aid in your research and drug development endeavors.

Performance Comparison of this compound Antibodies

The following table summarizes key features and validated applications of this compound antibodies from several leading vendors. This information has been compiled from publicly available datasheets and is intended for comparative purposes. Researchers are encouraged to consult the latest vendor documentation for the most current information.

VendorCatalog NumberHostClonalityValidated ApplicationsReactivity
Cell Signaling Tech 2542SRabbitPolyclonalWestern Blot (WB)H, M, R, Mk, B, Pg
Cell Signaling Tech 12065SRabbitMonoclonalWestern Blot (WB), Immunoprecipitation (IP)H, M, R, Mk
Abcam ab32115RabbitMonoclonalWB, IP, IHC-P, ICC/IF, Flow Cyt (Intra), ELISA, DotH, M, R
Proteintech 10029-1-IgRabbitPolyclonalWB, IHC, IF/ICC, IP, ELISAH, M
R&D Systems AF4259SheepPolyclonalWestern Blot (WB), Immunocytochemistry (ICC)H, M, R
Boster Bio MA1080MouseMonoclonalWestern Blot (WB), Immunocytochemistry (ICC)H, M, R, Ch
Novus Biologicals NBP1-97511MouseMonoclonalWestern Blot (WB), Immunohistochemistry (IHC)H, M, R, Ch, Ca, Zf

H: Human, M: Mouse, R: Rat, Mk: Monkey, B: Bovine, Pg: Porcine, Ch: Chicken, Ca: Canine, Zf: Zebrafish. Applications listed are as indicated by the vendor.[3][4][5][6][7][8][9][10][11][12]

Experimental Methodologies

Accurate and reproducible data are paramount. Below are detailed protocols for common applications used in this compound antibody validation.

Western Blotting Protocol

This protocol is a general guideline for detecting endogenous levels of total this compound.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Scrape cells in lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size. This compound has an approximate molecular weight of 68 kDa.[3][10]

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary this compound antibody (diluted in blocking buffer as recommended by the vendor) overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[10]

Immunofluorescence (IF) / Immunocytochemistry (ICC) Protocol

This protocol provides a framework for visualizing the subcellular localization of this compound.

  • Cell Culture:

    • Grow cells on glass coverslips or in imaging-compatible plates.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[14]

    • Wash three times with PBS.

    • Permeabilize cells with 0.1-0.3% Triton X-100 in PBS for 10 minutes.[15]

  • Blocking and Staining:

    • Block with 1-10% BSA or normal serum in PBS for 1 hour at room temperature to reduce non-specific binding.[14][15]

    • Incubate with the primary this compound antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.[14]

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain nuclei.

    • Image using a confocal or fluorescence microscope.

Visualizing Experimental and Biological Pathways

To further assist in experimental design and data interpretation, the following diagrams illustrate a typical antibody validation workflow and the central role of this compound in cell signaling.

Antibody_Validation_Workflow cluster_wet_lab Wet Lab Procedures cluster_analysis Data Analysis A Cell Culture & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Western Transfer C->D E Immunoblotting (Primary & Secondary Ab) D->E F Signal Detection E->F G Image Acquisition F->G Workflow Transition H Band Densitometry G->H I Data Interpretation (Specificity & Sensitivity) H->I J Validated Antibody I->J Final Validation

Caption: A typical workflow for Western Blot validation of a new antibody.

This compound is a critical scaffold in focal adhesions, mediating signals from integrin receptors to downstream pathways that control cell migration and cytoskeletal organization.[1][16] Upon integrin engagement with the extracellular matrix (ECM), Focal Adhesion Kinase (FAK) is recruited and autophosphorylates, creating a binding site for Src kinase.[17] This FAK/Src complex then phosphorylates this compound on multiple tyrosine residues, which in turn recruits other signaling molecules like Crk, leading to the activation of Rac1 and subsequent cytoskeletal changes.[2][17][18]

Paxillin_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptors ECM->Integrin binds FAK FAK Integrin->FAK recruits & activates Src Src FAK->Src recruits This compound This compound FAK->this compound phosphorylates Src->FAK phosphorylates Src->this compound phosphorylates Crk Crk This compound->Crk recruits (when phosphorylated) Rac1 Rac1 Activation Crk->Rac1 Actin Actin Cytoskeleton Reorganization Rac1->Actin Migration Cell Migration Actin->Migration

Caption: Simplified this compound signaling pathway in focal adhesions.

References

Safety Operating Guide

Navigating the Safe Disposal of Paxillin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel handling paxillin, a key protein in cellular adhesion and signaling pathways, must adhere to stringent disposal protocols to ensure personal safety and environmental compliance. Due to its toxicological profile, all this compound waste is classified as hazardous and requires specialized disposal procedures. This guide provides essential, step-by-step instructions for the proper management of this compound waste streams within a research environment.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. The substance is toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye damage and skin irritation.[1][2][3]

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to:

  • Lab coats

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

Engineering Controls: Always handle solid this compound and concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Quantitative Hazard Classification

The following table summarizes the key hazard classifications for this compound, underscoring the necessity for cautious handling and disposal.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH301Toxic if swallowed
Acute Toxicity, DermalH311Toxic in contact with skin
Acute Toxicity, InhalationH331Toxic if inhaled
Serious Eye Damage/Eye IrritationH318Causes serious eye damage
Skin Corrosion/IrritationH315Causes skin irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Data sourced from multiple Safety Data Sheets.[1][2][3]

Step-by-Step Disposal Procedures

The primary principle for this compound disposal is that it must be treated as hazardous chemical waste. Under no circumstances should this compound waste be disposed of in regular trash, biohazard bags (unless also a biohazard), or down the drain. [2] Disposal must be conducted in accordance with local, state, and federal regulations, typically through an institution's Environmental Health and Safety (EHS) department.

1. Solid this compound Waste (e.g., expired powder, contaminated weigh boats):

  • Carefully collect all solid waste in a designated, leak-proof hazardous waste container.
  • The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
  • Clearly label the container as "Hazardous Waste: this compound" and include any other information required by your institution.

2. Liquid this compound Waste (e.g., solutions, buffers, rinsate):

  • Collect all aqueous solutions containing this compound in a dedicated, sealed, and leak-proof waste container.
  • Do not mix with other incompatible chemical waste streams.
  • The container should be securely capped and clearly labeled as "Hazardous Waste: this compound (Aqueous)" or with a similar descriptor.
  • Rinsate from cleaning contaminated glassware is also considered hazardous and must be collected.

3. Contaminated Sharps and Labware (e.g., pipette tips, serological pipettes, needles):

  • Place all sharps that have come into contact with this compound directly into a designated, puncture-proof sharps container for chemical waste.
  • This container must be clearly labeled as "Hazardous Waste: Sharps Contaminated with this compound."
  • Non-sharp contaminated labware (e.g., microfuge tubes, flasks) should be placed in a designated hazardous waste container lined with a heavy-duty plastic bag.

Experimental Workflow for Disposal

The logical flow for proper this compound disposal is critical to maintaining a safe laboratory environment.

Paxillin_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal Solid Solid this compound Waste Solid_Container Labeled Hazardous Solid Waste Container Solid->Solid_Container Liquid Liquid this compound Waste Liquid_Container Labeled Hazardous Liquid Waste Container Liquid->Liquid_Container Sharps Contaminated Sharps Sharps_Container Labeled Hazardous Sharps Container Sharps->Sharps_Container EHS_Pickup EHS Pickup for Incineration Solid_Container->EHS_Pickup Store in Satellite Accumulation Area Liquid_Container->EHS_Pickup Store in Satellite Accumulation Area Sharps_Container->EHS_Pickup Store in Satellite Accumulation Area

Caption: Workflow for the safe segregation and disposal of this compound waste streams.

Emergency Procedures

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek immediate medical attention.[2][3]

In Case of Eye Contact: Immediately rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] Seek immediate medical attention.[2][3]

In Case of Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][3] Seek immediate medical attention.[2][3]

In Case of Ingestion: Rinse mouth.[3] Seek immediate medical attention.[3]

By adhering to these procedures, research professionals can mitigate the risks associated with this compound and ensure its safe and compliant disposal, fostering a secure laboratory environment.

References

Safeguarding Researchers: A Guide to Personal Protective Equipment for Handling Paxillin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and operational guidance for laboratory personnel handling Paxillin. Adherence to these protocols is mandatory to ensure personal safety, prevent contamination, and maintain experimental integrity. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

This compound is a potent mycotoxin that presents significant health risks. It is classified as toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin irritation and serious eye damage.[1][2] All handling of this compound must be conducted within a designated controlled area, and a thorough risk assessment should be performed before commencing any new procedures.

Quantitative Hazard Data

The following table summarizes the key toxicological and hazard information for this compound.

ParameterHazard ClassificationGHS Hazard StatementSource
Acute Oral Toxicity Category 3H301: Toxic if swallowedCayman Chemical, Fisher Scientific
Acute Dermal Toxicity Category 3H311: Toxic in contact with skinCayman Chemical, Fisher Scientific
Acute Inhalation Toxicity Category 3H331: Toxic if inhaledCayman Chemical, Benchchem
Skin Corrosion/Irritation Category 2H315: Causes skin irritationCayman Chemical, Fisher Scientific
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damageCayman Chemical, Fisher Scientific
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationCayman Chemical, Benchchem

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is the first line of defense against this compound exposure. The following PPE is mandatory for all personnel handling this compound.

PPE CategoryItemSpecifications and Procedures
Hand Protection Chemical-resistant glovesNitrile or latex gloves should be worn at all times. Double-gloving is recommended for all procedures involving the handling of pure compound or concentrated solutions. Gloves must be inspected for integrity before each use and changed immediately if contaminated or damaged.
Body Protection Laboratory coatA dedicated, long-sleeved laboratory coat must be worn and fully fastened. Cuffs should be tucked into the inner pair of gloves. Lab coats used for handling this compound should be laundered separately from other laboratory attire.
Eye and Face Protection Safety goggles and face shieldChemical safety goggles that provide a complete seal around the eyes are required. In addition, a full-face shield must be worn when there is a risk of splashing or aerosol generation, such as when preparing stock solutions or performing vortexing or sonicating.
Respiratory Protection NIOSH-approved respiratorA NIOSH-approved N95 or higher-level respirator is required when handling powdered this compound or when there is a potential for aerosolization. All personnel requiring respiratory protection must be fit-tested and trained in the proper use and maintenance of the equipment.

Operational Plan: Safe Handling and Storage

Engineering Controls: All work with solid this compound and concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.

Handling Procedures:

  • Weighing: Weigh solid this compound in a fume hood on a tared, disposable weigh boat.

  • Solution Preparation: Prepare solutions in a fume hood. Add solvent to the solid compound slowly to avoid aerosolization.

  • General Use: Avoid creating dust or aerosols. Use appropriate tools to handle the solid compound.

Storage: Store this compound in a well-ventilated, designated, and locked area. The container should be tightly sealed and clearly labeled as "Toxic". Fisher Scientific recommends storing it in a freezer.

Disposal Plan

All waste contaminated with this compound is considered hazardous.

  • Solid Waste: Contaminated gloves, weigh boats, pipette tips, and other disposable materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for chemical waste.

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated with a suitable cleaning agent (e.g., a solution of detergent and water, followed by a solvent rinse such as ethanol (B145695) or methanol) after use.

Experimental Protocols and Visualizations

This compound is a crucial scaffolding protein involved in cell adhesion and migration.[3] Its function is intricately regulated by a network of signaling proteins. The following diagrams illustrate a key signaling pathway and a common experimental workflow used to study this compound's role in cell migration.

This compound Signaling Pathway in Focal Adhesions

This compound acts as a central hub in focal adhesions, integrating signals from the extracellular matrix (ECM) via integrins and growth factor receptors to regulate cytoskeletal dynamics. Upon integrin engagement with the ECM, Focal Adhesion Kinase (FAK) is recruited and autophosphorylates, creating a binding site for Src kinase. The FAK/Src complex then phosphorylates this compound on multiple tyrosine residues. This phosphorylation event creates docking sites for various downstream signaling molecules, including Crk, which in turn can activate Rac and Rho GTPases, leading to the reorganization of the actin cytoskeleton and promoting cell migration.

PaxillinSignaling ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin binds FAK FAK Integrin->FAK recruits & activates Src Src FAK->Src recruits This compound This compound FAK->this compound phosphorylates Src->FAK activates Src->this compound phosphorylates pthis compound Phospho-Paxillin This compound->pthis compound Downstream Downstream Effectors (e.g., Crk, GIT1) pthis compound->Downstream recruits RhoGTPases Rac/Rho GTPases Downstream->RhoGTPases activate Actin Actin Cytoskeleton Reorganization RhoGTPases->Actin Migration Cell Migration Actin->Migration

Caption: A simplified diagram of the this compound signaling pathway in focal adhesions.

Experimental Workflow: Scratch Wound Healing Assay

The scratch wound healing assay is a common in vitro method to study cell migration. This workflow outlines the key steps to assess the effect of this compound on the migratory capacity of cells.

ScratchAssayWorkflow Start Start: Culture Cells Seed 1. Seed cells in a multi-well plate Start->Seed Confluence 2. Grow cells to a confluent monolayer Seed->Confluence Treatment 3. Optional: Treat cells (e.g., with this compound siRNA or inhibitor) Confluence->Treatment Scratch 4. Create a 'scratch' in the monolayer with a sterile pipette tip Treatment->Scratch Wash 5. Wash with PBS to remove detached cells Scratch->Wash Medium 6. Add fresh culture medium Wash->Medium Image0 7. Image the scratch at Time 0 Medium->Image0 Incubate 8. Incubate cells for a defined period (e.g., 24h) Image0->Incubate ImageFinal 9. Image the scratch at the final time point Incubate->ImageFinal Analyze 10. Analyze wound closure rate ImageFinal->Analyze End End: Compare Migration Rates Analyze->End

Caption: A step-by-step workflow for a scratch wound healing assay to study cell migration.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Paxillin
Reactant of Route 2
Paxillin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。